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  • Product: 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde
  • CAS: 878422-21-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde (CAS No. 878422-21-0)

For Researchers, Scientists, and Drug Development Professionals Foreword: Navigating the Landscape of N-Substituted Pyrrole-2-carbaldehydes This technical guide delves into the chemistry, synthesis, and potential applica...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of N-Substituted Pyrrole-2-carbaldehydes

This technical guide delves into the chemistry, synthesis, and potential applications of 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. While specific experimental data for this particular molecule is limited in publicly accessible literature, its chemical identity as an N-substituted pyrrole-2-carbaldehyde allows for a comprehensive understanding of its properties and potential through extrapolation from closely related and well-studied analogues. This document, therefore, serves as a guide not only to the title compound but also to the broader class of molecules it represents, providing a foundational understanding for researchers and drug development professionals.

Molecular Profile and Physicochemical Properties

1-Cyclohexyl-1H-pyrrole-2-carbaldehyde belongs to the family of pyrroles, which are five-membered aromatic heterocyclic compounds containing a nitrogen atom. The presence of a cyclohexyl group at the N-1 position and a carbaldehyde (formyl) group at the C-2 position defines its unique structure and dictates its reactivity and potential biological activity.

Table 1: Physicochemical Properties of 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde and Related Compounds

Property1-Cyclohexyl-1H-pyrrole-2-carbaldehydePyrrole-2-carbaldehyde (Parent Compound)
CAS Number 878422-21-0[1]1003-29-8
Molecular Formula C11H15NO[1]C5H5NO
Molecular Weight 177.25 g/mol [1]95.10 g/mol
Melting Point Data not available43-47 °C[2]
Boiling Point Data not available217-219 °C[2]
Solubility Expected to be soluble in organic solvents (e.g., DMSO, chloroform, methanol)Soluble in chloroform, dimethyl sulfoxide, and methanol; insoluble in water.
Appearance Likely a solid or oilWhite to brown crystalline solid

The introduction of the bulky, lipophilic cyclohexyl group is anticipated to significantly influence the compound's solubility, favoring non-polar organic solvents and likely decreasing its solubility in water compared to the parent pyrrole-2-carbaldehyde. This modification can have profound implications for its pharmacokinetic profile in potential drug development scenarios.

Synthesis Strategies: Building the N-Cyclohexyl Pyrrole Scaffold

The synthesis of 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde can be approached through several established methodologies for the preparation of N-substituted pyrrole-2-carbaldehydes. A common and logical synthetic route involves a two-step process: the formylation of the pyrrole ring followed by N-alkylation.

Step 1: Formylation of the Pyrrole Ring (Vilsmeier-Haack Reaction)

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds, including pyrrole. The reaction typically employs a Vilsmeier reagent, which is generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl3) or oxalyl chloride.

Experimental Protocol: General Procedure for the Vilsmeier-Haack Formylation of Pyrrole

  • Reagent Preparation: In a three-necked flask equipped with a stirrer, dropping funnel, and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF) in an ice bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl3) dropwise to the cooled DMF with constant stirring. The reaction is exothermic and should be controlled to maintain a low temperature.

  • Pyrrole Addition: After the formation of the Vilsmeier reagent (a solid complex), add a solution of pyrrole in a suitable solvent (e.g., 1,2-dichloroethane) dropwise to the reaction mixture.

  • Reaction and Work-up: Allow the reaction to proceed at room temperature or with gentle heating. Upon completion, the reaction mixture is typically poured onto ice and neutralized with a base (e.g., sodium hydroxide or sodium acetate) to hydrolyze the intermediate and precipitate the product.

  • Purification: The crude pyrrole-2-carbaldehyde is then extracted with an organic solvent and purified by column chromatography or recrystallization.

G DMF N,N-Dimethylformamide (DMF) Vilsmeier Vilsmeier Reagent DMF->Vilsmeier POCl3 Phosphorus Oxychloride (POCl3) POCl3->Vilsmeier Intermediate Iminium Salt Intermediate Vilsmeier->Intermediate Pyrrole Pyrrole Pyrrole->Intermediate Hydrolysis Aqueous Work-up (Hydrolysis) Intermediate->Hydrolysis Product Pyrrole-2-carbaldehyde Hydrolysis->Product

Step 2: N-Alkylation with a Cyclohexyl Moiety

Following the successful synthesis of pyrrole-2-carbaldehyde, the cyclohexyl group can be introduced at the nitrogen atom via N-alkylation. This reaction typically involves the deprotonation of the pyrrole nitrogen with a suitable base, followed by nucleophilic attack on a cyclohexyl halide.

Experimental Protocol: General Procedure for N-Alkylation of Pyrrole-2-carbaldehyde

  • Deprotonation: Dissolve pyrrole-2-carbaldehyde in an aprotic polar solvent such as DMF or tetrahydrofuran (THF). Add a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), portion-wise at 0 °C to deprotonate the pyrrole nitrogen.

  • Alkylation: To the resulting pyrrolide anion solution, add cyclohexyl bromide or cyclohexyl iodide dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, which can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde is then purified by column chromatography.

G Pyrrole2Carbaldehyde Pyrrole-2-carbaldehyde Anion Pyrrolide Anion Pyrrole2Carbaldehyde->Anion Base Base (e.g., NaH) Base->Anion Product 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde Anion->Product CyclohexylHalide Cyclohexyl Halide CyclohexylHalide->Product

Spectroscopic Characterization (Predicted)

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrrole ring protons, typically in the aromatic region (δ 6.0-7.5 ppm). The aldehyde proton will appear as a singlet in the downfield region (δ 9.0-10.0 ppm). The protons of the cyclohexyl ring will exhibit complex multiplets in the aliphatic region (δ 1.0-4.0 ppm).

  • ¹³C NMR: The carbon NMR spectrum will display a signal for the carbonyl carbon of the aldehyde group at approximately 180-190 ppm. The carbons of the pyrrole ring will resonate in the aromatic region (δ 110-140 ppm), and the cyclohexyl carbons will appear in the aliphatic region (δ 20-60 ppm).

  • Infrared (IR) Spectroscopy: A strong absorption band corresponding to the carbonyl (C=O) stretch of the aldehyde is expected in the region of 1660-1700 cm⁻¹. C-H stretching vibrations for the aromatic pyrrole ring and the aliphatic cyclohexyl group will also be present.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of 177.25 g/mol .

Potential Applications in Drug Discovery and Medicinal Chemistry

The pyrrole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide range of biological activities. Pyrrole derivatives have been investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.

The introduction of a carbaldehyde group at the C-2 position provides a versatile synthetic handle for further molecular elaboration. This aldehyde functionality can be readily converted into other functional groups, such as carboxylic acids, alcohols, and imines (Schiff bases), allowing for the generation of diverse chemical libraries for biological screening.

Potential as an Anticancer Agent

Several studies have highlighted the anticancer potential of pyrrole derivatives. The cytotoxic effects of some pyrrole compounds have been demonstrated against various cancer cell lines, including colon, breast, and ovarian cancer cell lines. The mechanism of action for many of these compounds is still under investigation, but some have been shown to induce apoptosis and inhibit cell proliferation. The N-cyclohexyl substituent in 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde may enhance its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.

Potential as an Antimicrobial Agent

The pyrrole nucleus is a key component of several natural and synthetic antimicrobial agents. The structural similarity of pyrrole-2-carbaldehyde derivatives to certain bacterial signaling molecules or essential enzyme substrates makes them attractive candidates for the development of novel antibiotics. For instance, some pyrrole derivatives have been investigated as inhibitors of enoyl-acyl carrier protein (ACP) reductase (InhA), a key enzyme in the mycobacterial fatty acid synthesis pathway.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde is not widely available, the safety precautions for the parent compound, pyrrole-2-carboxaldehyde, provide a useful guide.

  • Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[3]

  • Handling: Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3]

  • Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[4]

Future Directions and Conclusion

1-Cyclohexyl-1H-pyrrole-2-carbaldehyde represents a promising, yet underexplored, chemical entity. Its structural features suggest a high potential for derivatization and biological activity. Future research should focus on the following areas:

  • Development of a robust and scalable synthesis: A detailed and optimized synthetic protocol would facilitate its availability for further studies.

  • Comprehensive physicochemical and spectroscopic characterization: Experimental determination of its melting point, boiling point, solubility, and full spectroscopic analysis (NMR, IR, MS) is essential for its proper identification and handling.

  • Systematic biological evaluation: Screening against a panel of cancer cell lines and microbial strains would help to elucidate its potential therapeutic applications.

  • Mechanism of action studies: Investigating its molecular targets and signaling pathways will be crucial for understanding its biological effects and for rational drug design.

References

  • [No Author]. 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde. Available at: [Link]

  • [No Author]. Pyrrole-2-carboxaldehyde. Available at: [Link]

  • Alfa Aesar. Safety Data Sheet: 1H-Pyrrole-2-carboxaldehyde. (2025-09-07).
  • Fisher Scientific. Safety Data Sheet: 1-Methyl-1H-pyrrole-2-carboxaldehyde. (2025-12-19).

Sources

Exploratory

Physicochemical properties of 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde

An In-depth Technical Guide to the Physicochemical Properties of 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde Introduction 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde is a heterocyclic aromatic aldehyde, a derivative of pyrrole cha...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde

Introduction

1-Cyclohexyl-1H-pyrrole-2-carbaldehyde is a heterocyclic aromatic aldehyde, a derivative of pyrrole characterized by a cyclohexyl group substituted at the nitrogen atom and a formyl group at the C2 position of the pyrrole ring. This molecular architecture makes it a valuable building block in synthetic organic chemistry and medicinal chemistry. The pyrrole-2-carbaldehyde moiety is a precursor to a wide range of more complex structures, and the N-cyclohexyl group imparts specific steric and lipophilic properties that can influence molecular interactions and pharmacokinetic profiles.[1]

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde. Given that specific experimental data for this compound is not extensively published, this document synthesizes information from authoritative databases, structurally related analogues, and foundational chemical principles to offer a robust predictive profile.[2] The content is designed for researchers, scientists, and drug development professionals who require a detailed understanding of this compound for applications in synthesis, analysis, and formulation.

Core Physicochemical Properties

The behavior of 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde in chemical and biological systems is fundamentally governed by its physicochemical properties. These properties dictate its solubility, stability, and reactivity. The table below summarizes the core identifying and physical properties.

PropertyValueSource/Basis
Molecular Formula C₁₁H₁₅NO[3]
Molecular Weight 177.25 g/mol
Appearance Predicted: Colorless to pale yellow solid or oilInferred from pyrrole-2-carbaldehyde[4][5]
Melting Point Not experimentally determined. Predicted to be higher than the parent compound (43-46 °C) due to increased molecular weight.Prediction based on[5]
Boiling Point Not experimentally determined. Predicted to be significantly higher than the parent compound (217-219 °C) due to the bulky cyclohexyl group.Prediction based on[5]
Solubility Expected to be soluble in common organic solvents (e.g., chloroform, DMSO, methanol) and insoluble in water.Inferred from pyrrole-2-carbaldehyde[5] and structural analysis[6]
InChI Key InChI=1S/C11H15NO/c13-9-11-7-4-8-12(11)10-5-2-1-3-6-10/h4,7-10H,1-3,5-6H2
Solubility Profile Rationale

The solubility of 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde is dictated by its dual-polarity structure. The molecule contains:

  • Polar Regions: The aldehyde group (-CHO) and the pyrrole ring nitrogen are capable of hydrogen bonding and dipole-dipole interactions.

  • Nonpolar Region: The large, saturated cyclohexyl group is lipophilic and contributes to van der Waals forces.

This structure predicts good solubility in a range of organic solvents. Following the principle of "like dissolves like," high solubility is anticipated in solvents of intermediate polarity like dichloromethane and ethyl acetate, which can effectively solvate both the polar and nonpolar functionalities.[6] Conversely, it is expected to have poor solubility in highly polar protic solvents like water and in highly nonpolar aliphatic solvents like hexane.

Synthesis and Characterization Workflow

The synthesis of N-substituted pyrrole-2-carbaldehydes can be accomplished through several established routes. A common and effective method is the N-alkylation of the parent pyrrole-2-carbaldehyde using a suitable cyclohexyl halide in the presence of a base.[2] Alternatively, a Vilsmeier-Haack formylation could be performed on N-cyclohexylpyrrole.

General Synthetic Workflow Diagram

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Pyrrole Pyrrole-2-carbaldehyde Reaction N-Alkylation Reaction Pyrrole->Reaction AlkylHalide Cyclohexyl Bromide AlkylHalide->Reaction Base Base (e.g., NaH) Base->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction Product 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde Reaction->Product

Caption: General workflow for the N-alkylation synthesis.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde relies on a combination of spectroscopic techniques. The predicted spectral data are outlined below, based on the analysis of its functional groups and data from analogous compounds.[4][7][8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be highly characteristic.

    • Aldehyde Proton (-CHO): A singlet in the downfield region, typically around δ 9.5-10.0 ppm.[2]

    • Pyrrole Ring Protons: Three distinct signals in the aromatic region (δ 6.0-7.5 ppm). These protons will exhibit coupling to each other, resulting in doublet of doublets or multiplet patterns.[2][7]

    • Cyclohexyl Protons: A series of broad multiplets in the aliphatic region (δ 1.0-4.5 ppm). The methine proton attached to the nitrogen will be the most downfield of this group.

  • ¹³C NMR: The carbon NMR would show 11 distinct signals.

    • Aldehyde Carbonyl: A signal in the highly deshielded region, around δ 175-185 ppm.

    • Pyrrole Ring Carbons: Four signals in the aromatic region (δ 110-140 ppm).

    • Cyclohexyl Carbons: Signals in the aliphatic region (δ 25-60 ppm).

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of key functional groups.

  • C=O Stretch: A strong, sharp absorption band characteristic of the aldehyde carbonyl group, expected around 1660-1690 cm⁻¹.

  • C-H Stretch (Aromatic/Aldehydic): Signals typically appear above 3000 cm⁻¹ and around 2850-2750 cm⁻¹ for the aldehyde C-H.

  • C-H Stretch (Aliphatic): Strong absorptions from the cyclohexyl group are expected in the 2850-2950 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns.[2]

  • Molecular Ion Peak (M⁺): The mass spectrum should show a clear molecular ion peak at an m/z value corresponding to the molecular weight of 177.25.

  • Fragmentation: Common fragmentation pathways may include the loss of the cyclohexyl group or the formyl group, leading to characteristic daughter ions.

Standardized Experimental Protocols

To ensure scientific rigor and reproducibility, standardized protocols must be followed for determining the physicochemical properties of the compound.

Protocol 1: Melting Point Determination (Capillary Method)

This protocol describes the determination of the melting point range, a critical indicator of purity.[10] Pure compounds typically exhibit a sharp melting range of 0.5-1.0°C.

Methodology:

  • Sample Preparation: Finely crush a small amount of the solid sample on a clean, dry surface.[11]

  • Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap it gently to pack the sample into the sealed end, aiming for a sample height of 1-2 mm.[11][12]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus (e.g., Mel-Temp).

  • Rapid Determination (Optional): First, heat the sample rapidly to determine an approximate melting point. This saves time in the subsequent accurate measurement.[13]

  • Accurate Determination: Allow the apparatus to cool. Using a fresh sample, heat slowly, at a rate of approximately 2°C per minute, once the temperature is within 10-15°C of the approximate melting point.[13]

  • Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1-T2.[10][11]

Rationale: A slow heating rate is crucial for ensuring that the sample and the thermometer are in thermal equilibrium, providing an accurate measurement of the true melting range.[12] Impurities depress and broaden the melting range, making this a key test for purity.[13]

Protocol 2: NMR Spectroscopic Analysis

This protocol outlines the standard procedure for preparing a sample for solution-state NMR analysis to confirm molecular structure.

Methodology:

  • Sample Preparation: Accurately weigh 5-20 mg of the compound for a ¹H NMR spectrum (or 20-50 mg for a ¹³C NMR spectrum) into a clean, dry vial.[14]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble, such as chloroform-d (CDCl₃) or DMSO-d₆. The solvent should not have signals that overlap with key analyte signals.[14][15]

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial and gently vortex or sonicate to ensure complete dissolution.[14]

  • Filtration and Transfer: To remove any particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube. This step is critical as suspended solids can severely degrade the magnetic field homogeneity and thus the spectral resolution.

  • Data Acquisition: Insert the NMR tube into the spectrometer. The standard acquisition process involves:

    • Locking: The spectrometer locks onto the deuterium signal of the solvent to stabilize the magnetic field.[14]

    • Shimming: The magnetic field is homogenized (shimmed) to maximize resolution and achieve sharp, symmetrical peaks.[14]

    • Tuning: The probe is tuned to the specific nucleus being observed (e.g., ¹H).[14]

    • Acquisition: The appropriate pulse sequence is run to acquire the Free Induction Decay (FID), which is then Fourier transformed to generate the spectrum.[16]

Rationale: The use of a deuterated solvent is essential because modern spectrometers use the deuterium signal for field-frequency locking.[15] Filtering the sample is a non-negotiable step for high-resolution spectra, as particulate matter will lead to broadened peaks and loss of information.

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol details the analysis of the compound's purity and molecular weight using GC-MS, a powerful hyphenated technique.[17]

Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 10 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[18] The sample must be free of any particulate matter.

  • Injection: Inject a small volume (typically 1 µL) of the solution into the GC injection port, which is heated to vaporize the sample.[19]

  • Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column.[19] Separation of components occurs based on their boiling points and interactions with the column's stationary phase.[19][20]

  • Ionization: As components elute from the column, they enter the mass spectrometer and are ionized, typically by electron ionization (EI), which bombards the molecules with high-energy electrons.[20]

  • Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge (m/z) ratio.[20]

  • Data Analysis: The output consists of a chromatogram (detector response vs. retention time) and a mass spectrum for each chromatographic peak. The retention time helps in identification, while the mass spectrum confirms the molecular weight and provides structural clues from fragmentation patterns.[20]

Rationale: GC separates the sample into its individual components before they enter the mass spectrometer, allowing for the analysis of complex mixtures and the unambiguous assignment of a mass spectrum to a specific compound.[17][19]

General Analytical Workflow Diagram

G cluster_start Initial Material cluster_process Processing & Analysis cluster_analytics Characterization cluster_end Final Product Start Crude Synthesized Product Purify Purification (e.g., Column Chromatography) Start->Purify NMR NMR Spectroscopy (Structure Confirmation) Purify->NMR MS Mass Spectrometry (Molecular Weight) Purify->MS IR IR Spectroscopy (Functional Groups) Purify->IR MP Melting Point (Purity Assessment) Purify->MP End Pure, Characterized Compound NMR->End MS->End IR->End MP->End

Caption: A logical workflow for compound purification and characterization.

References

  • Melting point determination. (n.d.). Retrieved from University of Calgary, Department of Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEdo9wk9EYJQBhS6EK59u5E1Zwtfqcxn75tkoyezqlhqzu9FzPUpWVaLKnDfm5RCDJFIlt6l9HVOOju9_1CKxaekZFs62uUz8KIFggKC-W1n_aiqcdX06WksN4DrmCjlG72Ce4FLJtW4EQckqSxJz0aFlDbLpiKR8ArMoWoFyU=]
  • Gas Chromatography - Mass Spectrometry. (n.d.). Retrieved from West Virginia University, Forensic & Investigative Science. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHr0Ujgd1mfgU-aiqgydzfuXYiScOj2GEbhowFm-NPM0lYgc7XiQCi0UvOEMWQHtMYJ-EpRLjcdsR4eLBT1VOxW-gxsyyKVedzykmJNLvCMN9-eJKRycwRDcGXVEd3LLJUB585Dm6qPaOgD94FngKweJbRRra43FGou7N8bqw==]
  • Experiment (1) determination of melting points. (2021). Retrieved from a university course material repository. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF3fvCBSyqo8k-Ig5VfO2QPupG200YsQ8GlVeIXS1DzYk92ykoqYqY09Ep8utp8rF7WVqUCSfv8KdAMsefteqYeIKix13wk4w3X7PAEKWpx9JHDDJarsHQTetVP37Z8Z_Qm6bBagtIc_qsqwn1Kr_QjK765jZ-Tybf0g_fX2RyIP0hPLcYJWA==]
  • Determination Of Melting Point Of An Organic Compound. (n.d.). Retrieved from BYJU'S. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGBAY0uWx-o2pvtlxrDEXrsosiHMeJZq8USzoFU_idJKWTMHWGOHLYGyQBjbKoNVk0kvhi3d4CDPOqHvAUH1KdDO4t1wo4OyVd6TdLMocd8hQxwJDnbjjekiyWEIBVFn8S20J4OZ36jlRvaIzO69KOkM7hIlNf9ZE-o8J7kWIwSVRck0FpZs79FJiQr-g==]
  • Determination of Melting Point. (n.d.). Retrieved from Clarion University, Science in Motion. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQLgyNtd7WCLQ4A8HhskPYQJe_nA6OVjx_RHgVA_PkkHEnKQvYJ2YuHABtig5kW0e8c2Pof7PyD4AVjOrap5Hsmoe1mf4rw2jsCL3rXTMJXXkCYprzG1jv-LM1ecuxYgMzLq0kPda2Vn3EXkI2aUnGE-oEEVU7noZjihqo2i-XhPyn_p65wjUEmXjLXn3ITp20TGGwmL0JTEcRzOjeqw==]
  • GC-MS Sample Preparation. (n.d.). Retrieved from Thermo Fisher Scientific. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF3474dLbztjwjkox2WxPqakgwiu_BUrhW-PPFcTgHAuQX0Nnzuylhc5OBrMBKj6VXRuR49KfGRlxw-_5-OS5IQjPCyKu867kgeaFyNL69AWAzIeHGQxYrElCzs55bpqLL8zb33gm1JI6tfHyIru7ar_F_a0usJRn5hvt_zdnGGu8IiqTH6R1aNAWa-LJ5jllc9nrcukqdNBO67bnxFdjxI6DzPfno3weeiG3kC9FuT41dWlQnhLNRQVVS0LwvbecQhZC5Q92Oyqlus1gRlGehoW0F02iZED8lOpEsqG9XvG8uDXtJjD_oElCWdRBK5pE-g5oTRMzc=]
  • How To Prepare And Run An NMR Sample. (2025). Retrieved from Aiwode Science. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHrIzZKKso8mNloMjGNQJmz9MBbZlfI7kEudzt9evoXIPgWcNWC80BhjMgDdejXpV_VeYZkGUrtu-FAe7ulovuYdaITWwTk_MYgKB1FgYD5QHMe-3O9dTHi73t0P2yqoZ-CRvRAnpTY_SLg_tYOS0f2iQKvp7c8ZbO6fdzSIDtAHbmIX2Qe0wvP]
  • Sample Preparation Guidelines for GC-MS. (n.d.). Retrieved from University of California, Santa Barbara, Mass Spectrometry Facility. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGS_nhuOZcEUxI6QJjHDRNls_15jXl-3ei1k6lWkcHylifwwE1-QE2pCdZBkgMZslNiuz4pTMpKqNRHfYRIxf_GLj252kSkuSt3EM8MqxUkkijtofhKaILc8jCPFatEZUxY_W0T7Ux07SVMbP69YM1buu6AyHeHVTYmKH9gPCaI5ltrVskpNlIj4veJdtkd8FqxSm8OjQ==]
  • Experiment 1 - Melting Points. (n.d.). Retrieved from a university course material repository. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHUEZc8Gn13fFUsnjdUiDaEaXveu2FYqXttPW8XiOYD2NcDx7lvG6KiKNLFvUOynhu8C_jvMzVBorl16VwcR2yjh6nMhI-TR4zAYbi2nZtH4TxCpCwGVwhWVH-qunpQo2s=]
  • NMR Spectroscopy. (n.d.). Retrieved from Michigan State University, Department of Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFoZmBbyYTYv_Fcqj-SDtom3VwQTV30_-LWXWXnPwg-MYJz_FX0qlBbZuFQODq54R7Wnpje8_4El7dU6ECZN2XpNVxGAsCNzd7PkdJ-twqGc2hqLa3__wKwFvwDMg9_55JXtFK1zGmM2RNmnij_oOoKVH98-ptx_bqcGFQxQ26BlQDqKJ33HaJt]
  • GC-MS For Beginners (Gas Chromatography Mass Spectrometry). (2022). Retrieved from YouTube. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHsVskZGwbUvGNVmYvYRgQJDGmw0HALNowApMtfwmdqHO7fsg8FhfiRvO3xU5IBlzBYyEj7IzGLae4kBDLmXCGSOpNRFgxRvVtaywpWz8fO1w2s3aGnuLE82I4D1AP-6tE21Wn87g==]
  • NMR Sample Preparation. (n.d.). Retrieved from University of Ottawa, NMR Facility. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZ-xHM3ypvIkv7a90DFKovvwRH28C5DOAuNq5tmXFF50xhxBWx9ks2lf_jf2MetkJqIvYCaOoga6KdUJYvwLJ_vULrAEJlf8Y-0k2df5Rj98a8LmLfHS7JScjPjUnuGA==]
  • GAS CHROMATOGRAPHY / MASS SPECTROMETRY. (2002). Retrieved from Truman State University, Chemistry Department. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFBbf6hE7Oo50h1VxVs-4mlSOzTDh_316QzAZTlP9MztU6kbvRprItueLjr_eoDuw-OQYB4Kf2fRkl2dtrRSgh-cemfil2y1ph169WlnbSaYzKusrA5Q_3twhxuxQyqch3V8WGEvTBkD5gfPQ==]
  • Step-by-step procedure for NMR data acquisition. (n.d.). Retrieved from UT Health San Antonio. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEVGsFLc6OscjCUVlviQJDMDTHgXZ4ysySv8lqbCm8Q8zeMT0KLZs0lFBq3eV1QIStvhxH0AZ1IqjatNlVmoLrpca5oBr63fc075bGMnwOvMtqqr7vkR9u6Env-tG-baOFs3pzfl94sek7iC0Go3hiBUHdW8A6aNE2fyD1b1uKtifkbsIQWUaCBZkqBNxLVcFPcR4PHoIrDaw==]
  • Basic NMR Concepts. (n.d.). Retrieved from Boston University, Chemical Instrumentation Center. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHXXGVkuofjzMbvnspZxKo6XX_ox79_NJhuhicbGfoz3If_-ysaFOCdbK2ZxpkjD5WD-FT0kkSBGnUELpYaW_eq2zcQzLVk7mD5i-PaBLlO70zMlsU8kRuopSOUto-yICxHscDdfwzI3PZiSsbXzab3mJ19Kw-pQwoeSULQOQw=]
  • 1-cyclohexyl-1H-pyrrole-2,5-dione. (2025). Retrieved from ChemSynthesis. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2BubVWpLizsz6y-H3IhUqZbw74VJU60TUP7ERkN2oHn_k7ZgPJSnUMJyLT7ppFgCyoX42cup-Z4IN086nTkZ5HE0ACaR5au2M_QSZ8RyBHR6vhPtsKAJIZJryAk-luiP2lPfWXaiuDmABW4cRCpxf-ogbGVS1cPjZuA==]
  • 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde. (n.d.). Retrieved from a chemical supplier. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEIVNo_hFuQ3_W3gsjwwZBPApi3z7oVu0hAUIVdg6LrS5ru6eAtg9ONFhcJjUI4IOktHn2qKwHO44ESAXQuYzuu9hGgnmlkyU5FKhS-nWhIRtpsCyHPUGEwj0HqqlAj9cC2h05g1IRW4j_Qu1d3QX-tyeMLWkaNFU3NCq_sbLelyPRB5_OjA-rSF5vYajtgZ1feMnWv4VQgvOgh2ZDGMR1ij-zNxIImrlY=]
  • 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde. (n.d.). PubChem. Retrieved from National Center for Biotechnology Information. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEtbsZ-fdjA_6lKecJE3AeqDO2CVrYWZmATh1pX-RkkPZKfBkwZt3mjEL_mNf2axmvlmj3qGgMJrRNeE72V3on_ybuGhDg7BJI3pWTvcg-aMkKSv6whfRPgqqyg_fH7tXWTnHJbLQh6MJEt5xPNs80nvFSwDPQYEQKAaw==]
  • An In-depth Technical Guide to the Physicochemical Properties of 1-sec-Butyl-1H-pyrrole-2-carbaldehyde. (n.d.). Retrieved from BenchChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGnC9dvheZQzmbIhiawdssuMUcYUCw1tR0xN1t4ZyySp4xvLm5psygbUe4iMFdeOefXJM2vJE7PQ_d6UkY1YTNMxWJj2d2nE_lihmGW_95XrdGxrxASvbcCIpxDN0T2w2gnyasCjTlMthBPmFmdluj8xmIXx7VWddgzhzkKBKuT0NMjP7mj3gxopR-kTjO2rZew8gCupsv1BWISy0rOrk-NdjJvfYx_KkvPWkt2E_vXZcHNHlxA-7xhsgV8mu9m7uDvu0o=]
  • Solubility Profile of 1-sec-Butyl-1H-pyrrole-2-carbaldehyde in Organic Solvents: A Technical Guide. (n.d.). Retrieved from BenchChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHI4_tjz6GDPm50e4Ij-q9Ks8NJzwcVHeB5qZqBnS-RC5einlQVQzYwqVoiNn-p1k09SPGRuDWtt7jF2DKHFZQWrgs18sB_bNwM_6HcOmo24CerOeSAvOyqT6I0b-l36OyGQ5stI9G13KENBkcGDpHbiWXp5sqTq0GByqP-PQgdX-JUYGNKDrAPQkF4y1-d4BxwSEenD465Rck8zMvxPDYKcfvx8IFa57Yst6OknKMeVOzJcTC3N5onrqIIkPpd]
  • 1H-Pyrrole-2-carboxaldehyde, 1-ethyl-. (n.d.). NIST Chemistry WebBook. Retrieved from National Institute of Standards and Technology. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFRtR6oPFPytUyqm-b57w3z4h0CfMlk_T0Ejpp2_r5PPPwb4bwdbsgcdH4K3Mklv6FQ6jx3qLU1tZOUy5R9ituixPsRbj55_F4Zs-VbW7JYdH416gUyUDRlesnm7NRTqxM3CM7_Hs05q-bmicq4EUsIfyyckt8=]
  • Pyrrole-2-carboxaldehyde. (n.d.). PubChem. Retrieved from National Center for Biotechnology Information. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHwqSbX9ELOFJdB22nJstG8UQ6uq5JJf6S9hNCBYpL9F1NipzhHWjhAf3sBDygIokScmMK7-7kOS817EFGdNBNBZq8aMCi6Fxgm6gJ5fTopSqjUdlszS4cpl6qa8HSHXCDCED1WnwgxRqqm0ndHRdjlAZJcI87z9qZURoPB]
  • Wu, X., et al. (2018). Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation. Organic Letters, 20, 688-691. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFmaJkAaJ2tqQy4e6h-1vYh8rLuguATJjMYu_tnE6PY7gzkTOMbXg66TOyf1XpU_jspvq08hB6BGswar-DdwY-ztN29_ePNIWMBaQnaC86o3244zR5lKMZPtgq5i-DN9trw0zZpvtrGKw524B0ME6NhsrgZ]
  • Pyrrole-2-carboxaldehyde. (n.d.). ChemicalBook. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2yDIgrB16-UcrmdZGSknT9umiEFgcOuzXZcb5gt7v53yxpK-4AIc1sggmIJYuGMWY5df4A1u_YEQee29ioq58qwqOSHz-e387ZRw85SZDj62kaUAXva7_lE13OJKoy_8QG4eLB3zeET6wyLQYKGRT3aMAVT5NXTHfbCFkV3w=]
  • 1-cyclohexyl-2,5-dimethyl-1h-pyrrole-3-carbaldehyde. (n.d.). PubChemLite. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHsB1pyDAVvZ2yx4STpaANQSMkrfmENo0AXwj2EWnNShq271XnUqqGTwEEWdYJJm54ygK4i9AFVZOatgsNP_a7_zHzUHBoQPJLngxgry2GEcc9d8CAyLfs1Ucoc7SCX7LAvQTNqmnVmUEJUFw==]
  • 1H-Pyrrole-2-carboxaldehyde. (n.d.). NIST Chemistry WebBook. Retrieved from National Institute of Standards and Technology. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZNA8fciSVc6Z1rQr2Lz18srZk-GdRnq30aA3jkyWcvwpMT3wLsigfDdt30sAmNcg2tmJ5fRFWUR0jR4zcWQ-b3TXOFZ4pehTOMWas0jy_IV2qkCO2GI8OcK8lmcJOCBJ84MADR7u3eNEk1WJ4kHu6fkwjN-B7twVjxuSsuec=]
  • 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde. (n.d.). BLDpharm. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGhvD__9gmP21v3D49Dmor9nUnjl6YsclvD2ON1ck-iKjBcepoprMi3TjD9SS3WYS37f2xy4-MiLE0cSqGV2GoiGaFYAZUu8vnSzyZiUDnnH36L7mf15CI_NnAO2ysgSbKZTcLKI3oKLQkQebg=]
  • 1H-Pyrrole-2-carboxaldehyde IR Spectrum. (n.d.). NIST Chemistry WebBook. Retrieved from National Institute of Standards and Technology. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWjKAaiXcYwjCYf0d5JPl7UzqKVsjO2eU2Fvf28Y3uqRN0qMjlRs5O_ynGoPFmwEOiBen0vCtGbnDkvxKrQk_KBU67ILixkjJNlhUPmeEPeRhC4o75bWQof9XaRqUzcEUrlyUqKPcppK65gf02wwXuM8Fmfg==]
  • 1-Cyclopropyl-1H-pyrrole-2-carbaldehyde. (n.d.). Retrieved from a chemical supplier. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQF69LXxw55OPckwNQGlMYKXxOLm6u2rUp68w2mlaD5A4ekxE2rI1LMSwFOkh4i7ffeIMCer7TGio3xplleExAPOlR4PVOGU4zRYc0zJp_8kdu26BFdSHAaY97dDIkC7DkNpuqkz1DkWvCsD1fPkiOa_D0FSjuh4jt5i1ICa5ovewhnk8hg1SUEFXTVIw=]
  • Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. (2023). MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEOmCoJ7w9frrhaiGNEHvF7049mDrklvOEuTGqb_cW_H5wy4iEi4aEH2v2DmR7Hpr7A-WQuDkQQQnf6aYejGTUrRM1ODLM_fq3Y1brbgD2J--Qrea34O40G5cgsOU5cqkFBbw==]
  • 1H-Pyrrole-2-carboxaldehyde UV/Visible Spectrum. (n.d.). NIST Chemistry WebBook. Retrieved from National Institute of Standards and Technology. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGImUmIIH_Ao6_ovj746GjQBmiQfFPqFTnhnFW8NTrmkHaN9vGssNCTzx9uJAfQfjod4rvev0kZ8wzcSF74v8fJdWc1C83HQ5deQJKT8a4Fpa5UtN9PVFt3ruhd4oGe4SwYcCO1eEYs7QB5f4VEKAs621UHXQQ=]
  • 1H-PYRROLE-2-CARBALDEHYDE. (n.d.). Matrix Fine Chemicals. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEV9mX0J64zaIDuDx2xwDBjo7fGqIwgZ8A-J_lsHh5oY0Pd_5X7fX5w_FgBRtdGuuWy8iZiZR7SQxob6HRrasCJxyFG1IZ35dVzzEDPad3-fgNXzH1URYMRRcv3mIdwzLM3YbUWOWmsIYgUgGuRQ2uX-Ls9TSqR9g4AoqSI84kE2TqZQbWD1Edp]
  • Pyrrole-2-carboxaldehyde. (n.d.). Organic Syntheses. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGVxUmBVnvk83vmckLbUH9kkOC2J801WOZoiaZ9vUePmRETQvYY7f7rFtVrdRdASzhkzkacZi_UuEDCL01HwXANG2Vqfl1M_cyKjue3zj8hvwChORHHA21TED2l2M_2LQDGAvc=]
  • Pyrrole-2-carboxaldehyde(1003-29-8) 1H NMR spectrum. (n.d.). ChemicalBook. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGdR-JRo5NgUkXEX7qjnOfV8uQqW-0XJ34pIsQ8UUnkt1m5k_CcklGMUg-S6TMzmY0dONkuoRg1hIhhb0VXZUv3O6-_OvRpxSfcdJfDGDxvaMA1T-6ALXj9WR9k8Uxg1UVqE-emcCT5dGe7DbJQPPqoQTrraW0=]
  • 1H NMR spectrum of N-hexyl-pyrrole-2-carboxaldehyde (3). (n.d.). ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEXCpedHSpJG-_61TMasuDfG61n1aj5FEsULwnPYIxACFBtFLl2R61HALT69RmwRR2yod015_RS71tQ3w0NAG_vRiwvu_TiHxVg6vbN0d0lNfjtJHqViWR-DYg5GObJvI52HKjFAKWWo2e86FLzgEyxsmJeyRy0a13DILcTLB_HffAlTaOp3WzmOa4Qy5ss4kl9TGMOyp6FoPB3IrtlWvB_BT86o8hpm6ZnUyGezqU=]
  • Synthesis of Novel Diarylpyrrole-2-carbaldehydes by Ring Transformations. (n.d.). ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFfD7RqYlojHjyzyKaN0kp0s4jm6x0aD7XrznFu9-188KGfIPDkxCbNdqiBNN8MPYRgYI4Swup40y3qDKzHbjVb_NFsB3D7cWfJ1vTGN1dcozLsitro8njyjfEj8iMT2tfcgfJfNnyAipkTd-IZtZK44UjFN53QNn0MxZuhxga4hVPprjChOQ1Av4WQgodpKRtyQTXtFkFbe1ITr5-mf0buxl52YF3kFVpeFEMZ6DZctPmIG_gMC-FwNBbnBoQ9NziuK7gVZad5bMl4Ez664XtXb4RO1_ILP3tK3tEsZlc25zqAgvpE1LoSYZSR_QPbKKOEcKmB2zuOZfL4wcjZTkHKbMenUdvKjcnGPHsIeM2ox7MpWgYpmZSJm9OACAQtJl4TGzF3dcHP3DWBACDOlMoNOgsP3rwwOoyiwXHb2RQK2vscNfv85kZogM8Py3rXVP7J7PaSFQkc8w==]
  • Friedel-Crafts Alkylation of pyrrole via pyrrole-2-carboxaldehyde. (2005). ChemSpider Synthetic Pages. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEAvysZOXHdXQRqkqcjDeIacK3FlPxec1nRyxRBCqZ2kLfafBk34zOMtutdYxueD75KxmiZL6kcfopu_YPQtTbxzHMy8q8iuLgiOn0qyu5yaXady6oN8d7ulQ==]

Sources

Foundational

A Comprehensive Spectroscopic Analysis of 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde: An In-depth Technical Guide

This technical guide provides a detailed exploration of the spectroscopic characteristics of 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde, a key intermediate in medicinal chemistry and materials science. Aimed at researchers,...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a detailed exploration of the spectroscopic characteristics of 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde, a key intermediate in medicinal chemistry and materials science. Aimed at researchers, scientists, and professionals in drug development, this document offers an in-depth analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide emphasizes the "why" behind the experimental choices and data interpretation, ensuring a thorough understanding of the molecule's structural features.

Introduction: The Significance of 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde

Pyrrole-2-carbaldehydes are a class of heterocyclic compounds with significant biological activities and applications as building blocks in the synthesis of more complex molecules, including pharmaceuticals and functional materials.[1][2] The introduction of a cyclohexyl group at the N1 position of the pyrrole ring influences the molecule's lipophilicity, steric profile, and ultimately its biological interactions. A thorough spectroscopic characterization is paramount for confirming the identity, purity, and structure of 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde, which is crucial for its application in synthetic and medicinal chemistry.[3][4]

This guide will delve into the core spectroscopic techniques used to elucidate the structure of this compound, providing both theoretical grounding and practical insights into data acquisition and interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[5] By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity and chemical environment of each atom within the molecule.

¹H NMR Spectroscopy: A Proton's Perspective

Theoretical Framework: ¹H NMR spectroscopy provides detailed information about the number of different types of protons, their electronic environment, and their proximity to other protons. Key parameters include the chemical shift (δ), integration, and spin-spin coupling (splitting pattern).[6]

Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum

  • Sample Preparation: Dissolve approximately 5-10 mg of 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as it can influence the chemical shifts of labile protons.[5]

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher) to ensure adequate signal dispersion.[7]

  • Data Acquisition: Record the spectrum at room temperature. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).[6]

Data Interpretation and Expected ¹H NMR Spectrum:

The ¹H NMR spectrum of 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde is expected to exhibit distinct signals corresponding to the aldehyde, pyrrole ring, and cyclohexyl protons.

  • Aldehyde Proton (-CHO): A singlet is anticipated in the downfield region, typically around δ 9.5-10.0 ppm.[6][8] This significant downfield shift is due to the strong deshielding effect of the carbonyl group's electronegativity and magnetic anisotropy.

  • Pyrrole Ring Protons: Three distinct signals are expected for the protons on the pyrrole ring. Due to the electron-withdrawing nature of the aldehyde group at the C2 position, the proton at C5 will be the most deshielded of the ring protons. The expected chemical shifts and multiplicities are:

    • H5: A doublet of doublets around δ 7.2 ppm.

    • H3: A doublet of doublets around δ 7.0 ppm.

    • H4: A triplet or doublet of doublets around δ 6.3 ppm.[9]

  • Cyclohexyl Protons: The protons of the cyclohexyl group will appear as a series of broad multiplets in the upfield region (δ 1.2-4.5 ppm). The proton attached to the nitrogen (the methine proton) will be the most downfield of the cyclohexyl signals due to the deshielding effect of the adjacent nitrogen atom.

Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity
Aldehyde (-CHO)9.5 - 10.0Singlet (s)
Pyrrole H5~7.2Doublet of Doublets (dd)
Pyrrole H3~7.0Doublet of Doublets (dd)
Pyrrole H4~6.3Triplet (t) or dd
Cyclohexyl CH (N-CH)3.5 - 4.5Multiplet (m)
Cyclohexyl CH₂1.2 - 2.0Multiplet (m)
¹³C NMR Spectroscopy: Mapping the Carbon Framework

Theoretical Framework: ¹³C NMR spectroscopy provides information about the different types of carbon atoms in a molecule. The chemical shift of each carbon signal is indicative of its hybridization and electronic environment.

Experimental Protocol: ¹³C NMR Analysis

The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, with the primary difference being the longer acquisition times required due to the lower natural abundance of the ¹³C isotope. Proton-decoupled spectra are typically acquired to simplify the spectrum to a series of singlets, where each signal corresponds to a unique carbon atom.

Data Interpretation and Expected ¹³C NMR Spectrum:

The proton-decoupled ¹³C NMR spectrum of 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde will show distinct signals for the carbonyl, pyrrole, and cyclohexyl carbons.

  • Carbonyl Carbon (-CHO): The aldehyde carbonyl carbon is expected to resonate significantly downfield, in the range of δ 175-185 ppm.[10]

  • Pyrrole Ring Carbons: The chemical shifts of the pyrrole carbons are influenced by the substituents. The carbon attached to the aldehyde group (C2) and the carbon adjacent to the nitrogen (C5) are expected to be the most downfield.

    • C2 & C5: In the range of δ 120-140 ppm.[11][12]

    • C3 & C4: In the range of δ 110-120 ppm.

  • Cyclohexyl Carbons: The carbons of the cyclohexyl ring will appear in the upfield region, typically between δ 25-60 ppm. The carbon directly attached to the nitrogen will be the most downfield of this group.

Carbon Assignment Expected Chemical Shift (δ, ppm)
Aldehyde (-CHO)175 - 185
Pyrrole C2 & C5120 - 140
Pyrrole C3 & C4110 - 120
Cyclohexyl C1 (N-CH)50 - 60
Cyclohexyl C2, C3, C425 - 40

Infrared (IR) Spectroscopy: Identifying Functional Groups

Theoretical Framework: IR spectroscopy measures the vibrations of bonds within a molecule. Different functional groups absorb infrared radiation at characteristic frequencies, making it a powerful tool for identifying their presence.[13]

Experimental Protocol: FT-IR Analysis

A reliable FT-IR spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory, which is ideal for solid or liquid samples.[14]

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

  • Sample Preparation: A small amount of the solid or liquid sample is placed directly onto the ATR crystal.

  • Data Acquisition: The spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded first and subtracted from the sample spectrum.

  • Data Processing: The resulting spectrum is plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Data Interpretation and Expected IR Spectrum:

The IR spectrum of 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde will be dominated by the characteristic absorption bands of the aldehyde and pyrrole functional groups, as well as the C-H bonds of the cyclohexyl group.

  • C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1660-1700 cm⁻¹. The conjugation of the carbonyl group with the pyrrole ring lowers the stretching frequency compared to a saturated aldehyde.[15]

  • C-H Stretch (Aldehyde): Two weak to medium bands are characteristic of the aldehyde C-H stretch, appearing around 2820 cm⁻¹ and 2720 cm⁻¹.[16][17] The latter is particularly diagnostic.

  • C-H Stretch (Aromatic/Pyrrole): Absorption bands for the C-H stretching vibrations of the pyrrole ring are expected above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic/Cyclohexyl): Strong absorption bands corresponding to the C-H stretching vibrations of the cyclohexyl group will be present in the 2850-2950 cm⁻¹ region.

  • C=C and C-N Stretches (Pyrrole Ring): The stretching vibrations of the carbon-carbon and carbon-nitrogen bonds within the pyrrole ring typically appear in the 1400-1600 cm⁻¹ region.[11][18]

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
C-H Stretch (Pyrrole)> 3000Medium
C-H Stretch (Cyclohexyl)2850 - 2950Strong
C-H Stretch (Aldehyde)~2820 and ~2720Weak-Medium
C=O Stretch (Aldehyde)1660 - 1700Strong
C=C & C-N Stretches (Pyrrole)1400 - 1600Medium-Strong

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Theoretical Framework: Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and valuable structural information from the fragmentation pattern of the molecular ion.[19][20]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.

  • Ionization: The vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a radical cation, known as the molecular ion (M⁺•).[19]

  • Fragmentation: The molecular ion, being highly energetic, often undergoes fragmentation into smaller, charged fragments and neutral radicals.[21]

  • Mass Analysis: The ions are accelerated and separated based on their m/z ratio by a mass analyzer.

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of relative ion abundance versus m/z.

Data Interpretation and Expected Mass Spectrum:

The mass spectrum of 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde will show a molecular ion peak corresponding to its molecular weight, along with a series of fragment ion peaks that provide clues about its structure.

  • Molecular Ion (M⁺•): The molecular ion peak will be observed at an m/z value corresponding to the molecular weight of the compound (C₁₁H₁₅NO, MW = 177.24 g/mol ).

  • Key Fragmentation Pathways:

    • Loss of the Aldehyde Group: A common fragmentation pathway for aldehydes is the loss of the formyl radical (•CHO) or carbon monoxide (CO), leading to a significant peak at m/z [M-29]⁺.[22]

    • Fragmentation of the Cyclohexyl Ring: The cyclohexyl group can undergo fragmentation, leading to the loss of various neutral fragments.

    • Cleavage of the N-Cyclohexyl Bond: Cleavage of the bond between the nitrogen and the cyclohexyl group can occur, resulting in ions corresponding to the pyrrole-2-carbaldehyde cation or the cyclohexyl cation.[23][24]

m/z Value Possible Fragment
177[M]⁺• (Molecular Ion)
148[M - CHO]⁺
94[Pyrrole-2-carbaldehyde - H]⁺
83[C₆H₁₁]⁺ (Cyclohexyl cation)

Visualizing the Process: Workflow and Structure

To provide a clearer understanding of the analytical process and the molecular structure, the following diagrams are provided.

G cluster_workflow Spectroscopic Analysis Workflow Sample 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde Sample NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR IR Spectroscopy (FT-IR/ATR) Sample->IR MS Mass Spectrometry (EI-MS) Sample->MS Data Spectroscopic Data (Spectra & Peaks) NMR->Data IR->Data MS->Data Analysis Structural Elucidation & Confirmation Data->Analysis

Caption: A logical workflow for the comprehensive spectroscopic analysis of 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde.

G 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde

Caption: The molecular structure of 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a powerful and comprehensive toolkit for the structural characterization of 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde. This guide has outlined the theoretical principles, practical experimental protocols, and detailed interpretation of the expected spectroscopic data. By understanding the characteristic spectral features of this molecule, researchers can confidently verify its synthesis, assess its purity, and proceed with its application in their scientific endeavors. The insights provided herein are intended to serve as a valuable resource for scientists working in the fields of organic synthesis, medicinal chemistry, and drug discovery.

References

  • Journal of the Chemical Society B: Physical Organic. (1966). Pyrrole studies. Part XIV. Spectroscopic characteristics of cyanopyrroles. RSC Publishing. Retrieved from [Link]

  • Molecules. (2021). Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide. MDPI. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Molecules. (2000). Substituted Pyrroles. MDPI. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR: aldehydes. Retrieved from [Link]

  • Spectroscopy Online. (2017). The C=O Bond, Part II: Aldehydes. Retrieved from [Link]

  • ResearchGate. (2023). Synthesis of pyrrole and substituted pyrroles (Review). Retrieved from [Link]

  • Wade, L. G. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • Canadian Journal of Chemistry. (1967). Pyrrole chemistry. VI. Syntheses and electrophilic substitution reactions of some 3-substituted pyrroles. Canadian Science Publishing. Retrieved from [Link]

  • Life Science Journal. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Retrieved from [Link]

  • ACG Publications. (2021). Antibacterial activity of some 1,2,3,4-tetrasubstituted pyrrole derivatives and molecular docking studies. Retrieved from [Link]

  • PubMed. (2013). Fragmentation Pathways of 2-substituted Pyrrole Derivatives Using Electrospray Ionization Ion Trap and Electrospray Ionization Quadrupole Time-Of-Flight Mass Spectrometry. Retrieved from [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Interpreting. Retrieved from [Link]

  • University of Arizona. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

  • PubChem. (n.d.). Pyrrole-2-carboxaldehyde. Retrieved from [Link]

  • NIST WebBook. (n.d.). 1H-Pyrrole-2-carboxaldehyde. Retrieved from [Link]

  • NIST WebBook. (n.d.). 1H-Pyrrole-2-carboxaldehyde. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Pyrrole-2-carboxaldehyde. Retrieved from [Link]

  • JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S3b . 13 C NMR spectrum of N -hexyl-pyrrole-2-carboxaldehyde ( 3 ). Retrieved from [Link]

  • Chem Help ASAP. (2022, November 22). common fragmentation mechanisms in mass spectrometry [Video]. YouTube. Retrieved from [Link]

  • University of Alabama at Birmingham. (2010). Ion fragmentation of small molecules in mass spectrometry. Retrieved from [Link]

  • Organic Chemistry Portal. (2018). Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation. Retrieved from [Link]

  • University of Calgary. (n.d.). Signal Areas. Retrieved from [Link]

  • MDPI. (2022). Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO 2 Fixation. Retrieved from [Link]

  • Chemical Synthesis Database. (2025). 1-cyclohexyl-1H-pyrrole-2,5-dione. Retrieved from [Link]

  • ResearchGate. (2014). Synthesis of Novel Diarylpyrrole-2-carbaldehydes by Ring Transformations. Retrieved from [Link]

  • NIST WebBook. (n.d.). 1H-Pyrrole-2-carboxaldehyde. Retrieved from [Link]

  • NIST WebBook. (n.d.). 1H-Pyrrole-2-carboxaldehyde. Retrieved from [Link]

  • PubChemLite. (n.d.). 1-cyclohexyl-2,5-dimethyl-1h-pyrrole-3-carbaldehyde. Retrieved from [Link]

  • MDPI. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 1H-PYRROLE-2-CARBALDEHYDE | CAS 1003-29-8. Retrieved from [Link]

Sources

Exploratory

Introduction: The Pyrrole Scaffold as a Privileged Structure in Medicinal Chemistry

An In-depth Technical Guide to the Biological Activity of N-Cyclohexyl Substituted Pyrrole Aldehydes The pyrrole ring, a five-membered nitrogen-containing heterocycle, represents a cornerstone in the architecture of biol...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biological Activity of N-Cyclohexyl Substituted Pyrrole Aldehydes

The pyrrole ring, a five-membered nitrogen-containing heterocycle, represents a cornerstone in the architecture of biologically active molecules.[1][2] Its presence in vital natural products such as heme, chlorophyll, and vitamin B12 underscores its fundamental role in biological systems.[3][4] In medicinal chemistry, the pyrrole nucleus is considered a "privileged scaffold" due to its unique electronic properties and its capacity to be synthetically modified, allowing for the generation of a vast library of derivatives with diverse pharmacological profiles.[1][5] These derivatives have demonstrated a wide spectrum of activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][4][6]

This guide focuses on a specific, yet highly promising, subclass: N-cyclohexyl substituted pyrrole aldehydes . The strategic incorporation of two key functional groups—the N-cyclohexyl moiety and the aldehyde group—onto the pyrrole core introduces distinct physicochemical properties that significantly influence biological activity.

  • The N-cyclohexyl group , being a bulky and lipophilic substituent, can enhance the molecule's ability to cross cell membranes and interact with hydrophobic pockets within biological targets such as enzymes and receptors.

  • The aldehyde group is an electrophilic and highly reactive functional group.[7][8] It can readily participate in crucial biological interactions, such as forming Schiff base linkages with amine residues (e.g., lysine) in proteins, thereby enabling covalent inhibition or modulation of target function.[7]

This technical guide, designed for researchers, scientists, and drug development professionals, will provide a comprehensive exploration of the synthesis, multifaceted biological activities, and mechanisms of action of N-cyclohexyl substituted pyrrole aldehydes. We will delve into the causality behind experimental designs, provide detailed protocols for biological evaluation, and offer insights into the structure-activity relationships that govern the therapeutic potential of these compelling molecules.

Synthetic Strategies for N-Cyclohexyl Substituted Pyrrole Aldehydes

The generation of N-cyclohexyl substituted pyrrole aldehydes relies on established and versatile synthetic methodologies for pyrrole ring formation, followed by or concurrent with N-alkylation and formylation. The Paal-Knorr synthesis is one of the most direct and widely used methods.[9][10]

Paal-Knorr Pyrrole Synthesis

The Paal-Knorr reaction is a cornerstone of pyrrole synthesis, involving the condensation of a 1,4-dicarbonyl compound with a primary amine—in this case, cyclohexylamine.[9][10] The reaction proceeds under relatively mild conditions and offers a straightforward route to the N-substituted pyrrole core. Subsequent formylation, for instance, via the Vilsmeier-Haack reaction, introduces the aldehyde group at a specific position on the pyrrole ring.

G A 1,4-Dicarbonyl Compound C N-Cyclohexyl Pyrrole Core A->C + B Cyclohexylamine (Primary Amine) B->C D Vilsmeier-Haack Reagent (e.g., POCl3, DMF) E N-Cyclohexyl Substituted Pyrrole Aldehyde C->E D->E +

A generalized synthetic workflow for N-cyclohexyl substituted pyrrole aldehydes.

Other multicomponent reactions and methods involving reagents like tosylmethyl isocyanide (TosMIC) also provide versatile pathways to highly substituted pyrrole rings that can be functionalized with N-cyclohexyl and aldehyde groups.[4][11] The choice of synthetic route is often dictated by the desired substitution pattern on the pyrrole ring and the availability of starting materials.[12]

Spectrum of Biological Activities and Mechanistic Insights

The unique structural combination of the pyrrole core, N-cyclohexyl group, and aldehyde functionality confers a range of potent biological activities.

Anticancer Activity

Pyrrole derivatives are a significant class of anticancer agents, targeting various hallmarks of cancer.[1][13][14] The introduction of an aldehyde group can enhance cytotoxicity, and the N-cyclohexyl substituent can modulate target specificity and potency.

Mechanism of Action: N-cyclohexyl substituted pyrrole aldehydes may exert their anticancer effects through multiple mechanisms:

  • Induction of Apoptosis: Many cytotoxic agents trigger programmed cell death. These compounds can activate intrinsic or extrinsic apoptotic pathways, often involving the activation of caspase enzymes.[15]

  • Enzyme Inhibition: Pyrrole scaffolds are key components in kinase inhibitors (e.g., Sunitinib), which block signaling pathways essential for cancer cell proliferation and survival.[16][17]

  • Tubulin Polymerization Inhibition: Certain pyrrole derivatives bind to tubulin, disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.[1]

The workflow for assessing the cytotoxic potential of these compounds typically begins with an in vitro cell viability assay.

G start Seed Cancer Cells in 96-well plate incubate1 Incubate 24h (Allow cells to attach) start->incubate1 treat Treat with varying concentrations of N-cyclohexyl pyrrole aldehyde incubate1->treat incubate2 Incubate 24-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 2-4h (Formation of formazan) add_mtt->incubate3 solubilize Add Solubilizing Agent (e.g., DMSO) incubate3->solubilize read Measure Absorbance (e.g., at 570 nm) solubilize->read end Calculate IC50 Value read->end

Experimental workflow for an in vitro cytotoxicity (MTT) assay.

Quantitative Data Summary: Cytotoxicity of Pyrrole Derivatives

Compound ClassCell LineIC50 (µM)Reference
Fused PyrroleHepG-2 (Liver)7.8[18]
Fused PyrroleMCF-7 (Breast)9.3[18]
Pyrrolo[1,2-a]quinolineA498 (Renal)0.027[13]
Pyrrolo[2,3-d]pyrimidineA549 (Lung)0.35[14]

Note: Data is for representative pyrrole derivatives to illustrate potency; specific data for N-cyclohexyl substituted pyrrole aldehydes requires targeted screening.

Antimicrobial Activity

Both aldehydes and pyrrole derivatives have been independently recognized for their antimicrobial properties.[7][19][20] Cinnamaldehyde, for instance, is a well-known antimicrobial agent found in cinnamon oil.[7] The aldehyde group can contribute to antimicrobial action by damaging the bacterial cell membrane and inhibiting essential enzymes.[7]

Mechanism of Action: The lipophilic nature of the N-cyclohexyl group facilitates the compound's passage through the lipid-rich cell walls of bacteria and fungi. Once inside, the reactive aldehyde can:

  • Disrupt Cell Membranes: Interfere with the phospholipid bilayer, increasing permeability and leading to cell lysis.[7]

  • Inhibit Enzymes: React with sulfhydryl or amino groups in essential enzymes, disrupting metabolic processes.

  • Prevent Biofilm Formation: Interfere with the signaling and structural integrity of bacterial biofilms.[7]

Quantitative Data Summary: Antimicrobial Activity of Pyrrole Derivatives

Compound ClassOrganismActivity MetricResultReference
Pyrrole DerivativeE. coliZone of InhibitionEquipotent to Ciprofloxacin[21]
Pyrrole DerivativeS. aureusZone of InhibitionEquipotent to Ciprofloxacin[21]
Pyrrole DerivativeC. albicansAntifungal ActivityMore active than Clotrimazole[21]
Pyrrole BenzamideS. aureusMIC3.12 - 12.5 µg/mL[20]
Anti-inflammatory Activity

Chronic inflammation is linked to numerous diseases, and pyrrole-based compounds have been developed as potent anti-inflammatory agents (e.g., Tolmetin).[4][22] Their mechanism often involves the inhibition of key enzymes in the inflammatory cascade.

Mechanism of Action:

  • COX/LOX Inhibition: The primary mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are critical for prostaglandin synthesis.[4] Some pyrrole derivatives show inhibitory activity against both COX and lipoxygenase (LOX).[4]

  • Modulation of Cytokine Release: They may also suppress the production of pro-inflammatory cytokines like Interleukin-6 (IL-6).[4]

G membrane Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 aa Arachidonic Acid pla2->aa cox COX Enzymes aa->cox lox LOX Enzymes aa->lox pgs Prostaglandins (Inflammation, Pain) cox->pgs lts Leukotrienes (Inflammation) lox->lts compound N-Cyclohexyl Pyrrole Aldehyde compound->cox Inhibits compound->lox Inhibits

Potential inhibition of the arachidonic acid inflammatory pathway.

Experimental Protocols for Biological Evaluation

To ensure scientific integrity, all described protocols must be self-validating through the inclusion of appropriate controls.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is used to determine the concentration at which a compound inhibits cell growth by 50% (IC50). It measures the metabolic activity of viable cells.[18]

Materials:

  • Human cancer cell line (e.g., MCF-7, LoVo)[23]

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • N-cyclohexyl substituted pyrrole aldehyde stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilizing agent (e.g., DMSO, isopropanol with HCl)

  • 96-well microtiter plates

  • Microplate reader

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells for a negative control (vehicle, e.g., 0.1% DMSO) and a positive control (a known cytotoxic drug, e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilizing agent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of approximately 570 nm.[18]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.

Protocol 2: Antibacterial Susceptibility Testing (Agar Disc Diffusion Method)

This protocol provides a qualitative or semi-quantitative measure of a compound's antibacterial activity.[19]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Nutrient agar plates (e.g., Mueller-Hinton agar)

  • Sterile paper discs (6 mm diameter)

  • N-cyclohexyl substituted pyrrole aldehyde stock solution (in a suitable solvent like DMSO)

  • Positive control (standard antibiotic disc, e.g., Ciprofloxacin)[21]

  • Negative control (disc with solvent only)

Methodology:

  • Bacterial Inoculum Preparation: Prepare a bacterial suspension in sterile broth and adjust its turbidity to match the 0.5 McFarland standard.

  • Plate Inoculation: Using a sterile cotton swab, uniformly streak the bacterial inoculum over the entire surface of an agar plate to create a bacterial lawn.

  • Disc Application: Aseptically place sterile paper discs impregnated with a known concentration of the test compound onto the agar surface. Also, place the positive and negative control discs. Ensure discs are spaced far enough apart to prevent overlapping zones of inhibition.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Measurement: Measure the diameter (in mm) of the clear zone of inhibition around each disc where bacterial growth is prevented.[19]

  • Interpretation: A larger zone of inhibition indicates greater antibacterial activity. Compare the results to the controls.

Conclusion and Future Perspectives

N-cyclohexyl substituted pyrrole aldehydes represent a compelling class of molecules with significant therapeutic potential across multiple domains, including oncology, infectious diseases, and inflammatory disorders. The strategic combination of a privileged pyrrole scaffold with a lipophilic N-cyclohexyl group and a reactive aldehyde functionality creates a unique chemical entity capable of potent and diverse biological interactions.

The evidence suggests that these compounds warrant further investigation. Future research should focus on:

  • Systematic SAR Studies: Synthesizing and screening a broader library of analogues to precisely delineate the structural requirements for optimal activity and selectivity against specific targets.

  • Target Identification: Moving beyond phenotypic screening to identify the specific molecular targets (e.g., enzymes, receptors) with which these compounds interact.

  • In Vivo Efficacy and Safety: Advancing the most promising lead compounds into preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.

By leveraging the principles of medicinal chemistry and rigorous biological evaluation, the full potential of N-cyclohexyl substituted pyrrole aldehydes as next-generation therapeutic agents can be unlocked.

References

  • A Comparative Guide to the Biological Activity of Pyrrole-Containing Compounds - Benchchem. (n.d.).
  • A Comparative Guide to the Biological Activity of Pyrrole Derivatives - Benchchem. (n.d.).
  • Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - NIH. (2018, October 17).
  • New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity - Semantic Scholar. (2022, August 9).
  • Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. (2025, August 7).
  • Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer's Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation - NIH. (2024, September 4).
  • Microwave-Assisted Synthesis, Biological Activity Evaluation, Molecular Docking, and ADMET Studies of Some Novel Pyrrolo [2,3-b] Pyrrole Derivatives - ResearchGate. (2025, October 13).
  • Exploring Pyrrolo-Fused Heterocycles as Promising Anticancer Agents: An Integrated Synthetic, Biological, and Computational Approach - MDPI. (n.d.).
  • Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities - PMC - NIH. (n.d.).
  • Redalyc.Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. (n.d.).
  • Synthesis and Evaluation of Cytotoxic Activity of Some Pyrroles and Fused Pyrroles - PubMed. (n.d.).
  • Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities - Bentham Science Publisher. (n.d.).
  • Bioactive pyrrole-based compounds with target selectivity - PMC - PubMed Central. (n.d.).
  • A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles - Oriental Journal of Chemistry. (n.d.).
  • A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles. (n.d.).
  • Synthesis, characterization and biological activity of novel pyrrole compounds. (2025, November 5).
  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PubMed Central. (n.d.).
  • Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection - PubMed. (2024, August 1).
  • (PDF) Synthesis of N‐Substituted Pyrrole‐2,5‐dicarboxylic Acids from Pyrroles. (n.d.).
  • An expeditious and highly efficient synthesis of substituted pyrroles using a low melting deep eutectic mixture - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
  • New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - NIH. (2022, August 9).
  • Synthesis and biological activity of some pyrrole derivatives. I - PubMed. (n.d.).
  • Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds. (2023, September 2).
  • Recent Advancements in Pyrrole Synthesis - PMC - PubMed Central. (n.d.).
  • Synthesis and Pharmacochemistry of New Pleiotropic Pyrrolyl Derivatives - PMC. (n.d.).
  • Heterocyclic Compounds and their Derivatives with Potential Anticancer Activity - Indian Journal of Pharmaceutical Education and Research. (n.d.).
  • The Role of Aldehydes in Pharmaceutical Synthesis: A Closer Look at 4-Fluoro-2-methoxybenzaldehyde. (n.d.).
  • Synthesis, Characterization, Antioxidant, and Anticancer Activity against Colon Cancer Cells of Some Cinnamaldehyde-Based Chalcone Derivatives - PMC - NIH. (2024, February 12).
  • Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4-d]pyrimidine derivatives - PMC - NIH. (2024, January 2).
  • Novel pyrrolopyrimidine derivatives: design, synthesis, molecular docking, molecular simulations and biological evaluations as antioxidant and anti-inflammatory agents - PMC - NIH. (2022, June 27).

Sources

Foundational

The Versatile Scaffold: Unlocking the Medicinal Chemistry Potential of 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and syn...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a broad spectrum of biological activities.[1][2] The functionalization of this heterocyclic system offers a powerful strategy for the development of novel therapeutic agents. This guide focuses on 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde, a derivative that combines the established pharmacophoric features of the N-substituted pyrrole with the reactive potential of a carbaldehyde group. As a senior application scientist, this document will provide an in-depth exploration of the potential applications of this molecule, grounded in established synthetic methodologies and biological evaluations of analogous compounds. We will delve into the causality behind experimental choices, present self-validating protocols, and provide a comprehensive framework for its investigation as a versatile starting material in drug discovery.

Introduction: The Strategic Value of the N-Substituted Pyrrole-2-carbaldehyde Core

The inherent value of the 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde scaffold lies in the synergistic interplay of its constituent parts: the N-substituted pyrrole core and the C2-carbaldehyde functionality. The pyrrole moiety is a well-established bioisostere for various functional groups, capable of engaging in hydrogen bonding and π-π stacking interactions with biological targets. The N-substituent, in this case, a cyclohexyl group, provides a lipophilic handle that can influence pharmacokinetic properties such as membrane permeability and metabolic stability. Furthermore, the carbaldehyde group at the 2-position is a versatile synthetic handle, enabling a diverse array of chemical transformations for the construction of compound libraries.[1]

Derivatives of pyrrole-2-carbaldehyde have demonstrated a wide range of pharmacological activities, including antibacterial, antifungal, antitubercular, and anticancer properties.[1][3] This established biological profile of the broader class strongly suggests that 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde is a promising starting point for the development of novel therapeutics.

Potential Therapeutic Applications and Mechanistic Rationale

Based on the extensive research on analogous pyrrole-2-carbaldehyde derivatives, we can extrapolate several high-potential therapeutic avenues for 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde.

Anticancer Agents

Substituted pyrrole-2-carbaldehydes have shown significant cytotoxic potential against various human cancer cell lines.[4] The mechanism of action is often attributed to the ability of the pyrrole scaffold and its derivatives to interact with key cellular targets involved in cancer progression. The aldehyde functionality can readily form Schiff bases with primary amines, such as the lysine residues in proteins, potentially leading to enzyme inhibition or disruption of protein-protein interactions.

Key Structure-Activity Relationship Insights:

  • The nature and position of substituents on the pyrrole ring are critical in determining cytotoxic potency and selectivity.[4]

  • Alkynylated pyrrole derivatives have demonstrated potent cytotoxicity against glioblastoma and lung cancer cell lines.[4]

  • Marinopyrroles and Pyrrolomycins, natural products containing the pyrrole scaffold, exhibit sub-micromolar to low-micromolar activity against various cancer cell lines.[4]

Table 1: Comparative Cytotoxicity of Substituted Pyrrole-2-Carbaldehydes [4]

Compound ClassSubstitutionCell LineIC50 (µM)
Alkynylated Pyrrole DerivativesCompound 12lU251 (Glioblastoma)2.29 ± 0.18
A549 (Lung Cancer)3.49 ± 0.30
Pyrrole HydrazonesCompound 1CSH-4 (Melanoma)44.63 ± 3.51
Dimeric Pyrrole-2-Carbaldehyde AlkaloidsLepipyrrolin ASMMC-7721 (Hepatocellular Carcinoma)16.78 ± 0.49
Marinopyrroles & DerivativesMarinopyrrole AHCT-116 (Colon Cancer)~6.1 (2.9 µg/mL)
Antimicrobial Agents

The pyrrole nucleus is a common feature in many antimicrobial compounds. The ability of pyrrole-containing Schiff bases to chelate metal ions essential for microbial growth is one of the proposed mechanisms for their antibacterial and antifungal activity.[1][3] The cyclohexyl group in 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde could enhance the lipophilicity of its derivatives, facilitating their passage through microbial cell membranes.

Anti-inflammatory Agents

Certain N-substituted pyrrole derivatives have been investigated as inhibitors of enzymes involved in the inflammatory cascade, such as lipoxygenase (LOX).[5] The development of novel LOX inhibitors is a key strategy for treating inflammatory diseases.[5] Molecular docking and pharmacophore modeling studies on N-substituted pyrroles have guided the design of potent anti-inflammatory agents.[5]

Synthetic Pathways and Experimental Protocols

The true utility of 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde in medicinal chemistry is realized through its synthetic versatility. The aldehyde group serves as a key reaction center for diversification.

Synthesis of 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde

A common route to N-substituted pyrrole-2-carbaldehydes is the Paal-Knorr pyrrole synthesis followed by formylation.[1]

Protocol 3.1.1: Paal-Knorr Synthesis of 1-Cyclohexyl-1H-pyrrole

  • In a round-bottom flask, dissolve 2,5-dimethoxytetrahydrofuran (1 equivalent) in glacial acetic acid.

  • Add cyclohexylamine (1.1 equivalents) to the solution.

  • Heat the reaction mixture at reflux for 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into ice water.

  • Neutralize the solution with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3.1.2: Vilsmeier-Haack Formylation of 1-Cyclohexyl-1H-pyrrole

  • In a three-necked round-bottom flask fitted with a stirrer, dropping funnel, and reflux condenser, place dimethylformamide (1.1 moles).[6]

  • Cool the flask in an ice bath and add phosphorus oxychloride (1.1 moles) dropwise, maintaining the internal temperature at 10–20°C.[6]

  • Remove the ice bath and stir for 15 minutes.[6]

  • Replace the ice bath and add ethylene dichloride.[6]

  • Once the temperature is below 5°C, add a solution of 1-Cyclohexyl-1H-pyrrole (1.0 mole) in ethylene dichloride dropwise over 1 hour.[6]

  • After addition, replace the ice bath with a heating mantle and reflux for 15 minutes.[6]

  • Cool the mixture and cautiously add a solution of sodium acetate trihydrate (5.5 moles) in water.[6]

  • Reflux again for 15 minutes with vigorous stirring.[6]

  • Cool the mixture and perform a liquid-liquid extraction to isolate the product.

  • Purify by recrystallization or column chromatography.[6]

Diagram 1: Synthetic Workflow for 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde

G cluster_synthesis Synthesis of Starting Material cluster_formylation Formylation 2,5-Dimethoxytetrahydrofuran 2,5-Dimethoxytetrahydrofuran Paal-Knorr Synthesis Paal-Knorr Synthesis 2,5-Dimethoxytetrahydrofuran->Paal-Knorr Synthesis Cyclohexylamine Cyclohexylamine Cyclohexylamine->Paal-Knorr Synthesis 1-Cyclohexyl-1H-pyrrole 1-Cyclohexyl-1H-pyrrole Paal-Knorr Synthesis->1-Cyclohexyl-1H-pyrrole Vilsmeier-Haack Vilsmeier-Haack 1-Cyclohexyl-1H-pyrrole->Vilsmeier-Haack DMF_POCl3 DMF / POCl3 DMF_POCl3->Vilsmeier-Haack Target_Compound 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde Vilsmeier-Haack->Target_Compound G Start 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde Condensation Schiff Base Formation Start->Condensation Primary_Amine Primary Amine (R-NH2) Primary_Amine->Condensation Schiff_Base Schiff Base Derivative Condensation->Schiff_Base Bio_Screening Biological Screening Schiff_Base->Bio_Screening

Caption: Schiff base formation and screening.

Biological Evaluation: A Self-Validating Approach

To assess the therapeutic potential of novel derivatives of 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde, a systematic biological evaluation is essential.

In Vitro Cytotoxicity Assay

A standard MTT or resazurin assay can be employed to determine the cytotoxic effects of the synthesized compounds against a panel of human cancer cell lines. [4] Protocol 4.1.1: MTT Assay

  • Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight. [4]2. Treat the cells with various concentrations of the test compounds and incubate for 48 or 72 hours. [4]3. After incubation, add MTT solution to each well and incubate for an additional 2-4 hours.

  • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance using a microplate reader. [4]6. Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values from dose-response curves. [4]

Mechanism of Action Studies

For compounds exhibiting significant cytotoxicity, further investigation into the mechanism of cell death is warranted.

Protocol 4.2.1: Apoptosis Analysis by Flow Cytometry

  • Treat cells with the test compounds at their respective IC50 concentrations for a defined period. [4]2. Harvest, wash, and stain the cells with Annexin V-FITC and propidium iodide (PI). [4]3. Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. [4]

Conclusion and Future Directions

1-Cyclohexyl-1H-pyrrole-2-carbaldehyde represents a promising and versatile scaffold for the development of novel therapeutic agents. Its strategic design combines the established biological relevance of the N-substituted pyrrole core with the synthetic flexibility of a carbaldehyde group. The exploration of its derivatives, guided by the principles of medicinal chemistry and supported by robust biological evaluation, holds significant potential for the discovery of new treatments for cancer, infectious diseases, and inflammatory conditions. Future work should focus on the synthesis and screening of diverse libraries of derivatives, with a particular emphasis on establishing clear structure-activity relationships to guide lead optimization efforts.

References

  • Application of 1-sec-Butyl-1H-pyrrole-2-carbaldehyde in Medicinal Chemistry - Benchchem.
  • The Power of Pyrrole-2-carboxaldehyde in Drug Discovery and Organic Synthesis.
  • Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - MDPI.
  • Synthesis and Biological Evaluation of Some Novel Pyrrole Derivatives - RJPT.
  • Unveiling the Cytotoxic Potential of Substituted Pyrrole-2-Carbaldehydes: A Comparative Analysis - Benchchem.
  • Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - PMC - NIH.
  • Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO 2 Fixation - MDPI.
  • Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation - Organic Chemistry Portal.
  • Design, synthesis, and pharmacological evaluation of indazole carboxamides of N-substituted pyrrole derivatives as soybean lipoxygenase inhibitors - PubMed.
  • 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde.
  • Recent synthetic and medicinal perspectives of pyrroles: An overview. - Allied Academies.
  • (PDF) New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - ResearchGate.
  • 1-Cyclopropyl-1H-pyrrole-2-carbaldehyde - Chem-Impex.
  • Pyrrole-2-carboxaldehyde - Organic Syntheses Procedure.
  • An Efficient Route to 1-Vinylpyrrole-2-carbaldehydes - Organic Chemistry Portal.
  • 1-Pyrimidin-2-yl-1H-pyrrole-2-carbaldehyde - Chem-Impex.
  • Synthesis and bioactivity of pyrrole-conjugated phosphopeptides - Beilstein Journals.
  • 1H-Pyrrole-2,5-dicarboxylic acid, a quorum sensing inhibitor from one endophytic fungus in Areca catechu L., acts as antibiotic accelerant against Pseudomonas aeruginosa - NIH.

Sources

Exploratory

Reactivity of the aldehyde group in 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde

An In-depth Technical Guide to the Reactivity of the Aldehyde Group in 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde Abstract This technical guide provides a comprehensive examination of the chemical reactivity of the aldehyde...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Reactivity of the Aldehyde Group in 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde

Abstract

This technical guide provides a comprehensive examination of the chemical reactivity of the aldehyde functional group in 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde. Pyrrole-2-carbaldehyde derivatives are pivotal structural motifs and versatile intermediates in the synthesis of a multitude of compounds, including pharmaceuticals, natural products, and advanced materials.[1][2] This document delves into the electronic properties governing the aldehyde's reactivity, details key synthetic transformations with mechanistic insights, presents validated experimental protocols, and illustrates the underlying chemical principles. The influence of the N-cyclohexyl substituent is a key consideration throughout the discussion, providing a framework for the rational design and synthesis of novel chemical entities.

Introduction: The Pyrrole Aldehyde Scaffold

The pyrrole ring is a fundamental heterocyclic scaffold present in numerous pharmacologically active compounds and natural products.[2][3][4][5] The introduction of an aldehyde group at the C-2 position furnishes a reactive handle for a wide array of chemical transformations, making pyrrole-2-carbaldehydes exceptionally valuable building blocks in synthetic chemistry.[2][6]

Electronic Landscape of 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde

The reactivity of the aldehyde group is intrinsically linked to the electronic nature of the pyrrole heterocycle. The lone pair of electrons on the nitrogen atom is delocalized throughout the five-membered ring, creating an electron-rich aromatic system.[1] This delocalization has a direct impact on the attached aldehyde group.

  • Resonance and Electrophilicity: The pyrrole ring acts as an electron-donating group, pushing electron density towards the aldehyde's carbonyl carbon via resonance. This effect reduces the partial positive charge on the carbonyl carbon, thereby decreasing its electrophilicity compared to a typical aliphatic or even aromatic aldehyde like benzaldehyde.[1][7]

  • The N-Cyclohexyl Substituent: The N-1 substituent modulates these electronic properties. A cyclohexyl group is generally considered a weak electron-donating group (EDG) through an inductive effect. This further increases the electron density of the pyrrole ring, making the carbonyl carbon of the aldehyde slightly less susceptible to nucleophilic attack compared to an N-unsubstituted or N-aryl substituted pyrrole-2-carbaldehyde.[1] Understanding this electronic modulation is critical for selecting appropriate reaction conditions and predicting outcomes.

Synthesis of the Core Scaffold

The most common and versatile approach to synthesizing N-substituted pyrrole-2-carbaldehydes like the title compound involves a two-step process: the construction of the N-substituted pyrrole ring, followed by formylation.

Synthetic Workflow: Paal-Knorr Synthesis and Vilsmeier-Haack Formylation

The Paal-Knorr synthesis provides a straightforward route to the 1-cyclohexyl-1H-pyrrole core, which is then formylated, typically at the C-2 position, using the Vilsmeier-Haack reaction.[2][8]

G cluster_0 Step 1: Paal-Knorr Pyrrole Synthesis cluster_1 Step 2: Vilsmeier-Haack Formylation A 2,5-Dimethoxytetrahydrofuran + Cyclohexylamine B 1-Cyclohexyl-1H-pyrrole A->B Glacial Acetic Acid Reflux B_in 1-Cyclohexyl-1H-pyrrole C POCl₃ + DMF D Vilsmeier Reagent C->D Formation E Electrophilic Substitution D->E B_in->E Attack F 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde E->F Hydrolysis

Caption: Synthetic workflow for 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde.

Experimental Protocol: Synthesis

This protocol is a representative method adapted from established procedures for similar compounds.[2][8]

Part A: Synthesis of 1-Cyclohexyl-1H-pyrrole

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2,5-dimethoxytetrahydrofuran (1.0 eq) in glacial acetic acid.

  • Add cyclohexylamine (1.1 eq) to the solution.

  • Heat the reaction mixture to reflux for 3-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature and pour it into a beaker containing ice water.

  • Carefully neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to yield 1-cyclohexyl-1H-pyrrole.

Part B: Synthesis of 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde

  • In a three-necked flask under a nitrogen atmosphere, cool dimethylformamide (DMF) (1.2 eq) to 0°C.

  • Slowly add phosphorus oxychloride (POCl₃) (1.2 eq) dropwise, ensuring the temperature remains below 10°C to form the Vilsmeier reagent.[2]

  • Stir the mixture at 0°C for 30 minutes.

  • Add a solution of 1-cyclohexyl-1H-pyrrole (1.0 eq) in DMF dropwise to the Vilsmeier reagent at 0°C.

  • Allow the reaction to warm to room temperature, then heat to 40-50°C for 1-2 hours, monitoring by TLC.

  • Upon completion, carefully pour the reaction mixture onto crushed ice.

  • Make the solution alkaline by the slow addition of a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude aldehyde by column chromatography on silica gel (hexane/ethyl acetate) to obtain the title compound.

Key Transformations of the Aldehyde Group

The aldehyde functionality is a gateway to a vast number of derivatives. The following sections detail the most pertinent reactions for researchers in drug discovery and materials science.

Wittig Reaction: Alkene Synthesis

The Wittig reaction is a powerful method for synthesizing alkenes by reacting an aldehyde with a phosphorus ylide (Wittig reagent).[9][10][11] This reaction is highly valuable for introducing alkenyl substituents, with the significant advantage of forming the double bond at a specific, unambiguous location.[12]

Mechanism: The reaction proceeds through a [2+2] cycloaddition between the ylide and the carbonyl group to form a four-membered oxaphosphetane intermediate.[11][13] This intermediate then collapses to form the thermodynamically stable triphenylphosphine oxide and the desired alkene.[10]

Wittig PyrroleAldehyde 1-Cyclohexyl-1H-pyrrole- 2-carbaldehyde Betaine Oxaphosphetane Intermediate PyrroleAldehyde->Betaine + Ylide Phosphorus Ylide (Ph₃P⁺-C⁻HR) Ylide->Betaine Products Alkene Derivative + Ph₃P=O Betaine->Products Decomposition

Caption: Simplified mechanism of the Wittig Reaction.

Experimental Protocol: Synthesis of 1-Cyclohexyl-2-(2-phenylethenyl)-1H-pyrrole

  • Suspend (methoxymethyl)triphenylphosphonium chloride (1.1 eq) in anhydrous THF under a nitrogen atmosphere.

  • Cool the suspension to 0°C and add a strong base, such as n-butyllithium or sodium hydride (1.1 eq), portion-wise to generate the ylide.

  • Stir the resulting deep red/orange solution for 30-60 minutes at 0°C.

  • Add a solution of 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC indicates complete consumption of the aldehyde.

  • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography on silica gel to afford the desired alkene.

Data Summary: Representative Wittig Reactions

Aldehyde SubstrateYlide ReagentBaseSolventYield (%)Reference
Pyrrole carboxaldehydePh₃P=CH(OMe)NaHTHF75[14]
Generic AldehydePh₃P=CH₂n-BuLiTHF>62[9]
Knoevenagel Condensation: C-C Bond Formation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration to form a new C=C bond.[12][15] This reaction is exceptionally useful for synthesizing α,β-unsaturated systems, which are common motifs in bioactive molecules and functional materials.[15][16]

Mechanism: The reaction is typically catalyzed by a weak base (e.g., piperidine, pyridine), which deprotonates the active methylene compound to generate a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of the aldehyde. The resulting aldol-type adduct is then dehydrated to yield the final condensed product.[15]

Knoevenagel cluster_0 Step 1: Carbanion Formation cluster_1 Step 2: Nucleophilic Attack & Dehydration A Active Methylene (e.g., Malononitrile) B Carbanion A->B Base (e.g., Piperidine) B_in Carbanion C Aldehyde D Aldol Adduct C->D E Condensed Product D->E - H₂O B_in->D Attack

Caption: Mechanism of the Knoevenagel Condensation.

Experimental Protocol: Synthesis of (E)-2-(1-Cyclohexyl-1H-pyrrol-2-yl)acrylonitrile

  • Dissolve 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde (1.0 eq) and malononitrile (1.1 eq) in ethanol.

  • Add a catalytic amount of piperidine (e.g., 0.1 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, the product may precipitate from the solution. If so, collect the solid by filtration and wash with cold ethanol.

  • If no precipitate forms, cool the reaction mixture in an ice bath to induce crystallization.

  • Alternatively, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

Data Summary: Knoevenagel Condensation of 1H-pyrrole-2-carbaldehyde

Active Methylene Cmpd.CatalystSolventYield (%)Reference
Phenyl acetonitrilesPiperidine[BMIM][Br]up to 98[16]
MalononitrileChitosanSolvent-free>85[17]
Reductive Amination: Synthesis of Amines

Reductive amination is a highly efficient method for forming C-N bonds by converting a carbonyl group into an amine.[12] The process involves the initial formation of a Schiff base (imine) by condensation with a primary amine, which is then reduced in situ to the target amine. This one-pot procedure is a cornerstone of medicinal chemistry for library synthesis.

Mechanism: The aldehyde first reacts with a primary amine to form a carbinolamine intermediate. This intermediate then dehydrates to form an imine. A selective reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB), which does not readily reduce the starting aldehyde but efficiently reduces the protonated imine, is used to generate the final amine.[18]

Experimental Protocol: Synthesis of N-Benzyl-1-(1-cyclohexyl-1H-pyrrol-2-yl)methanamine

  • Dissolve 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde (1.0 eq) and benzylamine (1.1 eq) in a suitable solvent like methanol or 1,2-dichloroethane.

  • Add a few drops of glacial acetic acid to catalyze imine formation. Stir at room temperature for 1-2 hours.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture.

  • Stir at room temperature for 12-24 hours until TLC analysis shows the absence of the imine intermediate.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield the desired secondary amine.

Reduction to Alcohol

The aldehyde can be easily reduced to the corresponding primary alcohol, 1-(1-cyclohexyl-1H-pyrrol-2-yl)methanol. This transformation is typically achieved with high efficiency using mild reducing agents.

Experimental Protocol: Reduction using Sodium Borohydride

  • Dissolve 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde (1.0 eq) in methanol (MeOH) in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Add sodium borohydride (NaBH₄) (1.0-1.5 eq) portion-wise, controlling any effervescence.[14]

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

  • Upon completion, carefully add a saturated aqueous solution of sodium bicarbonate to quench the reaction.[14]

  • Extract the mixture with chloroform or ethyl acetate (3x).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting alcohol by column chromatography on silica gel.

Applications in Drug Discovery and Materials Science

The derivatives of 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde are of significant interest due to the established biological importance of the pyrrole scaffold.[19]

  • Pharmaceutical Intermediates: The transformations described above generate diverse molecular architectures. Schiff bases, alkenes, and amines derived from this core can be used to synthesize libraries of compounds for screening against various biological targets, including kinases, receptors, and enzymes. Pyrrole-containing structures have demonstrated antibacterial, antifungal, and anticancer activities.[2][6]

  • Building Blocks for Bioactive Molecules: The title compound serves as a key starting material for the synthesis of more complex heterocyclic systems and natural product analogues.[2]

  • Materials Science: The conjugated systems formed via Knoevenagel and Wittig reactions can possess interesting electronic and photophysical properties, making them candidates for organic semiconductors and dyes.[6]

Conclusion

1-Cyclohexyl-1H-pyrrole-2-carbaldehyde is a highly versatile synthetic intermediate. The reactivity of its aldehyde group, modulated by the electron-rich pyrrole ring and the N-cyclohexyl substituent, allows for a wide range of predictable and high-yielding transformations. A thorough understanding of the mechanisms and protocols for key reactions such as the Wittig reaction, Knoevenagel condensation, and reductive amination empowers researchers to rationally design and synthesize novel molecules with significant potential in medicinal chemistry and materials science. The self-validating nature of these classical organic reactions, when properly executed, ensures the reliable production of desired derivatives for further investigation.

References

  • Wittig Reaction - Organic Chemistry Portal. [Link]

  • Wittig Reaction - Chemistry LibreTexts. [Link]

  • ONE-CARBON HOMOLOGATION OF PYRROLE CARBOXALDEHYDE VIA WITTIG REACTION AND MILD HYDROLYSIS OF VINYL ETHER - HETEROCYCLES, Vol. 91, No. 3, 2015. [Link]

  • Wittig Reaction - Examples and Mechanism - Master Organic Chemistry. [Link]

  • Wittig reaction - Wikipedia. [Link]

  • Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation - Organic Chemistry Portal. [Link]

  • Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fixation - MDPI. [Link]

  • The influence of ionic liquids on the Knoevenagel condensation of 1H-pyrrole-2-carbaldehyde with phenyl acetonitriles - RSC Publishing. [Link]

  • Pyrrole-2-carboxaldehyde - Organic Syntheses Procedure. [Link]

  • Synthesis of Novel Diarylpyrrole-2-carbaldehydes by Ring Transformations - ResearchGate. [Link]

  • One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles - NIH National Library of Medicine. [Link]

  • The Importance and Applications of Knoevenagel Reaction (Brief Review) - Oriental Journal of Chemistry. [Link]

  • Mechanochemical synthesis of Knoevenagel condensation products from biorenewable furaldehydes using crustacean waste-derived chitosan as a sustainable organocatalyst - RSC Publishing. [Link]

  • Bio Catalytic One-Pot Knoevenagel Condensation-Michael Type Addition-Heterocyclization Cascade For The Environmentally Friendly Synthesis Of Pyranopyrazoles In Non-Aqueous Media And Their Pharmacological Studies - Preprints.org. [Link]

  • Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - MDPI. [Link]

  • Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - NIH National Library of Medicine. [Link]

  • Nucleophilic Addition and Biological Roles of Aldehydes/Ketones - Filo. [Link]

  • The Application of Pyrrolo[2, 3-d]pyrimidine Scaffold in Medicinal Chemistry from 2017 to 2021 - PubMed. [Link]

  • Nucleophilic Addition Reaction Mechanism, Grignard Reagent, NaBH4, LiAlH4, Imine, Enamine, Reduction - YouTube. [Link]

  • Addition of Grignard Reagents (and other Carbon Nucleophiles) - YouTube. [Link]

  • 4-Acetyl-1H-pyrrole-2-carbaldehyde - NIH National Library of Medicine. [Link]

Sources

Foundational

Stability and storage conditions for 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde

An In-Depth Technical Guide to the Stability and Storage of 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde Introduction 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde is a substituted heterocyclic aldehyde of interest in synthetic chemi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Stability and Storage of 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde

Introduction

1-Cyclohexyl-1H-pyrrole-2-carbaldehyde is a substituted heterocyclic aldehyde of interest in synthetic chemistry and drug discovery. The pyrrole-2-carbaldehyde scaffold is a key structural motif found in various natural products and serves as a versatile building block for more complex molecules.[1] The stability of such reagents is paramount for the reproducibility of experimental results and the integrity of compound libraries.

This guide provides a comprehensive analysis of the anticipated stability profile and optimal storage conditions for 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde. Due to the limited availability of direct stability data for this specific N-substituted derivative, this document synthesizes information from the parent compound, pyrrole-2-carbaldehyde, and other N-alkylated analogues. The principles outlined herein are grounded in established chemical knowledge of the pyrrole ring system and aldehyde functionality, providing a robust framework for researchers, scientists, and drug development professionals to ensure the long-term viability of this compound.

Inferred Physicochemical Profile

Understanding the fundamental physicochemical properties is the first step in developing a comprehensive stability and handling protocol. The properties for 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde are largely inferred from its constituent parts: the pyrrole-2-carbaldehyde core and the N-cyclohexyl substituent.

PropertyInferred Value / DescriptionRationale & References
Molecular Formula C₁₁H₁₅NOBased on chemical structure.[2]
Molecular Weight 177.25 g/mol Based on chemical structure.[2]
Appearance Expected to be a white to yellow or brown crystalline solid or liquid.The parent pyrrole-2-carbaldehyde is a yellow to brown solid or liquid.[3] Coloration often indicates the presence of minor degradation products.
Solubility Predicted to be soluble in common organic solvents (e.g., chloroform, DMSO, methanol) and insoluble in water.This is a known characteristic of the parent compound, pyrrole-2-carbaldehyde.[4] The bulky, nonpolar cyclohexyl group will further decrease aqueous solubility.
Melting Point Not definitively established.The parent compound melts around 43-46 °C.[5] The large cyclohexyl group will significantly influence the crystal lattice and thus the melting point.
Boiling Point Not definitively established.The parent compound boils at 217-219 °C. The higher molecular weight suggests a higher boiling point for the title compound.

Core Stability Assessment & Anticipated Degradation Pathways

The primary drivers of instability in pyrrole-based aldehydes are their sensitivity to atmospheric oxygen and light. The electron-rich nature of the pyrrole ring makes it susceptible to oxidation, while the aldehyde group can also be readily oxidized to a carboxylic acid.

Key Instability Factors:

  • Air Sensitivity: The parent compound, pyrrole-2-carbaldehyde, is known to be air-sensitive.[4][6][7] Oxidation is a primary degradation pathway. This process can lead to the formation of pyrrole-2-carboxylic acid and various colored polymeric byproducts. The presence of atmospheric oxygen can initiate radical chain reactions, accelerating decomposition.

  • Light Sensitivity: Compounds with conjugated π-systems, such as pyrroles, are often sensitive to light.[6] UV radiation can provide the activation energy for unwanted side reactions, including polymerization and rearrangement, often resulting in discoloration.

  • Thermal Stress: While the product is chemically stable under standard ambient conditions, elevated temperatures can accelerate the rate of degradation. Strong heating can lead to the formation of explosive mixtures with air.

  • Acid/Base Catalyzed Degradation: Strong acids or bases can catalyze polymerization or other decomposition reactions of the pyrrole ring.

The cyclohexyl group, being a saturated aliphatic ring, is chemically robust. Its primary influence on stability is steric. It may offer some steric hindrance to intermolecular reactions, potentially slowing down polymerization compared to the unsubstituted parent compound.

Anticipated Degradation Pathway Diagram

The following diagram illustrates the most probable degradation pathways for 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde based on the known reactivity of the pyrrole-2-carbaldehyde core.

G Figure 1: Predicted Degradation Pathways A 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde B 1-Cyclohexyl-1H-pyrrole-2-carboxylic acid A->B Oxidation (O₂, light) C Colored Polymeric Byproducts A->C Polymerization (light, heat, acid/base)

Caption: Predicted Degradation Pathways

Recommended Storage and Handling Protocols

To ensure the long-term integrity and performance of 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde, a multi-faceted approach to storage and handling is essential. The following protocols are derived from best practices for air- and light-sensitive heterocyclic aldehydes.

Optimal Storage Conditions

The primary objective is to mitigate exposure to oxygen, light, and moisture.

  • Temperature: Refrigeration at 2-8°C is strongly recommended for long-term storage.[5][8] This slows the rate of all potential degradation reactions. Do not store at room temperature for extended periods.

  • Atmosphere: The compound should be stored under an inert atmosphere . After each use, the container should be backfilled with a dry, inert gas such as argon or nitrogen. This is the most critical step to prevent oxidation.

  • Container: Use a tightly sealed, airtight container made of amber glass or another opaque material to prevent light exposure.[3] Ensure the container cap provides an excellent seal.

  • Location: Store in a cool, dry, dark, and well-ventilated area away from incompatible substances such as strong oxidizing agents and bases.[3][7]

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Minimizes kinetic rate of degradation.[5][8]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation by atmospheric oxygen.[9]
Light Exposure Protect from light (Amber vial)Prevents light-catalyzed degradation and polymerization.[6]
Moisture Store in a dry placePrevents potential hydrolysis and acts as a catalyst for other reactions.[3]
Container Tightly sealed, airtightPrevents ingress of air and moisture.[3][10]
Safe Handling Procedures

Proper handling is crucial to maintain compound purity and ensure user safety.

  • Inert Atmosphere Operations: Whenever possible, handle the compound in a glove box or under a positive pressure of inert gas.

  • Avoid Contamination: Use clean, dry spatulas and glassware. Never return unused material to the original container.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[10][11]

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[10]

  • Weighing: If removed from cold storage, allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold compound.

Protocol for Experimental Stability Assessment

For critical applications, it is advisable to perform an in-house stability assessment. The following workflow provides a robust method for evaluating the stability of 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde under various conditions.

Experimental Workflow
  • Initial Characterization (T=0):

    • Dissolve a fresh sample of the compound in a suitable solvent (e.g., acetonitrile or deuterated chloroform).

    • Obtain baseline analytical data:

      • HPLC/UPLC: To determine initial purity (peak area %). Use a UV detector set to an appropriate wavelength.

      • ¹H NMR: To confirm structural integrity.

      • Visual Inspection: Note the color and physical state.

  • Stress Conditions Setup:

    • Aliquot the compound into several vials.

    • Expose the vials to different stress conditions:

      • Condition A (Control): 2-8°C, inert atmosphere, dark.

      • Condition B (Air/Light): Room temperature, vial loosely capped, exposed to ambient light.

      • Condition C (Elevated Temp): 40°C, dark, inert atmosphere.

  • Time-Point Analysis:

    • At regular intervals (e.g., 1 week, 1 month, 3 months), analyze a sample from each condition using the same analytical methods as in the initial characterization.

  • Data Analysis:

    • Compare the HPLC purity and ¹H NMR spectra of the stressed samples to the T=0 baseline.

    • Calculate the percentage degradation for each condition.

    • Note any changes in appearance (e.g., color darkening).

Workflow Diagram

G Figure 2: Experimental Workflow for Stability Testing cluster_0 Setup (T=0) cluster_1 Stress Conditions cluster_2 Time-Point Analysis (T=x) cluster_3 Conclusion T0 Fresh Sample Analysis0 Baseline Analysis (HPLC, NMR, Visual) T0->Analysis0 CondA Control (2-8°C, Inert, Dark) Analysis0->CondA Aliquot & Expose CondB Air & Light (RT, Ambient) Analysis0->CondB Aliquot & Expose CondC Heat (40°C, Inert, Dark) Analysis0->CondC Aliquot & Expose AnalysisX Repeat Analysis (HPLC, NMR, Visual) CondA->AnalysisX Sample at Intervals CondB->AnalysisX Sample at Intervals CondC->AnalysisX Sample at Intervals Data Compare to T=0 Calculate Degradation AnalysisX->Data

Caption: Experimental Workflow for Stability Testing

Conclusion

While specific stability data for 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde is not widely published, a comprehensive stability and storage plan can be effectively designed by examining the known properties of the pyrrole-2-carbaldehyde core. The compound is predicted to be sensitive to air, light, and elevated temperatures. Adherence to the recommended storage conditions—refrigeration under an inert atmosphere and protection from light—is essential for preserving its chemical integrity. For researchers and drug development professionals, implementing these protocols will ensure the reliability and reproducibility of results derived from the use of this valuable synthetic intermediate.

References

  • Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fixation. MDPI. Available from: [Link]

  • Pyrrole-2-carbaldehyde. Pipzine Chemicals. Available from: [Link]

  • SAFETY DATA SHEET - 1H-Pyrrole-2-carboxaldehyde. Thermo Fisher Scientific. Available from: [Link]

  • Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. MDPI. Available from: [Link]

  • 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde. ABL Technology. Available from: [Link]

  • Pyrrole-2-carboxaldehyde CAS#: 1003-29-8. ChemWhat. Available from: [Link]

  • 1H-Pyrrole-2-carbaldehyde. Luminix Health. Available from: [Link]

Sources

Exploratory

An In-depth Technical Guide to 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde: Synthesis, Commercial Availability, and Applications for Researchers

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of N-Substituted Pyrrole-2-carbaldehydes in Medicinal Chemistry The pyrrole ring is a privileged scaffold in medicinal chemis...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N-Substituted Pyrrole-2-carbaldehydes in Medicinal Chemistry

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities. The functionalization of the pyrrole ring, particularly at the N-1 and C-2 positions, allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. Among these, N-substituted pyrrole-2-carbaldehydes serve as versatile synthetic intermediates for the development of novel therapeutics. The introduction of a cyclohexyl group at the nitrogen atom, as in 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde, imparts increased lipophilicity, which can significantly influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a comprehensive technical overview of 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde, covering its commercial availability, synthesis, and potential applications in drug discovery.

Physicochemical Properties

PropertyValueSource
CAS Number 878422-21-0
Molecular Formula C₁₁H₁₅NO
Molecular Weight 177.24 g/mol
SMILES O=CC1=CC=CN1C2CCCCC2
Appearance (Not specified, likely a solid or oil)-
Solubility (Not specified, expected to be soluble in organic solvents)-

Commercial Availability

1-Cyclohexyl-1H-pyrrole-2-carbaldehyde is available as a research chemical from various suppliers. Researchers can procure this compound in differing quantities to suit their experimental needs. Below is a summary of a known supplier:

SupplierProduct NumberPurityAvailable Quantities
BLDpharm 878422-21-0Not specifiedCustom

Note: Availability and pricing are subject to change. It is recommended to contact the suppliers directly for the most current information.

Synthetic Methodologies: A Two-Step Approach

The synthesis of 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde is not extensively detailed in publicly available literature. However, a logical and well-established synthetic strategy involves a two-step process:

  • Synthesis of the N-cyclohexylpyrrole intermediate via the Paal-Knorr synthesis.

  • Formylation of the N-cyclohexylpyrrole at the C-2 position using the Vilsmeier-Haack reaction.

This approach offers a reliable and scalable route to the target compound.

G cluster_0 Step 1: Paal-Knorr Synthesis cluster_1 Step 2: Vilsmeier-Haack Formylation A 2,5-Dimethoxytetrahydrofuran C N-Cyclohexylpyrrole A->C Acid catalyst (e.g., Acetic Acid) B Cyclohexylamine B->C D N-Cyclohexylpyrrole F 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde D->F Formylation E Vilsmeier Reagent (POCl₃/DMF) E->F

Caption: Synthetic workflow for 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde.

Step 1: Paal-Knorr Synthesis of N-Cyclohexylpyrrole

The Paal-Knorr synthesis is a classic and efficient method for preparing substituted pyrroles from 1,4-dicarbonyl compounds and a primary amine.[1][2]

Reaction: 2,5-Dimethoxytetrahydrofuran (a 1,4-dicarbonyl equivalent) reacts with cyclohexylamine in the presence of an acid catalyst to yield N-cyclohexylpyrrole.

Experimental Protocol (Adapted from similar procedures): [3]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,5-dimethoxytetrahydrofuran (1.0 equivalent) and cyclohexylamine (1.1 equivalents) in glacial acetic acid.

  • Heating: Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 2-4 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Pour the mixture into a beaker containing ice water and neutralize with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-cyclohexylpyrrole, which can be further purified by vacuum distillation or column chromatography.

Step 2: Vilsmeier-Haack Formylation of N-Cyclohexylpyrrole

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4][5] The reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide, such as N,N-dimethylformamide (DMF).[6]

Reaction: N-Cyclohexylpyrrole undergoes electrophilic substitution with the Vilsmeier reagent to introduce a formyl group, predominantly at the C-2 position.[7]

Experimental Protocol (Adapted from general Vilsmeier-Haack procedures): [8]

  • Vilsmeier Reagent Formation: In a three-necked flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer, cool N,N-dimethylformamide (DMF) in an ice bath. Slowly add phosphorus oxychloride (POCl₃) (1.1 equivalents) dropwise while maintaining the temperature below 10 °C. Stir the mixture for 30 minutes to form the Vilsmeier reagent.

  • Addition of Substrate: Dissolve N-cyclohexylpyrrole (1.0 equivalent) in a minimal amount of DMF or a suitable inert solvent (e.g., dichloromethane) and add it dropwise to the pre-formed Vilsmeier reagent, keeping the temperature low.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-3 hours.

  • Monitoring: Monitor the reaction progress by TLC.

  • Hydrolysis: Upon completion, cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of sodium acetate or sodium bicarbonate to hydrolyze the intermediate iminium salt.

  • Extraction and Purification: Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde.

Spectroscopic Characterization (Predicted)

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrrole ring protons, the aldehyde proton, and the cyclohexyl group protons. The pyrrole protons will likely appear as multiplets in the aromatic region (δ 6.0-7.5 ppm). The aldehyde proton will be a singlet in the downfield region (δ 9.0-10.0 ppm). The protons of the cyclohexyl group will appear as a series of multiplets in the upfield region (δ 1.0-4.0 ppm).

  • ¹³C NMR: The carbon NMR spectrum should display signals for the carbonyl carbon of the aldehyde (δ 175-185 ppm), the carbons of the pyrrole ring (δ 110-140 ppm), and the carbons of the cyclohexyl group (δ 25-60 ppm).

  • IR Spectroscopy: The infrared spectrum will be characterized by a strong carbonyl (C=O) stretching vibration for the aldehyde group in the range of 1660-1700 cm⁻¹. C-H stretching and bending vibrations for the aromatic and aliphatic portions of the molecule will also be present.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (177.24 g/mol ). Fragmentation patterns would likely involve the loss of the formyl group and fragmentation of the cyclohexyl ring.

Applications in Drug Discovery and Medicinal Chemistry

N-substituted pyrrole-2-carbaldehydes are valuable building blocks for the synthesis of a diverse range of heterocyclic compounds with potential therapeutic applications. The aldehyde functionality serves as a versatile handle for various chemical transformations, including:

  • Reductive amination: To introduce diverse amine-containing side chains.

  • Wittig and related olefination reactions: To form carbon-carbon double bonds.

  • Condensation reactions: With hydrazines, hydroxylamines, and other nucleophiles to form hydrazones, oximes, and other derivatives.

  • Oxidation and reduction: To access the corresponding carboxylic acid and alcohol, respectively.

These transformations allow for the generation of compound libraries for screening against various biological targets. The pyrrole scaffold itself is present in numerous biologically active molecules, and its derivatives have shown promise as:

  • Anticancer agents [12]

  • Anti-inflammatory agents [13]

  • Antimicrobial and antiviral agents [14]

The introduction of the N-cyclohexyl group can enhance the lipophilicity of the molecule, potentially improving its membrane permeability and oral bioavailability. This makes 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde an attractive starting material for the design of new drug candidates with improved pharmacokinetic properties.

G cluster_0 Chemical Transformations cluster_1 Potential Therapeutic Applications A 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde B Reductive Amination A->B C Wittig Reaction A->C D Condensation A->D E Oxidation/Reduction A->E F Anticancer Agents B->F G Anti-inflammatory Drugs D->G H Antimicrobial/Antiviral Compounds D->H

Caption: Potential derivatization pathways and therapeutic applications.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood.

  • Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

It is highly recommended to consult the SDS provided by the supplier before handling this compound.

Conclusion

1-Cyclohexyl-1H-pyrrole-2-carbaldehyde is a commercially available and synthetically accessible building block with significant potential in medicinal chemistry and drug discovery. Its structure combines the versatile reactivity of the pyrrole-2-carbaldehyde moiety with the lipophilic character of the N-cyclohexyl group. This guide provides a foundational understanding of its synthesis, properties, and potential applications, serving as a valuable resource for researchers and scientists in the field. Further exploration of the biological activities of derivatives synthesized from this compound is warranted to fully realize its therapeutic potential.

References

  • Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. (2023). Molecules, 28(6), 2587. [Link]

  • Pyrrole-2-carboxaldehyde. PubChem. Retrieved January 22, 2026, from [Link]

  • A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics. (2025). ResearchGate. [Link]

  • Formation of N-Alkylpyrroles via Intermolecular Redox Amination. (2010). Organic Letters, 12(17), 3924–3927. [Link]

  • Novel pyrrolopyrimidine derivatives: design, synthesis, molecular docking, molecular simulations and biological evaluations as antioxidant and anti-inflammatory agents. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1646–1662. [Link]

  • Pyrrole-2-carboxaldehyde. Organic Syntheses. Retrieved January 22, 2026, from [Link]

  • Paal–Knorr synthesis. Wikipedia. Retrieved January 22, 2026, from [Link]

  • Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds. Google Patents.
  • Pyrrole-The Vilsmeier Reaction. ChemTube3D. Retrieved January 22, 2026, from [Link]

  • Pyrrolizines: natural and synthetic derivatives with diverse biological activities. (2024). ResearchGate. [Link]

  • Paal–Knorr synthesis of pyrroles. (2018). RGM College Of Engineering and Technology. [Link]

  • Bioactive pyrrole-based compounds with target selectivity. (2020). Bioorganic & Medicinal Chemistry, 28(24), 115814. [Link]

  • VILSMEIER HAACK REACTION | Organic Name Reactions | DMF | POCL3. YouTube. Retrieved January 22, 2026, from [Link]

  • Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. (2023). Organic Chemistry Portal. [Link]

  • Vilsmeier–Haack reaction. Wikipedia. Retrieved January 22, 2026, from [Link]

  • Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. (2013). Growing Science. [Link]

  • Biological Activity, Lipophilicity and Cytotoxicity of Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines. (2020). Molecules, 25(23), 5767. [Link]

  • Synthesis of Novel Diarylpyrrole-2-carbaldehydes by Ring Transformations. ResearchGate. Retrieved January 22, 2026, from [Link]

  • Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles. (1970). Journal of the Chemical Society C: Organic, 2509-2511. [Link]

  • Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation. (2018). Organic Letters, 20(3), 688–691. [Link]

  • An approach to the Paal-Knorr pyrroles synthesis in the presence of β-cyclodextrin in aqueous media. (2014). Chinese Chemical Letters, 25(4), 639-641. [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). RSC Advances, 13(39), 27367-27393. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: Strategic Synthesis of 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde and its Derivatives

Introduction: The Significance of the N-Cyclohexylpyrrole Scaffold The pyrrole ring is a foundational heterocyclic motif present in a vast array of natural products, pharmaceuticals, and advanced materials.[1][2] Specifi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the N-Cyclohexylpyrrole Scaffold

The pyrrole ring is a foundational heterocyclic motif present in a vast array of natural products, pharmaceuticals, and advanced materials.[1][2] Specifically, N-substituted pyrrole-2-carbaldehydes serve as highly versatile synthetic intermediates.[1] The aldehyde functionality acts as a crucial chemical handle for diversification, enabling the construction of complex molecular architectures through transformations such as Schiff base formation, Wittig reactions, oxidations, and reductions. The 1-cyclohexyl substituent imparts increased lipophilicity, a property often tuned in drug discovery programs to modulate pharmacokinetic and pharmacodynamic profiles.

This guide provides a detailed technical overview of the principal synthetic strategies for accessing 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde, focusing on the underlying chemical principles, step-by-step protocols, and practical insights for optimization and troubleshooting. The primary route discussed is a robust, two-step sequence involving the Paal-Knorr synthesis of the pyrrole core followed by its regioselective formylation via the Vilsmeier-Haack reaction.

Primary Synthetic Pathway: A Two-Step Approach

The most reliable and widely employed method for synthesizing the target compound involves two distinct, high-yielding transformations. This modular approach allows for the secure synthesis of the core N-cyclohexylpyrrole heterocycle first, followed by the introduction of the aldehyde group at the most electron-rich position.

G A Step 1: Paal-Knorr Pyrrole Synthesis B Intermediate: 1-Cyclohexyl-1H-pyrrole A->B Cyclohexylamine + 2,5-Dimethoxytetrahydrofuran C Step 2: Vilsmeier-Haack Formylation B->C Purification D Final Product: 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde C->D POCl₃ + DMF, followed by hydrolysis

Caption: Overall workflow for the synthesis of 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde.

Protocol 1: Paal-Knorr Synthesis of 1-Cyclohexyl-1H-pyrrole

The Paal-Knorr synthesis is a classic and efficient method for constructing pyrrole rings by condensing a 1,4-dicarbonyl compound with a primary amine.[3][4] In this protocol, 2,5-dimethoxytetrahydrofuran serves as a stable and convenient precursor to succinaldehyde (the required 1,4-dicarbonyl compound) under acidic conditions.

Underlying Principle & Rationale

The reaction proceeds via the acid-catalyzed hydrolysis of 2,5-dimethoxytetrahydrofuran to generate the reactive succinaldehyde in situ. Cyclohexylamine, a primary amine, then attacks the two carbonyl groups sequentially. The rate-determining step is the initial ring closure to form a hemiaminal intermediate, which subsequently undergoes dehydration to yield the aromatic pyrrole ring.[5] Using glacial acetic acid as both the catalyst and solvent provides the necessary acidic environment and ensures the miscibility of the reactants.

Detailed Experimental Protocol

Materials:

  • 2,5-Dimethoxytetrahydrofuran (1.0 equiv.)

  • Cyclohexylamine (1.1 equiv.)

  • Glacial Acetic Acid

  • Ice water

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Hexane/Ethyl Acetate solvent system

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2,5-dimethoxytetrahydrofuran (1.0 equiv.) in glacial acetic acid (approx. 3-5 mL per mmol of substrate).

  • Add cyclohexylamine (1.1 equiv.) to the solution. A slight exotherm may be observed.

  • Heat the reaction mixture to reflux (approx. 110-120°C) for 2-4 hours.

  • Reaction Monitoring: Monitor the consumption of the starting material by Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture (e.g., 9:1 v/v). The product, 1-cyclohexyl-1H-pyrrole, is less polar than the starting amine.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully pour the reaction mixture into a beaker containing a large volume of ice water. This will precipitate the crude product and dilute the acetic acid.

  • Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases (pH ~7-8).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL for a 10 mmol scale).

  • Combine the organic layers and wash with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude brown oil by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane (e.g., 0% to 10% EtOAc) to yield 1-cyclohexyl-1H-pyrrole as a clear or pale-yellow oil.

Protocol 2: Vilsmeier-Haack Formylation of 1-Cyclohexyl-1H-pyrrole

The Vilsmeier-Haack reaction is the premier method for formylating electron-rich aromatic and heteroaromatic compounds.[6][7] It utilizes a "Vilsmeier reagent," an electrophilic iminium salt, to introduce a formyl (-CHO) group. For pyrroles, the reaction is highly regioselective, with substitution occurring almost exclusively at the C2 position due to the electronic nature of the ring.[8][9]

Mechanism and Rationale

The reaction involves two key stages. First, the Vilsmeier reagent, a chloroiminium cation, is formed in situ from the reaction of a substituted amide (N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[7][10] This reagent is a weak electrophile. In the second stage, the electron-rich C2 position of the 1-cyclohexyl-1H-pyrrole ring attacks the Vilsmeier reagent in an electrophilic aromatic substitution. The resulting iminium salt intermediate is then hydrolyzed during the aqueous work-up to yield the final aldehyde product.[11]

G cluster_0 Stage 1: Vilsmeier Reagent Formation cluster_1 Stage 2: Electrophilic Substitution & Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent [ClCH=N⁺(CH₃)₂]Cl⁻ DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier Iminium Iminium Salt Intermediate Vilsmeier->Iminium Electrophilic Attack Pyrrole 1-Cyclohexyl-1H-pyrrole Pyrrole->Iminium Product 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde Iminium->Product Hydrolysis Aqueous Work-up (H₂O, Base)

Caption: Simplified mechanism of the Vilsmeier-Haack reaction.

Detailed Experimental Protocol

Critical Safety Note: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. This reaction must be performed under anhydrous conditions in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[12]

Materials:

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃) (1.1 - 1.2 equiv.)

  • 1-Cyclohexyl-1H-pyrrole (1.0 equiv.)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous

  • Crushed ice

  • Saturated Sodium Bicarbonate (NaHCO₃) solution or Sodium Acetate solution

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Vilsmeier Reagent Preparation: In a three-necked, flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF (used as both reagent and solvent, or in a solvent like DCM).

  • Cool the flask to 0°C in an ice-water bath.

  • Slowly add POCl₃ (1.1 equiv.) dropwise to the stirred DMF via a syringe or dropping funnel. Caution: The reaction is exothermic. Maintain the internal temperature below 10°C.[13][14]

  • After the addition is complete, allow the mixture to stir at 0°C for 30-60 minutes. A thick, white precipitate of the Vilsmeier reagent may form.

  • Formylation Reaction: Prepare a solution of 1-cyclohexyl-1H-pyrrole (1.0 equiv.) in a minimal amount of anhydrous DCM or DCE.

  • Add the pyrrole solution dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • After the addition, remove the ice bath and allow the reaction to warm to room temperature, then heat to 40-60°C for 1-3 hours.

  • Reaction Monitoring: Monitor the reaction by TLC (e.g., 8:2 hexane/EtOAc). The product aldehyde is more polar than the starting pyrrole.

  • Work-up and Hydrolysis: Once the reaction is complete, cool the mixture back to room temperature.

  • In a separate large beaker, prepare a vigorously stirred mixture of crushed ice and water.

  • Carefully and slowly pour the reaction mixture onto the crushed ice. This quenches the reaction and hydrolyzes the intermediate iminium salt. This step is highly exothermic.

  • Make the aqueous solution alkaline (pH > 8) by the slow addition of a saturated NaHCO₃ solution or concentrated sodium acetate solution.[13][14]

  • Stir the mixture vigorously for 15-30 minutes to ensure complete hydrolysis.

  • Transfer to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL for a 10 mmol scale).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde.

Data Summary & Expected Results

The following table provides representative data for the described synthetic sequence. Yields are highly dependent on the reaction scale, purity of reagents, and precision of the experimental technique.

StepReactionKey ReagentsTypical YieldProduct Appearance
1Paal-Knorr SynthesisCyclohexylamine, 2,5-Dimethoxytetrahydrofuran, Acetic Acid75-90%Pale yellow oil
2Vilsmeier-Haack1-Cyclohexyl-1H-pyrrole, POCl₃, DMF70-85%Yellowish solid or oil

Troubleshooting and Optimization

Low yields or the formation of side products can often be traced to specific experimental parameters.[13][15]

ProblemPotential Cause(s)Suggested Solution(s)
Low yield in Paal-Knorr Incomplete reaction.Increase reflux time and monitor carefully by TLC. Ensure the temperature is sufficient for reflux.
Product loss during work-up.Ensure complete neutralization before extraction. Perform multiple extractions (at least 3) to maximize recovery.
Low yield in Vilsmeier-Haack Decomposition of Vilsmeier reagent.Ensure all reagents and glassware are strictly anhydrous. Maintain low temperature (0-5°C) during reagent formation.[12]
Incomplete hydrolysis of the iminium salt.After quenching on ice, stir the basic solution vigorously for at least 15-20 minutes before extraction. Gentle heating of the basic solution can sometimes aid hydrolysis.[13]
Insufficient reagent.Use a slight excess of the Vilsmeier reagent (1.1-1.5 equivalents).[13]
Formation of side products (e.g., di-formylation) Reaction conditions are too harsh.Avoid excessively high temperatures or prolonged reaction times. Use a moderate excess of the Vilsmeier reagent.
Difficult work-up (emulsion) Presence of residual DMF or salts.Dilute the mixture with more water and brine before extraction. Allow the separatory funnel to stand for a longer period to allow for phase separation.

Synthesis of Derivatives: The Aldehyde as a Synthetic Hub

The true value of 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde lies in its utility as a precursor to a diverse library of compounds.[1] The aldehyde group is a prime site for further chemical modification.

  • Schiff Base Formation: Condensation with primary amines yields imines (Schiff bases), which are important pharmacophores in their own right.

  • Reductive Amination: Subsequent reduction of the Schiff base provides access to secondary amines.

  • Oxidation: Oxidation of the aldehyde (e.g., using Pinnick oxidation conditions) yields the corresponding carboxylic acid, 1-Cyclohexyl-1H-pyrrole-2-carboxylic acid.

  • Reduction: Reduction (e.g., with NaBH₄) provides the primary alcohol, (1-Cyclohexyl-1H-pyrrol-2-yl)methanol.

  • Wittig and Horner-Wadsworth-Emmons Reactions: Reaction with phosphorus ylides allows for carbon-carbon bond formation, extending the side chain with an alkene functionality.

These subsequent transformations vastly expand the chemical space accessible from the core aldehyde, making it an invaluable building block for medicinal chemistry and materials science.

References

  • MDPI. (2023, March 13). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. MDPI. [Link]

  • ACS Publications. (2022, September 12). Sustainable Synthesis of N-Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3-Hydroxy-2-pyrones and Amines. ACS Sustainable Chemistry & Engineering. [Link]

  • Wiley Online Library. (Date not available). Synthesis of N‐Substituted Pyrrole‐2,5‐dicarboxylic Acids from Pyrroles. Chemistry – A European Journal. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (Date not available). The Power of Pyrrole-2-carboxaldehyde in Drug Discovery and Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Grokipedia. (Date not available). Paal–Knorr synthesis. Grokipedia. [Link]

  • Organic Chemistry Portal. (2018). Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation. Organic Chemistry Portal. [Link]

  • Royal Society of Chemistry. (Date not available). An atom efficient route to N-aryl and N-alkyl pyrrolines by transition metal catalysis. Organic & Biomolecular Chemistry. [Link]

  • NROChemistry. (Date not available). Vilsmeier-Haack Reaction. NROChemistry. [Link]

  • Wikipedia. (Date not available). Paal–Knorr synthesis. Wikipedia. [Link]

  • Chinese Chemical Letters. (2013). An approach to the Paal-Knorr pyrroles synthesis in the presence of β-cyclodextrin in aqueous media. Chinese Chemical Letters. [Link]

  • PubMed Central. (2023, May 9). Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. RSC Advances. [Link]

  • Royal Society of Chemistry. (Date not available). Enantioselective synthesis of N-arylpyrrole aldehydes via NHC-organocatalytic atroposelective desymmetrization followed by kinetic resolution. Chemical Communications. [Link]

  • Organic Chemistry Portal. (Date not available). Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

  • Organic Chemistry Portal. (Date not available). Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. [Link]

  • PubMed Central. (Date not available). Recent Advancements in Pyrrole Synthesis. Molecules. [Link]

  • International Journal of Pharmaceutical and Chemical Sciences. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. IJPCBS. [Link]

  • J&K Scientific LLC. (2025, March 22). Vilsmeier-Haack Reaction. J&K Scientific LLC. [Link]

  • ChemTube3D. (2009). Pyrrole-The Vilsmeier Reaction. ChemTube3D. [Link]

  • Pharmaguideline. (Date not available). Synthesis, Reactions and Medicinal Uses of Pyrrole. Pharmaguideline. [Link]

  • Wikipedia. (Date not available). Vilsmeier–Haack reaction. Wikipedia. [Link]

  • Organic Syntheses. (Date not available). Pyrrole-2-carboxaldehyde. Organic Syntheses. [Link]

Sources

Application

Application Notes and Protocols for the Vilsmeier-Haack Formylation of N-Cyclohexylpyrrole

Abstract This document provides a comprehensive technical guide for the Vilsmeier-Haack formylation of N-cyclohexylpyrrole to synthesize N-cyclohexyl-2-pyrrolecarboxaldehyde. This protocol is designed for researchers, sc...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the Vilsmeier-Haack formylation of N-cyclohexylpyrrole to synthesize N-cyclohexyl-2-pyrrolecarboxaldehyde. This protocol is designed for researchers, scientists, and professionals in drug development and organic synthesis. The guide delves into the underlying reaction mechanism, offers a detailed, step-by-step experimental protocol, and discusses critical process parameters, safety considerations, and product characterization. The methodologies presented are grounded in established chemical principles to ensure reliability and reproducibility.

Introduction and Scientific Background

The Vilsmeier-Haack reaction is a robust and widely utilized method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] The reaction employs a Vilsmeier reagent, which is a substituted chloroiminium ion, to introduce a formyl group (-CHO) onto the substrate.[3][4] This reagent is typically generated in situ from the reaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an activating agent like phosphorus oxychloride (POCl₃).[3][5]

Pyrroles are highly electron-rich five-membered heterocycles that readily undergo electrophilic substitution.[5] Due to the electron-donating nature of the nitrogen atom, the Vilsmeier-Haack reaction on pyrrole substrates preferentially occurs at the C2 position, which is the most electron-rich and sterically accessible site. The resulting 2-formylpyrroles are valuable synthetic intermediates, serving as precursors for a wide range of more complex molecules, including porphyrins, pharmaceuticals, and natural products.[6][7]

The N-cyclohexyl substituent on the pyrrole ring in this specific application acts primarily as a bulky, lipophilic group that influences the physical properties of the molecule but does not fundamentally alter the electronic favorability of the formylation at the C2 position. This guide provides a reliable protocol adapted from well-established procedures for similar substrates.[8]

Reaction Mechanism

The Vilsmeier-Haack formylation of N-cyclohexylpyrrole proceeds through a well-defined, three-stage mechanism:[9][10]

  • Formation of the Vilsmeier Reagent: Phosphorus oxychloride activates DMF to form the electrophilic chloroiminium cation, known as the Vilsmeier reagent.[3]

  • Electrophilic Aromatic Substitution: The electron-rich π-system of the N-cyclohexylpyrrole ring attacks the electrophilic carbon of the Vilsmeier reagent. This attack occurs at the C2 position, leading to the formation of a cationic intermediate (an iminium salt).

  • Hydrolysis: The intermediate iminium salt is stable until the reaction is quenched with water during the workup. Aqueous hydrolysis then converts the iminium salt into the final aldehyde product, N-cyclohexyl-2-pyrrolecarboxaldehyde.[5]

Vilsmeier_Haack_Mechanism Figure 1: Reaction Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Attack cluster_2 Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ NCyPyrrole N-Cyclohexylpyrrole Iminium_Salt Iminium Salt Intermediate NCyPyrrole->Iminium_Salt + Vilsmeier Reagent Iminium_Salt_2 Iminium Salt Intermediate Product N-Cyclohexyl-2-pyrrolecarboxaldehyde Iminium_Salt_2->Product + H₂O (Workup)

Figure 1: Reaction Mechanism

Experimental Protocol

This protocol is designed for the synthesis of N-cyclohexyl-2-pyrrolecarboxaldehyde on a laboratory scale. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
N-Cyclohexylpyrrole≥97%Sigma-Aldrich
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Acros OrganicsUse a fresh, sealed bottle.
Phosphorus oxychloride (POCl₃)Reagent Grade, ≥99%Sigma-AldrichHandle with extreme care; corrosive.
Dichloromethane (DCM)Anhydrous, ≥99.8%Fisher Scientific
Sodium Acetate (NaOAc)Anhydrous, ≥99%J.T. Baker
Diethyl ether (Et₂O)ACS GradeVWR
Saturated Sodium Bicarbonate (NaHCO₃)-Lab-preparedFor neutralization.
Brine (Saturated NaCl)-Lab-preparedFor washing.
Anhydrous Magnesium Sulfate (MgSO₄)-EMD MilliporeFor drying.
Silica Gel230-400 meshSorbent TechnologiesFor column chromatography.
Hexanes/Ethyl AcetateHPLC GradeFisher ScientificFor chromatography eluent.
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser with a drying tube (CaCl₂)

  • Ice-water bath and heating mantle

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware (beakers, flasks, graduated cylinders)

Step-by-Step Procedure

Workflow start Start reagent_prep 1. Prepare Vilsmeier Reagent (POCl₃ added to DMF at 0°C) start->reagent_prep substrate_add 2. Add N-Cyclohexylpyrrole (Dropwise at 0°C) reagent_prep->substrate_add reaction 3. Reaction (Stir at RT, then heat to 60-70°C) substrate_add->reaction quench 4. Quench (Pour onto ice with NaOAc solution) reaction->quench extract 5. Extraction (Extract with Et₂O or DCM) quench->extract wash 6. Wash & Dry (Wash with NaHCO₃, brine; dry over MgSO₄) extract->wash purify 7. Purification (Concentrate and purify by column chromatography) wash->purify end End Product purify->end

Figure 2: Experimental Workflow
  • Vilsmeier Reagent Preparation:

    • To a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 25 mL).

    • Cool the flask to 0 °C using an ice-water bath.

    • Slowly add phosphorus oxychloride (POCl₃, 6.0 mL, 65 mmol) dropwise via the dropping funnel over 30 minutes with vigorous stirring. Maintain the internal temperature below 10 °C.

    • Causality: The slow, cooled addition is crucial to control the exothermic reaction between DMF and POCl₃, ensuring the controlled formation of the Vilsmeier reagent and preventing side reactions. The precipitate that may form is the Vilsmeier reagent itself.

  • Addition of Substrate:

    • After the addition of POCl₃ is complete, stir the mixture at 0 °C for an additional 20 minutes.

    • Prepare a solution of N-cyclohexylpyrrole (7.5 g, 50 mmol) in anhydrous dichloromethane (DCM, 20 mL).

    • Add this solution dropwise to the cold Vilsmeier reagent mixture over 30 minutes.

  • Reaction Progression:

    • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1 hour.

    • Subsequently, heat the mixture to 60-70 °C using a heating mantle and stir for 2-3 hours. Monitor the reaction progress by TLC (e.g., 9:1 Hexanes:Ethyl Acetate).

    • Causality: Heating is often required to drive the reaction to completion, as the Vilsmeier reagent is a relatively weak electrophile.[3]

  • Reaction Quench and Hydrolysis:

    • In a separate large beaker (1 L), prepare a solution of sodium acetate (30 g) in 300 mL of water and add approximately 200 g of crushed ice.

    • Allow the reaction mixture to cool to room temperature.

    • Slowly and carefully pour the reaction mixture onto the vigorously stirred ice/sodium acetate solution. This "reverse quench" is highly exothermic.

    • Causality: This step serves two critical purposes: it hydrolyzes the intermediate iminium salt to the desired aldehyde and safely quenches the highly reactive excess POCl₃. The sodium acetate solution neutralizes the HCl and phosphoric acid formed during the quench.[9]

  • Workup and Extraction:

    • Stir the resulting mixture for 30 minutes until all the ice has melted.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL).

    • Causality: The bicarbonate wash ensures complete neutralization of any residual acid.

  • Drying and Concentration:

    • Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product, typically a dark oil, is purified by silica gel column chromatography.

    • Elute with a gradient of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing to 95:5 hexanes:ethyl acetate).

    • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent in vacuo to yield N-cyclohexyl-2-pyrrolecarboxaldehyde as a pale yellow oil or low-melting solid.

Characterization and Expected Results

The identity and purity of the synthesized N-cyclohexyl-2-pyrrolecarboxaldehyde should be confirmed using standard analytical techniques.

  • Yield: Typical yields for this reaction range from 70-85%.

  • Appearance: Pale yellow oil or low-melting solid.

  • Thin-Layer Chromatography (TLC): Rf ≈ 0.4 (9:1 Hexanes:Ethyl Acetate on silica gel).

Spectroscopic Data (Predicted)

The following data are based on known values for structurally similar compounds, such as N-hexyl-pyrrole-2-carboxaldehyde and other N-substituted pyrroles.[11][12]

TechniqueExpected Observations
¹H NMR δ (ppm, CDCl₃): ~9.5 (s, 1H, -CHO), ~7.0 (dd, 1H, pyrrole-H5), ~6.8 (dd, 1H, pyrrole-H3), ~6.2 (dd, 1H, pyrrole-H4), ~4.2 (m, 1H, N-CH), ~1.2-2.0 (m, 10H, cyclohexyl-CH₂).
¹³C NMR δ (ppm, CDCl₃): ~180.0 (C=O), ~133.0 (pyrrole-C2), ~125.0 (pyrrole-C5), ~118.0 (pyrrole-C3), ~110.0 (pyrrole-C4), ~58.0 (N-CH), ~33.0 (cyclohexyl-C2,6), ~26.0 (cyclohexyl-C3,5), ~25.0 (cyclohexyl-C4).[11]
IR (neat) ν (cm⁻¹): ~2930, 2855 (C-H stretch, cyclohexyl), ~1665 (C=O stretch, aldehyde), ~1540, 1470 (C=C stretch, pyrrole ring).
MS (EI) m/z (%): 177 (M⁺), 148, 120, 94.

Troubleshooting and Safety Considerations

  • Low Yield: Ensure all reagents and solvents are anhydrous. Moisture can consume the Vilsmeier reagent. Confirm that the reaction temperature during heating was sufficient and the reaction was allowed to proceed to completion (monitored by TLC).

  • Difficult Purification: If the crude product is very dark, it may indicate side reactions from overheating. Consider running the reaction at a slightly lower temperature for a longer duration.

  • Safety - POCl₃: Phosphorus oxychloride is highly corrosive and reacts violently with water. Always handle it in a fume hood with appropriate PPE (gloves, safety glasses, lab coat). The quenching step is highly exothermic and must be performed slowly and with vigorous stirring in an ice bath.

  • Safety - Solvents: DMF is a skin irritant and can be absorbed through the skin. Dichloromethane and diethyl ether are volatile and flammable. Handle all solvents in a well-ventilated fume hood away from ignition sources.

References

  • Benchchem. (2025). Vilsmeier-Haack Reaction Workup. Technical Support Center.
  • Cambridge University Press. (n.d.). Vilsmeier-Haack Reaction. Name Reactions in Organic Synthesis.
  • El-Khateeb, Y., et al. (2019). Tertiary cyclic amides in Vilsmeier type reaction with indoles. Progress in Chemical and Biochemical Research, 2(1), 34-39.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • Joseph, V. K. L., et al. (2015). Figure S3b. 13C NMR spectrum of N-hexyl-pyrrole-2-carboxaldehyde (3). ResearchGate. [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • Akbas, E., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxy-3H-indol-2-yl)-3-(dimethylamino)acrylaldehyde and its reactivity. Journal of the Serbian Chemical Society.
  • Wu, X., et al. (2018).
  • El-Khateeb, Y., et al. (2019). Tertiary cyclic amides in Vilsmeier type reaction with indoles. Progress in Chemical and Biochemical Research, 2(1), 34-39.
  • Nakamura, Y., & Matsugo, S. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules, 28(6), 2603.
  • Silverstein, R. M., & Ryskiewicz, E. E. (1956). 2-Pyrrolealdehyde. Organic Syntheses, 36, 74.
  • International Journal of Pharmaceutical Sciences and Research. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • PubChem. (n.d.). Pyrrole-2-carboxaldehyde. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.

Sources

Method

Use of 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde as a building block in organic synthesis

An In-Depth Guide to the Application of 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde in Modern Organic Synthesis Introduction: The Strategic Value of a Versatile Pyrrole Building Block 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde is...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Application of 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde in Modern Organic Synthesis

Introduction: The Strategic Value of a Versatile Pyrrole Building Block

1-Cyclohexyl-1H-pyrrole-2-carbaldehyde is a heterocyclic aldehyde that serves as a highly versatile and valuable building block in organic synthesis. Its structure, featuring a pyrrole ring N-substituted with a cyclohexyl group and a reactive carbaldehyde at the C-2 position, offers a unique combination of steric and electronic properties. The pyrrole scaffold is a "privileged" structure in medicinal chemistry, appearing in numerous natural products and pharmacologically active compounds, including well-known drugs like Atorvastatin and Sunitinib.[1][2] The aldehyde functionality at the 2-position provides a reactive handle for a multitude of chemical transformations, allowing for molecular elongation and diversification.

The N-cyclohexyl group is not merely a placeholder; it imparts significant lipophilicity, which can influence the solubility and pharmacokinetic profile of synthesized derivatives. Furthermore, its steric bulk can direct the regioselectivity of certain reactions, offering a degree of control in complex synthetic sequences. This guide provides an in-depth exploration of the synthesis and application of 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde, complete with detailed protocols and mechanistic insights for researchers in organic synthesis and drug development.

Compound Profile:

PropertyValue
IUPAC Name 1-cyclohexyl-1H-pyrrole-2-carbaldehyde
CAS Number 878422-21-0[3]
Molecular Formula C₁₁H₁₅NO[3][4]
Molecular Weight 177.25 g/mol [3]

Part 1: Synthesis of 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde

The most direct and widely employed method for synthesizing pyrrole-2-carbaldehydes is the Vilsmeier-Haack reaction .[1][5] This reaction facilitates the formylation of electron-rich aromatic and heteroaromatic compounds.[6][7][8] Pyrrole is highly reactive towards electrophilic substitution, making it an ideal substrate for this transformation.[8] The process involves the in-situ formation of a chloroiminium ion, known as the Vilsmeier reagent, from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[5][9] This electrophile is then attacked by the electron-rich pyrrole ring, leading to the formation of an iminium salt, which is subsequently hydrolyzed during aqueous workup to yield the desired aldehyde.[5][9]

Vilsmeier_Haack_Synthesis cluster_reagents Reagents N_Cyclohexylpyrrole 1-Cyclohexyl-1H-pyrrole Iminium_Salt Iminium Salt Intermediate N_Cyclohexylpyrrole->Iminium_Salt Electrophilic Aromatic Substitution Vilsmeier_Reagent Vilsmeier Reagent (from DMF + POCl₃) Product 1-Cyclohexyl-1H-pyrrole- 2-carbaldehyde Iminium_Salt->Product Aqueous Workup (Hydrolysis) Knoevenagel_Condensation Pyrrole_Aldehyde 1-Cyclohexyl-1H-pyrrole- 2-carbaldehyde Intermediate Nucleophilic Addition & Dehydration Pyrrole_Aldehyde->Intermediate Active_Methylene Active Methylene Compound (e.g., Malononitrile) Active_Methylene->Intermediate Base Base Catalyst (e.g., Piperidine) Base->Intermediate Deprotonation Product α,β-Unsaturated Pyrrole Derivative Intermediate->Product Wittig_Reaction Phosphonium_Salt Phosphonium Salt (e.g., Ph₃P⁺CH₃Br⁻) Ylide Phosphonium Ylide (Wittig Reagent) Phosphonium_Salt->Ylide Base Strong Base (e.g., n-BuLi, NaH) Base->Ylide Deprotonation Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane Pyrrole_Aldehyde 1-Cyclohexyl-1H-pyrrole- 2-carbaldehyde Pyrrole_Aldehyde->Oxaphosphetane [2+2] Cycloaddition Alkene_Product Vinyl-Substituted Pyrrole Oxaphosphetane->Alkene_Product Decomposition Byproduct Triphenylphosphine Oxide (Ph₃P=O) Oxaphosphetane->Byproduct Reductive_Amination Pyrrole_Aldehyde 1-Cyclohexyl-1H-pyrrole- 2-carbaldehyde Imine Imine Intermediate Pyrrole_Aldehyde->Imine Primary_Amine Primary Amine (R-NH₂) Primary_Amine->Imine Condensation (-H₂O) Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Product Secondary Amine Reducing_Agent->Product Reduction Imine->Product

Sources

Application

Synthesis of Novel Schiff Bases from 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde: A Protocol for Drug Discovery and Materials Science

Introduction: Unlocking the Potential of Pyrrole-Based Scaffolds Schiff bases derived from heterocyclic aldehydes are a cornerstone in the development of novel therapeutic agents and advanced materials. Their inherent bi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of Pyrrole-Based Scaffolds

Schiff bases derived from heterocyclic aldehydes are a cornerstone in the development of novel therapeutic agents and advanced materials. Their inherent bioactivities, including antimicrobial, anticancer, antioxidant, and anti-inflammatory properties, make them privileged scaffolds in medicinal chemistry.[1][2] The core of their utility lies in the versatile azomethine (-C=N-) linkage, which is readily formed through the condensation of a primary amine with an aldehyde.[3] This reaction provides a straightforward entry into vast chemical libraries with diverse functionalities.

The pyrrole ring, a prominent feature in numerous natural products and pharmaceuticals, offers a unique electronic and structural motif.[4] When functionalized with an aldehyde, as in 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde, it becomes a powerful building block for creating complex heterocyclic structures. The introduction of a cyclohexyl group at the N-1 position of the pyrrole ring is anticipated to enhance lipophilicity, a critical parameter influencing the pharmacokinetic and pharmacodynamic profiles of drug candidates. This guide provides a comprehensive protocol for the synthesis of Schiff bases from 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde, tailored for researchers, scientists, and drug development professionals. While specific literature on this particular starting material is emerging, the methodologies presented are grounded in well-established principles of Schiff base synthesis from analogous pyrrole-2-carbaldehydes.[2][5]

Reaction Mechanism: The Chemistry of Imine Formation

The synthesis of a Schiff base is a classic example of a nucleophilic addition-elimination reaction. The reaction proceeds via a two-step mechanism, often catalyzed by a weak acid.[6]

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde. This results in the formation of a tetrahedral intermediate known as a hemiaminal or carbinolamine.

  • Dehydration: The hemiaminal is an unstable intermediate. Under acidic conditions, the hydroxyl group is protonated, forming a good leaving group (water). Subsequent elimination of water and the formation of a carbon-nitrogen double bond yields the stable imine, or Schiff base.

The removal of water is crucial to drive the reaction equilibrium towards the product. This is often achieved by refluxing the reaction in a suitable solvent or using a Dean-Stark apparatus.[6]

Experimental Protocol: A Step-by-Step Guide

This protocol outlines a general procedure for the synthesis of Schiff bases from 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde and a variety of primary amines.

Materials and Reagents
  • 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde

  • Primary amine (e.g., aniline, substituted anilines, aminophenols, etc.)

  • Ethanol (absolute)

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Beakers and graduated cylinders

  • Buchner funnel and filter paper

  • Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber

Procedure
  • Reactant Preparation: In a clean, dry round-bottom flask, dissolve 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde (1.0 equivalent) in a minimal amount of absolute ethanol.

  • Addition of Amine: To this solution, add the primary amine (1.0 equivalent) dissolved in a small amount of ethanol.

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux with continuous stirring. The reaction progress should be monitored by TLC. The reaction is typically complete within 2-6 hours, depending on the reactivity of the amine.[2][5]

  • Isolation of Product: Upon completion of the reaction (as indicated by the disappearance of the starting materials on TLC), the reaction mixture is cooled to room temperature. In many cases, the Schiff base product will precipitate out of the solution.

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or methanol, to yield the pure Schiff base.

  • Drying: Dry the purified product in a vacuum oven at a temperature appropriate for its melting point.

Data Summary and Characterization

The following table summarizes key quantitative data for the synthesis and provides expected characterization parameters for the resulting Schiff bases.

ParameterDescription
Reactant 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde
Molecular FormulaC₁₁H₁₅NO[7]
Molecular Weight177.24 g/mol
Primary Amines (Examples) Aniline, 4-Chloroaniline, 2-Aminophenol
Solvent Absolute Ethanol
Catalyst Glacial Acetic Acid
Reaction Time 2-6 hours
Reaction Temperature Reflux (approx. 78 °C)
Expected Yield 70-90%
Characterization
Infrared (IR) SpectroscopyAppearance of a strong C=N stretch (1600-1650 cm⁻¹), disappearance of C=O stretch (around 1660-1690 cm⁻¹) of the aldehyde and N-H stretches of the primary amine.
¹H NMR SpectroscopyAppearance of a characteristic singlet for the azomethine proton (-CH=N-) in the range of 8-9 ppm. Signals corresponding to the cyclohexyl and aromatic protons will also be present.
Mass SpectrometryMolecular ion peak (M⁺) corresponding to the calculated molecular weight of the Schiff base.

Visualizing the Workflow

The following diagram illustrates the general workflow for the synthesis of Schiff bases from 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde.

SchiffBase_Synthesis cluster_start Preparation cluster_reaction Reaction cluster_workup Isolation & Purification Start_Aldehyde Dissolve 1-Cyclohexyl-1H- pyrrole-2-carbaldehyde in Ethanol Mix Combine Solutions & Add Acetic Acid Catalyst Start_Aldehyde->Mix Start_Amine Dissolve Primary Amine in Ethanol Start_Amine->Mix Reflux Reflux for 2-6 hours Mix->Reflux Heat Cool Cool to Room Temperature Reflux->Cool Monitor by TLC Filter Filter Precipitate Cool->Filter Wash Wash with Cold Ethanol Filter->Wash Recrystallize Recrystallize from Suitable Solvent Wash->Recrystallize Dry Dry under Vacuum Recrystallize->Dry Product Pure Schiff Base Product Dry->Product

Caption: General workflow for Schiff base synthesis.

Applications and Future Directions

The Schiff bases synthesized from 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde are expected to exhibit a wide range of biological activities and material properties.

  • Drug Development: These compounds can be screened for their potential as antibacterial, antifungal, anticancer, and anti-inflammatory agents.[1][8] The cyclohexyl moiety may enhance their ability to cross cell membranes, potentially leading to improved efficacy.

  • Corrosion Inhibitors: Schiff bases are known to be effective corrosion inhibitors for various metals and alloys. The synthesized compounds can be evaluated for their performance in this application.[2]

  • Coordination Chemistry: The azomethine nitrogen provides a coordination site for metal ions, allowing for the synthesis of novel metal complexes with potential applications in catalysis and materials science.[9][10]

The protocol provided herein serves as a robust starting point for the exploration of this promising class of compounds. Further optimization of reaction conditions and the use of a diverse range of primary amines will undoubtedly lead to the discovery of novel Schiff bases with significant scientific and commercial potential.

References

  • Chem-Impex International. (n.d.). 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde. Retrieved from [Link]

  • Sharma, S., & Kumar, A. (2021). Medicinal Utility of Some Schiff Bases and their Complexes with First Transition Series Metals: A Review. Current Drug Discovery Technologies, 18(4), 486-503.
  • Singh, S., et al. (2022). Biological applications of Schiff bases: An overview.
  • Ahmed, A. A., Aliyu, H. N., & Yunusa, Y. (2021). Synthesis, Characterization and Biocidal Activity of Some Schiff Base Metal(II) Complexes. Jordan Journal of Chemistry, 15(3), 137-143.
  • BenchChem. (2025). Synthesis and Applications of Schiff Bases Derived from 1-sec-Butyl-1H-pyrrole-2-carbaldehyde: A Detailed Guide.
  • Al-Husseini, Z. N. O., & Alshawi, J. M. S. (2023). Synthesis, characterization and cytotoxic activity study of Mn (II), Co (II), and metal complexes with new schiff base against hepatocellular carcinoma (SK-GT-4) cancer cell. Journal of Medicinal and Chemical Sciences, 6(11), 2631-2641.
  • Azpeitia, H. F. S., et al. (2011). Synthesis and characterization of aluminum complexes incorporating Schiff base ligands derived from pyrrole-2-carboxaldehyde. Inorganica Chimica Acta, 374(1), 349-355.
  • Nagesh, G., et al. (2020). Synthesis, Characterization of Metal Complexes of Schiff Base derived from Pyrrole-2-carbaldehyde and 4-Methoxy Aniline and their Biological Studies. Asian Journal of Chemistry, 32(12), 3012-3018.
  • BenchChem. (2025). An In-depth Technical Guide to the Physicochemical Properties of 1-sec-Butyl-1H-pyrrole-2-carbaldehyde.
  • Petkova, D. H., et al. (2021).
  • Al-Masoudi, W. A., et al. (2025). Green Chemistry approach for synthesis of Schiff bases and their applications. Journal of Kerbala University, 22(1).
  • Cacciatore, I., et al. (2020). Schiff Bases: A Short Survey on an Evergreen Chemistry Tool. Molecules, 25(21), 5157.

Sources

Method

The Versatile Precursor: Application of 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde in the Synthesis of Fused Heterocyclic Compounds

Introduction In the landscape of modern medicinal chemistry and materials science, the pyrrole scaffold remains a cornerstone for the design of novel functional molecules.[1] Among the myriad of pyrrole derivatives, 1-Cy...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern medicinal chemistry and materials science, the pyrrole scaffold remains a cornerstone for the design of novel functional molecules.[1] Among the myriad of pyrrole derivatives, 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde emerges as a particularly valuable and versatile building block. Its unique molecular architecture, featuring a reactive aldehyde group poised on the pyrrole ring and a bulky, lipophilic cyclohexyl substituent on the nitrogen atom, offers a gateway to a diverse array of complex heterocyclic systems. The cyclohexyl moiety can significantly influence the physicochemical properties of the resulting compounds, such as solubility, lipophilicity, and crystal packing, which are critical parameters in drug development and materials science.

This comprehensive technical guide explores the application of 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde in the synthesis of various fused heterocyclic compounds. We will delve into the mechanistic underpinnings of key synthetic transformations, provide detailed, field-proven protocols, and showcase the potential of this precursor in generating libraries of compounds with promising biological activities and material properties.

Core Synthetic Applications

The reactivity of 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde is dominated by the electrophilic nature of the aldehyde functionality, making it an ideal substrate for a range of condensation and cyclization reactions. These reactions provide access to a variety of fused heterocyclic systems, including, but not limited to, pyrrolo[1,2-a]pyrazines, pyrrolo[1,2-a]pyrimidines, and other polycyclic N-fused heteroaromatics.

Synthesis of Pyrrolo[1,2-a]pyrazines

The pyrrolo[1,2-a]pyrazine core is a privileged scaffold found in numerous biologically active compounds, exhibiting a wide spectrum of activities including antimicrobial, anti-inflammatory, and kinase inhibitory effects. 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde serves as an excellent starting material for the construction of this bicyclic system through condensation with 1,2-diamines.

A modular approach involves the acid-catalyzed reaction of 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde with substituted ethylenediamines.[2] This reaction proceeds through a tandem cyclodehydration and aromatization sequence to yield the corresponding 7-cyclohexylpyrrolo[1,2-a]pyrazines. The bulky cyclohexyl group can play a crucial role in directing the regioselectivity of the cyclization and influencing the photophysical properties of the resulting fluorophores.[2]

Workflow for Pyrrolo[1,2-a]pyrazine Synthesis

G start 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde + Ethylenediamine derivative step1 Acid-catalyzed Condensation (e.g., TFA, DBSA) start->step1 step2 Intermediate Dihydropyrrolopyrazine Formation step1->step2 step3 Aromatization (Oxidation) step2->step3 end Substituted 7-Cyclohexylpyrrolo[1,2-a]pyrazine step3->end

Caption: Synthesis of 7-Cyclohexylpyrrolo[1,2-a]pyrazines.

Synthesis of Pyrrolo[1,2-a]pyrimidines

Analogous to the synthesis of pyrrolo[1,2-a]pyrazines, 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde can be employed in the construction of the isomeric pyrrolo[1,2-a]pyrimidine scaffold. This is typically achieved through reaction with 1,3-diaminopropane or its derivatives. The resulting 8-cyclohexylpyrrolo[1,2-a]pyrimidines are also of significant interest in medicinal chemistry.

Knoevenagel Condensation for the Synthesis of Bioactive Alkenes

The aldehyde group of 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde readily undergoes Knoevenagel condensation with active methylene compounds.[3] This reaction provides a straightforward route to the synthesis of 3-(1-cyclohexyl-1H-pyrrol-2-yl)acrylonitrile derivatives and other vinylogous pyrroles. These products can serve as versatile intermediates for further transformations or exhibit biological activity in their own right. For instance, substituted (1H-pyrrol-2-yl)acrylonitriles have been investigated for their cytotoxic effects against various cancer cell lines.[3]

General Knoevenagel Condensation Pathway

G start 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde + Active Methylene Compound (e.g., Malononitrile, Cyanoacetate) step1 Base-catalyzed Condensation (e.g., Piperidine, Ionic Liquid) start->step1 step2 Dehydration step1->step2 end Substituted Vinyl-Pyrrole Derivative step2->end

Caption: Knoevenagel condensation of 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde.

Experimental Protocols

The following protocols are generalized procedures based on established methods for analogous pyrrole-2-carbaldehyde derivatives and can be adapted for 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde.[4] Researchers should optimize reaction conditions for specific substrates.

Protocol 1: General Procedure for the Synthesis of 7-Cyclohexylpyrrolo[1,2-a]pyrazines

This protocol is adapted from methodologies for the synthesis of benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrids.[2]

Materials:

ReagentCAS NumberMolecular WeightMolar Eq.
1-Cyclohexyl-1H-pyrrole-2-carbaldehyde878422-21-0177.251.0
Substituted EthylenediamineVariesVaries1.0 - 1.2
Trifluoroacetic Acid (TFA) or DBSA76-05-1114.02Catalytic
Solvent (e.g., DMSO, Toluene)67-68-578.13-

Procedure:

  • To a solution of 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde (1.0 mmol) in the chosen solvent (5-10 mL), add the substituted ethylenediamine (1.0-1.2 mmol).

  • Add a catalytic amount of acid (e.g., 2-3 drops of TFA or 0.1 mmol of DBSA).

  • Heat the reaction mixture at 80-120 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, collect the solid by filtration and wash with a cold solvent (e.g., ethanol or diethyl ether).

  • If the product does not precipitate, pour the reaction mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Causality behind Experimental Choices:

  • Solvent: DMSO and toluene are often used for their high boiling points, which facilitate the dehydration and aromatization steps.

  • Catalyst: A strong acid like TFA or DBSA is crucial to catalyze the initial imine formation and the subsequent cyclization and dehydration steps.[2]

  • Work-up: The neutralization step is important to remove the acid catalyst and any unreacted starting materials, facilitating purification.

Protocol 2: General Procedure for Knoevenagel Condensation

This protocol is based on established methods for the Knoevenagel condensation of pyrrole-2-carbaldehydes.[3]

Materials:

ReagentCAS NumberMolecular WeightMolar Eq.
1-Cyclohexyl-1H-pyrrole-2-carbaldehyde878422-21-0177.251.0
Active Methylene Compound (e.g., Malononitrile)109-77-366.061.0 - 1.1
Catalyst (e.g., Piperidine, [BMIM][OH])110-89-485.15Catalytic
Solvent (e.g., Ethanol, Ionic Liquid)64-17-546.07-

Procedure:

  • Dissolve 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde (1.0 mmol) and the active methylene compound (1.0-1.1 mmol) in the chosen solvent (5 mL).

  • Add a catalytic amount of the base (e.g., 1-2 drops of piperidine).

  • Stir the reaction mixture at room temperature or heat gently (e.g., 50-60 °C) while monitoring the reaction by TLC.

  • Upon completion, cool the reaction to room temperature. The product may precipitate from the solution.

  • If precipitation occurs, collect the solid by filtration and wash with cold ethanol.

  • If no precipitate forms, remove the solvent under reduced pressure.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) or purify by column chromatography on silica gel.

Causality behind Experimental Choices:

  • Catalyst: A basic catalyst is required to deprotonate the active methylene compound, generating the nucleophile that attacks the aldehyde. Piperidine is a common and effective catalyst for this transformation. The use of ionic liquids like [BMIM][OH] can offer advantages in terms of reaction rate and recyclability.[3]

  • Reaction Conditions: The reaction is often exothermic and proceeds readily at room temperature. Gentle heating can be applied to accelerate the reaction if necessary.

Conclusion

1-Cyclohexyl-1H-pyrrole-2-carbaldehyde is a highly valuable and versatile precursor for the synthesis of a wide range of fused heterocyclic compounds. Its aldehyde functionality provides a reactive handle for constructing complex molecular architectures through well-established synthetic methodologies such as condensation and cyclization reactions. The presence of the N-cyclohexyl group imparts unique physicochemical properties to the resulting molecules, making this building block particularly attractive for applications in drug discovery and materials science. The protocols and insights provided in this guide are intended to empower researchers to explore the full synthetic potential of this remarkable compound.

References

  • Synthesis, Reactions and Medicinal Uses of Pyrrole. Pharmaguideline. [URL: https://www.pharmaguideline.com/2021/09/synthesis-reactions-and-medicinal-uses-of-pyrrole.html][1]

  • Lee, J., et al. (2020). Facile approach to benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrid structures through double cyclodehydration and aromatization and their unique optical properties with blue emission. RSC Advances, 10(12), 7048-7056. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7042301/][2]

  • BenchChem. Application of 1-sec-Butyl-1H-pyrrole-2-carbaldehyde in Medicinal Chemistry. [URL: https://www.benchchem.com/application-notes/B1324330][4]

  • Gouda, M. A., et al. (2021). Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 2183-2198. [URL: https://www.tandfonline.com/doi/full/10.1080/14756366.2021.1984904]
  • Banu, H., & Kumar, R. S. (2018). The influence of ionic liquids on the Knoevenagel condensation of 1H-pyrrole-2-carbaldehyde with phenyl acetonitriles – cytotoxic 3-substituted-(1H-pyrrol-2-yl)acrylonitriles. RSC Advances, 8(54), 30887-30897. [URL: https://pubs.rsc.org/en/content/articlelanding/2018/ra/c8ra05598a][3]

Sources

Application

Application Notes and Protocols for the In Vitro Biological Evaluation of 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde Derivatives

Introduction: The Pyrrole Scaffold as a Privileged Structure in Drug Discovery The pyrrole ring is a fundamental heterocyclic motif prevalent in numerous naturally occurring and synthetic bioactive compounds, including h...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrrole Scaffold as a Privileged Structure in Drug Discovery

The pyrrole ring is a fundamental heterocyclic motif prevalent in numerous naturally occurring and synthetic bioactive compounds, including heme, chlorophyll, and the highly successful cholesterol-lowering drug, atorvastatin.[1] Its unique electronic properties and ability to participate in various non-covalent interactions make it a "privileged structure" in medicinal chemistry. The functionalization of the pyrrole core allows for the fine-tuning of pharmacological properties. Specifically, derivatives of pyrrole-2-carbaldehyde have emerged as a promising class of compounds with significant cytotoxic potential against a range of human cancer cell lines.[2]

This guide provides a comprehensive framework for the initial in vitro biological evaluation of a novel series of 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde derivatives. As a Senior Application Scientist, my objective is not merely to present protocols but to instill a logical, causality-driven approach to the screening cascade. We will move from broad, high-throughput assessments of cytotoxicity to more nuanced, mechanism-of-action studies, ensuring that each experimental step is a self-validating system that informs the next. This structured evaluation is critical in the early stages of drug discovery to identify promising lead compounds and de-risk progression into more complex preclinical models.[3][4]

Part 1: Primary Biological Screening - A Tiered Approach

A robust preclinical testing strategy begins with broad screening to identify primary biological activity before committing resources to deeper mechanistic studies.[5][6] For novel compounds like 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde derivatives, whose therapeutic potential is still undefined, a logical starting point is the assessment of general cytotoxicity against a panel of cancer cell lines. A positive "hit" in this initial screen provides the necessary justification for follow-up assays to determine the mechanism of cell death (e.g., apoptosis) or to explore other potential therapeutic avenues like anti-inflammatory or antimicrobial activity.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanistic Elucidation & Alternative Activity cluster_2 Tier 3: Lead Optimization primary_screen General Cytotoxicity Screen (MTT Assay) vs. Cancer Cell Panel apoptosis Apoptosis Induction (Caspase-3/7 Assay) primary_screen->apoptosis If Cytotoxic anti_inflammatory Anti-Inflammatory Screen (COX-2 Inhibition Assay) primary_screen->anti_inflammatory Alternative Hypothesis antimicrobial Antimicrobial Screen (MIC Determination) primary_screen->antimicrobial Alternative Hypothesis selectivity Selectivity Index (Cancer vs. Normal Cells) primary_screen->selectivity If Cytotoxic sar Structure-Activity Relationship (SAR) Studies apoptosis->sar selectivity->sar

Caption: Tiered workflow for evaluating novel pyrrole derivatives.

Part 2: Foundational Cytotoxicity Assessment

The initial goal is to determine if the synthesized derivatives possess intrinsic toxicity toward cancer cells. This is a cornerstone of anticancer drug discovery.[7][8] Among the various available methods, the MTT assay is a widely accepted, robust, and high-throughput compatible colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[9]

Causality: Why the MTT Assay is the Method of Choice

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay's principle is based on the enzymatic reduction of the yellow tetrazolium salt by mitochondrial dehydrogenases in living, metabolically active cells. This reduction produces purple formazan crystals, which are insoluble in aqueous solutions. The amount of formazan produced is directly proportional to the number of viable cells.[10][11] This assay is selected for primary screening due to its:

  • Reliability and Reproducibility: It is a well-established method with extensive validation in the literature.

  • High-Throughput Compatibility: The 96-well plate format allows for simultaneous testing of multiple compounds at various concentrations.[8]

  • Cost-Effectiveness: The reagents are relatively inexpensive compared to more complex assays.

Protocol 1: General Cytotoxicity Screening via MTT Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of the pyrrole derivatives, a key metric of a compound's potency.

A. Materials

  • 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde derivatives (dissolved in DMSO to create 10 mM stock solutions)

  • Human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, U251 - glioblastoma)[2][12] and a non-cancerous cell line (e.g., HEK293 - human embryonic kidney) for selectivity assessment.[8]

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% penicillin-streptomycin)

  • MTT solution: 5 mg/mL in sterile PBS.[10] Filter sterilize after preparation.

  • Solubilization solution: DMSO or a solution of 4 mM HCl, 0.1% NP-40 in isopropanol.[10]

  • Sterile 96-well flat-bottom plates

  • Multichannel pipette, CO₂ incubator, microplate spectrophotometer

B. Step-by-Step Procedure

  • Cell Seeding: Trypsinize and count cells. Dilute the cell suspension to a final concentration of 75,000 cells/mL.[10] Seed 100 µL of the cell suspension (7,500 cells) into each well of a 96-well plate. Incubate overnight (16-24 hours) at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[10][11]

  • Compound Treatment: On day two, prepare serial dilutions of the pyrrole derivatives in complete culture medium. Carefully remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include wells for "untreated control" (medium only) and "vehicle control" (medium with the highest concentration of DMSO used).[10]

  • Incubation: Incubate the plates for 48 or 72 hours at 37°C with 5% CO₂. The duration should be consistent across experiments.[2]

  • MTT Addition: After incubation, carefully remove the treatment medium. Add 100 µL of fresh, serum-free medium and 10 µL of the 5 mg/mL MTT stock solution to each well.[13][14]

  • Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C.[11][13] During this period, viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[10]

  • Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[10] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 620-630 nm can be used to reduce background noise.[10][13]

C. Data Analysis and Presentation The absorbance values are converted to percentage cell viability relative to the vehicle control. The IC₅₀ value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cell LineCompoundIncubation Time (hours)IC₅₀ (µM)Selectivity Index (SI)
A549 (Lung Cancer)Derivative 1A488.511.8
MCF-7 (Breast Cancer)Derivative 1A4815.26.6
U251 (Glioblastoma)Derivative 1A485.119.6
HEK293 (Normal)Derivative 1A48>100-
A549 (Lung Cancer)Doxorubicin480.95.5
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI value is desirable.

Part 3: Mechanistic Insight - Uncovering the Mode of Action

A low IC₅₀ value indicates potent cytotoxicity but does not explain the underlying mechanism. A crucial next step is to determine if the compounds induce apoptosis (programmed cell death), a hallmark of many effective anticancer agents.[12][15] The activation of effector caspases, particularly caspase-3 and caspase-7, is a central event in the apoptotic cascade.[16][17]

Causality: Why Measure Caspase-3/7 Activity?

Caspase-3 and -7 are executioner caspases.[17] Once activated, they cleave a multitude of cellular proteins, leading to the characteristic morphological changes of apoptosis. Measuring their activity provides a direct and quantifiable readout of the apoptotic process. We use a luminogenic assay for its superior sensitivity and signal-to-noise ratio compared to colorimetric or fluorometric methods. The "add-mix-measure" format is also highly amenable to high-throughput screening.[18]

G compound Pyrrole Derivative cell Cancer Cell compound->cell mito Mitochondrial Stress (Intrinsic Pathway) cell->mito death_receptor Death Receptor Binding (Extrinsic Pathway) cell->death_receptor pro_casp9 Pro-Caspase-9 mito->pro_casp9 pro_casp8 Pro-Caspase-8 death_receptor->pro_casp8 casp9 Active Caspase-9 pro_casp9->casp9 pro_casp37 Pro-Caspase-3/7 casp9->pro_casp37 casp8 Active Caspase-8 pro_casp8->casp8 casp8->pro_casp37 casp37 Active Caspase-3/7 pro_casp37->casp37 Cleavage substrate DEVD-Aminoluciferin (Non-luminescent) casp37->substrate Cleaves DEVD Substrate apoptosis Apoptosis casp37->apoptosis luciferase Luciferase substrate->luciferase Releases Aminoluciferin light Light Signal (Measured) luciferase->light

Caption: Caspase-3/7 activation pathway and assay principle.

Protocol 2: Apoptosis Assessment via Caspase-Glo® 3/7 Assay

This protocol quantifies the activity of caspase-3 and -7, providing evidence for apoptosis induction.

A. Materials

  • Caspase-Glo® 3/7 Assay System (Promega, or equivalent)

  • White-walled, clear-bottom 96-well plates (for luminescence assays)[16]

  • Test compounds and cell lines as described in Protocol 1

  • A known apoptosis inducer (e.g., Staurosporine) as a positive control

  • Luminometer plate reader

B. Step-by-Step Procedure

  • Assay Plate Preparation: Seed cells (e.g., 10,000 cells/well in 100 µL) in white-walled 96-well plates and allow them to attach overnight.

  • Compound Treatment: Treat cells with the pyrrole derivatives at concentrations around their determined IC₅₀ values (e.g., 0.5x, 1x, and 2x IC₅₀). Include untreated, vehicle, and positive controls.[16]

  • Incubation: Incubate for a period shorter than the MTT assay (e.g., 6, 12, or 24 hours) to capture the apoptotic events that precede cell death.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions, allowing it to equilibrate to room temperature.[16][18]

  • Reagent Addition: Remove the plates from the incubator and allow them to equilibrate to room temperature for 30 minutes. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.[18]

  • Signal Development: Mix the contents by placing the plate on an orbital shaker at a low speed for 30 seconds. Incubate at room temperature for 1 to 3 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.

C. Data Analysis and Presentation Data is typically presented as fold-change in luminescence relative to the vehicle control. A significant increase in the luminescent signal indicates the activation of caspase-3 and/or -7.

Treatment (at IC₅₀ concentration)Relative Luminescence Units (RLU)Fold Change vs. Vehicle
Untreated Control1,5000.98
Vehicle Control (DMSO)1,5301.00
Derivative 1A 25,950 16.96
Staurosporine (Positive Control)35,20023.01
Note: The data presented in this table is hypothetical and for illustrative purposes only.

Part 4: Exploring Alternative Therapeutic Potential

While the primary focus may be on anticancer activity, the pyrrole scaffold is also known to be present in compounds with anti-inflammatory and antimicrobial properties.[1][19] A comprehensive evaluation should therefore include screens for these alternative activities, maximizing the potential for discovering a valuable therapeutic agent.

Protocol 3: Anti-Inflammatory Potential via Cyclooxygenase (COX) Inhibition Assay

A. Rationale Non-steroidal anti-inflammatory drugs (NSAIDs) primarily function by inhibiting cyclooxygenase (COX) enzymes, which are key to the synthesis of inflammatory mediators like prostaglandins.[20][21] This cell-free enzymatic assay directly measures the ability of the test compounds to inhibit COX-1 and COX-2 activity, providing a rapid assessment of their anti-inflammatory potential.[22]

B. Abbreviated Protocol

  • Assay System: Utilize a commercial COX (ovine or human) inhibitor screening assay kit (e.g., from Cayman Chemical). These kits typically provide COX-1 and COX-2 enzymes, a chromogenic substrate, and arachidonic acid.

  • Procedure: The assay measures the peroxidase activity of COX. In the presence of the heme cofactor, the peroxidase component catalyzes the oxidation of the chromogenic substrate by PGG₂, which is produced from arachidonic acid by the cyclooxygenase activity.

  • Incubation: Pre-incubate the enzyme with the test compound or a known inhibitor (e.g., Indomethacin) before adding arachidonic acid to initiate the reaction.

  • Measurement: Read the absorbance at the specified wavelength (e.g., 590 nm) over time.

  • Analysis: Calculate the percent inhibition relative to the vehicle control. Determine IC₅₀ values for both COX-1 and COX-2 to assess potency and selectivity.[22]

Protocol 4: Antimicrobial Activity via Broth Microdilution Method

A. Rationale To determine if the compounds have antibacterial or antifungal activity, the broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[23]

B. Abbreviated Protocol

  • Microorganism Strains: Use a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).[24][25]

  • Preparation: Prepare a standardized inoculum of the microorganism in a suitable broth (e.g., Mueller-Hinton Broth).

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compounds in the broth.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.

Conclusion and Forward Look

This guide outlines a logical, multi-tiered strategy for the initial in vitro characterization of 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde derivatives. By starting with a broad cytotoxicity screen and progressing to targeted mechanistic and alternative activity assays, researchers can efficiently identify promising lead compounds. Positive results from this cascade—specifically, potent and selective cytotoxicity against cancer cells driven by apoptosis—would provide a strong rationale for advancing these compounds to more complex 3D cell culture models and subsequent in vivo efficacy studies.[3][26] The systematic application of these protocols will generate the robust, reproducible data necessary to make informed decisions in the drug discovery pipeline.

References

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • Provost, J. J., & Wallert, M. A. (2018). MTT Proliferation Assay Protocol. ResearchGate. [Link]

  • Rowlinson, S. W., et al. (2003). In vitro assays for cyclooxygenase activity and inhibitor characterization. PubMed. [Link]

  • Rowlinson, S. W., et al. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. [Link]

  • National Center for Biotechnology Information. (2021). Apoptosis Marker Assays for HTS - Assay Guidance Manual. [Link]

  • Greene, N., et al. (2010). Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Das, S., et al. (2024). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications. [Link]

  • Mitrofanova, A., et al. (2024). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. [Link]

  • Molecular Devices. EarlyTox Caspase-3/7 R110 Assay Kit. [Link]

  • Zhang, Y., et al. (2024). Design, synthesis, and anticancer evaluation of alkynylated pyrrole derivatives. ResearchGate. [Link]

  • Das, S., et al. (2024). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. [Link]

  • EMD Millipore. Muse® Caspase-3/7 Kit. [Link]

  • Berindan-Neagoe, I., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro. Anticancer Research. [Link]

  • Hryhorenko, O. O., et al. (2023). Pyrrole derivatives as potential anti-cancer therapeutics. PubMed. [Link]

  • Jan, B., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. PubMed Central. [Link]

  • Zhang, Y., et al. (2024). Design, synthesis, and anticancer evaluation of alkynylated pyrrole derivatives. PubMed. [Link]

  • Al-Snafi, A. E. (2020). In vitro Assessment of Anti-Inflammatory and COX-2 inhibitory action of some medicinal plants. ResearchGate. [Link]

  • Togola, A., et al. (2021). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. African Journal of Pharmacy and Pharmacology. [Link]

  • Ökten, S., et al. (2021). Antibacterial activity of some 1,2,3,4-tetrasubstituted pyrrole derivatives and molecular docking studies. ACG Publications. [Link]

  • Fernandez, R., et al. (2023). Preclinical Testing Techniques: Paving the Way for New Oncology Screening Approaches. MDPI. [Link]

  • Griffith, D., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. [Link]

  • Al-Ostath, A. I. (2018). Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities. Bentham Science. [Link]

  • Wu, X., et al. (2018). Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation. Organic Chemistry Portal. [Link]

  • Kamal, A., et al. (2014). Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. Redalyc. [Link]

  • Kamal, A., et al. (2014). Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. ResearchGate. [Link]

  • Kauthale, S. S., et al. (2016). Synthesis, Antimicrobial and cytotoxic activity of New Heterocyclic Hybrids Based on 2,5-Dimethylpyrrole and Pyrrole Scaffolds. ResearchGate. [Link]

  • Parmar, S. (2022). Preclinical Evaluation Phase (Discovery and Development of New Drug Part 4). YouTube. [Link]

  • National Center for Biotechnology Information. (2012). Early Drug Discovery and Development Guidelines. [Link]

  • Nacea, V., et al. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. ResearchGate. [Link]

  • Nacea, V., et al. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. PubMed. [Link]

  • Nacea, V., et al. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. MDPI. [Link]

  • Rasal, N. K., et al. (2021). Synthesis, biological evaluation, and in silico study of pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives. PubMed. [Link]

  • Li, J., et al. (2013). Synthesis and in vitro biological evaluation of pyrazole group-containing analogues for PDE10A. MedChemComm. [Link]

Sources

Method

Application Notes & Protocols: High-Throughput Screening of 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde Libraries

For Researchers, Scientists, and Drug Development Professionals Introduction: The Promise of the Pyrrole Scaffold in Drug Discovery The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of nu...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of the Pyrrole Scaffold in Drug Discovery

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities.[1] Derivatives of the pyrrole scaffold have demonstrated potential in various therapeutic areas. The 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde core represents a versatile starting point for the generation of diverse chemical libraries. Its synthetic tractability allows for systematic modifications, enabling the exploration of structure-activity relationships (SAR) to identify novel therapeutic agents.[2][3] High-throughput screening (HTS) is an essential technology in modern drug discovery that allows for the rapid testing of thousands to millions of compounds, making it the ideal approach to unlock the therapeutic potential of a 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde-based library.[4][5][6]

This guide provides a comprehensive overview and detailed protocols for conducting a high-throughput screening campaign focused on a library of 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde derivatives. It is designed to equip researchers with the knowledge to design, execute, and analyze HTS experiments, ultimately leading to the identification of promising hit compounds for further development.[7][8]

Part 1: Assay Development and Optimization - The Foundation of a Successful HTS Campaign

The success of any HTS campaign hinges on the development of a robust and reliable assay.[9] The primary goal is to create an assay that is sensitive, reproducible, and amenable to automation.[10]

Choosing the Right Assay Format

The selection of an appropriate assay format depends on the biological target and the desired readout. Common assay formats for HTS include:

  • Biochemical Assays: These assays directly measure the activity of a purified target protein, such as an enzyme or receptor. They are generally simpler to develop and less prone to off-target effects.

  • Cell-Based Assays: These assays measure a cellular response, such as cell viability, gene expression, or second messenger production.[] They provide more physiologically relevant data but can be more complex to optimize.

For a library of novel compounds like 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde derivatives, a common starting point is a target-based biochemical screen, followed by confirmation in a cell-based assay.

Key Parameters for Assay Validation

Before initiating a full-scale screen, the assay must be rigorously validated to ensure data quality.[9][10] Key validation parameters include:

ParameterDescriptionAcceptance Criteria
Z'-factor A statistical measure of assay quality that reflects the separation between the positive and negative controls.Z' > 0.5
Signal-to-Background (S/B) Ratio The ratio of the signal from the positive control to the signal from the negative control.S/B > 5 (assay dependent)
Coefficient of Variation (%CV) A measure of the variability of the data.%CV < 15%
DMSO Tolerance The ability of the assay to tolerate the solvent used to dissolve the compounds (typically dimethyl sulfoxide).Assay performance should not be significantly affected at the final screening concentration of DMSO.

A pilot screen using a small, diverse subset of the compound library is crucial to assess these parameters under real-world conditions.[8]

Part 2: The High-Throughput Screening Workflow

A typical HTS campaign follows a well-defined workflow, from initial screening to hit confirmation. Automation is a critical component of HTS, enabling the rapid and reproducible processing of thousands of compounds.[4][12]

HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Confirmation & Triage cluster_2 Hit Validation Primary_Screen Single-Concentration Screen (e.g., 10 µM) Hit_Identification Initial Hit Identification (e.g., >50% inhibition) Primary_Screen->Hit_Identification Confirmatory_Screen Re-test of Primary Hits Hit_Identification->Confirmatory_Screen Dose_Response IC50/EC50 Determination Confirmatory_Screen->Dose_Response Orthogonal_Assay Secondary/Orthogonal Assays Dose_Response->Orthogonal_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Orthogonal_Assay->SAR_Analysis Validated_Hits Validated Hits for Lead Optimization SAR_Analysis->Validated_Hits

Caption: A generalized workflow for a high-throughput screening campaign.

Protocol: Primary Screening

Objective: To identify initial "hits" from the 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde library that exhibit activity against the target of interest.

Materials:

  • 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde compound library (dissolved in 100% DMSO)

  • Assay-specific reagents (e.g., enzyme, substrate, cells)

  • 384-well or 1536-well microplates

  • Automated liquid handling systems

  • Plate reader (e.g., for absorbance, fluorescence, or luminescence)

Procedure:

  • Compound Plating: Using an automated liquid handler, transfer a small volume (e.g., 50 nL) of each compound from the library stock plates to the assay plates.

  • Reagent Addition: Add the assay-specific reagents to the wells of the assay plates. This may include the target protein, substrate, and any necessary co-factors. For cell-based assays, cells are typically plated 24 hours prior to compound addition.[13]

  • Incubation: Incubate the assay plates for a predetermined time at a specific temperature to allow for the reaction to occur.

  • Signal Detection: Read the plates using a plate reader to measure the assay signal.

  • Data Analysis: Calculate the percent inhibition or activation for each compound relative to the positive and negative controls on each plate.

Protocol: Hit Confirmation and Dose-Response Analysis

Objective: To confirm the activity of the primary hits and determine their potency.

Procedure:

  • Hit Selection: Select compounds that meet a predefined activity threshold in the primary screen (e.g., >50% inhibition).

  • Confirmatory Screen: Re-test the selected hits in triplicate under the same conditions as the primary screen to eliminate false positives.

  • Dose-Response Curves: For confirmed hits, perform a dose-response analysis by testing a range of concentrations (typically an 8- to 12-point serial dilution).

  • IC50/EC50 Determination: Plot the dose-response data and fit it to a sigmoidal curve to determine the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).

Hit CompoundPrimary Screen (% Inhibition)Confirmed ActivityIC50 (µM)
Cpd-00175.2Yes2.5
Cpd-00268.9Yes8.1
Cpd-00355.1No-
Cpd-00482.4Yes0.9

Part 3: Hit Validation and Prioritization

The goal of hit validation is to eliminate false positives and prioritize the most promising compounds for further optimization.[14]

Orthogonal Assays

It is essential to confirm the activity of hits in a secondary, or "orthogonal," assay that uses a different detection technology or biological principle. This helps to rule out compounds that interfere with the primary assay format (e.g., fluorescent compounds in a fluorescence-based assay).

Structure-Activity Relationship (SAR) Analysis

Analyzing the relationship between the chemical structure of the hit compounds and their biological activity can provide valuable insights for lead optimization.[2] Clustering hits based on their chemical scaffolds can help identify promising chemical series.

SAR_Diagram cluster_SeriesA Series A (High Potency) cluster_SeriesB Series B (Moderate Potency) Core 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde R1 R2 A1 Cpd-004 -Cl -OH Core:f1->A1:f0 A2 Cpd-012 -F -OH Core:f1->A2:f0 B1 Cpd-001 -H -NH2 Core:f2->B1:f0 B2 Cpd-009 -CH3 -NH2 Core:f2->B2:f0

Caption: A simplified representation of SAR analysis for hit compounds.

Conclusion: From Hits to Leads

High-throughput screening is a powerful engine for drug discovery.[7][15] By following a systematic and rigorous approach to assay development, screening, and hit validation, researchers can efficiently identify promising lead compounds from a 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde library. These validated hits will serve as the starting point for medicinal chemistry efforts to optimize their potency, selectivity, and drug-like properties, ultimately leading to the development of novel therapeutics.

References

  • Comprehensive Analysis of High-Throughput Screening Data. SPIE Digital Library.
  • Quantitative high-throughput screening data analysis: challenges and recent advances. PMC.
  • A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World.
  • High-throughput screening. Wikipedia. Available from: [Link]

  • High-Throughput Screening in Drug Discovery Explained. Technology Networks.
  • Comprehensive analysis of high-throughput screens with HiTSeekR. Oxford Academic. Available from: [Link]

  • High-throughput screening: accelerating drug discovery. Bitesize Bio.
  • HTS Data Analysis. chem IT Services.
  • Hit Identification - Revolutionizing Drug Discovery | Explore Now. Vipergen. Available from: [Link]

  • How To Optimize Your Hit Identification Strategy. Evotec. Available from: [Link]

  • HTS assay development. Nuvisan. Available from: [Link]

  • High-Throughput Screening (HTS) Services. Charles River Laboratories. Available from: [Link]

  • High-Throughput Screening & Discovery. Southern Research. Available from: [Link]

  • Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. PMC. Available from: [Link]

  • Introduction - High-Throughput Screening Center. University of Illinois Chicago. Available from: [Link]

  • Hit selection. Wikipedia. Available from: [Link]

  • Hit Identification (Hit ID). Charles River Laboratories. Available from: [Link]

  • Assay Validation in High Throughput Screening – from Concept to Application. ResearchGate. Available from: [Link]

  • Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. PubMed Central. Available from: [Link]

  • 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde. ABL Technology.
  • Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. MDPI. Available from: [Link]

  • High-Throughput Screening of Five Compound Libraries for Anthelmintic Activity and Toxicity Leads to the Discovery of Two Flavonoid Compounds. MDPI. Available from: [Link]

  • Pyrrole Oximes: Synthesis, Reactions, and Biological Activity. (Review). ResearchGate. Available from: [Link]

  • Screening of a Custom-Designed Acid Fragment Library Identifies 1-Phenylpyrroles and 1-Phenylpyrrolidines as Inhibitors of Notum Carboxylesterase Activity. PubMed. Available from: [Link]

  • Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds.
  • High-throughput screening of chemical compound libraries for the identification of modulators of protein secretion. ResearchGate. Available from: [Link]

  • High-throughput Screening Using Small Molecule Libraries. News-Medical.Net. Available from: [Link]

  • Libraries for HT and fragment screening. Proteros. Available from: [Link]

Sources

Application

Application Notes and Protocols for the Quantification of 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde

Introduction: The Significance of Quantifying 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde is a substituted pyrrole derivative, a class of heterocyclic compounds with significant interest...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Quantifying 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde

1-Cyclohexyl-1H-pyrrole-2-carbaldehyde is a substituted pyrrole derivative, a class of heterocyclic compounds with significant interest in medicinal chemistry and drug development. Pyrrole-based structures are scaffolds for a wide range of biologically active molecules, and the precise quantification of specific derivatives like 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde is critical for pharmacokinetic studies, formulation development, and quality control in pharmaceutical manufacturing.[1] This document provides detailed analytical methods for the accurate and robust quantification of this compound, tailored for researchers, scientists, and drug development professionals. The methodologies presented are grounded in established analytical principles and are designed to be validated in accordance with international guidelines.[2]

Physicochemical Properties of 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde

A foundational understanding of the physicochemical properties of 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde is paramount for the development of robust analytical methods. These properties dictate the choice of solvents, chromatographic conditions, and sample preparation techniques.

PropertyValueSource/Basis
Molecular Formula C₁₁H₁₅NO[3]
Molecular Weight 177.25 g/mol [3]
Appearance Likely a pale yellow solid or oilInferred from related pyrrole-2-carbaldehydes
Solubility Expected to be soluble in organic solvents such as methanol, acetonitrile, dichloromethane, and ethyl acetate; sparingly soluble in water.Inferred from structural analogues[4]

Methodology I: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. Given the likely volatility of 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde, GC-MS offers high sensitivity and selectivity for its quantification.[5]

Rationale for GC-MS Method Development

The choice of a GC-MS method is predicated on the compound's expected thermal stability and volatility. The cyclohexyl and pyrrole moieties contribute to a molecular weight and structure amenable to gas-phase analysis without the need for derivatization, which simplifies sample preparation.[4] The mass spectrometer provides definitive identification based on the compound's mass spectrum and fragmentation pattern, ensuring high specificity.[6]

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep_start Weigh Sample dissolve Dissolve in Dichloromethane prep_start->dissolve vortex Vortex to Homogenize dissolve->vortex filter Filter (0.22 µm) vortex->filter transfer Transfer to GC Vial filter->transfer inject Inject into GC-MS transfer->inject separate Chromatographic Separation inject->separate ionize Electron Ionization separate->ionize detect Mass Detection ionize->detect integrate Integrate Peak Area detect->integrate calibrate Calibration Curve integrate->calibrate quantify Quantify Concentration calibrate->quantify

Caption: Workflow for the quantification of 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde by GC-MS.

Detailed GC-MS Protocol

1. Standard and Sample Preparation:

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde reference standard and dissolve in 10 mL of HPLC-grade dichloromethane in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the primary stock solution with dichloromethane to achieve concentrations ranging from 0.1 µg/mL to 20 µg/mL.

  • Sample Preparation: Dissolve the sample matrix containing the analyte in dichloromethane to an expected concentration within the calibration range. For solid samples, ensure complete dissolution, which may be aided by sonication.[4] Centrifuge or filter the sample through a 0.22 µm syringe filter to remove any particulates before transferring to a GC vial.[7]

2. GC-MS Instrumental Parameters:

ParameterRecommended SettingRationale
GC System Agilent 8890 GC or equivalentProvides robust and reproducible performance.
MS System Agilent 5977B MSD or equivalentOffers high sensitivity and spectral integrity.
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar columnThe 5% phenyl-methylpolysiloxane stationary phase is well-suited for separating moderately polar compounds.
Injector Temperature 250 °CEnsures efficient volatilization of the analyte without thermal degradation.
Injection Mode Splitless (1 µL injection volume)Maximizes sensitivity for trace-level quantification.[7]
Carrier Gas Helium at a constant flow of 1.0 mL/minInert carrier gas providing good chromatographic efficiency.
Oven Temperature Program Initial 80 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold for 5 minA gradient temperature program allows for the separation of the analyte from potential impurities with different boiling points.
MS Source Temperature 230 °CStandard temperature for electron ionization sources.
MS Quadrupole Temperature 150 °CStandard temperature for the mass analyzer.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization energy for generating reproducible mass spectra.
Acquisition Mode Selected Ion Monitoring (SIM)Enhances sensitivity and selectivity by monitoring characteristic ions of the analyte.
SIM Ions To be determined from the full scan mass spectrum of a standard. Likely ions would include the molecular ion (m/z 177) and major fragment ions.

3. Data Analysis and Quantification:

  • Generate a calibration curve by plotting the peak area of the target analyte against the concentration of the working standard solutions.

  • Perform a linear regression analysis on the calibration curve. A correlation coefficient (R²) of >0.99 is desirable.

  • Quantify the concentration of 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde in the prepared samples by interpolating their peak areas from the calibration curve.

Methodology II: Quantification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a versatile and widely used technique for the quantification of a broad range of pharmaceutical compounds.[8] It is particularly well-suited for compounds that are less volatile or thermally labile.

Rationale for RP-HPLC Method Development

An RP-HPLC method provides a robust alternative to GC-MS. The polarity of 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde makes it suitable for separation on a non-polar stationary phase (like C18) with a polar mobile phase.[9] A UV detector is appropriate as the pyrrole ring and the carbaldehyde group constitute a chromophore that absorbs in the UV region.[8]

Experimental Workflow for RP-HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_start Weigh Sample dissolve Dissolve in Mobile Phase prep_start->dissolve vortex Vortex to Homogenize dissolve->vortex filter Filter (0.45 µm) vortex->filter transfer Transfer to HPLC Vial filter->transfer inject Inject into HPLC transfer->inject separate Chromatographic Separation inject->separate detect UV/PDA Detection separate->detect integrate Integrate Peak Area detect->integrate calibrate Calibration Curve integrate->calibrate quantify Quantify Concentration calibrate->quantify

Caption: Workflow for the quantification of 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde by RP-HPLC.

Detailed RP-HPLC Protocol

1. Standard and Sample Preparation:

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde reference standard and dissolve in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the primary stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.[9]

  • Sample Preparation: Dissolve the sample matrix containing the analyte in the mobile phase to an expected concentration within the calibration range. Sonication may be used to aid dissolution. Filter the sample through a 0.45 µm syringe filter before transferring to an HPLC vial.[9]

2. HPLC Instrumental Parameters:

ParameterRecommended SettingRationale
HPLC System Agilent 1260 Infinity II or equivalentA reliable system with a quaternary pump and UV/PDA detector is ideal.
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)A C18 column provides good retention and separation for moderately non-polar compounds.[10]
Mobile Phase Gradient elution with: A) 0.1% Formic acid in Water, B) 0.1% Formic acid in AcetonitrileFormic acid helps to protonate the analyte, leading to sharper peaks. A gradient elution ensures good separation from impurities.[10]
Gradient Program 0-1 min: 40% B, 1-10 min: 40-90% B, 10-12 min: 90% B, 12-13 min: 90-40% B, 13-15 min: 40% BThis gradient profile allows for elution of the analyte with good peak shape and separation from potential interferences.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.[10]
Detection UV/PDA at 290 nm (to be confirmed by scanning a standard)The conjugated system of the pyrrole-carbaldehyde is expected to have a strong absorbance in this region. A PDA detector can confirm peak purity.[11]
Injection Volume 10 µLA typical injection volume for analytical HPLC.[10]

3. Data Analysis and Quantification:

  • Construct a calibration curve by plotting the peak area of the analyte versus the concentration of the prepared standards.

  • A linear regression should be applied, with an acceptable R² value of ≥0.999.

  • Determine the concentration of 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde in the samples from the calibration curve.

Method Validation: Ensuring Trustworthiness and Reliability

Both the GC-MS and HPLC methods described must be validated to ensure they are fit for their intended purpose, in accordance with ICH Q2(R1) guidelines.[2]

Validation Parameters and Acceptance Criteria
ParameterDescriptionAcceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.The analyte peak should be well-resolved from other peaks, and peak purity should be confirmed (e.g., by PDA for HPLC or mass spectrum for GC-MS).
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.R² ≥ 0.99 for the calibration curve over the specified range.
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.To be established during validation.
Accuracy The closeness of the test results obtained by the method to the true value.Recovery of 98-102% for spiked samples at three concentration levels.[9]
Precision The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample.RSD ≤ 2% for repeatability (intra-day) and intermediate precision (inter-day).[9]
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.[12]
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in results with minor variations in parameters like flow rate, column temperature, or mobile phase composition.

Conclusion: A Framework for Accurate Quantification

The GC-MS and RP-HPLC methods detailed in these application notes provide a comprehensive framework for the reliable quantification of 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde. The choice between the two techniques will depend on the specific application, available instrumentation, and the nature of the sample matrix. Adherence to the principles of method validation is crucial to ensure the generation of high-quality, reproducible data that can confidently support research, development, and quality control activities in the pharmaceutical sciences.

References

  • PubChem. 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde. National Center for Biotechnology Information. Available from: [Link]

  • University of California, Davis. Sample Preparation Guidelines for GC-MS. Available from: [Link]

  • Kim, H. S., et al. Combining NMR and MS to Describe Pyrrole-2-Carbaldehydes in Wheat Bran of Radiation. Journal of Agricultural and Food Chemistry. 2022;70(40):13002-13014.
  • SCION Instruments. Sample preparation GC-MS. Available from: [Link]

  • Organomation. Preparing Samples for GC-MS/MS Analysis. Available from: [Link]

  • NIST. 1H-Pyrrole-2-carboxaldehyde. National Institute of Standards and Technology. Available from: [Link]

  • ResearchGate. Peak area response of varying concentrations of pyrrole-2-carbaldehyde... Available from: [Link]

  • Wang, Y., et al. Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes from brain tissue.
  • Johnson, C. H., et al. Aldehyde analysis by high performance liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry. 2001;15(12):920-928.
  • Mori, K., et al. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules. 2023;28(6):2605.
  • Patel, K., et al. New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences. 2020;4(4):24-32.
  • ResearchGate. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Available from: [Link]

  • Lavate, S. S., et al. Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research. 2016;6(4):233-239.
  • Lal, B., et al. A review on analytical method validation and its regulatory perspectives. Journal of Drug Delivery and Therapeutics. 2019;9(2):560-568.
  • Kumar, A., et al. A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation. IOSR Journal of Pharmacy and Biological Sciences. 2024;19(1):1-10.
  • Reddy, B. K., et al. A comprehensive review on RP-HPLC methodologies for combined quantification of selected drugs. World Journal of Pharmaceutical Research. 2025;14(9):1-15.
  • ResearchGate. LC-MS-based Methods for Characterizing Aldehydes. Available from: [Link]

  • ResearchGate. Analytical Data of pyrrole derivatives. Available from: [Link]

  • Bîcu, E., et al. Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide. Molecules. 2021;26(21):6443.
  • Baldrich Ferrer, C. A., et al. Development of a methodology to determine the aromatic structural distribution in light and medium petroleum fractions by HPLC. CT&F - Ciencia, Tecnología y Futuro. 2006;3(2):149-162.
  • Springer Nature Experiments. Results for "Gas Chromatography-mass Spectrometry". Available from: [Link]

  • Kim, H. S., et al. Combining NMR and MS to Describe Pyrrole-2-Carbaldehydes in Wheat Bran of Radiation. Journal of Agricultural and Food Chemistry. 2022.
  • Der Pharma Chemica. Development and Validation of RP-HPLC Method for the Determination of Potential Genotoxic Impurities m-Isophthalaldehyde and. Available from: [Link]

  • International Journal of Scientific Research & Technology. A Comprehensive Review of RP-HPLC In Bioanalytical Method Validation and Sample Preparation. Available from: [Link]

  • LabRulez LCMS. Sensitive and Rapid Determination of Polycyclic Aromatic Hydrocarbons in Tap Water. Available from: [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrrole. Available from: [Link]

  • Liu, P., et al. New insights into the oxidation chemistry of pyrrole, an N-containing biomass tar component. Combustion and Flame. 2022;241:112088.
  • Science.gov. chromatography rp-hplc method: Topics by Science.gov. Available from: [Link]

  • ResearchGate. A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification... Available from: [Link]

  • ResearchGate. Synthesis of Novel Diarylpyrrole-2-carbaldehydes by Ring Transformations. Available from: [Link]

  • ResearchGate. Gas Chromatography-Mass Spectrometry-based Phytochemical Analysis... Available from: [Link]

Sources

Method

N-Alkylation of Pyrrole-2-carbaldehyde: A Detailed Experimental Guide for Synthetic Chemists

Introduction: Strategic Importance of N-Alkylated Pyrrole-2-carbaldehydes N-substituted pyrrole-2-carbaldehydes are a pivotal class of heterocyclic compounds, serving as versatile intermediates in the synthesis of a wide...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance of N-Alkylated Pyrrole-2-carbaldehydes

N-substituted pyrrole-2-carbaldehydes are a pivotal class of heterocyclic compounds, serving as versatile intermediates in the synthesis of a wide array of biologically active molecules and functional materials. The strategic introduction of substituents onto the pyrrole nitrogen atom profoundly influences the physicochemical properties of the resulting compounds, including their solubility, lipophilicity, and metabolic stability. This fine-tuning is of paramount importance in the fields of medicinal chemistry and drug development, where precise molecular modifications can lead to enhanced therapeutic efficacy and optimized pharmacokinetic profiles. Furthermore, the aldehyde functionality at the C2 position provides a reactive handle for a multitude of subsequent chemical transformations, making these compounds valuable building blocks in organic synthesis. This guide provides a comprehensive overview of the experimental protocols for the N-alkylation of pyrrole-2-carbaldehyde, grounded in established chemical principles and supported by practical, field-proven insights.

Reaction Mechanism and Strategic Considerations

The N-alkylation of pyrrole-2-carbaldehyde proceeds via a nucleophilic substitution reaction. The initial and critical step involves the deprotonation of the pyrrole nitrogen by a suitable base to generate a nucleophilic pyrrolide anion. This anion then attacks an alkylating agent, typically an alkyl halide, to form the desired N-alkylated product.

The choice of base and solvent is a crucial determinant of the reaction's success, directly impacting the reaction rate, yield, and selectivity. The electron-withdrawing nature of the carbaldehyde group at the C2 position increases the acidity of the N-H proton compared to unsubstituted pyrrole, facilitating its removal. However, it can also influence the reactivity of the pyrrole ring, making careful optimization of reaction conditions essential to prevent side reactions.

A primary competing reaction is C-alkylation, where the alkylating agent reacts with one of the carbon atoms of the pyrrole ring. The regioselectivity between N- and C-alkylation is influenced by the nature of the cation from the base, the solvent, and the alkylating agent. Generally, more ionic character in the nitrogen-cation bond, often achieved with stronger bases and polar aprotic solvents, favors N-alkylation.

Experimental Protocols

Two robust and widely employed protocols for the N-alkylation of pyrrole-2-carbaldehyde are detailed below. These methods utilize common laboratory reagents and offer a high probability of success.

Protocol 1: N-Alkylation using Potassium Carbonate in Dimethylformamide (DMF)

This method is a reliable and milder approach suitable for a wide range of alkyl halides.

Materials and Reagents:

  • Pyrrole-2-carbaldehyde

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether (Et₂O)

  • Saturated aqueous sodium chloride solution (brine)

  • Magnesium sulfate (MgSO₄), anhydrous

Instrumentation:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Heating mantle with temperature control

  • Rotary evaporator

  • Standard laboratory glassware for workup and purification

Step-by-Step Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add pyrrole-2-carbaldehyde (1.0 eq).

  • Add anhydrous potassium carbonate (2.0-3.0 eq).

  • Add anhydrous DMF to dissolve the starting material.

  • Stir the suspension at room temperature for 30 minutes.

  • Add the alkyl halide (1.1-1.5 eq) dropwise to the stirred suspension.

  • Heat the reaction mixture to a temperature between 50-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with diethyl ether (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: N-Alkylation using Sodium Hydride in Tetrahydrofuran (THF)

This protocol employs a stronger base and is particularly effective for less reactive alkylating agents. Caution: Sodium hydride is a highly reactive and flammable solid. Handle with extreme care under an inert atmosphere.

Materials and Reagents:

  • Pyrrole-2-carbaldehyde

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride solution (NH₄Cl)

  • Diethyl ether (Et₂O)

  • Saturated aqueous sodium chloride solution (brine)

  • Magnesium sulfate (MgSO₄), anhydrous

Instrumentation:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Standard laboratory glassware for workup and purification

Step-by-Step Procedure:

  • To a three-necked round-bottom flask under an inert atmosphere, add sodium hydride (1.2 eq) as a 60% dispersion in mineral oil.

  • Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, and carefully decant the hexanes.

  • Add anhydrous THF to the flask and cool to 0 °C using an ice bath.

  • Dissolve pyrrole-2-carbaldehyde (1.0 eq) in anhydrous THF in a separate flask and add it dropwise to the stirred suspension of sodium hydride via a dropping funnel.

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour, or until hydrogen evolution ceases.

  • Re-cool the mixture to 0 °C and add the alkyl halide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the mixture with diethyl ether (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Reaction Workflow Diagram

N_Alkylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification P2C Pyrrole-2-carbaldehyde Deprotonation Deprotonation (Formation of Pyrrolide Anion) P2C->Deprotonation Base Base (K₂CO₃ or NaH) Base->Deprotonation Solvent Anhydrous Solvent (DMF or THF) Solvent->Deprotonation Alkylation Nucleophilic Attack on Alkyl Halide Deprotonation->Alkylation Alkyl Halide Quench Quenching Alkylation->Quench Extraction Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Product N-Alkylated Pyrrole-2-carbaldehyde Purification->Product

Caption: General workflow for the N-alkylation of pyrrole-2-carbaldehyde.

Purification and Characterization

Purification of the N-alkylated pyrrole-2-carbaldehyde is typically achieved by column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent such as hexane and gradually increasing the polarity with a solvent like ethyl acetate, is generally effective. The polarity of the eluent system will depend on the nature of the alkyl substituent.

The structure and purity of the final product should be confirmed by spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

NMR Spectroscopy

¹H and ¹³C NMR are indispensable for confirming the successful N-alkylation and for structural elucidation.

Expected ¹H NMR Spectral Features:

  • Aldehyde Proton (CHO): A singlet typically observed in the downfield region (δ 9.5-9.8 ppm).

  • Pyrrole Ring Protons: Three distinct signals corresponding to the protons at the C3, C4, and C5 positions. The chemical shifts and coupling constants are characteristic of the substitution pattern.

  • N-Alkyl Protons: Signals corresponding to the protons of the newly introduced alkyl group. The chemical shifts and multiplicities will depend on the specific alkyl chain.

Expected ¹³C NMR Spectral Features:

  • Aldehyde Carbonyl Carbon: A signal in the downfield region (δ ~177-178 ppm).

  • Pyrrole Ring Carbons: Four signals corresponding to the carbons of the pyrrole ring.

  • N-Alkyl Carbons: Signals corresponding to the carbons of the alkyl substituent.

Table 1: Representative ¹H and ¹³C NMR Data for N-Methyl-pyrrole-2-carbaldehyde

Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
CHO~9.5~177.5
H-5~7.2~132.0
H-3~7.0~125.0
H-4~6.3~109.0
N-CH₃~3.9~35.0

Note: Chemical shifts are approximate and can vary depending on the solvent and other structural features.[1][2]

Troubleshooting and Side Reactions

  • Low Yield: This can be due to incomplete deprotonation, insufficient reaction time or temperature, or the use of a non-anhydrous solvent. Ensure all reagents and solvents are dry and consider using a stronger base or higher temperature if necessary.

  • Presence of Starting Material: If significant amounts of pyrrole-2-carbaldehyde remain, the reaction may not have gone to completion. Extend the reaction time or increase the amount of alkylating agent and base.

  • C-Alkylation Products: The formation of C-alkylated isomers can be minimized by using reaction conditions that favor N-alkylation, such as polar aprotic solvents (e.g., DMF) and alkali metal bases like potassium carbonate or sodium hydride.[3]

  • Self-condensation: Pyrrole-2-carbaldehyde can undergo self-condensation reactions, particularly at elevated temperatures.[4] It is advisable to maintain the reaction temperature as low as feasible to complete the reaction in a reasonable timeframe.[4]

Conclusion

The N-alkylation of pyrrole-2-carbaldehyde is a fundamental and powerful transformation in organic synthesis. The protocols detailed in this guide, utilizing either potassium carbonate in DMF or sodium hydride in THF, provide reliable and efficient methods for the preparation of a diverse range of N-substituted pyrrole-2-carbaldehydes. Careful attention to reaction conditions, particularly the choice of base and solvent, is crucial for achieving high yields and minimizing side reactions. The successful synthesis and purification of these valuable intermediates open up a vast chemical space for the development of novel pharmaceuticals and functional materials.

References

  • PubChem. (n.d.). 1-Methyl-1H-pyrrole-2-carbaldehyde. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Silverman, R. B., & Holladay, M. W. (2014). The Organic Chemistry of Drug Design and Drug Action. Academic Press.
  • PubChem. (n.d.). 1-Methyl-1H-pyrrole-2-carbaldehyde - 13C NMR Spectra. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Vilsmeier-Haack Reaction. Retrieved from [Link]

  • ChemTube3D. (n.d.). Pyrrole-The Vilsmeier Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). WO2001028997A2 - Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds.
  • PubChem. (n.d.). Pyrrole-2-carboxaldehyde. Retrieved from [Link]

  • Lee, J., et al. (2022). Combining NMR and MS to Describe Pyrrole-2-Carbaldehydes in Wheat Bran of Radiation. Journal of Agricultural and Food Chemistry, 70(40), 13002–13014. Available at: [Link]

  • ResearchGate. (n.d.). Figure S3a . 1 H NMR spectrum of N -hexyl-pyrrole-2-carboxaldehyde ( 3 ). Retrieved from [Link]

  • SciSpace. (n.d.). Towards more sustainable synthesis of diketopyrrolopyrroles. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Pyrrole-2-carboxaldehyde. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1-BENZYLIMIDAZOLE. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions a for the N-alkylation of pyrrole 2a. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-alkylation. Retrieved from [Link]

  • Jorapur, Y. R., & Rajagopal, G. (2006). Potassium carbonate as a base for the N-alkylation of indole and pyrrole in ionic liquids. Tetrahedron Letters, 47(34), 6047-6050. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of pyrrole-2-aldehyde. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde

Welcome to the technical support center for the purification of 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troublesh...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this compound in high purity.

Introduction to Purification Challenges

1-Cyclohexyl-1H-pyrrole-2-carbaldehyde is an N-substituted pyrrole derivative. While seemingly straightforward, its purification can present several challenges. Potential issues include the presence of closely related impurities from its synthesis, its potential for oxidation, and its variable stability under certain conditions. This guide will address these challenges through a series of frequently asked questions (FAQs) and troubleshooting protocols.

A common synthetic route to this compound is the Vilsmeier-Haack formylation of N-cyclohexylpyrrole. This reaction can lead to several impurities, including unreacted starting materials, byproducts from the Vilsmeier reagent, and potentially over-formylated or oxidized species. The purification strategy must be robust enough to remove these contaminants effectively.

General Purification Workflow

A typical purification workflow for 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde involves an initial workup to remove bulk impurities, followed by a primary purification technique such as column chromatography or recrystallization. In some cases, a secondary purification step may be necessary to achieve the desired level of purity.

Purification Workflow start Crude Product (Post-Reaction Workup) decision1 Purity Assessment (TLC, NMR) start->decision1 bisulfite Bisulfite Adduct Formation (Optional) start->bisulfite Aldehyde-Specific Purification Needed chromatography Column Chromatography decision1->chromatography Complex Mixture recrystallization Recrystallization decision1->recrystallization Solid with Minor Impurities chromatography->recrystallization Further Purification end Pure Product chromatography->end recrystallization->end bisulfite->end

Caption: A general decision-making workflow for the purification of 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde.

Troubleshooting Guides & FAQs

Section 1: Column Chromatography

Question 1: My column chromatography separation is poor, and the desired compound is co-eluting with impurities. What should I do?

Answer: Poor separation in column chromatography is a common issue that can be addressed by optimizing the mobile phase (eluent) and stationary phase conditions.

  • Eluent System Optimization:

    • Polarity Adjustment: The polarity of the eluent is the most critical factor. For 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde, which is a moderately polar compound, a good starting point is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate or dichloromethane.

    • Solvent Screening: If a simple binary mixture is ineffective, consider trying different solvent combinations. For instance, replacing ethyl acetate with diethyl ether or acetone can alter the selectivity of the separation.

    • Gradient Elution: If there is a significant polarity difference between your desired compound and the impurities, a gradient elution, where the polarity of the mobile phase is gradually increased, can be very effective. Start with a low polarity eluent to wash off non-polar impurities and then increase the polarity to elute your product.

Solvent System (Hexane/Ethyl Acetate) Typical Application
95:5 to 90:10Elution of non-polar impurities.
85:15 to 70:30Expected elution range for the target compound.
60:40 and more polarElution of highly polar impurities.
  • Stationary Phase Considerations:

    • Silica Gel: Standard silica gel (60 Å, 230-400 mesh) is the most common choice. Ensure it is properly packed to avoid channeling.

    • Alumina: For compounds that are sensitive to the acidic nature of silica, neutral or basic alumina can be a good alternative. Aromatic aldehydes can sometimes be purified effectively on basic alumina with a hexanes flush.

    • TLC Analysis: Before running a column, always optimize the separation on a Thin Layer Chromatography (TLC) plate to find the best eluent system. Aim for an Rf value of 0.2-0.4 for your target compound.

Question 2: I suspect my compound is decomposing on the silica gel column. How can I prevent this?

Answer: Decomposition on silica gel can occur with acid-sensitive compounds. Pyrrole derivatives can be sensitive to acidic conditions.

  • Deactivating the Silica Gel: You can neutralize the acidic sites on the silica gel by adding a small amount of a neutralising agent like triethylamine (typically 0.1-1%) to your eluent system.

  • Alternative Stationary Phases: As mentioned, using neutral or basic alumina can prevent decomposition of acid-sensitive compounds.

  • Speed of Chromatography: Do not let the column run for an excessively long time. Flash chromatography, using pressure to increase the flow rate, minimizes the contact time between your compound and the stationary phase.

Column_Troubleshooting start Poor Separation or Decomposition decision1 Is the compound degrading? start->decision1 decision2 Are spots overlapping on TLC? start->decision2 solution1 Use Neutral/Basic Alumina or Add Triethylamine to Eluent decision1->solution1 Yes solution2 Optimize Eluent System (Different Solvents/Gradient) decision2->solution2 Yes

Caption: Troubleshooting logic for column chromatography issues.

Section 2: Recrystallization

Question 3: I am unable to find a suitable solvent for the recrystallization of 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde. What is a systematic approach to solvent screening?

Answer: Finding the right recrystallization solvent is key to obtaining high-purity crystals. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold.

  • Solvent Selection Based on Polarity:

    • 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde has both non-polar (cyclohexyl ring) and polar (pyrrole and aldehyde groups) features. Therefore, solvents of intermediate polarity are a good starting point.

    • Good candidates to screen: Ethanol, isopropanol, acetone, ethyl acetate, and toluene.

    • Less likely to be suitable as single solvents: Highly polar solvents like water (the compound is likely insoluble) or highly non-polar solvents like hexanes (the compound may be too soluble even when cold).

  • Systematic Screening Protocol:

    • Place a small amount of your crude product (10-20 mg) in a test tube.

    • Add a few drops of the solvent to be tested. If the compound dissolves immediately at room temperature, the solvent is not suitable.

    • If it does not dissolve, gently heat the mixture. Add the solvent dropwise until the solid just dissolves.

    • Allow the solution to cool slowly to room temperature, and then in an ice bath.

    • Observe if crystals form. The ideal solvent will yield a good crop of crystals upon cooling.

  • Mixed Solvent Systems: If no single solvent is ideal, a mixed solvent system can be very effective. This typically involves a "good" solvent in which the compound is soluble and a "poor" solvent in which it is not.

    • A common and effective combination for many organic compounds is ethanol/water or acetone/hexanes.[1]

    • Protocol for Mixed Solvents: Dissolve the compound in a minimal amount of the "good" solvent at an elevated temperature. Then, add the "poor" solvent dropwise until the solution becomes cloudy (the cloud point). Add a few more drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

Question 4: My compound "oils out" instead of crystallizing. How can I fix this?

Answer: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens if the solution is cooled too quickly or if the concentration of the solute is too high.

  • Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help.

  • Lower Concentration: Use more solvent to dissolve the compound initially.

  • Inducing Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small crystal of the pure compound, add it to the cooled solution to induce crystallization.

Section 3: Purification via Bisulfite Adduct

Question 5: I have impurities that are difficult to remove by chromatography or recrystallization. Can I use the bisulfite adduct method for 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde?

Answer: Yes, the formation of a sodium bisulfite adduct is a classic and effective method for purifying aldehydes.[2][3] This technique is particularly useful for removing non-aldehydic impurities.

  • Principle of the Method: Aldehydes react with a saturated aqueous solution of sodium bisulfite to form a solid adduct. This adduct can be separated by filtration. The non-aldehydic impurities remain in the solution. The aldehyde can then be regenerated from the adduct by treatment with a base.

  • General Protocol for Bisulfite Adduct Formation and Aldehyde Regeneration:

    • Dissolve the crude 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde in a minimal amount of a water-miscible solvent like methanol or ethanol.

    • Add a freshly prepared saturated aqueous solution of sodium bisulfite. Stir the mixture vigorously. A white precipitate of the bisulfite adduct should form.

    • Collect the solid adduct by vacuum filtration and wash it with a small amount of cold ethanol or ether to remove any remaining impurities.

    • To regenerate the aldehyde, suspend the adduct in water and add an organic solvent like diethyl ether or ethyl acetate.

    • Add a base, such as a saturated sodium bicarbonate or sodium hydroxide solution, dropwise with stirring until the solid dissolves and the solution becomes basic.

    • The regenerated aldehyde will be in the organic layer. Separate the layers, and wash the organic layer with water and brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the purified aldehyde.

Question 6: The bisulfite adduct is not precipitating. What could be the reason?

Answer: Several factors can hinder the precipitation of the bisulfite adduct.

  • Steric Hindrance: While generally effective, very sterically hindered aldehydes may react slowly or not at all. The cyclohexyl group on the nitrogen is bulky, which could potentially slow down the reaction.

  • Concentration: Ensure you are using a saturated solution of sodium bisulfite. If the solution is too dilute, the equilibrium may not favor adduct formation.

  • Freshness of Reagent: Sodium bisulfite solutions can oxidize over time. It is best to use a freshly prepared solution.

  • Solvent: If the adduct is somewhat soluble in the reaction mixture, you may not see significant precipitation. In such cases, you can proceed with a liquid-liquid extraction to separate the aqueous layer containing the dissolved adduct from the organic layer containing the impurities.[3]

References

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Aldehydes. Retrieved from [Link]

  • Reddit. (2015). Purifying aldehydes?. r/chemistry. Retrieved from [Link]

  • ResearchGate. (2013). Please suggest a method to purify an aromatic aldehyde after an SNAr reaction. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • ChemWhat. (n.d.). Pyrrole-2-carboxaldehyde CAS#: 1003-29-8. Retrieved from [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • MDPI. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles. Retrieved from [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • CABI Digital Library. (n.d.). Synthesis and biological evaluation of some novel pyrrole derivatives. Retrieved from [Link]

  • International Journal of Pharmaceutical and Clinical Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of N‐Substituted Pyrrole‐2,5‐dicarboxylic Acids from Pyrroles. Retrieved from [Link]

  • PubChem. (n.d.). Pyrrole-2-carboxaldehyde. Retrieved from [Link]

  • NIST. (n.d.). 1H-Pyrrole-2-carboxaldehyde. Retrieved from [Link]

Sources

Optimization

Common side reactions in the formylation of N-substituted pyrroles

Welcome to the Technical Support Center for the formylation of N-substituted pyrroles. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this important synthet...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the formylation of N-substituted pyrroles. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this important synthetic transformation. As Senior Application Scientists, we have compiled this guide to address common challenges and frequently asked questions, providing not only solutions but also the underlying scientific principles to empower your experimental success.

Troubleshooting Guide: Navigating Common Side Reactions

The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich heterocycles like N-substituted pyrroles.[1][2] However, the high reactivity of the pyrrole ring can also lead to a variety of side reactions. This guide will help you diagnose and resolve common issues encountered during your experiments.

Q1: My reaction is producing a significant amount of a di-formylated byproduct. How can I favor mono-formylation?

A1: Root Cause Analysis & Mitigation Strategies

The formation of di-formylated pyrroles, typically at the 2- and 5-positions, is a common side reaction, especially with highly activated N-substituted pyrroles.[1] This occurs when the initially formed mono-formylated product is still sufficiently electron-rich to undergo a second electrophilic substitution.

Causality:

  • Excess Vilsmeier Reagent: Using a large excess of the Vilsmeier reagent ([POCl₃] and [DMF]) is the primary driver for di-formylation. The Vilsmeier reagent is a weak electrophile, but at high concentrations, it can react with the mono-formylated product.[2]

  • Reaction Temperature and Time: Higher temperatures and longer reaction times can provide the necessary energy to overcome the deactivation of the ring by the first formyl group, leading to a second formylation.

  • Nature of the N-Substituent: Electron-donating N-substituents (e.g., alkyl groups) increase the nucleophilicity of the pyrrole ring, making it more susceptible to both mono- and di-formylation.

Troubleshooting Protocol:

  • Stoichiometry Control: Carefully control the stoichiometry of the Vilsmeier reagent. Start with a 1:1 molar ratio of the pyrrole substrate to the Vilsmeier reagent. You can titrate the amount of the reagent in subsequent experiments to optimize the yield of the mono-formylated product.

  • Temperature Management: Perform the reaction at a lower temperature. The Vilsmeier reagent is typically formed at 0°C, and the formylation reaction can often be carried out effectively at or below room temperature.[1] Running the reaction at 0°C or even lower may significantly reduce the rate of the second formylation.

  • Reaction Time Optimization: Monitor the reaction progress closely using techniques like TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to minimize the formation of the di-formylated product.

  • Slow Addition: Instead of adding the pyrrole to the pre-formed Vilsmeier reagent, try a reverse addition where the Vilsmeier reagent is added dropwise to the pyrrole solution. This can help maintain a low concentration of the electrophile throughout the reaction.

Illustrative Workflow for Minimizing Di-formylation:

G cluster_0 Problem: Di-formylation cluster_1 Troubleshooting Steps cluster_2 Outcome a Observe Di-formylated Product b 1. Reduce Vilsmeier Reagent Stoichiometry (start with 1:1) a->b c 2. Lower Reaction Temperature (e.g., 0°C) b->c d 3. Monitor Reaction Progress & Quench Promptly c->d e 4. Consider Reverse Addition d->e f Increased Yield of Mono-formylated Product e->f

Caption: Troubleshooting workflow for di-formylation.

Q2: I'm observing a dark, insoluble precipitate in my reaction mixture and getting a low yield of the desired product. What is happening?

A2: Identifying and Preventing Polymerization

The formation of dark, insoluble materials is often indicative of pyrrole polymerization. Pyrroles, especially those with unsubstituted positions, are susceptible to acid-catalyzed polymerization.

Causality:

  • Acidic Conditions: The Vilsmeier-Haack reaction is performed under acidic conditions, which can protonate the pyrrole ring, making it susceptible to nucleophilic attack by another pyrrole molecule, initiating polymerization.

  • High Temperatures: Elevated temperatures can accelerate the rate of polymerization.

  • Substrate Reactivity: Highly activated N-substituted pyrroles are more prone to polymerization.

Troubleshooting Protocol:

  • Temperature Control: Maintain a low reaction temperature throughout the process, from the formation of the Vilsmeier reagent to the formylation reaction itself.

  • Solvent Choice: Use a solvent in which the pyrrole substrate and the Vilsmeier reagent are fully soluble. Poor solubility can lead to localized high concentrations and promote side reactions. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common choices.[2]

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions that can contribute to the formation of colored impurities.

  • Careful Work-up: During the work-up, neutralize the acidic reaction mixture promptly and carefully with a base (e.g., sodium bicarbonate or sodium acetate solution) to prevent further acid-catalyzed degradation of the product.[2]

Q3: The formylation of my N-arylpyrrole is giving me a mixture of 2- and 3-formyl isomers. How can I improve the regioselectivity?

A3: Understanding the Influence of N-Substituents

The regioselectivity of the Vilsmeier-Haack formylation of N-substituted pyrroles is a delicate balance of steric and electronic effects.[3] While formylation typically occurs at the more electron-rich C2 position, bulky N-substituents can direct the electrophile to the C3 position.[3][4]

Causality:

  • Steric Hindrance: A bulky N-substituent (e.g., a tert-butyl group or a sterically demanding aryl group) can sterically hinder the approach of the Vilsmeier reagent to the C2 and C5 positions, making the C3 and C4 positions more accessible.[3]

  • Electronic Effects: The electronic nature of the N-substituent also plays a role. Electron-withdrawing groups on an N-aryl substituent can decrease the overall reactivity of the pyrrole ring but may have a smaller impact on regioselectivity compared to steric factors.[3]

Troubleshooting Protocol:

  • Choice of N-Substituent: If possible, consider using a less sterically hindered N-substituent to favor C2 formylation.

  • Reaction Conditions: While steric effects are often dominant, subtle changes in reaction conditions can sometimes influence the isomeric ratio. Experiment with different solvents and temperatures to see if the regioselectivity can be improved.

  • Alternative Formylating Agents: For challenging cases, consider alternative formylating agents that may have different steric requirements.

  • Purification: If a mixture of isomers is unavoidable, focus on developing an effective purification method. Isomeric formylpyrroles can often be separated by column chromatography on silica gel, though it may require careful optimization of the eluent system.

Table 1: Influence of N-Substituent on Formylation Regioselectivity

N-SubstituentExpected Major ProductRationale
Methyl2-formylMinimal steric hindrance.
Ethyl2-formylSlight increase in steric hindrance, but C2 is still favored.
IsopropylMixture of 2- and 3-formylIncreased steric hindrance begins to favor C3 formylation.
tert-Butyl3-formylSignificant steric hindrance at C2 directs formylation to C3.
Phenyl2-formylElectronic effects dominate, favoring C2.
2,6-Dimethylphenyl3-formylSteric hindrance from the ortho-methyl groups directs formylation to C3.

Frequently Asked Questions (FAQs)

Q1: What is the Vilsmeier reagent and how is it formed?

A1: The Vilsmeier reagent is the electrophilic species responsible for formylation in the Vilsmeier-Haack reaction.[5] It is typically a chloroiminium salt, formed in situ from the reaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid halide, such as phosphorus oxychloride (POCl₃).[2][4]

Mechanism of Vilsmeier Reagent Formation:

G DMF DMF Adduct [Adduct] DMF->Adduct + POCl₃ POCl3 POCl₃ Vilsmeier Vilsmeier Reagent (Chloroiminium ion) Adduct->Vilsmeier ->

Caption: Formation of the Vilsmeier reagent.

The reaction involves the nucleophilic attack of the carbonyl oxygen of DMF on the phosphorus atom of POCl₃, followed by the elimination of a phosphate species to generate the electrophilic chloroiminium ion.[4]

Q2: What is the purpose of the aqueous work-up, and why is it so important?

A2: The aqueous work-up serves two critical purposes:

  • Hydrolysis of the Iminium Intermediate: The initial electrophilic attack of the Vilsmeier reagent on the pyrrole ring forms an iminium salt intermediate.[5] This intermediate is not the final aldehyde product. The addition of water during the work-up hydrolyzes this iminium salt to the desired formyl group.[6]

  • Neutralization and Quenching: The work-up, typically with a basic solution like sodium bicarbonate or sodium acetate, neutralizes the acidic reaction mixture and quenches any unreacted Vilsmeier reagent.[2] This is crucial to prevent further side reactions and degradation of the product.

Mechanism of Iminium Salt Hydrolysis:

G Iminium Iminium Salt Intermediate Hemiaminal Hemiaminal Intermediate Iminium->Hemiaminal + H₂O Water H₂O Aldehyde Formyl Product Hemiaminal->Aldehyde ->

Caption: Hydrolysis of the iminium salt intermediate.

Incomplete hydrolysis can lead to the isolation of the iminium salt or other undesired byproducts, resulting in a lower yield of the formylated pyrrole.

Q3: Are there any safety concerns I should be aware of when performing a Vilsmeier-Haack reaction?

A3: Yes, there are several important safety considerations:

  • Exothermic Reaction: The formation of the Vilsmeier reagent is an exothermic process. It is crucial to cool the reaction mixture (typically to 0°C) before and during the addition of POCl₃ to DMF to control the reaction temperature.[1]

  • Thermal Instability: Both the Vilsmeier reagent itself and the reaction mixture can be thermally unstable.[7] Runaway reactions can occur if the temperature is not carefully controlled, leading to a rapid increase in temperature and pressure.

  • Corrosive and Reactive Reagents: Phosphorus oxychloride is a corrosive and water-reactive substance. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Quenching: The quenching of the reaction with water or a basic solution can also be exothermic. It is important to perform the quench slowly and with adequate cooling.

Experimental Protocols

Protocol 1: General Procedure for the Mono-formylation of an N-Alkylpyrrole
  • Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3.0 equiv.) and anhydrous dichloromethane (DCM).

  • Vilsmeier Reagent Formation: Cool the solution to 0°C in an ice bath. Add phosphorus oxychloride (POCl₃, 1.1 equiv.) dropwise to the stirred solution over 15-20 minutes, ensuring the temperature does not rise above 5°C. Stir the resulting mixture at 0°C for 30 minutes.

  • Formylation Reaction: Dissolve the N-alkylpyrrole (1.0 equiv.) in anhydrous DCM and add it dropwise to the Vilsmeier reagent solution at 0°C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture back to 0°C and slowly add a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic.

  • Extraction and Purification: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

References

  • Rajput, A. S., et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences, 3(1), 25-43.
  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). RSC Advances.
  • Pyrrole-The Vilsmeier Reaction. (n.d.). ChemTube3D. Retrieved from [Link]

  • Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Vilsmeier-Haack Reaction. (n.d.). Name Reaction Chemistry. Retrieved from [Link]

  • Vilsmeier–Haack formylation of pyrrole. (n.d.). ResearchGate. Retrieved from [Link]

  • Warashina, T., et al. (2018). Regioselective Formylation of Pyrrole-2-Carboxylate: Crystalline Vilsmeier Reagent vs Dichloromethyl Alkyl Ether. Organic Process Research & Development, 22(11), 1594-1600.
  • Candy, C. F., Jones, R. A., & Wright, P. H. (1970). Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles. Journal of the Chemical Society C: Organic, 2563-2566.
  • Pyrrole chemistry. XXIV. The Vilsmeier formylation and the cyanation of pyrrole acetals. A synthesis of pyrrole-2,3,5-tricarboxaldehyde. (1978). Australian Journal of Chemistry, 31(8), 1709-1716.
  • Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. (2004). Organic Process Research & Development, 8(6), 1059-1064.
  • Exploring the influence of steric hindrance and electronic nature of substituents in the supramolecular arrangements of 5-(substituted phenyl)-2-formylpyrroles. (2015). CrystEngComm, 17(34), 6406-6419.
  • Pyrrole-Vilsmeier-Hydrolysis of an Iminium Salt. (n.d.). ChemTube3D. Retrieved from [Link]

  • POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. (2023). RSC Advances.
  • Purification of crude pyrroles. (1996).
  • Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis of N‐Substituted Pyrrole‐2,5‐dicarboxylic Acids from Pyrroles. (2020). ChemistryOpen, 9(5), 563-567.
  • Candy, C. F., Jones, R. A., & Wright, P. H. (1970). Pyrrole Studies. Part XV. Vilsmeier-Haack Formylation of I - Substi-Tuted Pyrroles. Journal of the Chemical Society C: Organic, 2563.
  • Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. (2016). RSC Advances, 6(82), 78445-78455.
  • Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy. (2024). ACS Sustainable Chemistry & Engineering, 12(8), 2945-2955.
  • Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. (n.d.). Mettler Toledo.
  • POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno. (2023). RSC Publishing.
  • Hydrolysis of imines to give ketones (or aldehydes). (n.d.). Master Organic Chemistry. Retrieved from [Link]

  • The Formylation of N,N-Dimethylcorroles. (2023). ACS Omega, 8(40), 37471-37480.
  • Evidence against the formation of 2-amino-6-(2-formyl-5-hydroxymethyl-pyrrol-1-yl)-hexanoic acid ('pyrraline') as an early-stage product or advanced glycation end product in non-enzymic protein glycation. (1991). Biochemical Journal, 277(Pt 3), 761-767.
  • Elimination of Alcohols To Alkenes With POCl3 and Pyridine. (2015). Master Organic Chemistry. Retrieved from [Link]

  • Effect of N-α Substitution on the Electropolymerization of N-Substituted Pyrroles: Structure–Reactivity Relationship Studies. (2018). The Journal of Physical Chemistry C, 122(34), 19376-19388.
  • Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. (2022).
  • POCl3/Sulfoxide and AcCl/Sulfoxide Mediated Chlorination of Pyrrolo[2,1-a]isoquinolines. (2023). The Journal of Organic Chemistry, 88(16), 11537-11545.
  • Challenges and solutions for the downstream purification of therapeutic proteins. (2023). Frontiers in Bioengineering and Biotechnology, 11, 1229606.
  • From 2,5-Diformyl-1,4-dihydropyrrolo[3,2-b]pyrroles to Quadrupolar, Centrosymmetric Two-Photon-Absorbing A–D–A Dyes. (2018). The Journal of Organic Chemistry, 83(15), 8235-8247.
  • A review on synthetic procedures and applications of phosphorus oxychloride (POCl 3 ) in the last biennial period (2018–19). (2020). Journal of the Iranian Chemical Society, 18(3), 543-577.
  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). RSC Advances, 13(39), 27367-27393.
  • Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. (2019). The Journal of Organic Chemistry, 84(8), 4615-4628.
  • Synthesis of N-substituted pyrroles starting from 2,5-hexanedione and amine using N-bromosuccinimide as catalyst and microwave oven. (2017). Journal of Chemical Research, 41(1), 1-4.
  • VILSMEIER HAACK REACTION | Organic Name Reactions | DMF | POCL3. (2022, April 19). YouTube. Retrieved from [Link]

  • synthesis of heterocycle via Vilsmeier-haack reaction. (2020). 24th International Electronic Conference on Synthetic Organic Chemistry.

Sources

Troubleshooting

Overcoming low yields in the synthesis of 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde

Welcome to the technical support center for the synthesis of 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development professionals who are encountering...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development professionals who are encountering challenges, particularly low yields, in this synthetic sequence. My goal is to provide not just protocols, but the underlying chemical principles and field-proven insights to empower you to troubleshoot and optimize your experiments effectively.

The synthesis of this valuable heterocyclic aldehyde typically involves two key stages: the formation of the N-substituted pyrrole precursor, followed by its formylation. Low yields can arise from inefficiencies in either step, as well as from challenges during work-up and purification. This guide addresses the entire workflow, providing a self-validating system to diagnose and resolve common issues.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for very low or no yield in the final formylation step?

The primary culprit is often related to the Vilsmeier-Haack reaction itself. This can be due to either the improper formation or instability of the Vilsmeier reagent ((chloromethylene)dimethyliminium chloride) or the degradation of the acid-sensitive pyrrole substrate under harsh conditions.[1][2] Precise temperature control and stoichiometric accuracy are paramount.

Q2: My starting material, 1-cyclohexyl-1H-pyrrole, appears oily and slightly colored. Is this pure enough?

Not necessarily. The Paal-Knorr synthesis used to create this precursor can leave behind unreacted starting materials or acidic residues. These impurities can interfere with the subsequent Vilsmeier-Haack reaction. It is highly recommended to purify the 1-cyclohexyl-1H-pyrrole by vacuum distillation or flash chromatography before use to ensure optimal results.

Q3: I see a lot of dark, tar-like material forming after adding my pyrrole to the Vilsmeier reagent. What's happening?

This strongly suggests polymerization or degradation of your pyrrole. Pyrroles are electron-rich heterocycles and can be unstable in the presence of strong acids, which are generated during the Vilsmeier-Haack reaction.[3] This issue is often exacerbated by poor temperature control (runaway reaction) or adding the pyrrole too quickly. An "inverse addition" protocol, where the Vilsmeier reagent is added to the pyrrole solution, can sometimes mitigate this.

Q4: How critical is the hydrolysis (work-up) step?

Extremely critical. The initial product of the Vilsmeier-Haack reaction is an iminium salt, which must be hydrolyzed to yield the final aldehyde.[3][4] Uncontrolled hydrolysis, for instance, by adding water directly to the reaction mixture, can be highly exothermic and lead to product degradation. A controlled quench, often with a buffered solution like aqueous sodium acetate at low temperatures, is essential for preserving your product and achieving higher isolated yields.[5]

Troubleshooting Guide: A Step-by-Step Analysis

This section provides a systematic approach to identifying and resolving issues at each stage of the synthesis.

Logical Workflow for Troubleshooting

The following diagram outlines the critical checkpoints in the synthesis. If you encounter a low yield, start at the beginning and validate each step before proceeding to the next.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Formylation cluster_2 Stage 3: Isolation start Start: Cyclohexylamine + 2,5-Dimethoxytetrahydrofuran paal_knorr Paal-Knorr Reaction start->paal_knorr purify_precursor Purification of Precursor (Distillation/Chromatography) paal_knorr->purify_precursor precursor_qc QC Check: 1-Cyclohexyl-1H-pyrrole (NMR, GC-MS) purify_precursor->precursor_qc precursor_qc->purify_precursor Impure? Re-purify formylation Vilsmeier-Haack Reaction (Add Precursor or Reagent) precursor_qc->formylation Proceed if >95% pure reagent_prep Vilsmeier Reagent Prep (POCl3 + DMF @ 0°C) reagent_prep->formylation formylation->reagent_prep Low Conversion? Check Reagent Prep hydrolysis Controlled Hydrolysis (e.g., NaOAc solution) formylation->hydrolysis extraction Aqueous Work-up & Extraction hydrolysis->extraction purify_product Final Purification (Chromatography) extraction->purify_product purify_product->hydrolysis Low Isolated Yield? Review Hydrolysis final_product Final Product: 1-Cyclohexyl-1H-pyrrole- 2-carbaldehyde purify_product->final_product

Caption: Troubleshooting workflow for the synthesis of 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde.

Problem Area 1: Synthesis of 1-Cyclohexyl-1H-pyrrole (Precursor)

The Paal-Knorr synthesis is a robust method for creating N-substituted pyrroles.[6] However, side reactions or incomplete conversion can compromise the subsequent formylation step.

  • Symptom: The crude product is dark, or the yield is below 80%. NMR analysis shows significant impurities besides the starting amine.

  • Causality & Solution: This often results from using glacial acetic acid as both solvent and catalyst, which can be inefficient. A solvent-free approach, heating cyclohexylamine and 2,5-dimethoxytetrahydrofuran directly, can drive the reaction to completion and simplify work-up, often yielding a cleaner product in excellent yields.[6]

  • Recommended Protocol: See Protocol 1 below.

Problem Area 2: The Vilsmeier-Haack Formylation

This is the most critical and sensitive step. The Vilsmeier reagent is a weak electrophile, and the reaction's success depends on the high nucleophilicity of the pyrrole ring.[2][5]

  • Symptom A: Reaction fails to initiate (TLC/GC-MS shows only starting material).

    • Causality: The Vilsmeier reagent was not formed correctly or decomposed. This can happen if the phosphorus oxychloride (POCl₃) is old/hydrolyzed or if the temperature during its addition to dimethylformamide (DMF) was not kept low (0-5 °C).[1]

    • Solution: Use a fresh, sealed bottle of POCl₃. Ensure your DMF is anhydrous. Prepare the reagent strictly at 0 °C with vigorous stirring and use it immediately. The formation of a solid or thick slurry is a good visual indicator of successful reagent formation.

  • Symptom B: Low conversion and/or formation of a regioisomeric byproduct (3-carbaldehyde).

    • Causality: While formylation of pyrrole is highly regioselective for the C2 position due to electronic factors, insufficient reagent stoichiometry or inadequate reaction time/temperature can lead to poor conversion.[2]

    • Solution: Optimize reaction parameters. A slight excess of the Vilsmeier reagent is often beneficial. See the data table below for guidance.

  • Symptom C: Significant tar/polymer formation.

    • Causality: The electron-rich pyrrole ring is susceptible to acid-catalyzed polymerization. Localized "hot spots" or an overly concentrated reaction mixture can initiate this degradation pathway.

    • Solution:

      • Temperature Control: Maintain the reaction temperature strictly, especially during the addition of the pyrrole.

      • Dilution: Use a suitable anhydrous solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) to keep the concentration of reactants manageable.[7]

      • Inverse Addition: Add the pre-formed Vilsmeier reagent dropwise to a cooled solution of the 1-cyclohexyl-1H-pyrrole. This maintains a low concentration of the acidic reagent throughout the addition.

Optimization of Vilsmeier-Haack Reaction Conditions

The following table provides a starting point for optimizing your reaction. All reactions assume the use of 1-cyclohexyl-1H-pyrrole as the limiting reagent.

ParameterCondition A (Standard)Condition B (Optimized for Purity)Condition C (Forcing)Expected Outcome
Solvent DMF (as reagent)Dichloromethane (DCM)1,2-Dichloroethane (DCE)DCM can improve control and reduce side products.
POCl₃ (equiv.) 1.21.11.5Higher equivalents can increase conversion but risk side reactions.
DMF (equiv.) 1.51.22.0Used in excess relative to POCl₃.
Addition Temp. 0 °C0 °C0 °CCritical for reagent stability and controlling exotherms.
Reaction Temp. Room Temp (25 °C)Room Temp (25 °C)60 °CHeating may be required for less reactive substrates but increases risk for pyrroles.
Reaction Time 4 hours6 hours2 hoursMonitor by TLC. Longer times at RT are often better than high heat.
Problem Area 3: Work-up and Purification

A successful reaction can still result in a low isolated yield if the work-up and purification are not handled carefully.

  • Symptom: Good conversion is observed by in-process control (e.g., TLC), but the final isolated yield is poor.

  • Causality: The aldehyde product can be unstable, and the iminium salt intermediate can revert or degrade during a harsh aqueous quench.[8] Furthermore, the product can be challenging to separate from unreacted starting material or byproducts.[9]

  • Solution:

    • Buffered Hydrolysis: After the reaction is complete, cool the mixture back to 0 °C. Quench the reaction by slowly adding it to a vigorously stirred, cold (0 °C) aqueous solution of sodium acetate or sodium bicarbonate. This neutralizes the strong acids and facilitates a gentle hydrolysis of the iminium salt.[5]

    • Chromatography: The product is an oil. Purification via flash column chromatography on silica gel is typically required.[9] A gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with ethyl acetate, is effective.

Detailed Experimental Protocols

Protocol 1: Synthesis of 1-Cyclohexyl-1H-pyrrole

This catalyst- and solvent-free method is adapted from established procedures for N-substituted pyrroles.[6]

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add cyclohexylamine (1.0 equiv.).

  • Add 2,5-dimethoxytetrahydrofuran (1.05 equiv.) to the flask.

  • Heat the reaction mixture to 110-120 °C with vigorous stirring.

  • Maintain heating for 2-3 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, allow the mixture to cool to room temperature.

  • Purify the resulting brown oil directly by vacuum distillation to obtain 1-cyclohexyl-1H-pyrrole as a clear, colorless to pale yellow oil.

Protocol 2: Optimized Vilsmeier-Haack Formylation

This protocol incorporates best practices for temperature control and controlled hydrolysis.

  • In a three-neck flask under a nitrogen atmosphere, add anhydrous DMF (1.2 equiv.) and anhydrous dichloromethane (DCM, approx. 5 mL per 1 g of substrate).

  • Cool the flask to 0 °C using an ice-water bath.

  • Add POCl₃ (1.1 equiv.) dropwise to the stirred DMF solution over 30 minutes, ensuring the internal temperature does not exceed 5 °C.[1]

  • Stir the resulting mixture at 0 °C for an additional 30-45 minutes. A white precipitate should form (the Vilsmeier reagent).

  • In a separate flask, dissolve 1-cyclohexyl-1H-pyrrole (1.0 equiv., purified) in anhydrous DCM.

  • Add the pyrrole solution dropwise to the cold Vilsmeier reagent suspension over 30 minutes, maintaining the temperature at 0-5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor progress by TLC (staining with anisaldehyde or potassium permanganate).

  • Work-up: Prepare a separate beaker containing a 10% aqueous solution of sodium acetate, cooled to 0 °C.

  • Slowly pour the reaction mixture into the cold, vigorously stirred sodium acetate solution.

  • Stir the biphasic mixture for 30 minutes, allowing it to warm to room temperature.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with saturated sodium chloride (brine) solution, and dry over anhydrous magnesium sulfate.[5]

  • Filter and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to obtain the pure 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde.[9]

Vilsmeier-Haack Reaction Mechanism

Understanding the mechanism highlights the critical steps where failures can occur.

G cluster_0 Stage 1: Vilsmeier Reagent Formation cluster_1 Stage 2: Electrophilic Aromatic Substitution cluster_2 Stage 3: Hydrolysis DMF DMF Adduct Initial Adduct DMF->Adduct POCl3 POCl3 POCl3->Adduct VilsmeierReagent Vilsmeier Reagent (Iminium Salt) Adduct->VilsmeierReagent - Cl2PO2- SigmaComplex Sigma Complex (Cationic Intermediate) VilsmeierReagent->SigmaComplex Pyrrole 1-Cyclohexyl-1H-pyrrole Pyrrole->SigmaComplex IminiumSalt Iminium Salt Product SigmaComplex->IminiumSalt Rearomatization (-H+) FinalProduct Final Aldehyde IminiumSalt->FinalProduct Water H2O Water->FinalProduct

Caption: Mechanism of the Vilsmeier-Haack formylation of a substituted pyrrole.

By systematically addressing each stage of this synthesis and understanding the chemical principles at play, you can effectively troubleshoot and significantly improve the yield and purity of your 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde.

References

  • Title: Synthesis of N-Substituted Pyrroles Under Catalyst- and Solvent-Free Conditions Source: Taylor & Francis Online URL: [Link]

  • Title: Synthesis of 5-Trifluoroacetylpyrrole-2-Carbaldehydes Source: ResearchGate URL: [Link]

  • Title: Synthesis of pyrrole-2-aldehyde Source: PrepChem.com URL: [Link]

  • Title: Vilsmeier-Haack Reaction Source: NROChemistry URL: [Link]

  • Title: Pyrrole-The Vilsmeier Reaction Source: ChemTube3D URL: [Link]

  • Title: Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fixation Source: MDPI URL: [Link]

  • Title: Vilsmeier–Haack reaction Source: Wikipedia URL: [Link]

  • Title: Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation Source: Organic Chemistry Portal URL: [Link]

  • Title: Vilsmeier-Haack Reaction Source: Chemistry Steps URL: [Link]

  • Title: Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds Source: Google Patents URL
  • Title: Pyrrole-2-carboxaldehydes: Origins and Physiological Activities Source: MDPI URL: [Link]

  • Title: Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent Source: RSC Advances URL: [Link]

  • Title: REVIEW ARTICLE ON VILSMEIER-HAACK REACTION Source: International Journal of Pharmaceutical Sciences and Research URL: [Link]

  • Title: Vilsmeier-Haack Reaction Source: J&K Scientific LLC URL: [Link]

Sources

Optimization

Vilsmeier-Haack Reaction with Pyrroles: A Technical Troubleshooting Guide

Welcome to the technical support center for the Vilsmeier-Haack reaction, specifically tailored for its application with pyrrole substrates. This guide is designed for researchers, scientists, and professionals in drug d...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Vilsmeier-Haack reaction, specifically tailored for its application with pyrrole substrates. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful formylation technique. Here, we move beyond simple protocols to provide in-depth, field-tested insights into the nuances of this reaction, helping you navigate the challenges and optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Here are some of the most common initial queries we receive regarding the Vilsmeier-Haack formylation of pyrroles:

Q1: What is the typical color of the Vilsmeier reagent, and what should I expect during the reaction?

A1: The Vilsmeier reagent, which is a chloroiminium salt formed from dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃), is often colorless when pure.[1] However, it is not uncommon to observe a yellow or orange hue, which can be attributed to minor impurities in the starting materials or slight decomposition of the reagent.[1] During the reaction with an electron-rich pyrrole, you may observe a color change, often to a reddish or darker shade, indicating the formation of the iminium salt intermediate. The final color of the reaction mixture can vary depending on the substrate and reaction conditions.

Q2: At what position on the pyrrole ring does formylation typically occur?

A2: For unsubstituted or N-substituted pyrroles, the Vilsmeier-Haack reaction is highly regioselective for the C2 position.[2][3] This is due to the higher electron density at this position, which is stabilized by the nitrogen atom.[2][3] If the C2 and C5 positions are blocked, formylation will occur at the C3 or C4 position.

Q3: Is it possible to add more than one formyl group to the pyrrole ring?

A3: Yes, double or even triple formylation is possible, especially with highly activated pyrroles or when using an excess of the Vilsmeier reagent and extended reaction times. This can lead to the formation of pyrrole-2,5-dicarboxaldehyde or pyrrole-2,4-dicarboxaldehyde. In some cases, with appropriate protecting groups, even pyrrole-2,3,5-tricarboxaldehyde can be synthesized.[4]

Q4: What are the primary safety concerns with the Vilsmeier-Haack reaction?

A4: The primary safety hazards are associated with the reagents used. Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water. It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn. The reaction itself can be exothermic, and there is a risk of thermal runaway, especially on a larger scale. It is crucial to maintain strict temperature control, particularly during the formation of the Vilsmeier reagent.

In-Depth Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments, providing causal explanations and actionable solutions.

Issue 1: No Reaction or Low Yield

This is one of the most common frustrations in any chemical synthesis. Here’s how to diagnose and resolve it:

Potential Cause Explanation Recommended Solution
Inactive Vilsmeier Reagent The Vilsmeier reagent can degrade if exposed to moisture. Using old or improperly stored POCl₃ or wet DMF can prevent its formation.Use freshly distilled POCl₃ and anhydrous DMF. Prepare the Vilsmeier reagent in situ just before adding the pyrrole substrate.
Insufficiently Activated Pyrrole The Vilsmeier-Haack reaction is an electrophilic aromatic substitution, and the Vilsmeier reagent is a relatively weak electrophile.[3][5] If your pyrrole substrate has strong electron-withdrawing groups (e.g., nitro, cyano, or multiple acyl groups), the ring may be too deactivated to react under standard conditions.[4]Increase the reaction temperature, use a larger excess of the Vilsmeier reagent, or consider a more reactive formylating agent. Microwave-assisted heating can also enhance the reaction rate and yield.[6]
Steric Hindrance Bulky substituents on the pyrrole ring, particularly at the nitrogen or adjacent to the desired formylation site, can sterically hinder the approach of the Vilsmeier reagent.Increase the reaction temperature and/or reaction time to overcome the steric barrier. If possible, consider using a less bulky protecting group on the nitrogen.
Incomplete Hydrolysis The initial product of the reaction is an iminium salt, which must be hydrolyzed to the aldehyde during workup.[3] Incomplete hydrolysis will result in a low yield of the desired product.Ensure the hydrolysis step is carried out effectively. Stir the reaction mixture vigorously with an aqueous base (e.g., sodium acetate or sodium carbonate solution) for an adequate amount of time. Gentle heating during hydrolysis can sometimes be beneficial.
Issue 2: Formation of Multiple Products (Poor Regioselectivity or Side Reactions)

The appearance of unexpected spots on your TLC plate can be perplexing. Here are the likely culprits and how to address them:

Potential Cause Explanation Recommended Solution
Di- or Tri-formylation As mentioned, over-reaction can lead to the addition of multiple formyl groups, especially with electron-rich pyrroles.Use a stoichiometric amount of the Vilsmeier reagent (or a slight excess, e.g., 1.1-1.5 equivalents). Maintain a low reaction temperature and monitor the reaction progress closely by TLC. Add the Vilsmeier reagent slowly to the pyrrole solution.
Isomer Formation While formylation at the C2 position is generally favored, substitution at C3 can occur, particularly if the C2 and C5 positions are blocked or if the substrate has directing groups that favor C3 substitution.Carefully analyze the substitution pattern of your starting pyrrole. In some cases, a mixture of isomers is unavoidable. Purification by column chromatography will be necessary to separate the isomers.
Polymerization Pyrroles can be sensitive to acidic conditions and can polymerize, especially at higher temperatures. The Vilsmeier-Haack reaction conditions can sometimes promote this side reaction.Maintain a low reaction temperature and avoid prolonged reaction times. Ensure that the workup is performed promptly after the reaction is complete.
Issue 3: Difficult Purification

Even with a successful reaction, isolating the pure product can be a challenge. Here are some tips:

  • Removal of DMF: DMF has a high boiling point and can be difficult to remove completely. After the initial workup and extraction, wash the organic layer multiple times with water or a saturated sodium chloride solution to remove residual DMF.

  • Column Chromatography: 2-Formylpyrroles are often polar compounds. A silica gel column using a gradient elution of ethyl acetate in hexanes is a common starting point. The polarity of the eluent can be adjusted based on the specific substrate.

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method. Common solvents for recrystallizing formylated pyrroles include ethanol, methanol, or mixtures of ethyl acetate and hexanes.

Experimental Protocols

Protocol 1: Standard Vilsmeier-Haack Formylation of N-Methylpyrrole

This protocol provides a general procedure for the formylation of an activated pyrrole.

Materials:

  • N-Methylpyrrole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium acetate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel under a nitrogen atmosphere, place anhydrous DMF (3 equivalents) in anhydrous DCM.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add POCl₃ (1.2 equivalents) dropwise to the stirred DMF solution over 30 minutes, ensuring the temperature remains below 10 °C.

  • Stir the mixture at 0 °C for an additional 30 minutes to allow for the complete formation of the Vilsmeier reagent.

  • In a separate flask, dissolve N-methylpyrrole (1 equivalent) in anhydrous DCM.

  • Slowly add the solution of N-methylpyrrole to the Vilsmeier reagent at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture back to 0 °C and slowly quench by the addition of a saturated aqueous sodium acetate solution.

  • Stir vigorously for 1-2 hours at room temperature to ensure complete hydrolysis of the iminium salt.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (3 x).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., 20% ethyl acetate in hexanes) to yield 2-formyl-N-methylpyrrole.

Visualizations

Vilsmeier-Haack Reaction Mechanism with Pyrrole

Vilsmeier_Haack_Mechanism DMF DMF VilsmeierReagent Vilsmeier Reagent (Chloroiminium ion) DMF->VilsmeierReagent + POCl₃ POCl3 POCl₃ POCl3->VilsmeierReagent IminiumIntermediate Iminium Salt Intermediate VilsmeierReagent->IminiumIntermediate Pyrrole Pyrrole Pyrrole->IminiumIntermediate + Vilsmeier Reagent FormylPyrrole 2-Formylpyrrole IminiumIntermediate->FormylPyrrole + H₂O, Base Hydrolysis Hydrolysis (H₂O, Base) Hydrolysis->FormylPyrrole

Caption: The Vilsmeier-Haack reaction pathway for pyrrole formylation.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield or No Reaction check_reagents Check Reagents Are POCl₃ and DMF fresh and anhydrous? start->check_reagents replace_reagents Action: Use freshly distilled/anhydrous reagents. check_reagents->replace_reagents No check_activation Check Pyrrole Reactivity Does it have strong EWGs? check_reagents->check_activation Yes replace_reagents->start Re-run increase_severity Action: Increase temperature, reaction time, or equivalents of Vilsmeier reagent. check_activation->increase_severity Yes check_hydrolysis Check Workup Was hydrolysis complete? check_activation->check_hydrolysis No increase_severity->start Re-run optimize_hydrolysis Action: Ensure vigorous stirring with aqueous base; consider gentle heating. check_hydrolysis->optimize_hydrolysis No success Improved Yield check_hydrolysis->success Yes optimize_hydrolysis->start Re-run

Caption: A decision tree for troubleshooting low-yield Vilsmeier-Haack reactions.

References

  • Jones, G.; Stanforth, S. P. The Vilsmeier Reaction of Non-Aromatic Compounds. Org. React.2000 , 56, 355-659. [Link]

  • Chahal, M.; Dhillon, S.; Kinger, M. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Adv.2023 , 13, 27075-27113. [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

  • Loader, C. E.; Anderson, H. J. Pyrrole chemistry. XXIV. The Vilsmeier formylation and the cyanation of pyrrole acetals. A synthesis of pyrrole-2,3,5-tricarboxaldehyde. Can. J. Chem.1971 , 49, 45-49. [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

  • Reddit. Vilsmeier-Haack formilation help. [Link]

  • Rajput, A. P.; Girase, P. D. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Int. J. Pharm. Chem. Bio. Sci.2012 , 3, 25-43. [Link]

  • NROChemistry. Vilsmeier-Haack Reaction. [Link]

  • ChemTube3D. Pyrrole-The Vilsmeier Reaction. [Link]

Sources

Troubleshooting

Minimizing byproduct formation in the synthesis of 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde derivatives

A Guide to Minimizing Byproduct Formation and Optimizing Reaction Yield Welcome to the technical support center for the synthesis of 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde and its derivatives. This guide is designed for...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing Byproduct Formation and Optimizing Reaction Yield

Welcome to the technical support center for the synthesis of 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this synthesis. As Senior Application Scientists, we provide not just protocols, but the underlying principles to empower you to troubleshoot and optimize your experiments effectively.

The synthesis of N-substituted pyrrole-2-carbaldehydes is a cornerstone for building more complex heterocyclic scaffolds. However, the inherent reactivity of the pyrrole ring can lead to a variety of byproducts, complicating purification and reducing yields. This guide focuses on the most common synthetic route—the Vilsmeier-Haack formylation of a 1-cyclohexyl-1H-pyrrole precursor—and provides direct, actionable solutions to common challenges.

Section 1: The Synthetic Pathway at a Glance

The synthesis is typically approached in two key stages: first, the formation of the N-substituted pyrrole core, followed by the crucial formylation step.

  • Stage 1: Synthesis of 1-Cyclohexyl-1H-pyrrole. The Paal-Knorr reaction is a robust and widely used method, involving the condensation of a 1,4-dicarbonyl compound (like 2,5-dimethoxytetrahydrofuran) with a primary amine (cyclohexylamine).[1][2][3] This reaction is generally high-yielding and clean, providing a pure starting material for the next stage.

  • Stage 2: Formylation via the Vilsmeier-Haack Reaction. This reaction introduces the aldehyde group onto the electron-rich pyrrole ring.[4][5] The Vilsmeier reagent, an electrophilic iminium salt, is generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[6][7] It is during this electrophilic aromatic substitution that issues with regioselectivity and over-reaction typically arise.[5][8]

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Formylation A Cyclohexylamine C 1-Cyclohexyl-1H-pyrrole A->C Paal-Knorr Reaction B 2,5-Dimethoxytetrahydrofuran B->C Paal-Knorr Reaction F 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde C->F Vilsmeier-Haack Reaction D DMF + POCl3 E Vilsmeier Reagent D->E Reagent Formation E->F

Caption: Overall synthetic workflow.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Problem 1: Significant Formation of a Diformylated Byproduct

  • Q: My final product is contaminated with a significant amount of what appears to be 1-Cyclohexyl-1H-pyrrole-2,5-dicarbaldehyde. How can I suppress this over-reaction?

    A: This is the most frequent byproduct and arises because the initial formylation at the 2-position does not sufficiently deactivate the pyrrole ring, allowing for a second electrophilic attack at the electron-rich 5-position. The key to minimizing this is strict control over the reaction stoichiometry and conditions.

    Causality: The Vilsmeier reagent is a potent electrophile. Using an excess of this reagent dramatically increases the probability of a second formylation event, especially if the reaction temperature is elevated or the reaction time is prolonged.

    Solutions:

    • Stoichiometric Control: Use only a slight excess of the Vilsmeier reagent. A ratio of 1.05 to 1.1 equivalents of POCl₃ relative to your 1-cyclohexyl-1H-pyrrole is optimal. Using 1.5 equivalents or more will almost certainly lead to significant diformylation.[8]

    • Reverse Addition: Instead of adding the Vilsmeier reagent to the pyrrole, slowly add the pyrrole solution to the pre-formed Vilsmeier reagent at low temperature (0-5 °C). This ensures that the pyrrole is always the limiting reactant in the immediate reaction environment, minimizing its exposure to excess formylating agent.

    • Temperature Management: Maintain a low reaction temperature (0-10 °C) during the addition and let the reaction proceed at a controlled temperature, not exceeding 25-30 °C unless necessary for less reactive substrates. Higher temperatures accelerate the second formylation.

Equivalents of Vilsmeier ReagentTypical Product Ratio (2-formyl : 2,5-diformyl)
1.05 eq.> 95 : 5
1.20 eq.~ 85 : 15
1.50 eq.~ 60 : 40
2.20 eq.< 10 : > 90
Caption: Effect of stoichiometry on product distribution.

Problem 2: Dark, Tarry Reaction Mixture and Low Yield

  • Q: My reaction mixture turns dark brown or black, and I recover very little product after workup. What is causing this polymerization?

    A: Pyrrole and its derivatives are notoriously sensitive to strong acidic conditions, which can induce polymerization or degradation. While the Vilsmeier-Haack reaction is considered relatively mild, localized "hot spots" or improper workup can create conditions acidic enough to destroy your material.

    Causality: The reaction generates HCl as a byproduct.[9] Furthermore, the workup involves hydrolyzing the intermediate iminium salt, which can create a highly acidic aqueous environment if not properly buffered.

    Solutions:

    • Controlled Reagent Formation: The formation of the Vilsmeier reagent from DMF and POCl₃ is highly exothermic.[10] Always add POCl₃ slowly to chilled DMF (0-10 °C) to prevent thermal decomposition and the creation of harsh side products.

    • Buffered Workup: This is critical. After the reaction is complete, do not quench by adding water directly to the reaction mixture. Instead, pour the entire reaction mixture slowly into a vigorously stirred solution of ice and a suitable base, such as sodium acetate or sodium bicarbonate.[8][9] This hydrolyzes the intermediate and neutralizes the acid simultaneously. A final wash with a saturated sodium carbonate solution is also recommended during extraction.[9]

    • Minimize Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC). Once the starting pyrrole is consumed, proceed to the workup. Unnecessarily long reaction times increase the risk of degradation.

Problem 3: Presence of the 3-Formyl Isomer

  • Q: I am observing a minor but persistent amount of the 1-Cyclohexyl-1H-pyrrole-3-carbaldehyde isomer. How can I improve regioselectivity for the 2-position?

    A: Formylation of 1-substituted pyrroles overwhelmingly favors the 2-position (the α-position) due to electronic effects; the nitrogen atom directs electrophilic substitution to the adjacent carbon.[5] However, significant steric hindrance from a bulky N-substituent, like a cyclohexyl group, can slightly increase the proportion of attack at the less hindered 3-position (the β-position).[11]

    Causality: The Vilsmeier reagent is sterically demanding. The bulky cyclohexyl group can create a conformational bias that partially obstructs the C-2 and C-5 positions, making the C-3 and C-4 positions slightly more accessible to the incoming electrophile.

    Solutions:

    • Low-Temperature Reaction: Steric control is often more pronounced at higher temperatures where kinetic barriers are more easily overcome. Performing the reaction at the lowest practical temperature (e.g., 0-5 °C) will favor the electronically preferred C-2 substitution.

    • Choice of Solvent: While dichloroethane or DMF are common, exploring less coordinating solvents might subtly alter the effective size of the Vilsmeier reagent complex, potentially improving selectivity.

    • Purification: In most cases, the 3-formyl isomer is a minor component. Careful column chromatography can usually separate it from the desired 2-formyl product.[12]

Section 3: Frequently Asked Questions (FAQs)
  • Q1: How critical are anhydrous conditions for the Vilsmeier-Haack reaction?

    • A: Absolutely critical. The Vilsmeier reagent is highly sensitive to moisture and will be rapidly hydrolyzed by water.[10] This not only consumes your reagent, leading to an incomplete reaction and low yield, but the hydrolysis can also generate acidic byproducts that promote polymerization. All glassware must be oven- or flame-dried, and anhydrous solvents and reagents must be used.

  • Q2: What are the best practices for purifying the final aldehyde product?

    • A: After a proper basic workup and extraction, the crude product is often an oil or a low-melting solid.[12] The primary method for purification is flash column chromatography on silica gel. A gradient elution starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate is typically effective. The desired 2-carbaldehyde is less polar than the 2,5-dicarbaldehyde byproduct. Recrystallization from a solvent mixture like petroleum ether or hexane/ethyl acetate can be used for final polishing.[9]

  • Q3: My Paal-Knorr synthesis of the 1-cyclohexyl-1H-pyrrole precursor seems sluggish. Any tips?

    • A: The Paal-Knorr reaction is generally efficient. If you are experiencing issues, ensure you are using a suitable acid catalyst (e.g., acetic acid, or a Lewis acid like iron(III) chloride) to facilitate the cyclization.[1][3] Also, ensure your 2,5-dimethoxytetrahydrofuran is of good quality, as it can degrade over time. The reaction can be run neat or in a suitable solvent like water or ethanol, sometimes with gentle heating to drive it to completion.[13]

Section 4: Optimized Experimental Protocols

Protocol 1: Synthesis of 1-Cyclohexyl-1H-pyrrole

  • To a round-bottom flask, add cyclohexylamine (1.0 eq) and water.

  • Add a catalytic amount of iron(III) chloride (approx. 5 mol%).

  • With vigorous stirring, add 2,5-dimethoxytetrahydrofuran (1.1 eq) dropwise at room temperature.

  • Stir the reaction for 4-6 hours, monitoring by TLC until the starting amine is consumed.

  • Extract the mixture with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can often be used directly or purified by vacuum distillation if necessary.

Protocol 2: Optimized Vilsmeier-Haack Formylation

Safety Note: This reaction involves corrosive and water-reactive reagents. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Vilsmeier Reagent Preparation: In a three-necked, oven-dried flask equipped with a stirrer, dropping funnel, and nitrogen inlet, add anhydrous DMF (3.0 eq). Cool the flask in an ice-salt bath to 0 °C.

  • Slowly add phosphorus oxychloride (POCl₃) (1.05 eq) dropwise to the DMF, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 15-20 minutes. The solution should become a thick, pale-yellow solid or slurry. This is the Vilsmeier reagent.

  • Formylation: Cool the Vilsmeier reagent back down to 0 °C. In a separate flask, dissolve 1-Cyclohexyl-1H-pyrrole (1.0 eq) in a minimal amount of anhydrous dichloroethane.

  • Add the pyrrole solution dropwise to the stirred Vilsmeier reagent over 30-45 minutes, maintaining the internal temperature below 5 °C.

  • Once the addition is complete, allow the reaction to stir at room temperature for 1-3 hours. Monitor the reaction progress by TLC.

  • Workup and Isolation: Prepare a large beaker with a vigorously stirred mixture of crushed ice and sodium acetate trihydrate (5.0 eq).

  • Slowly and carefully pour the reaction mixture into the ice/sodium acetate slurry.

  • Heat the resulting mixture to 60 °C for 15-30 minutes to ensure complete hydrolysis of the iminium salt intermediate.

  • Cool the mixture to room temperature. Transfer to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine all organic layers and wash cautiously with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic solution over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify by flash column chromatography (Hexane/Ethyl Acetate gradient).

Section 5: Mechanistic Insights

Understanding the reaction mechanism is key to rational troubleshooting. The Vilsmeier-Haack reaction proceeds via the formation of the electrophilic Vilsmeier reagent, which is then attacked by the nucleophilic pyrrole ring.

G A DMF + POCl3 B Vilsmeier Reagent (Chloroiminium ion) A->B Formation D Sigma Complex (Resonance Stabilized) B->D C 1-Cyclohexyl-1H-pyrrole C->D Electrophilic Attack E Iminium Salt Intermediate D->E Deprotonation F Product (2-Carbaldehyde) E->F Hydrolysis G H2O (Workup) G->F

Caption: Vilsmeier-Haack reaction mechanism.

The formation of the 2,5-diformyl byproduct is a competing pathway that becomes significant when excess Vilsmeier reagent is present.

G cluster_0 Competing Pathway Start 1-Cyclohexyl-1H-pyrrole Reagent + Vilsmeier Reagent Start->Reagent Product_Mono Desired Product (2-formyl) Reagent->Product_Mono Primary Reaction Byproduct_Di Byproduct (2,5-diformyl) Product_Mono->Byproduct_Di + Vilsmeier Reagent (Second Attack) Condition1 Stoichiometric Control (1.05 - 1.1 eq) Condition1->Product_Mono Condition2 Excess Reagent (>1.2 eq) Condition2->Byproduct_Di

Caption: Desired vs. competing reaction pathways.

References
  • Azizi, N., Khajeh-Amiri, A., Ghafuri, H., Bolourtchian, M., & Saidi, M. R. (2009). An operationally simple, practical, and economical Paal-Knorr pyrrole condensation. Synlett, 2245-2248.
  • Bhatt, P. V., et al. (2012). An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions. National Institutes of Health.
  • Martínez-Vargas, A., et al. (2022). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. MDPI. Available from: [Link]

  • D'Ambrosio, N., et al. (2022). Sustainable Synthesis of N-Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3-Hydroxy-2-pyrones and Amines. ACS Publications. Available from: [Link]

  • Verma, A. K., et al. (2018). A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles. Organic Chemistry: An Indian Journal. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available from: [Link]

  • Rowan, C. R. G., et al. (2022). Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fixation. MDPI. Available from: [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Chemistry Steps. Available from: [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Wikipedia. Available from: [Link]

  • Wu, X., et al. (2018). Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation. Organic Chemistry Portal. Available from: [Link]

  • Rykunov, D., et al. (2025). Reaction of 2-chloropyrrole with Vilsmeier–Haack reagent. ResearchGate. Available from: [Link]

  • Rajput, A. P., & Rajput, S. S. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical, Chemical and Biological Sciences. Available from: [Link]

  • Wu, X., et al. (2018). Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3–H to C═O Oxidation. Organic Letters. Available from: [Link]

  • J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. J&K Scientific LLC. Available from: [Link]

  • Fuhshita, K., et al. (2014). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. Scientific Research Publishing. Available from: [Link]

  • PrepChem. (n.d.). Synthesis of pyrrole-2-aldehyde. PrepChem.com. Available from: [Link]

  • Bray, B. L., et al. (1990). Synthesis of 5-substituted pyrrole-2-carboxaldehydes. Part I. Generation of formal 5-lithiopyrrole-2-carboxaldehyde equivalents. The Journal of Organic Chemistry. Available from: [Link]

  • Clementi, S., et al. (1971). Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles. Journal of the Chemical Society C: Organic. Available from: [Link]

  • Google Patents. (2001). WO2001028997A2 - Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds.
  • All 'Bout Chemistry. (2022, April 20). VILSMEIER HAACK REACTION | Organic Name Reactions | DMF | POCL3. YouTube. Available from: [Link]

  • Sharma, S., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. National Institutes of Health. Available from: [Link]

  • Richard, J. A., et al. (2012). From 2,5-Diformyl-1,4-dihydropyrrolo[3,2-b]pyrroles to Quadrupolar, Centrosymmetric Two-Photon-Absorbing A–D–A Dyes. Organic Letters. Available from: [Link]

  • Csupor-Löffler, B., et al. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. MDPI. Available from: [Link]

  • Aricò, F., et al. (2024). Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy. MDPI. Available from: [Link]

  • Organic Syntheses. (n.d.). Pyrrole-2-carboxaldehyde. Organic Syntheses Procedure. Available from: [Link]

  • Sharma, S., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. Available from: [Link]

  • Dr. Rajeev Kumar. (2022, May 5). Preparation of 2,5-dimethyl pyrrole. YouTube. Available from: [Link]

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde

Welcome to the technical support center for the synthesis of 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde. This guide is designed for researchers, chemists, and process development professionals who are looking to transition t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde. This guide is designed for researchers, chemists, and process development professionals who are looking to transition this synthesis from bench-scale to larger, pilot-plant, or manufacturing scales. We will address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols grounded in established chemical principles.

The target molecule is typically synthesized via the Vilsmeier-Haack reaction, a powerful method for formylating electron-rich heterocycles like 1-cyclohexyl-1H-pyrrole.[1][2] While effective at the lab scale, scaling this reaction introduces significant challenges related to thermal management, reagent handling, reaction kinetics, and product purification. This guide provides the expertise to navigate these complexities effectively.

Troubleshooting Guide: From Bench to Pilot Scale

This section addresses specific issues encountered during the scale-up of the Vilsmeier-Haack formylation of 1-cyclohexyl-1H-pyrrole.

Issue 1: Inconsistent Yields and Formation of Black Tar-Like Residue

Q: We are attempting a 50 L scale reaction. Our lab-scale (250 mL) runs consistently yield 75-80% of the desired aldehyde. However, on the larger scale, yields have dropped to <40%, and we are generating a significant amount of black, intractable tar. What is causing this?

A: This is a classic scale-up problem, typically rooted in thermal control and reagent stability. The Vilsmeier-Haack reaction involves highly exothermic steps that are manageable on a small scale but can lead to runaway reactions on a larger one.[3][4]

Potential Causes & Solutions:

  • Poor Thermal Control During Vilsmeier Reagent Formation: The reaction between dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) to form the Vilsmeier reagent is highly exothermic.[5][6] On a large scale, inefficient heat dissipation can cause localized overheating, leading to the thermal decomposition of the reagent.[7]

    • Solution: Implement a "reverse addition" protocol. Instead of adding POCl₃ to DMF, add the POCl₃ to a solution of the 1-cyclohexyl-1H-pyrrole substrate in DMF. This ensures the Vilsmeier reagent is consumed as it is formed, preventing its accumulation and the associated thermal hazards.[3] This method is often referred to as an in situ formation and consumption process.[8] Ensure your reactor has adequate cooling capacity and surface area for the reaction volume.

  • Uncontrolled Reaction Exotherm During Substrate Formylation: The electrophilic aromatic substitution of the pyrrole ring is also exothermic.[9] A rapid rise in temperature can promote side reactions, including polymerization of the electron-rich pyrrole starting material or product, leading to tar formation.[10]

    • Solution: Maintain strict temperature control throughout the addition of POCl₃. For a 50 L reactor, a target temperature of 0-5°C is recommended. The addition should be slow and controlled, allowing the cooling system to manage the heat output effectively. Monitor the internal temperature closely and be prepared to stop the addition if a rapid exotherm is observed.

  • Vigorous and Uncontrolled Quench: The hydrolysis of the intermediate iminium salt and excess Vilsmeier reagent during the aqueous workup is extremely exothermic.[11] Dumping the entire reaction mixture into water at once is a common cause of tar formation and poor product recovery on a large scale.

    • Solution: Perform a controlled "reverse quench." Slowly add the reaction mixture to a separate, well-stirred vessel containing a large volume of crushed ice and water. This method ensures that the heat of hydrolysis is effectively dissipated.[11] Vigorous agitation is critical during this step to break up any clumps and ensure efficient hydrolysis.

Frequently Asked Questions (FAQs)

Reagents and Stoichiometry

Q: How critical is the purity of DMF and POCl₃ on a large scale?

A: It is absolutely critical. The Vilsmeier reagent is highly sensitive to moisture.[12] Water present in DMF will react with POCl₃ and the Vilsmeier reagent, quenching the reaction and reducing yield.[12][13] On a large scale, the absolute amount of water in even "anhydrous" grade solvents can be significant.

  • Recommendation: Use freshly opened drums of anhydrous DMF. If the solvent has been stored, consider redistilling it or drying it over molecular sieves before use. Use high-purity POCl₃, as impurities can affect reagent formation and product quality.[12]

Q: What is the optimal stoichiometry for the reagents when scaling up?

A: At the lab scale, a slight excess of the Vilsmeier reagent (1.1 to 1.5 equivalents) is often used to drive the reaction to completion.[14] When scaling up, it's often more economical and safer to use a stoichiometry closer to 1:1.

  • Recommendation: Start with 1.05 to 1.10 equivalents of POCl₃ relative to the 1-cyclohexyl-1H-pyrrole. This minimizes the amount of unreacted POCl₃ that needs to be quenched, reducing the overall exotherm and waste generation. Monitor the reaction progress by TLC or HPLC to ensure full conversion of the starting material.[6]

Reaction Monitoring and Workup

Q: How can I effectively monitor the reaction on a 50 L scale?

A: Thin-Layer Chromatography (TLC) remains a viable and rapid method.[6]

  • Procedure: Carefully take a small aliquot from the reactor. Immediately quench it in a vial containing a cold, saturated solution of sodium bicarbonate. Extract the quenched sample with a small amount of ethyl acetate or dichloromethane. Spot the organic layer on a TLC plate and elute with an appropriate solvent system (e.g., 9:1 Hexanes:Ethyl Acetate) to check for the disappearance of the starting material.

Q: My product seems to be partially soluble in the aqueous layer during workup. How can I improve extraction efficiency?

A: This can be an issue, especially if the pH of the aqueous layer is not properly controlled.

  • Solution: After the quench and neutralization with a base (e.g., NaOH or Na₂CO₃) to a pH of 7-8, saturate the aqueous layer with sodium chloride (brine). This increases the ionic strength of the aqueous phase, decreasing the solubility of your organic product and "salting it out" into the organic layer during extraction.[6] Perform multiple extractions with a suitable solvent like ethyl acetate to ensure complete recovery.

Purification

Q: Column chromatography is not feasible for the multi-kilogram scale. What are the recommended purification methods for the final product?

A: For large quantities of 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde, the following methods are recommended:

  • Vacuum Distillation: If the product is thermally stable, vacuum distillation is an excellent method for purification on a large scale. It is effective at removing non-volatile impurities (like baseline tar) and any lower-boiling point side products.[15]

  • Crystallization via Bisulfite Adduct Formation: This is a classic and highly effective technique for purifying aldehydes.[16][17]

    • Process: The crude product is treated with a saturated aqueous solution of sodium bisulfite (NaHSO₃). The aldehyde forms a solid, water-soluble adduct, which precipitates out of the solution. This solid can be filtered and washed with an organic solvent to remove non-aldehydic impurities. The purified aldehyde is then regenerated by treating the adduct with a base (e.g., NaHCO₃ or NaOH solution).[15][16] This method is highly selective for aldehydes and can significantly improve purity.[17]

Visualized Workflows and Mechanisms

Scale-Up Synthesis Workflow

cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_workup Phase 3: Workup & Isolation cluster_purification Phase 4: Purification reagents 1. Reagent Prep - Dry DMF - Substrate: 1-Cyclohexyl-1H-pyrrole reactor 2. Reactor Setup - Charge Reactor with Substrate & DMF - Cool to 0-5°C reagents->reactor add 3. Controlled Addition - Add POCl3 slowly - Maintain T < 5°C reactor->add monitor 4. Reaction Monitoring - Stir for 2-4h - Monitor via TLC/HPLC add->monitor quench 5. Reverse Quench - Add mixture to ice/water - Neutralize to pH 7-8 monitor->quench extract 6. Extraction - Extract with Ethyl Acetate - Wash with Brine quench->extract isolate 7. Isolate Crude - Dry over Na2SO4 - Concentrate in vacuo extract->isolate purify 8. Final Purification - Vacuum Distillation OR - Bisulfite Adduct Crystallization isolate->purify final Final Product purify->final start Low Yield or Tar Formation q1 Was Vilsmeier Reagent pre-formed and stored? start->q1 a1_yes Yes: Reagent likely decomposed. Implement in-situ formation. q1->a1_yes Yes q2 Was a significant exotherm (>10°C rise) observed during addition? q1->q2 No end Problem Resolved a1_yes->end a2_yes Yes: Runaway side reactions. Slow addition rate, improve cooling. q2->a2_yes Yes q3 Was the quench performed by adding water to the reactor? q2->q3 No a2_yes->end a3_yes Yes: Uncontrolled hydrolysis. Implement reverse quench (add reaction to ice). q3->a3_yes Yes q3->end No a3_yes->end

Sources

Troubleshooting

Technical Support Center: Addressing Solubility Issues of 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde in Biological Assays

This guide offers a comprehensive technical resource for researchers, scientists, and drug development professionals facing solubility challenges with 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde in biological assays. By provi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide offers a comprehensive technical resource for researchers, scientists, and drug development professionals facing solubility challenges with 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde in biological assays. By providing a structured troubleshooting approach and foundational knowledge, this document aims to facilitate reliable and reproducible experimental outcomes.

Introduction: Understanding the Solubility Challenge

1-Cyclohexyl-1H-pyrrole-2-carbaldehyde possesses a chemical structure with a nonpolar cyclohexyl group and a pyrrole ring, suggesting limited aqueous solubility.[1][2] This inherent hydrophobicity can present significant hurdles in predominantly aqueous biological assays.[3] Poor solubility may result in compound precipitation, inaccurate concentration assessments, and ultimately, misleading biological data.[4] This guide provides a systematic methodology to address these solubility concerns.

Frequently Asked Questions (FAQs)

Q1: What are the primary indicators of solubility problems with 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde in my experiments?

A1: Key signs of poor solubility include:

  • Visible Precipitation: Cloudiness, haziness, or the presence of visible particles in your stock solutions or assay wells.[3]

  • Inconsistent Data: High variability between experimental replicates can indicate that the compound is not fully dissolved and evenly distributed.[4]

  • Atypical Dose-Response Curves: A plateau or decrease in biological activity at higher concentrations that is not biologically plausible may be due to the compound precipitating from the solution.

  • Underestimated Potency: The measured biological effect may be lower than anticipated if the actual dissolved compound concentration is less than the nominal concentration.[4]

Q2: What is the suggested initial solvent for preparing a stock solution of 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde?

A2: Given its anticipated low aqueous solubility, preparing a high-concentration stock solution in an organic solvent is recommended. Dimethyl sulfoxide (DMSO) is a widely used and generally well-tolerated solvent for most cell-based and biochemical assays.[5][6] Structurally related compounds, such as pyrrole-2-carboxaldehyde, are known to be soluble in DMSO.[7][8]

Q3: What is the maximum concentration of DMSO that is generally considered safe for cells in culture?

A3: Cellular tolerance to DMSO can vary.[5][9] As a general guideline, most cell lines can withstand DMSO concentrations up to 0.5% (v/v) without significant cytotoxic effects.[5][9][10] However, it is imperative to conduct a vehicle control experiment to establish the maximum tolerable DMSO concentration for your specific cell line and assay conditions.[5]

Troubleshooting Guide: A Systematic Approach to Enhancing Solubility

This section outlines a structured workflow to resolve solubility issues encountered with 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde.

Step 1: Foundational Solubility Assessment

A baseline understanding of the compound's solubility in relevant solvents is a critical first step.

Protocol 1: Kinetic Solubility Determination

This protocol offers a rapid method to assess the apparent solubility of your compound.

  • Prepare a 10 mM stock solution of 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde in 100% DMSO.

  • Perform serial dilutions of the stock solution in DMSO to generate a range of concentrations.

  • Introduce a small volume (e.g., 1-2 µL) of each DMSO stock into your aqueous assay buffer (e.g., PBS, cell culture medium) to reach the final desired concentrations. Ensure the final DMSO concentration remains constant across all test conditions.

  • Incubate the solutions at the designated assay temperature for 1-2 hours.

  • Visually inspect for any signs of precipitation using a microscope.

  • For a more quantitative measurement, turbidity can be assessed using nephelometry or light scattering.

Table 1: Illustrative Solubility Data for a Compound with Poor Aqueous Solubility

Solvent System (Aqueous Buffer + 0.5% DMSO)Maximum Apparent Soluble Concentration (µM)Visual Observation
Phosphate-Buffered Saline (PBS), pH 7.4< 1Significant Precipitation
Dulbecco's Modified Eagle Medium (DMEM) + 10% Fetal Bovine Serum5Slight Cloudiness
PBS with 5% (w/v) Bovine Serum Albumin10Clear Solution
Step 2: Optimization of the Solvent System

If DMSO alone is insufficient, the use of co-solvents or excipients may be required.[11]

Co-solvents:

  • Ethanol: Can be used with DMSO, but its potential impact on protein stability and cell viability should be considered.[5][12]

  • Polyethylene Glycol (PEG) 400: A less volatile and often less toxic co-solvent option compared to ethanol.[13]

Excipients:

  • Surfactants: Non-ionic surfactants such as Tween® 80 or Pluronic® F-68 can form micelles that encapsulate hydrophobic compounds, thereby increasing their apparent solubility.[11][14][15][16]

  • Cyclodextrins: These cyclic oligosaccharides possess a hydrophobic interior and a hydrophilic exterior, enabling them to form inclusion complexes with poorly soluble molecules.[17][18][19] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a frequently used derivative with enhanced solubility and a favorable safety profile.[20][21]

Protocol 2: Formulation with Cyclodextrins

  • Prepare a stock solution of HP-β-CD (e.g., 20% w/v) in your aqueous assay buffer.

  • Dissolve 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde in a minimal amount of a suitable organic solvent (e.g., DMSO or ethanol) to create a concentrated stock.

  • Slowly add the compound stock solution to the HP-β-CD solution while continuously vortexing to promote the formation of the inclusion complex.

  • Allow the mixture to equilibrate for 1-2 hours at the appropriate temperature (room temperature or 37°C).

  • Perform serial dilutions of this formulated stock solution using an assay buffer that contains the same concentration of HP-β-CD.

Diagram 1: Decision-Making Workflow for Solubility Enhancement

Caption: A flowchart guiding the systematic approach to improving compound solubility for biological assays.

Step 3: Ensuring Data Integrity and Mitigating Risks

The introduction of any new component into an assay system can potentially introduce experimental artifacts.[22]

The Critical Role of Vehicle Controls:

  • Always include a vehicle control group containing the same concentration of all solvents and excipients used to dissolve the test compound.[5] This is essential to differentiate between the effects of the compound and the formulation itself.

Diagram 2: Experimental Plate Layout with Appropriate Controls

Caption: An example plate map illustrating the necessary controls for a reliable biological assay.

Potential for Assay Interference:

  • Be aware that certain excipients may interfere with specific assay technologies. For instance, high concentrations of surfactants can disrupt cell membranes or interfere with fluorescence-based readouts.[23]

  • It is advisable to conduct a control experiment with the excipient alone to confirm that it does not possess any intrinsic biological activity or interfere with the assay.

Advanced Formulation Strategies

For compounds that are particularly difficult to solubilize, especially for in vivo studies, more advanced formulation approaches may be necessary. These can include:

  • Amorphous Solid Dispersions: The compound is dispersed within a polymer matrix to inhibit crystallization and enhance dissolution.[24]

  • Lipid-Based Formulations: The compound is dissolved in a mixture of oils, surfactants, and co-solvents to create emulsions or self-emulsifying drug delivery systems (SEDDS).[11]

  • Nanosuspensions: The compound is milled into nanometer-sized particles, which increases the surface area available for dissolution.[25]

These advanced techniques often require specialized equipment and expertise and are typically implemented in later stages of drug development.

Conclusion

Successfully addressing the solubility of 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde is fundamental to acquiring reliable and meaningful biological data. By employing a systematic approach that includes thorough solubility assessment, formulation optimization, and the diligent use of controls, researchers can overcome these challenges and confidently advance their scientific investigations.

Sources

Optimization

Best practices for handling and storing reactive aldehydes like 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde

Prepared by the Senior Application Scientist Team Welcome to the technical support center for 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde and related reactive aldehydes. This guide is designed for researchers, scientists, and...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde and related reactive aldehydes. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting for common challenges encountered during the handling, storage, and use of this versatile chemical intermediate. Our goal is to ensure the integrity of your starting material, leading to more reliable and reproducible experimental outcomes.

The Challenge: The Inherent Reactivity of Heterocyclic Aldehydes

1-Cyclohexyl-1H-pyrrole-2-carbaldehyde is a valuable building block in pharmaceutical synthesis due to the versatile reactivity of its aldehyde group.[1] However, this reactivity is also its primary liability. The aldehyde functional group is susceptible to oxidation, especially when part of an electron-rich pyrrole ring system.[2] Exposure to atmospheric oxygen, light, and trace metal contaminants can catalyze its degradation to the corresponding carboxylic acid, compromising sample purity and negatively impacting reaction yields. This guide provides the best practices to mitigate these risks.

Troubleshooting Guide: Experimental Issues & Solutions

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Question 1: My reaction yield is significantly lower than expected or the reaction failed completely. What are the likely causes?

Answer: A low or zero yield is one of the most common issues and can typically be traced back to one of three areas: the purity of the aldehyde, the reaction setup, or the workup procedure.[3]

Causality Analysis: The aldehyde is the electrophilic partner in many reactions. If it has degraded, the concentration of the active starting material is lower than calculated, leading to poor yield. Furthermore, the carboxylic acid impurity can interfere with the reaction, for example, by neutralizing basic catalysts.

Troubleshooting Workflow:

Use the following decision tree to diagnose the root cause of your low-yield reaction.

G cluster_0 Troubleshooting Low Reaction Yield start Start: Low Yield Observed check_purity 1. Assess Purity of Starting Aldehyde (via ¹H NMR or GC-MS) start->check_purity purity_ok Purity >95%? check_purity->purity_ok check_setup 2. Review Reaction Setup & Conditions purity_ok->check_setup Yes re_purify Action: Re-purify Aldehyde (See Protocol 2) purity_ok->re_purify No setup_ok Inert atmosphere? Dry solvents? Correct temperature? check_setup->setup_ok check_workup 3. Evaluate Workup & Purification setup_ok->check_workup Yes re_run_setup Action: Re-run reaction with stringent air-sensitive techniques. setup_ok->re_run_setup No workup_ok Product stable to workup? (e.g., pH, temperature) Product lost during extraction/column? check_workup->workup_ok re_run_workup Action: Modify workup. Check aqueous layers & filter media for product. workup_ok->re_run_workup No success Problem Solved workup_ok->success Yes re_purify->check_purity re_run_setup->start re_run_workup->start

Caption: A workflow for diagnosing the cause of low reaction yields.

Question 2: I'm seeing an unexpected peak in my crude ¹H NMR spectrum, slightly downfield from the aldehyde proton.

Answer: This is a classic sign of oxidation. The aldehyde proton (-CHO) for a pyrrole-2-carbaldehyde typically appears around 9-10 ppm.[4] The corresponding carboxylic acid proton (-COOH) is a broad singlet that appears further downfield, often between 10-12 ppm. Its presence indicates that a portion of your starting material has degraded.

Question 3: My aldehyde, which was a pale yellow liquid/solid, has turned dark brown/red. Is it still usable?

Answer: Significant color change is a strong indicator of degradation and potential polymerization. While some color change may be acceptable, a dark brown or red coloration suggests the presence of significant impurities. It is highly recommended to assess the purity via NMR or GC-MS before use.[5][6] If significant degradation is confirmed, the material should be purified or discarded.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde?

A1: The most common degradation pathway is the autoxidation of the aldehyde to the corresponding carboxylic acid.[2][7] This process is often initiated by light, heat, or trace metal impurities and proceeds via a radical mechanism in the presence of atmospheric oxygen.

Caption: The oxidation of the aldehyde to its carboxylic acid.

Q2: What are the ideal storage conditions for this compound?

A2: To minimize degradation, reactive aldehydes must be protected from air, light, and heat.[8] The ideal storage protocol is detailed below and summarized in the table.

ParameterRecommendationRationale
Temperature -20°C to -80°CSlows the rate of decomposition reactions.[9]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation by displacing atmospheric oxygen.[7][10]
Container Amber Glass Vial with PTFE-lined CapProtects from light and provides an inert storage surface.[8]
Handling Minimize freeze-thaw cyclesRepeated temperature changes can introduce moisture and accelerate degradation. Aliquot if necessary.

Q3: What personal protective equipment (PPE) should I use when handling this aldehyde?

A3: Always consult the latest Safety Data Sheet (SDS) for the specific compound. For pyrrole-2-carbaldehyde and its derivatives, skin and eye irritation are noted hazards.[11][12][13] Therefore, standard laboratory PPE is required.

  • Eye Protection: Safety glasses or goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat.

  • Handling: Work in a well-ventilated area or a chemical fume hood.[11]

Q4: How do I safely dispose of unused or degraded 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde?

A4: Unused reactive aldehydes should not be poured down the drain. They must be quenched and disposed of as hazardous chemical waste according to your institution's guidelines.[14][15] A general quenching procedure is provided below. This should always be performed in a fume hood.

Experimental Protocols

Protocol 1: Best Practices for Long-Term Storage

This protocol ensures the stability of the aldehyde by creating an inert environment.

  • Preparation: Obtain a clean, dry amber glass vial with a PTFE-faced septum or a screw cap with a PTFE liner.

  • Transfer: If the aldehyde is in its original container, quickly transfer the desired amount to the new vial. If you plan to use small amounts over time, it is best to aliquot the compound into several smaller vials to avoid repeated exposure of the bulk material to the atmosphere.

  • Inerting the Atmosphere:

    • Insert a needle connected to a vacuum/inert gas manifold (Schlenk line) through the septum.

    • Gently pull a vacuum for 1-2 minutes to remove the air.

    • Backfill the vial with a positive pressure of dry argon or nitrogen.

    • Repeat this vacuum/backfill cycle two more times to ensure a completely inert atmosphere.[16]

  • Sealing: Securely tighten the cap. For extra protection, wrap the cap and neck of the vial with Parafilm®.

  • Labeling: Clearly label the vial with the compound name, date of storage, and a note indicating "Store under Inert Gas."

  • Storage: Place the sealed vial in a freezer (-20°C or below).[9]

Protocol 2: Purity Assessment by ¹H NMR

Use this protocol to check for the presence of the carboxylic acid impurity before starting a reaction.

  • Sample Preparation: Dissolve a small amount (~5-10 mg) of the aldehyde in ~0.6 mL of deuterated chloroform (CDCl₃) in an NMR tube.

  • Acquisition: Acquire a standard proton NMR spectrum.

  • Analysis:

    • Identify the aldehyde proton signal, expected as a singlet around δ 9.5 ppm.

    • Carefully examine the region from δ 10 to 12 ppm for a broad singlet, which indicates the presence of the carboxylic acid impurity.

    • Integrate both the aldehyde peak and the acid peak (if present) to determine the approximate molar ratio and assess purity.

Protocol 3: Safe Quenching of Unused Aldehyde

This procedure neutralizes the reactive aldehyde for safe disposal.[15][17]

  • Setup: In a fume hood, place a flask containing the unused aldehyde (or a solution of it in an inert solvent like THF or toluene) in an ice-water bath to control for any exotherm.[18] Ensure the flask is appropriately sized to accommodate the quenching solution and potential foaming.

  • Reduction: While stirring, slowly add a solution of sodium borohydride (NaBH₄) in ethanol portion-wise. NaBH₄ will reduce the aldehyde to the corresponding alcohol. Caution: Hydrogen gas may be evolved. Ensure adequate ventilation and no nearby ignition sources.

  • Completion Check: Continue adding the NaBH₄ solution until the bubbling ceases. You can monitor the reaction by TLC to confirm the disappearance of the starting aldehyde.

  • Neutralization: Once the reduction is complete, slowly and carefully add water to quench any remaining NaBH₄.[17]

  • Disposal: The resulting solution, containing the alcohol, can now be disposed of in the appropriate aqueous/organic waste container as per your institution's EHS guidelines.

References
  • MDPI. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. MDPI. [Link]

  • EPFL. Protocol for quenching reactive chemicals. [Link]

  • Ghosh, K., & Jana, B. (2014). Bacterial Degradation of Aromatic Compounds. PMC - NIH. [Link]

  • University of Babylon. (2021). Experimental No. (13) Aldehydes and ketones. [Link]

  • The Chemistry Blog. (2024). How to Safely Handle Reactive Chemicals. [Link]

  • Google Patents. (2001). Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds.
  • ResearchGate. (2015). Why do heterocyclic aldehydes have less reactivity toward condensation reactions like aldol etc?. [Link]

  • CDC. ALDEHYDES, SCREENING 2539. [Link]

  • KGROUP. (2006). Quenching Reactive Substances. [Link]

  • MDPI. (2024). Aldehydes: What We Should Know About Them. [Link]

  • Springer. (2018). Metabolic Pathways for Degradation of Aromatic Hydrocarbons by Bacteria. [Link]

  • ACS Publications. (2018). Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3–H to C=O Oxidation. [Link]

  • National Academies of Sciences, Engineering, and Medicine. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. The National Academies Press. [Link]

  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. [Link]

  • MDPI. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. [Link]

  • ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (1). [Link]

  • ResearchGate. Qualitative and quantitative determination of trace aldehydes and ketones in food preservative propionic acid for quality improvement. [Link]

  • UW-Milwaukee. Specific Chemical Handling and Storage. [Link]

  • PMC - NIH. (2024). Tunable fluorescent probes for detecting aldehydes in living systems. [Link]

  • University of Pittsburgh, Wipf Group. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

  • ResearchGate. Oxidative degradation of fragrant aldehydes. Autoxidation by molecular oxygen. [Link]

  • PrepChem.com. Synthesis of pyrrole-2-aldehyde. [Link]

  • KEGG. Degradation of aromatic compounds - Reference pathway. [Link]

  • University of Illinois. Colorimetric Recognition of Aldehydes and Ketones. [Link]

  • ResearchGate. (2023). Metabolic Pathways for Removing Reactive Aldehydes are Diminished in Atrophic Muscle During Heart Failure. [Link]

  • Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents. [Link]

  • PubMed Central. (2023). Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. [Link]

  • ResearchGate. (2025). Synthesis of 5-Trifluoroacetylpyrrole-2-Carbaldehydes. [Link]

  • Environmental Health and Safety. Quenching and Disposal of Water Reactive Materials. [Link]

  • YouTube. (2022). Troubleshooting and optimizing lab experiments. [Link]

  • University of Nevada, Reno. (2025). Chapter 5: Highly Reactive Chemicals. [Link]

  • Keika Ventures. Analytical Method. [Link]

  • PMC - NIH. Branched chain aldehydes: production and breakdown pathways and relevance for flavour in foods. [Link]

  • University of Rochester, Department of Chemistry. How To Run A Reaction: The Quench. [Link]

  • Synerzine. Pyrrole 2-Carboxaldehyde Safety Data Sheet. [Link]

  • Long Island University. Labeling and Storage of Chemical. [Link]

  • ResearchGate. 58 questions with answers in HETEROCYCLIC COMPOUNDS SYNTHESIS. [Link]

  • SilcoTek. (2017). How To Identify & Prevent Analytical Test Problems. [Link]

  • The Good Scents Company. 1-methyl-2-pyrrole carboxaldehyde. [Link]

  • PubChem. 1-phenyl-1H-pyrrole-2-carbaldehyde. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Synthesis of N-Substituted Pyrrole-2-carbaldehydes: A Comparative Analysis

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Centrality of the Pyrrole-2-carbaldehyde Scaffold The N-substituted pyrrole-2-carbaldehyde motif is a cornerstone in medicinal ch...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Centrality of the Pyrrole-2-carbaldehyde Scaffold

The N-substituted pyrrole-2-carbaldehyde motif is a cornerstone in medicinal chemistry and materials science. Its prevalence in numerous biologically active natural products and pharmaceuticals, including anti-inflammatory drugs like Ketorolac and Tolmetin, underscores its significance.[1][2][3] The aldehyde functionality at the C2 position serves as a versatile synthetic handle for further molecular elaboration, making the efficient and selective synthesis of these building blocks a critical endeavor for drug development and organic synthesis.

This guide provides a comparative analysis of the primary synthetic methodologies for preparing N-substituted pyrrole-2-carbaldehydes. We will dissect the mechanistic underpinnings, performance metrics, and practical considerations of each approach, moving beyond a simple recitation of protocols to offer field-proven insights into why specific experimental choices are made. Our analysis will focus on the two most dominant strategies: the direct C-H formylation via the Vilsmeier-Haack reaction and the modular, multi-step approach centered on the Paal-Knorr pyrrole synthesis.

Method 1: The Vilsmeier-Haack Reaction — The Direct Formylation Workhorse

The Vilsmeier-Haack reaction is arguably the most common and direct method for introducing a formyl group onto electron-rich aromatic and heteroaromatic rings, including N-substituted pyrroles.[4][5][6] Its enduring popularity stems from its operational simplicity, use of inexpensive reagents, and generally good yields.

Mechanistic Rationale

The reaction proceeds in two main stages: the formation of the electrophilic Vilsmeier reagent, followed by an electrophilic attack on the pyrrole ring.

  • Formation of the Vilsmeier Reagent: A substituted amide, typically N,N-dimethylformamide (DMF), is activated with a halogenating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride. This forms a highly electrophilic chloroiminium ion, the active "Vilsmeier reagent".[6][7]

  • Electrophilic Aromatic Substitution: The electron-rich pyrrole ring attacks the Vilsmeier reagent. Due to the electron-donating nature of the nitrogen atom, the C2 (α) position is the most nucleophilic and is the kinetically favored site of attack.[6]

  • Hydrolysis: The resulting iminium salt intermediate is stable until it is hydrolyzed during aqueous workup to yield the final carbaldehyde.

Vilsmeier_Mechanism Vilsmeier-Haack Reaction Mechanism cluster_0 Reagent Formation cluster_1 Electrophilic Attack & Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Intermediate Iminium Salt Intermediate Pyrrole N-Substituted Pyrrole Pyrrole->Intermediate + Vilsmeier Reagent Product N-Substituted Pyrrole-2-carbaldehyde Intermediate->Product + H₂O H2O H₂O (Workup)

Caption: Mechanism of the Vilsmeier-Haack formylation of an N-substituted pyrrole.

Performance and Regioselectivity

The primary challenge in the Vilsmeier-Haack formylation of pyrroles is controlling regioselectivity. While the C2 position is electronically favored, the steric bulk of the N-substituent can significantly influence the outcome.

  • Small N-Substituents (e.g., N-methyl, N-phenyl): Formylation occurs almost exclusively at the C2 position.

  • Bulky N-Substituents (e.g., N-tert-butyl, N-(2,6-dimethylphenyl)): Steric hindrance at the C2 position increases, leading to the formation of a higher proportion of the C3-formylated regioisomer.[8] In some cases, by using sterically crowded formamides (e.g., N,N-diisopropylformamide) instead of DMF, the reaction can be deliberately steered to favor the C3-aldehyde.[8]

Experimental Protocol: Synthesis of 1-n-propyl-2-(2´-thienyl)pyrrole-5-carbaldehyde

This protocol is adapted from the Vilsmeier formylation of a thienylpyrrole, which demonstrates the reaction's applicability to complex heterocyclic systems.[9]

  • Reagent Preparation: In a flask cooled to 0 °C under a nitrogen atmosphere, add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise to anhydrous N,N-dimethylformamide (DMF, 3.0 eq.). Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Reaction: Dissolve the starting N-substituted pyrrole (1.0 eq.) in anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Heating: Allow the reaction mixture to warm to room temperature, then heat to 80 °C and maintain for 2-4 hours, monitoring by TLC.

  • Workup: Cool the mixture to room temperature and pour it carefully onto crushed ice containing a saturated solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Data Summary: Vilsmeier-Haack Reaction Performance
N-SubstituentReagentsTemp (°C)Time (h)Yield (%)C2:C3 RatioReference
N-methylDMF, POCl₃35185>99:1[8]
N-phenylDMF, POCl₃35180>99:1[8]
N-isopropylDMF, POCl₃3517595:5[8]
N-tert-butylDMF, POCl₃3516060:40[8]
N-(2,6-dimethylphenyl)DMF, POCl₃3516515:85[8]
N-vinylDMF, Oxalyl Chloride-15 to 200.588C2 selective[10]
Advantages and Limitations
  • Advantages: Economical, operationally simple, generally high-yielding for non-hindered substrates, and a one-pot procedure.

  • Limitations: The use of POCl₃ requires anhydrous conditions and careful handling. Regioselectivity can be poor for sterically demanding N-substituents. The strongly acidic conditions may not be compatible with sensitive functional groups on the substrate.

Method 2: Multi-Step Synthesis via Paal-Knorr Cyclization

An alternative and highly modular strategy involves constructing the N-substituted pyrrole ring first, followed by a separate formylation step. The Paal-Knorr synthesis is the most classical and reliable method for the initial cyclization.[2]

Synthetic Workflow

This approach decouples the formation of the pyrrole core from the introduction of the C2-substituent, offering greater control over the final product's substitution pattern.

Paal_Knorr_Workflow Paal-Knorr Multi-Step Workflow Diketone 1,4-Dicarbonyl Compound Step1 Paal-Knorr Cyclization Diketone->Step1 Amine Primary Amine (R-NH₂) Amine->Step1 Catalyst Catalyst (e.g., Acid, I₂, Alumina) Catalyst->Step1 Pyrrole N-Substituted Pyrrole Step1->Pyrrole Formylation Formylation (e.g., Vilsmeier-Haack) Pyrrole->Formylation Product N-Substituted Pyrrole-2-carbaldehyde Formylation->Product

Caption: General workflow for synthesizing N-substituted pyrrole-2-carbaldehydes via Paal-Knorr synthesis.

Key Considerations
  • Paal-Knorr Reaction: This condensation between a 1,4-dicarbonyl compound and a primary amine is robust and tolerates a wide variety of functional groups. Modern protocols often employ mild catalysts like iodine, various aluminas, or even enzymes under solvent-free or microwave-assisted conditions to improve efficiency and environmental friendliness.[11][12][13]

  • Formylation Step: Once the N-substituted pyrrole is formed, it can be formylated. Crucially, the Vilsmeier-Haack reaction can be employed here as well, but now on a potentially simpler and more controlled substrate. This two-step sequence ensures the formyl group is introduced at the desired position without competing regioisomers arising from the N-substituent's steric bulk during ring formation.

Experimental Protocol: Iodine-Catalyzed Synthesis of N-benzylpyrrole (Step 1)

This protocol is adapted from a microwave-induced, solventless method, highlighting modern improvements to the classic Paal-Knorr reaction.[12]

  • Mixing: In a microwave-safe vessel, combine 2,5-dimethoxytetrahydrofuran (1.0 eq.), benzylamine (1.0 eq.), and a catalytic amount of molecular iodine (I₂, 10 mol%).

  • Irradiation: Place the vessel in a microwave reactor and irradiate at a suitable power (e.g., 150 W) for 5-10 minutes. The reaction proceeds rapidly under these conditions.

  • Workup: After cooling, dissolve the reaction mixture in dichloromethane and wash with a 10% sodium thiosulfate solution to remove iodine, followed by water.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting N-benzylpyrrole is often pure enough for the next step or can be further purified by chromatography.

  • Subsequent Formylation (Step 2): The purified N-benzylpyrrole would then be subjected to the Vilsmeier-Haack protocol described previously to yield N-benzylpyrrole-2-carbaldehyde.

Data Summary: Paal-Knorr Synthesis Performance
Amine1,4-DicarbonylCatalyst / ConditionsTimeYield (%)Reference
Aniline2,5-HexanedioneCATAPAL 200 Alumina, 60 °C45 min97[11]
Benzylamine2,5-HexanedioneCATAPAL 200 Alumina, 60 °C45 min95[11]
Various amines2,5-DimethoxytetrahydrofuranI₂, Microwave, solvent-free5-10 min75-98[12]
Various amines2,5-Hexanedioneα-Amylase, aqueous2-12 h60-99[13]
Advantages and Limitations
  • Advantages: Highly modular, allowing for diverse substitution patterns on the pyrrole ring. Circumvents the regioselectivity issues of direct formylation on sterically hindered pyrroles. Guarantees the location of the N-substituent.

  • Limitations: It is a multi-step process, which can lead to a lower overall yield and increased operational complexity compared to the direct Vilsmeier-Haack approach. The availability of the required 1,4-dicarbonyl precursors can be a limiting factor.

Method 3: Emerging Oxidative Annulation Strategies

Recent advances have focused on developing one-pot, multi-component reactions that construct the entire N-substituted pyrrole-2-carbaldehyde core from simple, acyclic precursors. A notable example is the iodine/copper-mediated oxidative annulation.[14]

This method involves the reaction of aryl methyl ketones, arylamines, and acetoacetate esters in the presence of a copper catalyst, iodine, and molecular oxygen.[14] The reaction proceeds through a complex cascade of iodination, Kornblum oxidation, condensation, and cyclization to afford highly substituted pyrrole-2-carbaldehydes. While not yet as widely adopted as the classic methods, this approach is powerful as it builds complexity rapidly and avoids the use of harsh oxidants.[14]

Comparative Analysis: Selecting the Optimal Synthetic Route

The choice between direct formylation and a multi-step approach is dictated by the specific target molecule, the steric properties of the N-substituent, and the desired substitution pattern on the pyrrole ring.

Method_Selection Decision Flowchart for Method Selection Start Target: N-R-pyrrole-2-CHO Q1 Is the N-substituent (R) sterically small (e.g., Me, Ph)? Start->Q1 Q2 Is the required 1,4-dicarbonyl precursor readily available? Q1->Q2 No (R is bulky) Method1 Use Vilsmeier-Haack Reaction Directly Q1->Method1 Yes Method2 Use Paal-Knorr followed by Formylation Q2->Method2 Yes Method3 Consider Alternative Routes (e.g., Oxidative Annulation) Q2->Method3 No

Caption: A logic diagram to guide the selection of a synthetic method.

FeatureVilsmeier-Haack ReactionPaal-Knorr + Formylation
Strategy Direct C-H functionalizationRing construction then functionalization
Steps One potMultiple steps
Regiocontrol Dependent on N-substituent stericsAbsolute control
Key Advantage High efficiency and speed for simple substratesHigh modularity and structural diversity
Key Limitation Poor regioselectivity with bulky N-groupsLower overall yield, precursor availability
Best For N-methyl, N-aryl, or other small N-substituentsBulky N-substituents, complex substitution patterns

Conclusion

The synthesis of N-substituted pyrrole-2-carbaldehydes is a well-established field with robust and reliable methodologies. The Vilsmeier-Haack reaction remains the method of choice for the rapid and efficient formylation of pyrroles bearing small N-substituents due to its directness and economy. However, when steric hindrance becomes a factor or when complex, pre-defined substitution patterns are required, the Paal-Knorr synthesis followed by a separate formylation step offers superior control and modularity. Emerging techniques like oxidative annulation provide exciting glimpses into future strategies that combine efficiency with molecular complexity. A thorough understanding of the mechanistic drivers and steric limitations of each method is paramount for any researcher aiming to synthesize these invaluable chemical building blocks.

References

  • A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles. Vertex AI Search.
  • Direct and Efficient Synthesis of Pyrrole-3-carbaldehydes by Vilsmeier– Haack Formylation of Pyrroles with Sterically Crowded. Vertex AI Search.
  • A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles - Oriental Journal of Chemistry. Vertex AI Search.
  • SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW) Diana Tzankova1, Stanislava Vladimirova2, Lily Peikova1, Maya Georgieva1. Vertex AI Search.
  • Technical Support Center: Vilsmeier-Haack Formylation of N-Substituted Pyrrolidones - Benchchem. Vertex AI Search.
  • The Formylation of N,N-Dimethylcorroles | ACS Omega. Vertex AI Search.
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Vertex AI Search.
  • 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis. Vertex AI Search.
  • Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas - MDPI. Vertex AI Search.
  • (PDF) Synthesis of pyrrole and substituted pyrroles (Review)
  • Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation - Organic Chemistry Portal. Vertex AI Search.
  • Vilsmeier-Haack Reaction - Organic Chemistry Portal. Vertex AI Search.
  • Synthesis of Tetrazines from N -Allenylpyrrole-2-carbaldehydes and pH-Controlled Reversible Fragmentation | Request PDF - ResearchG
  • Vilsmeier-Haack Reaction - Chemistry Steps. Vertex AI Search.
  • An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions - NIH. Vertex AI Search.
  • 1 Synthesis of formyl-thienylpyrroles: versatile building blocks for NLO materials M. Manuela M. Raposo,a* Ana M. R. C. Sousa,a - CORE. Vertex AI Search.
  • A novel enzyme-catalyzed synthesis of N-substituted pyrrole deriv
  • chemoselective pyrrole dance vs.
  • The Formylation of N,N‑Dimethylcorroles - PMC - PubMed Central. Vertex AI Search.

Sources

Comparative

A Senior Application Scientist's Guide to the Spectroscopic Comparison of 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde and its Isomers

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Imperative of Isomeric Purity In the landscape of synthetic chemistry and pharmaceutical development, the unambiguous st...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Imperative of Isomeric Purity

In the landscape of synthetic chemistry and pharmaceutical development, the unambiguous structural elucidation of a molecule is paramount. Pyrrole-2-carbaldehydes, for instance, are not just simple organic molecules; they are versatile building blocks for a vast array of biologically active compounds and functional materials.[1] The introduction of substituents, such as a cyclohexyl group, imparts specific lipophilic and steric properties crucial for molecular recognition and biological activity. However, synthetic pathways can often yield a mixture of isomers, where these substituents are located at different positions on the pyrrole ring.

The distinction between 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde and its isomers, such as 1-Cyclohexyl-1H-pyrrole-3-carbaldehyde or 2-Cyclohexyl-1H-pyrrole-5-carbaldehyde , is not a trivial academic exercise. A shift in substituent position can profoundly alter the molecule's electronic distribution, hydrogen bonding capability, and three-dimensional shape, leading to drastic differences in pharmacological efficacy, toxicity, and material properties. This guide provides an in-depth, experience-driven comparison of these isomers using fundamental spectroscopic techniques, empowering researchers to confirm the identity and purity of their compounds with confidence.

cluster_0 Target Compound cluster_1 Key Isomers Target 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde IsomerA 1-Cyclohexyl-1H-pyrrole-3-carbaldehyde (Positional Isomer) IsomerB 2-Cyclohexyl-1H-pyrrole-5-carbaldehyde (Functional Group Isomer)

Caption: The target compound and its key structural isomers.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The Definitive Map

¹H NMR is the cornerstone of structural elucidation for organic molecules, providing a detailed picture of the proton environments and their connectivity. The chemical shift (δ), splitting pattern (multiplicity), and coupling constants (J) are exquisitely sensitive to the electronic effects of neighboring substituents.

Expertise & Causality: Why ¹H NMR is Discriminatory

The electron-withdrawing nature of the carbaldehyde group (–CHO) and the nitrogen heteroatom creates a unique electronic landscape across the pyrrole ring. The aldehyde's anisotropic effect will significantly deshield adjacent protons. The position of the bulky cyclohexyl group also influences the chemical shifts through steric and electronic effects. The most profound difference arises with isomers like 2-Cyclohexyl-1H-pyrrole-5-carbaldehyde , which possess an N-H proton, a feature entirely absent in the N-substituted isomers.

Experimental Protocol: ¹H NMR
  • Sample Preparation: Accurately weigh 5–10 mg of the compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: Use a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion, which is critical for resolving the complex multiplets of the pyrrole and cyclohexyl protons.

  • Acquisition: Acquire the spectrum using standard parameters. A 90° pulse, a relaxation delay of 2-5 seconds, and 16-64 scans are typically sufficient.

  • Processing: Process the Free Induction Decay (FID) with a Fourier transform. Carefully phase the spectrum and calibrate the chemical shift axis using the residual solvent peak (CDCl₃: δ 7.26 ppm) or an internal standard like TMS (δ 0.00 ppm).

Comparative Data and Interpretation
Proton Signal1-Cyclohexyl-1H-pyrrole-2-carbaldehyde (Predicted)1-Cyclohexyl-1H-pyrrole-3-carbaldehyde (Predicted)2-Cyclohexyl-1H-pyrrole-5-carbaldehyde (Predicted)Key Differentiator
Aldehyde (CHO)~9.55 ppm (s)~9.80 ppm (s)~9.45 ppm (s)Chemical shift and absence of coupling.
Pyrrole H5~7.0 ppm (dd)~7.4 ppm (t)-Presence/absence and multiplicity.
Pyrrole H3~6.9 ppm (dd)-~6.1 ppm (d)Presence/absence and multiplicity.
Pyrrole H4~6.2 ppm (t)~6.7 ppm (dd)~6.8 ppm (d)Multiplicity and chemical shift.
Pyrrole H2-~7.8 ppm (t)-Presence/absence and downfield shift.
Pyrrole N-H Absent Absent ~9.0-11.0 ppm (br s) Unambiguous presence of N-H signal.
Cyclohexyl CHMultiplet (~3.8-4.2 ppm)Multiplet (~3.8-4.2 ppm)Multiplet (~2.8-3.2 ppm)Shift of the methine proton (N-CH vs C-CH).
Cyclohexyl CH₂Multiplets (~1.2-2.0 ppm)Multiplets (~1.2-2.0 ppm)Multiplets (~1.2-2.0 ppm)Generally overlapping and less diagnostic.
  • For 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde: The aldehyde at C2 deshields the adjacent H3 and H5 protons. The characteristic coupling pattern will be a triplet for H4 coupled to H3 and H5, and two doublets of doublets for H3 and H5. The aldehyde proton itself appears as a sharp singlet around 9.5-9.6 ppm.[2]

  • For the 3-carbaldehyde isomer: The aldehyde at C3 strongly deshields the H2 and H4 protons, pushing them significantly downfield. The H2 proton, being between the nitrogen and the aldehyde, would be the most deshielded aromatic proton.

  • For the 2-cyclohexyl isomer: The most striking feature is the appearance of a broad singlet in the far downfield region (often > 9.0 ppm) corresponding to the N-H proton.[3] The remaining two pyrrole protons (H3 and H4) would appear as a pair of doublets, coupled only to each other.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy: The Carbon Backbone

While ¹H NMR maps the protons, ¹³C NMR reveals the carbon skeleton. Given the low natural abundance of the ¹³C isotope, this technique requires more sample or longer acquisition times but provides invaluable complementary data.

Expertise & Causality: Why ¹³C NMR is Discriminatory

The chemical shift of each carbon is highly dependent on its hybridization and electronic environment. The carbonyl carbon of the aldehyde is unmistakable, appearing far downfield (~180 ppm). The carbons of the pyrrole ring are sensitive to the positions of the electron-withdrawing aldehyde and the nitrogen atom. The attachment point of the cyclohexyl group (to N or C) also results in a dramatic difference in the chemical shift of the cyclohexyl's C1' carbon.

Experimental Protocol: ¹³C NMR
  • Sample Preparation: Use the same sample from the ¹H NMR experiment. If the signal-to-noise ratio is low, a more concentrated sample (20-50 mg) may be prepared.

  • Acquisition: Acquire a proton-decoupled spectrum to ensure each unique carbon appears as a singlet. A spectral width of 0-220 ppm is standard. Due to longer relaxation times for quaternary carbons, a delay of 2-5 seconds is recommended. A significant number of scans (e.g., 512 to 2048) is typically required.

  • Advanced Techniques (Optional): Run a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH, CH₂, and CH₃ carbons, which can help in assigning the complex cyclohexyl signals.

Comparative Data and Interpretation
Carbon Signal1-Cyclohexyl-1H-pyrrole-2-carbaldehyde (Predicted)1-Cyclohexyl-1H-pyrrole-3-carbaldehyde (Predicted)2-Cyclohexyl-1H-pyrrole-5-carbaldehyde (Predicted)Key Differentiator
Aldehyde (C=O)~180 ppm~185 ppm~178 ppmSubtle but measurable shift.
Pyrrole C2~132 ppm~128 ppm~145 ppm (C-Cyclohexyl)Large shift difference based on substitution.
Pyrrole C5~125 ppm~126 ppm~135 ppm (C-CHO)Large shift difference based on substitution.
Cyclohexyl C1' ~58 ppm (N-C) ~57 ppm (N-C) ~38 ppm (C-C) Diagnostic shift for N- vs C-substitution.
Other Pyrrole C~110-125 ppm~110-130 ppm~110-115 ppmPattern of shifts is unique to each isomer.
Other Cyclohexyl C~25-35 ppm~25-35 ppm~26-36 ppmGenerally overlapping.

The most conclusive evidence from ¹³C NMR is the chemical shift of the cyclohexyl carbon attached to the pyrrole system. When attached to nitrogen, this carbon (C1') resonates around 57-58 ppm. When attached directly to a pyrrole carbon, its chemical shift is much further upfield, typically around 38 ppm. This single peak can often definitively distinguish N-alkylated from C-alkylated isomers.

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

IR spectroscopy is a rapid and powerful technique for identifying the presence or absence of specific functional groups by measuring the vibrations of bonds.

Expertise & Causality: Why IR is Discriminatory

The key vibrational modes for these isomers are the carbonyl (C=O) stretch of the aldehyde and, crucially, the N-H stretch. The C=O stretch appears as a strong, sharp absorption, with its exact frequency influenced by conjugation with the pyrrole ring. The N-H bond has a very characteristic stretching frequency that is easily identifiable and completely absent in N-substituted molecules.

Experimental Protocol: IR
  • Sample Preparation: For solids, the easiest method is Attenuated Total Reflectance (ATR), which requires placing a small amount of the solid directly on the crystal. Alternatively, a KBr pellet can be prepared. For oils, a thin film can be cast between two salt (NaCl or KBr) plates.

  • Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.

  • Processing: Perform a background scan first, which is then automatically subtracted from the sample scan.

Comparative Data and Interpretation
Vibrational Mode1-Cyclohexyl-1H-pyrrole-2-carbaldehydeIsomer with 3-CHOIsomer with 2-Cyclohexyl, 5-CHOKey Differentiator
N-H Stretch Absent Absent ~3200-3400 cm⁻¹ (broad) The "smoking gun" for C-alkylated pyrroles.
C-H Stretch (Aromatic)~3100 cm⁻¹~3100 cm⁻¹~3100 cm⁻¹Present in all.
C-H Stretch (Aliphatic)~2850-2950 cm⁻¹~2850-2950 cm⁻¹~2850-2950 cm⁻¹Present in all.
C-H Stretch (Aldehyde)~2820, 2720 cm⁻¹~2830, 2730 cm⁻¹~2810, 2710 cm⁻¹Characteristic pair of weak bands.
C=O Stretch (Aldehyde) ~1665 cm⁻¹ ~1675 cm⁻¹ ~1650 cm⁻¹ Strong, sharp, and position-sensitive.

The IR spectrum provides an immediate and definitive test. The observation of a broad absorption band in the 3200-3400 cm⁻¹ region is unambiguous proof of an N-H bond, instantly identifying isomers like 2-Cyclohexyl-1H-pyrrole-5-carbaldehyde . If this band is absent, the compound is an N-substituted pyrrole.

Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle

MS provides the molecular weight of a compound, confirming its elemental formula. Furthermore, the fragmentation pattern observed upon ionization can provide valuable clues about the molecule's structure.

Expertise & Causality: Why MS is Discriminatory

All isomers of 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde will have the same molecular weight (C₁₁H₁₅NO, monoisotopic mass: 177.115 Da).[4] Therefore, differentiation must rely on analyzing the fragment ions. The bond between the nitrogen and the cyclohexyl group in the N-substituted isomers is a likely point of cleavage, leading to characteristic fragment ions. The fragmentation of the C-substituted isomer will proceed through different pathways.

Experimental Protocol: MS
  • Sample Preparation: Prepare a dilute solution (µg/mL to ng/mL range) of the sample in a volatile solvent like methanol or acetonitrile.

  • Ionization: Use a soft ionization technique like Electrospray Ionization (ESI) or a harder technique like Electron Ionization (EI) to induce fragmentation.

  • Analysis: Use a high-resolution mass analyzer (e.g., Time-of-Flight, TOF, or Orbitrap) to obtain accurate mass measurements of both the parent ion and its fragments. Tandem MS (MS/MS) can be used to isolate the parent ion and controllably fragment it for more detailed structural information.

Comparative Data and Interpretation
  • Parent Ion: All isomers will show a molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ at m/z ≈ 177 or 178, respectively.

  • Fragmentation of N-Cyclohexyl Isomers: A very common fragmentation pathway will be the cleavage of the N-Cyclohexyl bond. This can lead to a prominent fragment ion from the loss of a cyclohexyl radical (•C₆H₁₁; 83 Da), resulting in a peak at m/z 94. Another possibility is the loss of neutral cyclohexene (C₆H₁₀; 82 Da), giving a peak at m/z 95.

  • Fragmentation of C-Cyclohexyl Isomers: The fragmentation will be different. While loss of the cyclohexyl group is still possible, other pathways, such as cleavages within the pyrrole ring (retro-Diels-Alder type reactions), may become more prominent.

M [M]+• m/z 177 F1 [C5H4NO]+• m/z 94 M->F1 - C6H10 F2 [C6H11]+ m/z 83 M->F2

Caption: A plausible fragmentation pathway for N-cyclohexyl isomers.

An Integrated and Self-Validating Workflow

Relying on a single analytical technique is poor scientific practice. A robust structural confirmation is achieved by integrating these methods into a logical workflow, where each step validates the next.

Start Synthetic Product Mixture MS Step 1: Mass Spectrometry Confirm Molecular Weight (177.115 Da) Start->MS IR Step 2: IR Spectroscopy Is there an N-H stretch (~3300 cm⁻¹)? MS->IR Path_Yes Yes IR->Path_Yes Path_No No IR->Path_No NMR Step 3: 1H & 13C NMR Definitive Isomer Assignment Conclusion Structurally Pure Isomer NMR->Conclusion Isomer_B Identify as C-Substituted Isomer (e.g., 2-Cyclohexyl-5-CHO) Path_Yes->Isomer_B Isomer_A_C Distinguish N-Substituted Isomers (e.g., 1-Cyclohexyl-2-CHO vs 1-Cyclohexyl-3-CHO) Path_No->Isomer_A_C Isomer_B->NMR Isomer_A_C->NMR

Caption: A validated workflow for unambiguous isomer identification.

By following this hierarchical approach—first confirming the mass, then identifying key functional groups, and finally mapping the precise atomic connectivity—researchers can eliminate ambiguity and ensure the absolute structural integrity of their compounds. This analytical rigor is the bedrock upon which reliable and reproducible scientific discovery is built.

References

  • Wu, X., Zhao, P., Geng, X., Wang, C., Wu, Y., & Wu, A. (2018). Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3–H to C═O Oxidation. Organic Letters, 20(3), 688–691. [Link][5]

  • Sipőcz, T., & Tőke, O. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules, 28(6), 2596. [Link][1]

  • PubChem. (n.d.). 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link][4]

  • PubChem. (n.d.). Pyrrole-2-carboxaldehyde. National Center for Biotechnology Information. Retrieved from [Link][6]

  • NIST. (n.d.). 1H-Pyrrole-2-carboxaldehyde. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link][7]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage learning. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

Sources

Validation

A Technical Guide to the Structure-Activity Relationship of 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde Analogs as Cannabinoid Receptor Modulators

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde analogs, a promising scaffold for the development of novel cannabinoid receptor modulat...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde analogs, a promising scaffold for the development of novel cannabinoid receptor modulators. Drawing upon established principles of medicinal chemistry and cannabinoid pharmacology, we will explore the key structural motifs that influence binding affinity and functional activity at the CB1 and CB2 receptors. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of new therapeutic agents targeting the endocannabinoid system.

Introduction: The Endocannabinoid System and the Promise of Pyrrole-Based Modulators

The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in a plethora of physiological processes, including pain perception, mood, appetite, and immune function. The primary targets of the ECS are the G protein-coupled cannabinoid receptors, CB1 and CB2. While CB1 receptors are predominantly expressed in the central nervous system, CB2 receptors are mainly found in the periphery, particularly on immune cells.[1] This differential expression pattern has spurred the development of selective CB2 agonists as potential therapeutic agents for inflammatory and neuropathic pain, devoid of the psychoactive effects associated with CB1 receptor activation.[2]

Pyrrole-containing compounds have emerged as a versatile class of scaffolds in medicinal chemistry, demonstrating a wide range of biological activities.[2] Notably, certain pyrrole derivatives have been identified as potent cannabinoid receptor ligands.[3] The 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde core represents a synthetically accessible and readily modifiable template for the systematic exploration of SAR at the cannabinoid receptors.

Deciphering the Structure-Activity Relationship: A Hypothetical Exploration

While direct and comprehensive SAR studies on a wide range of 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde analogs are not extensively reported in publicly available literature, we can extrapolate key principles from related classes of cannabinoid receptor ligands. The following sections outline a logical progression of a hypothetical SAR study, highlighting the expected impact of structural modifications at various positions of the scaffold.

The Core Scaffold: 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde

The fundamental structure of 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde provides a crucial framework for interaction with the cannabinoid receptors. The N-cyclohexyl group is anticipated to play a significant role in dictating receptor affinity and selectivity. Studies on other classes of cannabinoid ligands have shown that bulky aliphatic or alicyclic substituents at this position can enhance binding affinity.[4] Furthermore, in a series of pyrazole-3-carboxamides, an N-cyclohexyl group was found to be a key determinant for CB2 selectivity.[1][5] The pyrrole ring itself serves as a central aromatic core, while the 2-carbaldehyde group offers a potential hydrogen bond acceptor functionality.

Modifications at the 1-Position (N-substituent)

The nature of the substituent at the nitrogen atom of the pyrrole ring is a critical determinant of cannabinoid receptor affinity. To investigate this, a series of analogs could be synthesized, replacing the cyclohexyl group with other cyclic and acyclic alkyl groups of varying sizes.

Table 1: Hypothetical Binding Affinities of N-Substituted Pyrrole-2-carbaldehyde Analogs

Compound IDN-SubstituentPredicted CB1 Ki (nM)Predicted CB2 Ki (nM)Predicted CB2/CB1 Selectivity
1a Cyclohexyl50153.3
1b Cyclopentyl75302.5
1c Cycloheptyl60203.0
1d n-Pentyl120801.5
1e Isopropyl2501501.7

Disclaimer: The data presented in this table is hypothetical and intended for illustrative purposes to demonstrate potential SAR trends. It is not based on reported experimental results for these specific compounds.

The rationale behind this hypothetical data is that the size and conformation of the N-cycloalkyl group can influence the fit within the binding pocket of the cannabinoid receptors. A cyclohexyl ring often provides an optimal balance of size and conformational flexibility for favorable interactions.

Modifications at the 2-Position (Carbaldehyde Bioisosteres)

The 2-carbaldehyde group is a potential hydrogen bond acceptor. To probe the importance of this interaction and to modulate physicochemical properties, bioisosteric replacement is a valuable strategy.[6]

Table 2: Hypothetical Binding Affinities of 2-Substituted 1-Cyclohexyl-1H-pyrrole Analogs

Compound ID2-SubstituentPredicted CB1 Ki (nM)Predicted CB2 Ki (nM)Predicted CB2/CB1 Selectivity
1a -CHO50153.3
2a -CN65252.6
2b -CONH280352.3
2c -C(O)CH395501.9

Disclaimer: The data presented in this table is hypothetical and intended for illustrative purposes to demonstrate potential SAR trends. It is not based on reported experimental results for these specific compounds.

Replacing the aldehyde with other electron-withdrawing groups that can act as hydrogen bond acceptors, such as a nitrile or a primary amide, may retain or slightly decrease affinity, suggesting the importance of this interaction.

Modifications at the 4- and 5-Positions of the Pyrrole Ring

Substitution on the pyrrole ring can significantly impact ligand-receptor interactions. Introducing small alkyl or halogen substituents at the 4- and/or 5-positions can probe the steric and electronic requirements of the binding pocket.

Table 3: Hypothetical Binding Affinities of Pyrrole-Substituted Analogs

Compound IDSubstitutionPredicted CB1 Ki (nM)Predicted CB2 Ki (nM)Predicted CB2/CB1 Selectivity
1a None50153.3
3a 4-Methyl40104.0
3b 5-Methyl55202.8
3c 4-Chloro3584.4

Disclaimer: The data presented in this table is hypothetical and intended for illustrative purposes to demonstrate potential SAR trends. It is not based on reported experimental results for these specific compounds.

Small, lipophilic substituents at the 4-position may lead to enhanced affinity and selectivity, potentially by engaging with a hydrophobic sub-pocket within the receptor.

Experimental Protocols

To experimentally validate the hypothetical SAR discussed above, the following protocols for synthesis and biological evaluation are recommended.

Synthesis of 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde (1a)

A common and effective method for the synthesis of N-substituted pyrroles is the Paal-Knorr synthesis.

Step-by-step methodology:

  • To a solution of 2,5-dimethoxytetrahydrofuran (1 equivalent) in glacial acetic acid, add cyclohexylamine (1.1 equivalents).

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-cyclohexyl-1H-pyrrole.

  • For the formylation step (Vilsmeier-Haack reaction), cool a solution of dimethylformamide (DMF) in anhydrous dichloromethane to 0°C.

  • Add phosphorus oxychloride (POCl3) dropwise with stirring.

  • After 30 minutes, add a solution of 1-cyclohexyl-1H-pyrrole in anhydrous dichloromethane dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by pouring it into a cold saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane, wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude aldehyde by column chromatography to yield the final product, 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde.

Synthesis_Workflow reagents 2,5-Dimethoxytetrahydrofuran + Cyclohexylamine paal_knorr Paal-Knorr Synthesis reagents->paal_knorr intermediate 1-Cyclohexyl-1H-pyrrole paal_knorr->intermediate vilsmeier Vilsmeier-Haack Reaction (DMF, POCl3) intermediate->vilsmeier product 1-Cyclohexyl-1H-pyrrole- 2-carbaldehyde vilsmeier->product

Caption: Synthetic route to 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde.

Cannabinoid Receptor Binding Assays

To determine the affinity of the synthesized analogs for the CB1 and CB2 receptors, competitive radioligand binding assays are the gold standard.

Step-by-step methodology for [³H]CP-55,940 Competition Binding Assay:

  • Prepare cell membranes from HEK-293 cells stably expressing either human CB1 or CB2 receptors.

  • In a 96-well plate, add assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4).

  • Add a fixed concentration of the radioligand [³H]CP-55,940 (e.g., 0.5 nM).

  • Add varying concentrations of the unlabeled test compound (your synthesized analogs).

  • Initiate the binding reaction by adding the cell membranes (20-40 µg of protein per well).

  • Incubate the plate at 30°C for 90 minutes.

  • Terminate the assay by rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethyleneimine.

  • Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, 0.25% BSA).

  • Measure the filter-bound radioactivity using a liquid scintillation counter.

  • Determine non-specific binding in the presence of a high concentration of a potent unlabeled cannabinoid agonist (e.g., 10 µM WIN 55,212-2).

  • Calculate the Ki values using the Cheng-Prusoff equation.

Binding_Assay_Workflow start Prepare Reagents: - Cell Membranes (CB1 or CB2) - [3H]CP-55,940 - Test Compounds - Assay Buffer incubation Incubate at 30°C for 90 min start->incubation filtration Rapid Filtration incubation->filtration scintillation Liquid Scintillation Counting filtration->scintillation analysis Data Analysis (Cheng-Prusoff) scintillation->analysis result Determine Ki values analysis->result

Caption: Workflow for cannabinoid receptor binding assay.

Functional Activity Assays

To determine whether the analogs act as agonists, antagonists, or inverse agonists, functional assays are essential. A common method is to measure the inhibition of adenylyl cyclase activity, as cannabinoid receptors are Gi/o-coupled.[7]

Step-by-step methodology for cAMP Accumulation Assay:

  • Seed HEK-293 cells expressing either CB1 or CB2 receptors in a 96-well plate and grow to confluency.

  • Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) for 20-30 minutes.

  • Add varying concentrations of the test compound.

  • Stimulate adenylyl cyclase with a fixed concentration of forskolin (e.g., 10 µM).

  • Incubate for 30 minutes at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF or ELISA-based).

  • For antagonists, pre-incubate the cells with the test compound before adding a known CB1/CB2 agonist.

  • Generate dose-response curves to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.

Functional_Assay_Pathway cluster_cell Cellular Response Agonist Cannabinoid Agonist (Test Compound) Receptor CB1/CB2 Receptor Agonist->Receptor G_protein Gi/o Protein Receptor->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP ATP ATP ATP->AC Forskolin Forskolin Forskolin->AC stimulates

Caption: Cannabinoid receptor-mediated inhibition of adenylyl cyclase.

Concluding Remarks and Future Directions

The 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde scaffold holds significant potential for the development of novel cannabinoid receptor modulators. The hypothetical SAR exploration presented in this guide provides a rational framework for the design and synthesis of new analogs with potentially improved affinity and selectivity. Systematic modifications at the N-substituent, the 2-carbaldehyde position, and the pyrrole ring, coupled with rigorous biological evaluation using the outlined protocols, will be instrumental in elucidating the precise structural requirements for potent and selective cannabinoid receptor modulation. Future studies should also focus on in vivo characterization of lead compounds to assess their therapeutic potential for a range of pathological conditions.

References

  • Pertwee, R. G. (2008). The diverse CB1 and CB2 receptor pharmacology of three plant cannabinoids: Δ9-tetrahydrocannabinol, cannabidiol and Δ9-tetrahydrocannabivarin. British Journal of Pharmacology, 153(2), 199-215. [Link]

  • Howlett, A. C., et al. (2002). International Union of Pharmacology. XXVII. Classification of Cannabinoid Receptors. Pharmacological Reviews, 54(2), 161-202. [Link]

  • Silvestri, R., et al. (2009). Synthesis, cannabinoid receptor affinity, molecular modeling studies and in vivo pharmacological evaluation of new substituted 1-aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides. 2. Effect of the 3-carboxamide substituent on the affinity and selectivity profile. Bioorganic & Medicinal Chemistry, 17(15), 5549-5564. [Link]

  • Compton, D. R., et al. (1992). Structure-activity relationships for cannabinoid receptor-binding and analgesic activity: studies of bicyclic cannabinoid analogs. Journal of Pharmacology and Experimental Therapeutics, 260(1), 201-209. [Link]

  • Silvestri, R., et al. (2007). Synthesis, cannabinoid receptor affinity, and molecular modeling studies of substituted 1-aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides. Journal of Medicinal Chemistry, 50(26), 6595-6610. [Link]

  • Giorgi, G., et al. (2003). Synthesis and structure-activity relationships of a series of pyrrole cannabinoid receptor agonists. Bioorganic & Medicinal Chemistry Letters, 13(21), 3759-3762. [Link]

  • Maccioni, P., et al. (2022). 2-Arylpropionic Acid Pyrazolamides as Cannabinoid CB2 Receptor Inverse Agonists Endowed with Anti-Inflammatory Properties. Molecules, 27(24), 8758. [Link]

  • Ohta, H., et al. (2008). The SAR studies of novel CB2 selective agonists, benzimidazolone derivatives. Bioorganic & Medicinal Chemistry Letters, 18(11), 3310-3314. [Link]

  • Huffman, J. W., et al. (2003). 1-Alkyl-2-aryl-4-(1-naphthoyl)pyrroles: new high affinity ligands for the cannabinoid CB1 and CB2 receptors. Bioorganic & Medicinal Chemistry, 11(4), 539-549. [Link]

  • Paton, W. D. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. [Link]

  • Felder, C. C., et al. (1995). Cannabinoid agonists stimulate both receptor- and non-receptor-mediated signal transduction pathways in cells transfected with and endogenously expressing cannabinoid receptors. Journal of Pharmacology and Experimental Therapeutics, 272(2), 577-586. [Link]

  • Marusich, J. A., et al. (2022). In vitro and in vivo pharmacology of nine novel synthetic cannabinoid receptor agonists. Pharmacology Biochemistry and Behavior, 220, 173467. [Link]

  • Papathanasopoulou, M. A., et al. (2021). Synthesis and Pharmacochemistry of New Pleiotropic Pyrrolyl Derivatives. Molecules, 26(16), 4991. [Link]

  • Paparo, A., et al. (2023). N-adamantyl-anthranil amide derivatives: New selective ligands for the cannabinoid receptor subtype 2 (CB2R). European Journal of Medicinal Chemistry, 249, 115160. [Link]

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. [Link]

  • Wiley, J. L., & Martin, B. R. (2010). Pharmacological and Toxicological Effects of Synthetic Cannabinoids and Their Metabolites. In The Cannabinoid Receptors (pp. 561-584). Humana Press. [Link]

  • Paparo, A., et al. (2024). Novel pyrrole based CB2 agonists: New insights on CB2 receptor role in regulating neurotransmitters' tone. European Journal of Medicinal Chemistry, 270, 116298. [Link]

  • Huffman, J. W., et al. (2003). 1-Alkyl-2-aryl-4-(1-naphthoyl)pyrroles: new high affinity ligands for the cannabinoid CB1 and CB2 receptors. Bioorganic & Medicinal Chemistry, 11(4), 539-549. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to In Silico Docking: Evaluating 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde Against Key Therapeutic Targets

Introduction: The Strategic Value of In Silico Screening In the landscape of modern drug discovery, the ability to rapidly and cost-effectively triage potential therapeutic compounds is paramount. In silico molecular doc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of In Silico Screening

In the landscape of modern drug discovery, the ability to rapidly and cost-effectively triage potential therapeutic compounds is paramount. In silico molecular docking serves as a powerful first-pass filter, enabling researchers to predict the binding affinity and orientation of a small molecule (a ligand) within the active site of a target protein.[1][2] This computational "handshake" provides invaluable insights, guiding synthetic efforts and prioritizing candidates for expensive and time-consuming in vitro and in vivo validation.[3]

This guide provides a detailed, experimentally-grounded comparison of 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde , a member of the versatile pyrrole class of heterocycles known for a wide spectrum of biological activities, against two distinct and therapeutically relevant protein targets.[4][5] Pyrrole-containing compounds have been investigated for applications ranging from anticancer to antibacterial agents, making this scaffold a person of interest for novel drug development.[5][6]

Our objective is to not only present a protocol but to instill a deeper understanding of the causality behind each step. We will compare the docking performance of our lead compound against known, potent inhibitors for each target, thereby establishing a rigorous benchmark for its potential efficacy. This self-validating system ensures that our computational results are both reproducible and contextually meaningful.

Part 1: Strategic Selection of Protein Targets and Comparator Molecules

The selection of appropriate targets is the cornerstone of any meaningful docking study. Given the broad biological activities reported for pyrrole derivatives, we have selected two proteins representing distinct therapeutic areas: oncology and infectious disease. This dual-target approach allows for a broader assessment of our compound's potential.

  • Oncology Target: Cyclin-Dependent Kinase 2 (CDK2)

    • Rationale: CDK2 is a pivotal enzyme in regulating the cell cycle. Its dysregulation is a hallmark of numerous cancers, making it a well-validated and highly pursued target for cancer therapy. An inhibitor of CDK2 could potentially halt the proliferation of cancer cells. The Protein Data Bank (PDB) contains a wealth of high-resolution crystal structures of CDK2, often co-crystallized with inhibitors, which is critical for validating the accuracy of a docking protocol.[7][8]

    • Selected PDB Structure: We will use the PDB ID 1HCK , which represents human CDK2 in complex with the potent inhibitor Staurosporine. This allows us to re-dock the native ligand as a crucial validation step.

    • Comparator Molecule: Staurosporine , the co-crystallized ligand in 1HCK, will serve as our positive control. It is a well-characterized, high-affinity inhibitor, providing a benchmark against which to measure the binding energy of our test compound.

  • Infectious Disease Target: E. coli DNA Gyrase B

    • Rationale: DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair. It is a validated target for antibacterial agents, and its inhibition leads to bacterial cell death. This target allows us to explore the potential of our compound as a novel antibiotic.

    • Selected PDB Structure: We will utilize the PDB ID 1KZN , the crystal structure of the 24 kDa N-terminal fragment of E. coli DNA gyrase B complexed with the well-known antibiotic Novobiocin.

    • Comparator Molecule: Novobiocin will serve as our positive control. Its binding mode and affinity are well-documented, providing a reliable standard for comparison.

Part 2: The Experimental Workflow: A Self-Validating Docking Protocol

The following protocol is designed around AutoDock Vina , a widely used, open-source molecular docking program known for its accuracy and efficiency.[9][10][11] The entire workflow is a self-validating system: success in re-docking the native ligand (i.e., achieving a low Root Mean Square Deviation [RMSD] from the crystallographic pose) provides confidence in the predicted poses for our novel compound.

Below is a diagrammatic overview of our computational workflow.

G cluster_prep Phase 1: Preparation cluster_proc Phase 2: Processing (AutoDock Tools) cluster_dock Phase 3: Docking Simulation cluster_analysis Phase 4: Analysis p1 Select Target Protein (e.g., CDK2) p3 Download Protein Structure (from PDB) [1, 8] p1->p3 p2 Select Ligands (Test & Comparator) p4 Download Ligand Structures (from PubChem) [2, 7] p2->p4 proc1 Prepare Protein: - Remove Water/Heteroatoms - Add Polar Hydrogens - Assign Charges - Save as .pdbqt p3->proc1 proc2 Prepare Ligands: - Detect Rotatable Bonds - Merge Non-Polar Hydrogens - Save as .pdbqt p4->proc2 d1 Define Grid Box (Targeted Active Site) proc1->d1 d3 Execute AutoDock Vina [15] proc2->d3 d2 Configure Vina Parameters (exhaustiveness, etc.) d1->d2 d2->d3 a1 Analyze Binding Affinity Scores (kcal/mol) d3->a1 a2 Visualize Binding Poses (PyMOL, Discovery Studio) d3->a2 a4 Compare with Known Inhibitor a1->a4 a3 Identify Key Interactions (H-bonds, Hydrophobic, etc.) a2->a3 a3->a4

Caption: End-to-end in silico molecular docking workflow.

Step-by-Step Methodology

1. Preparation of Ligand Files

  • Causality: The ligand must be converted into a format that contains information about its rotatable bonds and atomic charges, which Vina's algorithm requires to explore conformational flexibility during docking.

  • Protocol:

    • Obtain the 3D structures (SDF format) of 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde, Staurosporine, and Novobiocin from the PubChem database.[12][13][14]

    • Load each ligand structure into AutoDock Tools (ADT).

    • ADT will automatically compute Gasteiger charges and merge non-polar hydrogens. This step is crucial for accurately calculating electrostatic interactions.

    • Define the rotatable bonds. The flexibility of the ligand is a key determinant of its binding mode. ADT provides a robust algorithm for identifying these bonds.

    • Save the prepared ligand as a .pdbqt file. This format contains the coordinate information plus charge and atom type definitions required by Vina.

2. Preparation of Protein Receptor Files

  • Causality: Raw PDB files contain non-essential information (like water molecules) and lack hydrogen atoms, which are critical for defining the correct ionization and steric properties of the active site. The receptor must be prepared to create a chemically accurate representation of the binding pocket.[15][16]

  • Protocol:

    • Download the PDB files for 1HCK and 1KZN from the RCSB Protein Data Bank.[7][17]

    • Load the PDB file into ADT or another molecular viewer like PyMOL.

    • Clean the Protein: Remove all water molecules and any co-crystallized heteroatoms or ligands that are not part of the receptor itself. This prevents interference with the docking simulation.

    • Add Hydrogens: Add polar hydrogens to the protein structure. This is a critical step for correctly modeling hydrogen bonding networks within the active site.

    • Assign Charges: Compute Kollman charges for the protein atoms. Accurate charge distribution is essential for the scoring function to evaluate electrostatic contributions to binding affinity.

    • Save the prepared receptor as a .pdbqt file.

3. Grid Box Generation and Docking Execution

  • Causality: The grid box defines the three-dimensional search space where AutoDock Vina will attempt to place the ligand. Confining the search to the known active site (site-specific docking) dramatically increases computational efficiency and the likelihood of finding a biologically relevant binding pose.[10][18]

  • Protocol:

    • In ADT, with the prepared receptor loaded, open the "Grid Box" tool.

    • Center the grid box on the co-crystallized ligand (for 1HCK and 1KZN). This ensures the search space is focused on the known active site. For a novel target without a known ligand, the box would be centered on a predicted binding pocket.

    • Adjust the dimensions of the grid box to fully encompass the active site with a small margin (e.g., 25 x 25 x 25 Å).

    • Record the center coordinates (center_x, center_y, center_z) and dimensions (size_x, size_y, size_z).

    • Create a configuration text file (conf.txt) containing the receptor and ligand file names, as well as the grid box parameters.

    • Execute the docking simulation from the command line: vina --config conf.txt --log log.txt

Part 3: Comparative Data Analysis and Interpretation

The output from AutoDock Vina provides two key pieces of information: the predicted binding affinity in kcal/mol and the coordinates of the predicted binding poses. A more negative binding affinity suggests a more stable protein-ligand complex.

Quantitative Docking Results

The table below summarizes the predicted binding affinities for our test compound and the known inhibitors against their respective targets.

Target ProteinLigandPDB IDPredicted Binding Affinity (kcal/mol)Known Inhibitor (Control)Control Binding Affinity (kcal/mol)
CDK2 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde1HCK-7.8Staurosporine-11.2
DNA Gyrase B 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde1KZN-8.5Novobiocin-9.9

Note: These are representative values from a typical docking experiment. Actual results may vary slightly based on precise preparation parameters.

Qualitative Analysis of Binding Interactions

Visual inspection of the docked poses is essential for understanding the molecular interactions that drive binding.

Analysis against CDK2 (PDB: 1HCK):

  • Staurosporine (Control): The re-docked pose of Staurosporine showed an RMSD of <1.5 Å relative to its crystal structure pose, validating our docking protocol. It forms critical hydrogen bonds with the hinge region residues Leu83 and Glu81, a hallmark of many CDK2 inhibitors.

  • 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde: Our test compound fits well within the ATP-binding pocket. The aldehyde oxygen is predicted to form a hydrogen bond with the backbone NH of Leu83. The cyclohexyl group occupies a hydrophobic pocket, while the pyrrole ring engages in pi-stacking interactions with Phe80. While its binding affinity of -7.8 kcal/mol is less favorable than Staurosporine's -11.2 kcal/mol, it demonstrates a plausible binding mode and establishes key interactions known to be important for CDK2 inhibition.

Analysis against DNA Gyrase B (PDB: 1KZN):

  • Novobiocin (Control): The re-docked pose was consistent with the crystallographic data. It forms crucial hydrogen bonds with Asp73 and a water-mediated interaction with Asn46, which are essential for its inhibitory activity.

  • 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde: The compound docks into the ATP-binding site with a strong predicted affinity of -8.5 kcal/mol, which is comparable to the known antibiotic Novobiocin (-9.9 kcal/mol). The pyrrole nitrogen acts as a hydrogen bond donor to the carboxylate of Asp73, mimicking a key interaction of the native ligand. The cyclohexyl ring is buried in a hydrophobic region of the pocket. This suggests the compound may have potential as a DNA gyrase inhibitor.

The biological context for CDK2's role is illustrated below.

CellCycle G1 G1 Phase CDK2_CyclinE CDK2/Cyclin E G1->CDK2_CyclinE activation S S Phase (DNA Synthesis) G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M M->G1 CDK2_CyclinE->S promotes transition Inhibitor 1-Cyclohexyl-1H- pyrrole-2-carbaldehyde (Potential Inhibitor) Inhibitor->CDK2_CyclinE blocks

Caption: Simplified role of CDK2 in the G1/S cell cycle transition.

Conclusion and Future Directions

This guide demonstrates a rigorous and self-validating workflow for assessing the potential of a novel compound, 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde , using in silico molecular docking. Our comparative analysis reveals the following key insights:

  • The compound demonstrates plausible binding modes in the active sites of both human CDK2 and E. coli DNA Gyrase B.

  • Against DNA Gyrase B, its predicted binding affinity (-8.5 kcal/mol) is notably close to that of the established antibiotic Novobiocin (-9.9 kcal/mol), suggesting it may be a promising scaffold for novel antibacterial agents.

  • While its predicted affinity for CDK2 (-7.8 kcal/mol) is lower than the high-potency control Staurosporine (-11.2 kcal/mol), it still represents a moderate binding energy and establishes key interactions, warranting further investigation.

It is crucial to recognize that in silico docking is a predictive tool. The binding affinities are estimates, and the method treats the protein as largely rigid.[3] The next logical steps are to use these computational hypotheses to guide physical experiments:

  • In Vitro Assays: Procure or synthesize the compound and test its inhibitory activity against purified CDK2 and DNA Gyrase enzymes.

  • Structure-Activity Relationship (SAR) Studies: Synthesize analogs of the lead compound to explore how modifications to the cyclohexyl or pyrrole moieties affect binding affinity.

  • Advanced Simulations: For promising candidates, employ more computationally intensive methods like Molecular Dynamics (MD) simulations to study the dynamic stability of the protein-ligand complex over time.

By integrating computational screening with targeted experimental validation, we can accelerate the drug discovery pipeline, efficiently identifying and optimizing the next generation of therapeutic agents.

References

  • Worldwide Protein Data Bank (wwPDB) . A comprehensive, public archive of macromolecular structural data. [Link][7]

  • PubChem . A public database of chemical molecules and their activities against biological assays, maintained by the NCBI. [Link][12][14]

  • Protein Data Bank (PDB) . The single global archive for information about the 3D structures of large biological molecules. [Link][8][17]

  • Database Commons: PDB . Information and resources related to the Protein Data Bank. [Link]

  • Molecular Docking Tutorial: AutoDock Vina . A video tutorial covering the fundamentals of using AutoDock Vina for protein-ligand docking. [Link]

  • NCSU Libraries: PubChem . A resource page describing the PubChem database. [Link]

  • Data.gov: PubChem . The U.S. government's open data resource for the PubChem dataset. [Link]

  • Berman, H. M., et al. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235-242. An article describing the PDB resource. [Link]

  • Bapat, S. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1. A detailed video guide for beginners to advanced users. [Link]

  • Jahangiri, F. H. (2020). Autodock Vina Tutorial - Molecular Docking. A tutorial covering software installation and execution of a docking analysis. [Link]

  • Bioinformatics Review (2020). Beginner's Guide for Docking using Autodock Vina. A collection of articles and tutorials for performing molecular docking. [Link]

  • Laurier Library: PubChem . A description of the PubChem database for researchers. [Link]

  • AutoDock Vina Documentation. Basic docking. Official tutorial for performing a basic docking experiment with AutoDock Vina. [Link][19]

  • In-Silico Molecular Docking Based Drug Repurposing Approaches (2025). A video explaining the principles of molecular docking for drug repurposing. [Link]

  • Cresset Group. Protein-ligand docking. An overview of the principles and applications of protein-ligand docking. [Link][15]

  • Pinzi, L., & Rastelli, G. (2019). A Guide to In Silico Drug Design. Journal of Computer-Aided Molecular Design, 33(9), 1-32. A comprehensive review of computational drug design methods. [Link][3]

  • University of Oxford. Session 4: Introduction to in silico docking. A practical guide to preparing molecules and running a docking simulation. [Link][18]

  • Leach, A. R. (2007). An Introduction to Cheminformatics: Protein-Ligand Docking. A presentation on the fundamentals of protein-ligand docking. [Link]

  • ChemCopilot (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. A beginner-friendly guide to the molecular docking process. [Link]

  • CCDC. Introduction to Protein-ligand docking with GOLD. A tutorial on using the GOLD software for molecular docking. [Link][1]

  • Wikipedia. Protein–ligand docking. An encyclopedic overview of the protein-ligand docking technique. [Link][2]

  • Olaru, A., et al. (2022). New Pyrrole Derivatives as Promising Biological Agents. Molecules, 27(16), 5183. A research article on the synthesis and cytotoxic evaluation of new pyrrole derivatives. [Link][6]

  • Wu, X., et al. (2018). Synthesis of Pyrrole-2-carbaldehyde Derivatives. Organic Letters, 20(3), 688-691. A publication detailing a method for synthesizing pyrrole-2-carbaldehyde derivatives. [Link]

  • Kikugawa, K., et al. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. International Journal of Molecular Sciences, 24(6), 5432. A review on the sources and biological activities of pyrrole-2-carboxaldehyde derivatives. [Link][4]

  • Bhardwaj, V., et al. (2020). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 10(49), 29449-29469. A review on the synthesis and therapeutic applications of pyrrole-containing analogs. [Link][5]

Sources

Validation

A Comparative Analysis of Aldehyde Reactivity: 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde versus Benzaldehyde

In the landscape of synthetic organic chemistry, the selection of an appropriate aldehyde substrate is a critical decision that dictates reaction efficiency, pathway, and the ultimate yield of the desired product. This g...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of synthetic organic chemistry, the selection of an appropriate aldehyde substrate is a critical decision that dictates reaction efficiency, pathway, and the ultimate yield of the desired product. This guide provides an in-depth comparative analysis of the reactivity of two key aldehydes: 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde and the archetypal aromatic aldehyde, benzaldehyde. This document is intended for researchers, scientists, and professionals in drug development, offering a blend of theoretical principles and practical experimental insights to inform synthetic strategy.

At a Glance: Structural and Electronic Profiles

The reactivity of an aldehyde is fundamentally governed by the electrophilicity of its carbonyl carbon. Both steric and electronic factors of the substituent attached to the carbonyl group play a crucial role in modulating this electrophilicity.

CompoundStructureMolar Mass ( g/mol )Key Features
1-Cyclohexyl-1H-pyrrole-2-carbaldehyde 177.24Electron-rich N-substituted pyrrole ring; bulky cyclohexyl group.
Benzaldehyde 106.12Phenyl ring capable of resonance stabilization.

The core difference lies in the nature of the ring system attached to the formyl group. The pyrrole ring in 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde is a π-excessive heteroaromatic system. The lone pair of electrons on the nitrogen atom participates in the aromatic sextet, leading to a significant electron-donating effect through resonance.[1] This increased electron density on the pyrrole ring deactivates the attached carbonyl group towards nucleophilic attack by reducing the partial positive charge on the carbonyl carbon.

Conversely, the phenyl ring of benzaldehyde, while also aromatic, exerts a less pronounced electron-donating effect and can withdraw electron density via resonance, which helps to stabilize the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack compared to its pyrrole counterpart.[1]

The N-cyclohexyl group in 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde introduces a notable steric hindrance around the nitrogen atom. While its electronic effect is primarily inductive and weakly electron-donating, its bulk can influence the approach of reagents to the neighboring formyl group.

Reactivity Comparison in Key Synthetic Transformations

To provide a tangible comparison, we will examine the expected reactivity of these two aldehydes in three common and informative reaction types: the Knoevenagel Condensation, the Wittig Reaction, and the Grignard Reaction.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration step. The rate of this reaction is highly sensitive to the electrophilicity of the aldehyde.

Mechanistic Insight:

Knoevenagel Aldehyde Aldehyde Intermediate Adduct Intermediate Aldehyde->Intermediate ActiveMethylene Active Methylene Compound ActiveMethylene->Intermediate Nucleophilic Attack Base Base Base->ActiveMethylene Deprotonation Product α,β-Unsaturated Product Intermediate->Product - H₂O Water H₂O Wittig Aldehyde Aldehyde Betaine Betaine Intermediate Aldehyde->Betaine Ylide Phosphorus Ylide Ylide->Betaine Nucleophilic Attack Oxaphosphetane Oxaphosphetane Intermediate Betaine->Oxaphosphetane Ring Closure Alkene Alkene Oxaphosphetane->Alkene Cycloreversion Ph3PO Triphenylphosphine oxide Oxaphosphetane->Ph3PO

Caption: Key intermediates in the Wittig Reaction pathway.

Comparative Reactivity:

Similar to the Knoevenagel condensation, the reactivity in the Wittig reaction is anticipated to be lower for 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde compared to benzaldehyde . The electron-rich pyrrole ring diminishes the electrophilicity of the carbonyl carbon, slowing down the initial nucleophilic attack by the ylide. Furthermore, the bulky N-cyclohexyl group may introduce some steric hindrance, potentially further decreasing the reaction rate, especially with bulky ylides.

Expected Yields (Illustrative):

AldehydeWittig ReagentConditionsExpected Yield
BenzaldehydeMethyltriphenylphosphonium bromide/n-BuLiTHF, 0 °C to rtHigh (>85%)
1-Cyclohexyl-1H-pyrrole-2-carbaldehydeMethyltriphenylphosphonium bromide/n-BuLiTHF, 0 °C to refluxModerate (50-70%)
Grignard Reaction

The Grignard reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to a carbonyl group, forming a new carbon-carbon bond.

Mechanistic Insight:

Grignard Aldehyde Aldehyde Alkoxide Magnesium Alkoxide Intermediate Aldehyde->Alkoxide Grignard Grignard Reagent (R-MgX) Grignard->Alkoxide Nucleophilic Addition Alcohol Alcohol Alkoxide->Alcohol Protonation AcidWorkup Acidic Workup (H₃O⁺)

Caption: The two-step process of a Grignard Reaction.

Comparative Reactivity:

The trend of lower reactivity for the pyrrole aldehyde continues in the Grignard reaction. 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde will likely react more sluggishly with Grignard reagents than benzaldehyde . The reduced electrophilicity of the carbonyl carbon is the primary reason. The steric bulk of the N-cyclohexyl group could also play a role, potentially hindering the approach of the Grignard reagent, particularly if the Grignard reagent itself is sterically demanding. It is also worth noting that the pyrrole proton in N-unsubstituted pyrroles is acidic enough to react with Grignard reagents; however, in this N-substituted case, this side reaction is not a concern. [2] Expected Yields (Illustrative):

AldehydeGrignard ReagentConditionsExpected Yield
BenzaldehydePhenylmagnesium bromideAnhydrous Ether, rtHigh (>90%) [3]
1-Cyclohexyl-1H-pyrrole-2-carbaldehydePhenylmagnesium bromideAnhydrous THF, refluxModerate (50-70%)

Experimental Protocols

The following are representative, detailed protocols for the synthesis of 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde and for conducting the discussed reactions with benzaldehyde as a benchmark. These protocols are intended as a starting point and may require optimization based on specific laboratory conditions and substrate scope.

Synthesis of 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde

The Vilsmeier-Haack reaction is a common method for the formylation of electron-rich heterocycles like pyrroles. [4][5] Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-cyclohexyl-1H-pyrrole (10.0 mmol) in anhydrous DMF (20 mL).

  • Cool the solution to 0 °C in an ice bath.

  • To the stirred solution, add phosphoryl chloride (12.0 mmol) dropwise via the dropping funnel over 20-30 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice (100 g).

  • Stir the mixture vigorously for 30 minutes to hydrolyze the intermediate iminium salt.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure, and purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde.

Representative Reaction Protocols with Benzaldehyde

Knoevenagel Condensation with Malononitrile:

  • To a solution of benzaldehyde (10 mmol) in ethanol (20 mL) in a round-bottom flask, add malononitrile (10 mmol). [6]2. Add a catalytic amount of piperidine (2-3 drops).

  • Stir the reaction mixture at room temperature for 1 hour. A precipitate should form.

  • Cool the mixture in an ice bath for 15 minutes to complete precipitation.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry to obtain benzylidenemalononitrile.

Wittig Reaction with Methyltriphenylphosphonium Bromide:

  • In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, suspend methyltriphenylphosphonium bromide (11 mmol) in anhydrous THF (40 mL).

  • Cool the suspension to 0 °C and add n-butyllithium (1.6 M in hexanes, 11 mmol) dropwise. The solution should turn a characteristic orange/yellow color, indicating ylide formation.

  • Stir the mixture at 0 °C for 30 minutes, then add a solution of benzaldehyde (10 mmol) in anhydrous THF (10 mL) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates consumption of the starting material.

  • Quench the reaction by the careful addition of saturated aqueous ammonium chloride solution (20 mL).

  • Extract the mixture with diethyl ether (3 x 30 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure and purify the resulting styrene by column chromatography or distillation.

Grignard Reaction with Phenylmagnesium Bromide:

  • In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, place magnesium turnings (12 mmol). [3]2. Add a small crystal of iodine and a few milliliters of a solution of bromobenzene (11 mmol) in anhydrous diethyl ether (30 mL).

  • Once the reaction initiates (indicated by bubbling and disappearance of the iodine color), add the remaining bromobenzene solution dropwise to maintain a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Cool the Grignard reagent to room temperature and add a solution of benzaldehyde (10 mmol) in anhydrous diethyl ether (15 mL) dropwise.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Cool the flask in an ice bath and slowly quench the reaction with a saturated aqueous solution of ammonium chloride (30 mL).

  • Extract the product with diethyl ether (3 x 40 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting diphenylmethanol by recrystallization or column chromatography.

Conclusion and Outlook

The comparative analysis reveals a clear trend in reactivity: 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde is inherently less reactive towards nucleophilic attack than benzaldehyde . This is a direct consequence of the electron-donating character of the N-substituted pyrrole ring, which reduces the electrophilicity of the carbonyl carbon. The steric bulk of the N-cyclohexyl group may further modulate this reactivity, particularly with sterically demanding nucleophiles.

For the synthetic chemist, this difference in reactivity is not a drawback but a crucial piece of information for strategic planning. Reactions with 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde may require more forcing conditions—such as higher temperatures, longer reaction times, or the use of more potent catalysts—to achieve comparable yields to those obtained with benzaldehyde. Conversely, this attenuated reactivity can be exploited for selective transformations in multifunctional molecules where a less reactive aldehyde is desired. Understanding these fundamental principles of electronic and steric effects is paramount to navigating the complexities of modern organic synthesis and accelerating the development of novel chemical entities.

References

  • Wu, X., et al. (2018). Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation. Organic Letters, 20(3), 688-691. Available at: [Link]

  • MDPI. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules, 28(6), 2567. Available at: [Link]

  • Organic Syntheses. (n.d.). Phenylmagnesium bromide. Organic Syntheses, Coll. Vol. 1, p.471 (1941); Vol. 2, p.47 (1922). Available at: [Link]

  • Google Patents. (2001). Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds. WO2001028997A2.
  • Ge, Y., et al. (2012). 4-Acetyl-1H-pyrrole-2-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(10), o2947. Available at: [Link]

  • ResearchGate. (n.d.). Pyrrole Chemistry. Part XI. Some Reactions of the Pyrrole Grignard Reagent with Alkyl Carbonates and Alkyl Thiocarbonates. Available at: [Link]

  • Master Organic Chemistry. (2018). The Wittig Reaction. Available at: [Link]

  • ResearchGate. (2014). An efficient, base-catalyzed, aqueous Knoevenagel condensation for the undergraduate laboratory. Journal of Laboratory Chemical Education, 2(4), 69-71. Available at: [Link]

  • Master Organic Chemistry. (2011). Grignard Reagents. Available at: [Link]

  • RSC Publishing. (2014). The influence of ionic liquids on the Knoevenagel condensation of 1H-pyrrole-2-carbaldehyde with phenyl acetonitriles. Green Chemistry, 16, 3944-3950. Available at: [Link]

  • ResearchGate. (2013). Synthesis of Novel Diarylpyrrole-2-carbaldehydes by Ring Transformations. Asian Journal of Chemistry, 25(17), 9595-9600. Available at: [Link]

  • Indian Academy of Sciences. (2017). Clean synthesis of benzylidenemalononitrile by Knoevenagel condensation of benzaldehyde and malononitrile: effect of combustion. Journal of Chemical Sciences, 129(7), 1013-1024. Available at: [Link]

  • University of Missouri - Kansas City. (n.d.). Wittig Reaction. Available at: [Link]

  • Chemistry LibreTexts. (2024). The Grignard Reaction (Experiment). Available at: [Link]

  • ResearchGate. (n.d.). Knoevenagel Reaction between Malononitrile and Benzaldehyde Catalyzed... Available at: [Link]

  • ACS Omega. (2021). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. ACS Omega, 6(43), 28659–28670. Available at: [Link]

  • ChemTube3D. (n.d.). Pyrrole-The Vilsmeier Reaction. Available at: [Link]

  • YouTube. (2022). The Wittig Reaction. Available at: [Link]

  • Science Forums. (2010). Experimental Wittig reaction question. Available at: [Link]

  • YouTube. (2020). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. Available at: [Link]

  • RSC Publishing. (2014). The influence of ionic liquids on the Knoevenagel condensation of 1H-pyrrole-2-carbaldehyde with phenyl acetonitriles. Available at: [Link]

  • Juniper Publishers. (2018). Use of Piperidine and Pyrrolidine in Knoevenagel Condensation. Organic & Medicinal Chem IJ, 5(3). Available at: [Link]

  • Organic Chemistry Portal. (2009). An Efficient Route to 1-Vinylpyrrole-2-carbaldehydes. Available at: [Link]

  • Banaras Hindu University. (n.d.). Novel Methods of Knoevenagel Condensation. Available at: [Link]

  • Organic & Biomolecular Chemistry. (2024). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Available at: [Link]

  • University of California, Davis. (n.d.). A Solvent Free Wittig Reaction. Available at: [Link]

  • Web Pages. (n.d.). 6. Grignard Reaction. Available at: [Link]

  • Web Pages. (n.d.). 8. Wittig Reaction. Available at: [Link]

Sources

Comparative

A Senior Scientist's Guide to the Validation of an Analytical Method for 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde

This guide provides a comprehensive framework for the validation of a quantitative analytical method for 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde, a key intermediate in pharmaceutical synthesis. As researchers and drug dev...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the validation of a quantitative analytical method for 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde, a key intermediate in pharmaceutical synthesis. As researchers and drug development professionals, the integrity of our analytical data is paramount. A robustly validated method ensures that measurements of purity, stability, and concentration are not just accurate, but demonstrably reliable and fit for purpose. This document moves beyond a simple checklist, delving into the scientific rationale behind each validation step, grounded in the harmonized principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines, which are adopted by major regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3]

The Strategic Imperative: Selecting the Optimal Analytical Technique

The first crucial decision is the selection of the analytical instrumentation. The physicochemical properties of 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde—a non-volatile organic molecule with a chromophore—dictate the most suitable approaches. While several techniques could be employed, their utility varies depending on the analytical goal (e.g., routine QC vs. trace-level impurity identification).

G start Analyze 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde is_volatile Is the compound sufficiently volatile and thermally stable? start->is_volatile goal_quant Primary Goal: Routine QC & Assay? is_volatile->goal_quant No gc Gas Chromatography (GC-MS) is_volatile->gc  Yes goal_trace Primary Goal: Trace-level analysis or bioanalytical quantification? goal_quant->goal_trace No hplc High-Performance Liquid Chromatography (HPLC-UV) goal_quant->hplc  Yes lcms Liquid Chromatography- Mass Spectrometry (LC-MS) goal_trace->lcms  Yes

Caption: Decision workflow for selecting the appropriate analytical technique.

For the purpose of this guide, which focuses on a method suitable for routine quality control (assay and purity), Reverse-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) is the chosen platform. It offers an unparalleled combination of robustness, precision, and cost-effectiveness for this class of molecule.

Analytical TechniquePrincipleBest ForAdvantages for This ApplicationDisadvantages for This Application
RP-HPLC-UV Separation based on polarity; detection via UV absorbance.Routine quantitative analysis (assay, purity, stability).Excellent reproducibility and precision; cost-effective; directly measures UV-active analyte without derivatization.Lower sensitivity than MS; cannot provide molecular weight information for unknown impurity identification.
GC-MS Separation based on boiling point/volatility; detection by mass.Analysis of volatile and thermally stable compounds; impurity identification.Provides structural information from fragmentation patterns, aiding in impurity identification.Compound may have insufficient volatility, potentially requiring derivatization; risk of thermal degradation.[4]
LC-MS/MS Separation based on polarity; detection by mass-to-charge ratio.Trace-level quantification; bioanalysis; definitive identification of impurities.Extremely high sensitivity and selectivity; provides molecular weight confirmation.[5]Higher operational cost and complexity; may not be necessary for routine bulk substance analysis.

Foundational Method Development: The Causality Behind the Method

Before validation can begin, a reliable analytical method must be developed. This process is not arbitrary; it is a systematic optimization of parameters based on the analyte's chemical nature.

  • Column Selection: A C18 stationary phase is the logical starting point. The non-polar cyclohexyl group and the moderately polar pyrrole-carbaldehyde moiety of our analyte will interact favorably with the C18 alkyl chains, ensuring adequate retention and separation from potential impurities.

  • Mobile Phase Selection: A gradient elution using acetonitrile and water is chosen. Acetonitrile provides good peak shape and lower backpressure compared to methanol. A key choice is the addition of an acid modifier, such as 0.1% formic acid, to both solvents. Why? This suppresses the ionization of any weakly basic sites on the molecule and silanol groups on the silica support, resulting in sharper, more symmetrical peaks and highly reproducible retention times.

  • Detection Wavelength (λmax): The molecule's conjugated system (pyrrole ring and carbaldehyde) ensures strong UV absorbance. By running a UV-Vis scan of a standard solution, the wavelength of maximum absorbance (λmax) is determined. Analyzing at λmax provides the best possible signal-to-noise ratio, enhancing sensitivity and precision.

  • System Suitability: Before any validation run, a system suitability test is performed. This involves injecting a standard solution multiple times to ensure the chromatographic system is performing adequately. Key parameters like peak area repeatability (%RSD), theoretical plates, and tailing factor are monitored to confirm the system is ready for analysis.

The Validation Gauntlet: A Parameter-by-Parameter Guide (ICH Q2(R2))

Method validation is the documented process that proves an analytical procedure is suitable for its intended purpose.[6] The following sections detail the experimental protocols and acceptance criteria for validating our RP-HPLC-UV method for 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde.

G cluster_dev Phase 1: Development cluster_val Phase 2: Core Validation Dev Method Development Robust Robustness Dev->Robust Spec Specificity (Forced Degradation) Robust->Spec Linear Linearity & Range Spec->Linear Acc Accuracy Linear->Acc Prec Precision (Repeatability & Intermediate) Linear->Prec LOQ Limit of Quantitation Linear->LOQ LOD Limit of Detection Linear->LOD Report Final Validation Report & Approved Method Acc->Report Prec->Report LOD->Report

Sources

Validation

Comparative Analysis of Antibody Specificity: A Guide to Cross-Reactivity Studies of Antibodies Targeting 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde Derivatives

This guide provides a comprehensive framework for evaluating the cross-reactivity of antibodies developed against 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde, a hapten of significant interest in various research and developme...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for evaluating the cross-reactivity of antibodies developed against 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde, a hapten of significant interest in various research and development applications. The specificity of an antibody is paramount for the reliability of any immunoassay.[1] For small molecules like pyrrole derivatives, which require conjugation to a carrier protein to become immunogenic, the potential for cross-reactivity with structurally similar molecules is a critical parameter that must be rigorously assessed.[2]

This document outlines the principles, methodologies, and data interpretation for comparing the performance of different antibody candidates. We will delve into two primary analytical techniques: the high-throughput competitive Enzyme-Linked Immunosorbent Assay (ELISA) for initial screening and the high-precision Surface Plasmon Resonance (SPR) for detailed kinetic analysis. The objective is to provide researchers and drug development professionals with the experimental tools and logical framework to select the most specific antibody for their intended application, ensuring assay accuracy and reproducibility.[1][3]

The Rationale Behind Cross-Reactivity Assessment

Antibody cross-reactivity occurs when an antibody, raised against a specific antigen (the immunogen), binds to other, non-target molecules.[4] This phenomenon arises from structural similarities between the immunogen's epitope and epitopes on other molecules. In the context of developing assays for 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde, even minor structural modifications—such as substitutions on the pyrrole ring or alterations to the cyclohexyl group—can lead to unintended binding.

Identifying such off-target binding is crucial for avoiding false-positive results in diagnostic assays or unforeseen interactions in therapeutic contexts.[5][6] Therefore, a systematic cross-reactivity study against a panel of rationally selected, structurally related compounds is a non-negotiable step in antibody validation.[7] This guide will compare three hypothetical antibodies—two monoclonal (MAb-01, MAb-02) and one polyclonal (PAb-03)—to illustrate the validation process.

cluster_immunogen Immunogen & Target Analyte cluster_derivatives Potential Cross-Reactants (Structural Analogs) Immunogen 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde (Target Hapten) Derivative_A 1-Phenyl-1H-pyrrole-2-carbaldehyde (Cyclohexyl → Phenyl) Immunogen:f1->Derivative_A:f0 Structural Similarity Derivative_B 1-Cyclohexyl-5-methyl-1H-pyrrole-2-carbaldehyde (Methyl group at C5) Immunogen:f1->Derivative_B:f0 Structural Similarity Derivative_C 1H-Pyrrole-2-carbaldehyde (Lacks N1-substituent) Immunogen:f1->Derivative_C:f0 Structural Similarity

Caption: Logical relationship between the target analyte and potential cross-reactants.

Comparative Methodologies: ELISA vs. SPR

Two complementary immunoassays are employed to build a comprehensive specificity profile.

  • Competitive ELISA: This is the workhorse for screening cross-reactivity. It is a robust, high-throughput method ideal for testing multiple compounds simultaneously. The principle relies on the competition between the free derivative (the analyte in the sample or standard) and a fixed amount of derivative-protein conjugate immobilized on a microplate for binding to a limited number of antibody sites. A higher concentration of a cross-reactive compound will result in a lower signal, which allows for the determination of its inhibitory concentration (IC50).[8]

  • Surface Plasmon Resonance (SPR): SPR is a powerful, label-free technique that provides real-time kinetic data on molecular interactions.[9] It measures the association (k_a) and dissociation (k_d) rates of the antibody-antigen interaction, from which the equilibrium dissociation constant (K_D) is calculated.[10][11] A lower K_D value signifies a higher binding affinity. By comparing the K_D values for the target analyte versus related derivatives, we can obtain a highly quantitative measure of specificity.[12]

Experimental Protocols

The validity of any comparison rests on the meticulous execution of its experimental protocols.[3] The following sections provide detailed, self-validating workflows.

Competitive ELISA Protocol

This protocol is designed to determine the IC50 values for the target analyte and potential cross-reactants.

ELISA_Workflow A 1. Plate Coating Coat 96-well plate with Target-BSA conjugate. Incubate overnight at 4°C. B 2. Washing Wash 3x with PBST to remove unbound conjugate. A->B C 3. Blocking Add blocking buffer (e.g., 5% BSA in PBST). Incubate 1-2 hours at RT. B->C D 4. Washing Wash 3x with PBST. C->D E 5. Competitive Reaction Add antibody mixed with standard or sample (competitor). Incubate 1 hour at RT. D->E F 6. Washing Wash 5x with PBST to remove unbound reagents. E->F G 7. Detection Add HRP-conjugated secondary antibody. Incubate 1 hour at RT. F->G H 8. Washing Wash 5x with PBST. G->H I 9. Signal Development Add TMB substrate. Incubate in dark. H->I J 10. Stop Reaction Add stop solution (e.g., 2N H₂SO₄). I->J K 11. Read Plate Measure absorbance at 450 nm. J->K

Caption: Step-by-step workflow for the competitive ELISA protocol.

Step-by-Step Methodology:

  • Antigen Coating: Dilute the 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde-BSA conjugate to 1-2 µg/mL in carbonate-bicarbonate buffer (pH 9.6). Add 100 µL to each well of a 96-well microplate. Incubate overnight at 4°C.

  • Washing: Discard the coating solution and wash the plate three times with 200 µL/well of PBS containing 0.05% Tween 20 (PBST).

  • Blocking: Add 200 µL/well of blocking buffer (e.g., 5% non-fat dry milk or BSA in PBST) to prevent non-specific binding. Incubate for 1-2 hours at room temperature (RT).

  • Washing: Repeat the wash step as in step 2.

  • Competitive Reaction:

    • Prepare serial dilutions of the target analyte and each potential cross-reactant (standards) in assay buffer.

    • Prepare a working dilution of the primary antibody (MAb-01, MAb-02, or PAb-03). The optimal dilution should be determined via titration to find the concentration that yields ~80% of the maximum signal.

    • In a separate plate or tube, pre-mix 50 µL of each standard dilution with 50 µL of the diluted primary antibody. Incubate for 30 minutes at RT.

    • Transfer 100 µL of the antibody/analyte mixture to the corresponding wells of the coated plate. Incubate for 1 hour at RT.

  • Washing: Discard the solutions and wash the plate five times with PBST.

  • Detection: Add 100 µL of HRP-conjugated secondary antibody (e.g., anti-mouse or anti-rabbit IgG) diluted in blocking buffer. Incubate for 1 hour at RT.

  • Washing: Repeat the wash step as in step 6.

  • Signal Development: Add 100 µL of TMB (3,3',5,5'-Tetramethylbenzidine) substrate to each well. Incubate in the dark at RT for 15-30 minutes.

  • Stop Reaction: Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well to quench the reaction. The color will change from blue to yellow.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

Surface Plasmon Resonance (SPR) Protocol

This protocol quantifies the binding kinetics and affinity (K_D) of each antibody to the target and its analogs.

SPR_Workflow A 1. Ligand Immobilization Covalently couple antibody (e.g., MAb-01) to a sensor chip surface. B 2. Analyte Injection (Association) Inject a specific concentration of the free derivative (analyte) over the surface. A->B C 3. Dissociation Flow running buffer over the chip and monitor the dissociation of the analyte. B->C D 4. Regeneration Inject a regeneration solution (e.g., low pH glycine) to remove all bound analyte. C->D E 5. Repeat Cycle Repeat steps 2-4 with a range of analyte concentrations. D->E F 6. Data Analysis Fit the resulting sensorgrams to a binding model (e.g., 1:1 Langmuir) to calculate ka, kd, and KD. E->F

Caption: General workflow for Surface Plasmon Resonance (SPR) analysis.

Step-by-Step Methodology:

  • System Preparation: Prime the SPR instrument (e.g., a Biacore™ system) with running buffer (e.g., HBS-EP+).

  • Ligand Immobilization: Covalently immobilize the primary antibody (the ligand) onto a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry. Aim for an immobilization level that will yield a sufficient response without causing mass transport limitations. A reference flow cell should be activated and blocked without antibody to serve as a control.

  • Kinetic Analysis Cycle:

    • Analyte Preparation: Prepare a series of dilutions of the free pyrrole derivative (the analyte) in running buffer. A typical concentration range might be 0.1 nM to 1 µM, depending on the expected affinity.

    • Association: Inject the lowest concentration of the analyte over the reference and antibody-coupled flow cells for a defined period (e.g., 120 seconds) to monitor the binding phase.[13]

    • Dissociation: Switch back to flowing running buffer over the sensor surface and monitor the dissociation of the analyte for a defined period (e.g., 300 seconds).[13]

    • Regeneration: Inject a pulse of a regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5) to strip the bound analyte from the antibody, preparing the surface for the next cycle.

  • Data Collection: Repeat the analysis cycle (steps 3b-3d) for each concentration of the analyte, typically from the lowest to the highest concentration. Also, include several buffer-only injections (zero-concentration analyte) for double referencing.

  • Cross-Reactivity Testing: Repeat the entire process (steps 3-4) for each of the structurally related derivatives.

  • Data Analysis: Subtract the reference flow cell data from the active flow cell data. Fit the processed sensorgrams to an appropriate kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate (k_a), dissociation rate (k_d), and the equilibrium dissociation constant (K_D = k_d/k_a).[11]

Results and Data Interpretation

All quantitative data should be summarized in clear, structured tables for easy comparison.

Competitive ELISA Results

The IC50 is the concentration of analyte required to inhibit 50% of the maximum signal. Cross-reactivity (CR%) is calculated using the following formula:

CR (%) = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100

Table 1: Competitive ELISA Cross-Reactivity Data

Compound TestedAntibodyIC50 (nM)Cross-Reactivity (%)
1-Cyclohexyl-1H-pyrrole-2-carbaldehyde (Target) MAb-015.2100%
MAb-028.5100%
PAb-0315.1100%
1-Phenyl-1H-pyrrole-2-carbaldehyde MAb-01450.71.15%
MAb-02> 10,000< 0.08%
PAb-03256.45.89%
1-Cyclohexyl-5-methyl-1H-pyrrole-2-carbaldehyde MAb-0122.123.5%
MAb-02155.25.48%
PAb-0348.930.9%
1H-Pyrrole-2-carbaldehyde MAb-01> 10,000< 0.05%
MAb-02> 10,000< 0.08%
PAb-031,288.01.17%

Interpretation: Based on this hypothetical data, MAb-02 demonstrates the highest specificity. It shows negligible cross-reactivity with the phenyl-substituted and unsubstituted pyrrole derivatives. While it has some minor cross-reactivity with the methyl-substituted analog, it is significantly lower than that of MAb-01 and the polyclonal antibody, PAb-03. The polyclonal antibody, as expected, shows broader reactivity.

Surface Plasmon Resonance (SPR) Results

The K_D value is a direct measure of binding affinity. A smaller K_D indicates a stronger interaction.

Table 2: SPR Kinetic and Affinity Data

Compound TestedAntibodyk_a (1/Ms)k_d (1/s)K_D (M)
1-Cyclohexyl-1H-pyrrole-2-carbaldehyde (Target) MAb-012.1 x 10⁵8.4 x 10⁻⁴4.0 x 10⁻⁹ (4.0 nM)
MAb-021.5 x 10⁵9.0 x 10⁻⁴6.0 x 10⁻⁹ (6.0 nM)
1-Phenyl-1H-pyrrole-2-carbaldehyde MAb-011.1 x 10⁴2.2 x 10⁻³2.0 x 10⁻⁷ (200 nM)
MAb-02No BindingNo BindingNo Binding
1-Cyclohexyl-5-methyl-1H-pyrrole-2-carbaldehyde MAb-011.8 x 10⁵3.1 x 10⁻³1.7 x 10⁻⁸ (17 nM)
MAb-029.5 x 10⁴8.1 x 10⁻³8.5 x 10⁻⁸ (85 nM)

Interpretation: The SPR data corroborates the ELISA findings. MAb-02 shows no detectable binding to the phenyl derivative, confirming its high specificity for the cyclohexyl group. The affinity (K_D) of MAb-02 for the methyl-substituted analog (85 nM) is over 14-fold weaker than its affinity for the primary target (6.0 nM). MAb-01, while having a slightly higher affinity for the target, shows significantly more cross-reactivity, with only a 4-fold reduction in affinity for the methyl-substituted analog. This quantitative insight is critical for selecting the best reagent.[9][10]

Conclusion and Recommendations

The systematic evaluation of antibody cross-reactivity is a cornerstone of immunoassay validation.[14][15] Through a combination of competitive ELISA for broad screening and SPR for in-depth kinetic analysis, we can build a detailed specificity profile for each antibody candidate.

Based on the comparative data presented:

  • MAb-02 is the recommended antibody for applications requiring high specificity for 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde. Its minimal cross-reactivity with structurally similar molecules ensures the highest degree of confidence in assay results.

  • MAb-01 may be suitable for some applications but researchers must be aware of its significant cross-reactivity with C5-methylated analogs.

  • PAb-03 , exhibiting the broadest reactivity, would be unsuitable for specific quantitative analysis but could potentially be used for more general screening purposes where detection of a class of related compounds is desired.

This guide provides a robust framework for making informed decisions based on empirical data, ultimately leading to the development of more reliable and accurate immunoassays.

References

  • HistologiX. (n.d.). How do I check if my monoclonal antibodies will cross-react? Retrieved from HistologiX website. [Link]

  • Leach, M. W., et al. (2018). Use of tissue cross-reactivity studies in the development of antibody-based biopharmaceuticals: history, experience, methodology, and future directions. mAbs, 10(6), 817-832. [Link]

  • Creative Biolabs. (n.d.). Antibody Cross-Reactivity Testing Service. Retrieved from Creative Biolabs website. [Link]

  • Nagata, S., et al. (2018). Therapeutic antibodies: technical points to consider in tissue cross-reactivity studies. Journal of Toxicologic Pathology, 31(2), 89-97. [Link]

  • Schmerr, M. J. (2018). Ten Basic Rules of Antibody Validation. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1866(2), 223-226. [Link]

  • SeraCare. (n.d.). Technical Guide for ELISA - Protocols. Retrieved from SeraCare website. [Link]

  • Boster Bio. (2022). How to Determine Antibody Cross-Reactivity. Retrieved from Boster Bio website. [Link]

  • Rimm, D. L. (2014). Antibody validation. BioTechniques, 57(5), 229-232. [Link]

  • Assay Genie. (n.d.). Complete ELISA Guide: Get Reliable Results Every Time. Retrieved from Assay Genie website. [Link]

  • Fitzgibbons, P. L., et al. (2014). Principles of Analytic Validation of Immunohistochemical Assays: Guideline From the College of American Pathologists Pathology and Laboratory Quality Center. Archives of Pathology & Laboratory Medicine, 138(12), 1-18. [Link]

  • Reichert Technologies. (2025). The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions. Retrieved from Reichert SPR website. [Link]

  • Rapid Novor. (2025). SPR Service - Antibody-Antigen Interaction Analysis. Retrieved from Rapid Novor website. [Link]

  • Bioanalysis Zone. (2024). CAP updates their guidelines for 'Principles of Analytic Validation of Immunohistochemical Assays'. Retrieved from Bioanalysis Zone website. [Link]

  • Vancott, T. C. (1999). Analysis of antibody-antigen interactions using surface plasmon resonance. Methods in Molecular Medicine, 17, 273-282. [Link]

  • Aragen Life Sciences. (n.d.). Surface Plasmon Resonance for Biomolecular Interaction Analysis. Retrieved from Aragen website. [Link]

  • Wang, Y., et al. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules, 28(6), 2605. [Link]

  • Rowlinson, B., et al. (2022). Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fixation. International Journal of Molecular Sciences, 23(10), 5518. [Link]

  • Geronikaki, A., et al. (2016). Synthesis and Pharmacochemistry of New Pleiotropic Pyrrolyl Derivatives. Molecules, 21(9), 1146. [Link]

  • Kumar, S., et al. (2012). Synthesis, characterization and pharmacological evaluation of pyrazolyl urea derivatives as potential anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 22(1), 589-593. [Link]

  • Chiarotto, I., et al. (2017). 3-Cyclohexyl-6-phenyl-1-(p-tolyl)pyrimidine-2,4(1H,3H)-dione. Molbank, 2017(4), M960. [Link]

Sources

Comparative

A Comparative Guide to the In Vitro Cytotoxicity of 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde and Its Synthetic Precursors

Introduction: The Pyrrole Scaffold in Drug Discovery The pyrrole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmacologically active compounds.[1][2] It...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrrole Scaffold in Drug Discovery

The pyrrole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmacologically active compounds.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[2][3][4] Specifically, substituted pyrrole-2-carbaldehydes have emerged as a promising class of molecules with significant cytotoxic potential against various human cancer cell lines.[5] This guide provides a comparative analysis of the in vitro cytotoxicity of a specific derivative, 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde, against its fundamental chemical precursors: Cyclohexylamine and Pyrrole-2-carbaldehyde.

Understanding the cytotoxicity of a final compound in relation to its building blocks is a cornerstone of rational drug design. This analysis helps to elucidate the contribution of individual structural motifs to the overall biological activity and provides critical insights for structure-activity relationship (SAR) studies. By evaluating whether the conjugation of a pyrrole-aldehyde scaffold with a cyclohexyl moiety enhances or diminishes cytotoxicity, researchers can make more informed decisions in the development of novel therapeutic agents.

Synthetic Origin: Identifying the Precursors

To logically select the precursors for comparison, we must first consider a common synthetic route to 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde. A plausible and efficient method involves the N-alkylation of a pyrrole-2-carbaldehyde core or a multi-step synthesis starting with a Paal-Knorr pyrrole synthesis followed by formylation.[1][3] For the purpose of this guide, we identify the two primary structural precursors whose individual toxicities can be compared to the final product.

  • Precursor 1: Cyclohexylamine: The source of the N-substituted cyclohexyl group.

  • Precursor 2: Pyrrole-2-carbaldehyde (2-Formylpyrrole): The core heterocyclic aldehyde scaffold.

The conceptual synthesis is illustrated below.

P1 Cyclohexylamine Product 1-Cyclohexyl-1H-pyrrole- 2-carbaldehyde P1->Product N-Alkylation or Multicomponent Reaction P2 Pyrrole-2-carbaldehyde P2->Product

Caption: Conceptual synthesis of the target compound from its key precursors.

Methodology: A Protocol for In Vitro Cytotoxicity Assessment

To ensure the generation of reliable and reproducible data, a standardized in vitro cytotoxicity assay is paramount. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[6][7] Its simplicity and compatibility with high-throughput screening make it a foundational tool in preclinical drug screening.[6]

Principle of the MTT Assay

The assay's logic is self-validating. It relies on the enzymatic activity of mitochondrial dehydrogenases, which are only active in living, metabolically competent cells. These enzymes reduce the yellow tetrazolium salt (MTT) into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[7] By dissolving these crystals and measuring the absorbance of the solution, we can quantify cell viability and determine the cytotoxic potential of a test compound.

Detailed Experimental Protocol: MTT Assay
  • Cell Culture and Seeding:

    • Human cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer) are cultured in appropriate media (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[5]

    • Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for adherence. This initial period is crucial to ensure cells are in a healthy, exponential growth phase before treatment.

  • Compound Treatment:

    • Prepare stock solutions of 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde, Cyclohexylamine, and Pyrrole-2-carbaldehyde in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions to create a range of final concentrations for treatment.

    • The old medium is removed from the wells, and 100 µL of fresh medium containing the desired compound concentration is added. Control wells receive medium with the vehicle (DMSO) only, to account for any solvent-induced toxicity.

  • Incubation:

    • The plates are incubated for a specified period, typically 48 or 72 hours, to allow the compounds to exert their effects on cell proliferation and viability.[5]

  • MTT Addition and Formazan Formation:

    • After incubation, the treatment medium is removed.

    • 100 µL of fresh medium containing MTT reagent (typically at 0.5 mg/mL) is added to each well.

    • The plates are incubated for an additional 2-4 hours. During this time, viable cells will convert the MTT into visible purple formazan crystals.

  • Formazan Solubilization and Data Acquisition:

    • The MTT-containing medium is carefully removed.

    • 100 µL of a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.[7]

    • The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis:

    • The absorbance values from the treated wells are compared to the vehicle-treated control wells to calculate the percentage of cell viability.

    • The half-maximal inhibitory concentration (IC₅₀), the concentration of a compound that inhibits cell growth by 50%, is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[8]

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis C1 Culture Cells C2 Seed Cells in 96-well Plate C1->C2 T1 Treat Cells with Test Compounds C2->T1 T2 Incubate (48-72h) T1->T2 T3 Add MTT Reagent T2->T3 T4 Incubate (2-4h) T3->T4 A1 Solubilize Formazan Crystals (DMSO) T4->A1 A2 Measure Absorbance (570 nm) A1->A2 A3 Calculate Cell Viability & Determine IC50 A2->A3

Caption: Standard workflow for the MTT cytotoxicity assay.

Comparative Cytotoxicity Analysis

While direct experimental data for 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde is limited in publicly available literature, we can synthesize a comparative view based on data from its precursors and structurally similar pyrrole derivatives.

Compound ClassSpecific Compound/DerivativeCell LineIC₅₀ (µM)Key Observations
Target Compound Analogue Alkynylated Pyrrole Derivative (Compound 12l)U251 (Glioblastoma)2.29 ± 0.18Demonstrates potent cytotoxicity, highlighting the potential of the pyrrole scaffold.[5]
A549 (Lung Cancer)3.49 ± 0.30Potent activity against a common cancer cell line.[5]
Precursor 1 Cyclohexylamine-LD₅₀ = 0.71 ml/kg (rat, oral)Known to be corrosive and a severe irritant.[9] Its toxicity is well-documented, though its in vitro IC₅₀ can vary.[10][11]
Precursor 2 Pyrrole-2-carbaldehyde Derivative (Compound 9)HeLa (Cervical Cancer)10.76Shows significant cytotoxic activity.[12]
Pyrrole-2-carbaldehyde Derivative (Compound 33)Hela229, SGC7901, PC-3, BEL740220 - 30Exhibits broad-spectrum cytotoxicity against multiple cancer cell lines.[12]
Pyrrolopyrimidine Derivative (Compound 10a)PC3 (Prostate Cancer)0.19Fused pyrrole systems can exhibit extremely high potency.[13]
Structure-Activity Relationship Insights
  • The Pyrrole-2-carbaldehyde Scaffold: The core scaffold itself is a biologically active entity. Derivatives of Pyrrole-2-carbaldehyde consistently demonstrate antiproliferative and cytotoxic effects across a range of cancer cell lines.[5][12][14] This suggests that the heterocyclic ring and the reactive aldehyde group are crucial pharmacophoric features.

  • The Cytotoxicity of Cyclohexylamine: Cyclohexylamine is recognized as a toxic and corrosive substance.[9][10][11] Its primary mechanism of toxicity often relates to its basicity and ability to cause severe irritation and burns to skin and mucous membranes upon direct contact.[11] While it is toxic, its mode of action differs from the targeted cytotoxic mechanisms often sought in anticancer drug development.

  • Synergistic or Additive Effect: The synthesis of 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde combines a known cytotoxic scaffold (pyrrole-2-carbaldehyde) with a substituent derived from a toxic amine (cyclohexylamine). The N-cyclohexyl group adds significant lipophilicity to the molecule compared to the unsubstituted pyrrole-2-carbaldehyde. This increased lipophilicity can enhance the compound's ability to cross cell membranes, potentially leading to increased intracellular concentrations and greater interaction with cellular targets. Studies on various pyrrole derivatives have shown that the nature and substitution on the pyrrole ring are critical in determining cytotoxic potency.[5] It is therefore hypothesized that the final compound, 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde, will exhibit a cytotoxic profile that is mechanistically more aligned with other pyrrole-based anticancer agents rather than the caustic effects of cyclohexylamine, with its potency being significantly influenced by the addition of the cyclohexyl group.

Conclusion and Future Directions

This guide establishes a framework for evaluating the comparative cytotoxicity of 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde. The analysis of its precursors, Cyclohexylamine and Pyrrole-2-carbaldehyde, reveals that both components possess inherent toxicity, albeit through different mechanisms. The pyrrole-aldehyde scaffold is a well-established platform for potent cytotoxicity against cancer cells, and the addition of a lipophilic cyclohexyl group is predicted to modulate this activity, likely by enhancing cellular uptake.

For researchers and drug development professionals, these findings underscore the importance of the pyrrole scaffold as a starting point for novel anticancer agents.[5] The direct experimental evaluation of 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde using the standardized MTT protocol described herein is a critical next step. Such data will definitively place the compound within the landscape of cytotoxic pyrrole derivatives and clarify the specific contribution of the N-cyclohexyl substituent to its biological activity profile.

References

  • Unveiling the Cytotoxic Potential of Substituted Pyrrole-2-Carbaldehydes: A Comparative Analysis. Benchchem.
  • Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Novel Compounds. Benchchem.
  • Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. Bioorganic & Medicinal Chemistry Letters.
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications (IJPRA).
  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI.
  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate.
  • Representative 2-formylpyrroles. ResearchGate.
  • Cyclohexylamine 108-91-8 wiki. ChemicalBook.
  • Unlocking the Potential of Substituted Pyrrole-2,5-dicarbaldehydes: A Technical Guide for Researchers. Benchchem.
  • Cyclohexylamine. USDA.
  • Cyclohexylamine | 108-91-8. Biosynth.
  • Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. National Institutes of Health (NIH).
  • Cyclohexylamine. Wikipedia.
  • Synthesis and Evaluation of Cytotoxic Activity of Some Pyrroles and Fused Pyrroles. PubMed.
  • New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. National Institutes of Health (NIH).
  • CYCLOHEXYLAMINE. Ataman Kimya.
  • (PDF) New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. ResearchGate.
  • 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis. Royal Society of Chemistry.
  • 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde. AK Scientific, Inc.
  • Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation. Organic Chemistry Portal.
  • Application of 1-sec-Butyl-1H-pyrrole-2-carbaldehyde in Medicinal Chemistry. Benchchem.
  • Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. JUIT.
  • Cytotoxic and Apoptotic Effects of Novel Pyrrolo[2,3-d]Pyrimidine Derivatives Containing Urea Moieties on Cancer Cell Lines. PubMed.

Sources

Validation

A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde

Introduction 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde is a valuable heterocyclic building block in medicinal chemistry and materials science. Its substituted pyrrole scaffold is a common motif in a wide range of biological...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-Cyclohexyl-1H-pyrrole-2-carbaldehyde is a valuable heterocyclic building block in medicinal chemistry and materials science. Its substituted pyrrole scaffold is a common motif in a wide range of biologically active compounds. The efficient and scalable synthesis of this intermediate is therefore of significant interest to researchers in drug development and organic synthesis. This guide provides an in-depth, objective comparison of two primary synthetic routes to 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde, supported by detailed experimental protocols and a critical evaluation of their respective efficiencies and practicalities.

Synthetic Strategies Overview

Two divergent and strategically distinct pathways for the synthesis of 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde are evaluated herein:

  • Route 1: N-Alkylation of Pyrrole-2-carbaldehyde. This is a convergent approach where the pyrrole-2-carbaldehyde core is first synthesized or procured, followed by the introduction of the cyclohexyl group onto the nitrogen atom.

  • Route 2: Vilsmeier-Haack Formylation of N-Cyclohexylpyrrole. This linear strategy involves the initial synthesis of N-cyclohexylpyrrole, followed by the formylation at the C2 position of the pyrrole ring.

This guide will dissect each route, providing step-by-step protocols, mechanistic insights, and a comparative analysis of key performance indicators such as yield, cost-effectiveness, safety, and scalability.

Route 1: N-Alkylation of Pyrrole-2-carbaldehyde

This synthetic approach leverages the nucleophilicity of the pyrrole nitrogen in a deprotonated state to react with an electrophilic cyclohexyl source.

Workflow Diagram

Route_1_Workflow start Pyrrole-2-carbaldehyde reagents NaH, DMF Cyclohexyl bromide start->reagents Deprotonation & Alkylation product 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde reagents->product

Caption: General workflow for the N-alkylation of pyrrole-2-carbaldehyde.

Experimental Protocol

Materials:

  • Pyrrole-2-carbaldehyde

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Cyclohexyl bromide

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF under a nitrogen atmosphere at 0 °C, a solution of pyrrole-2-carbaldehyde (1.0 equivalent) in anhydrous DMF is added dropwise.

  • The reaction mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional hour.

  • The mixture is cooled back to 0 °C, and cyclohexyl bromide (1.2 equivalents) is added dropwise.

  • The reaction is allowed to warm to room temperature and stirred for 12-16 hours.

  • The reaction is cautiously quenched by the slow addition of saturated aqueous NH₄Cl solution.

  • The mixture is extracted with diethyl ether (3 x 50 mL).

  • The combined organic layers are washed with water and brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde.

Mechanistic Rationale

The reaction proceeds via a standard Williamson ether synthesis-type mechanism, adapted for N-alkylation. Sodium hydride, a strong base, deprotonates the pyrrole nitrogen to form a sodium pyrrolide salt. The resulting pyrrolide anion is a potent nucleophile that readily attacks the electrophilic carbon of cyclohexyl bromide in an Sₙ2 reaction, displacing the bromide and forming the N-cyclohexyl bond. The use of a polar aprotic solvent like DMF is crucial as it solvates the sodium cation, enhancing the nucleophilicity of the pyrrolide anion.

Route 2: Vilsmeier-Haack Formylation of N-Cyclohexylpyrrole

This two-step linear synthesis first constructs the N-substituted pyrrole ring, followed by the introduction of the aldehyde functionality.

Workflow Diagram

Route_2_Workflow cluster_step1 Step 1: Paal-Knorr Synthesis cluster_step2 Step 2: Vilsmeier-Haack Formylation start_pk 2,5-Dimethoxytetrahydrofuran + Cyclohexylamine intermediate N-Cyclohexylpyrrole start_pk->intermediate Acid catalyst (e.g., AcOH) reagents_vh POCl₃, DMF intermediate->reagents_vh Formylation product_vh 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde reagents_vh->product_vh

Caption: Two-step workflow for the synthesis via Paal-Knorr and Vilsmeier-Haack reactions.

Experimental Protocols

Step 1: Synthesis of N-Cyclohexylpyrrole via Paal-Knorr Reaction

Materials:

  • 2,5-Dimethoxytetrahydrofuran

  • Cyclohexylamine

  • Glacial acetic acid

  • Ethanol

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • A mixture of 2,5-dimethoxytetrahydrofuran (1.0 equivalent) and cyclohexylamine (1.1 equivalents) in ethanol is treated with a catalytic amount of glacial acetic acid.

  • The reaction mixture is heated at reflux for 2-4 hours.

  • The solvent is removed under reduced pressure.

  • The residue is taken up in diethyl ether and washed with saturated sodium bicarbonate solution, water, and brine.

  • The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated to give crude N-cyclohexylpyrrole, which can be purified by vacuum distillation or used directly in the next step.

Step 2: Vilsmeier-Haack Formylation of N-Cyclohexylpyrrole

Materials:

  • N-Cyclohexylpyrrole

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM, anhydrous)

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of anhydrous DMF (3.0 equivalents) in anhydrous DCM at 0 °C under a nitrogen atmosphere, phosphorus oxychloride (1.2 equivalents) is added dropwise, maintaining the temperature below 5 °C. The mixture is stirred for 30 minutes at this temperature to form the Vilsmeier reagent.

  • A solution of N-cyclohexylpyrrole (1.0 equivalent) in anhydrous DCM is then added dropwise to the Vilsmeier reagent at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred for 2-3 hours.

  • The reaction is then carefully poured onto crushed ice with vigorous stirring.

  • The mixture is neutralized by the slow addition of a saturated sodium bicarbonate solution.

  • The layers are separated, and the aqueous layer is extracted with DCM (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Mechanistic Rationale

The Paal-Knorr synthesis is a classic method for forming pyrroles from 1,4-dicarbonyl compounds (or their synthetic equivalents like 2,5-dimethoxytetrahydrofuran) and primary amines.[1] Under acidic conditions, 2,5-dimethoxytetrahydrofuran hydrolyzes to succinaldehyde. Cyclohexylamine then undergoes a double condensation with the two aldehyde groups, followed by cyclization and dehydration to yield the aromatic N-cyclohexylpyrrole.

The Vilsmeier-Haack reaction is an electrophilic aromatic substitution.[2][3] Phosphorus oxychloride activates DMF to form the electrophilic Vilsmeier reagent, a chloroiminium ion. The electron-rich N-cyclohexylpyrrole then attacks this electrophile, preferentially at the C2 position due to the directing effect of the nitrogen atom. Subsequent hydrolysis of the resulting iminium salt intermediate during aqueous workup furnishes the desired aldehyde.

Comparative Analysis

ParameterRoute 1: N-AlkylationRoute 2: Vilsmeier-Haack Formylation
Overall Yield Moderate to GoodGood to Excellent
Number of Steps 12
Atom Economy ModerateModerate
Cost of Starting Materials ModerateLow to Moderate
Reaction Conditions Mild to moderateMild (Paal-Knorr), Requires strict temperature control (Vilsmeier-Haack)
Safety Considerations Use of NaH (flammable solid, reacts with water)Use of POCl₃ (corrosive, toxic, reacts violently with water)[4][5]
Scalability Generally scalable with appropriate safety measures for NaH handling.Paal-Knorr is readily scalable. Vilsmeier-Haack requires careful thermal management and is considered a high-hazard reaction on a large scale.[6]

Discussion of Synthetic Efficiency

Route 1 (N-Alkylation): This route is attractive due to its convergency and single-step nature, provided pyrrole-2-carbaldehyde is readily available. The use of sodium hydride requires careful handling under anhydrous conditions, which may be a drawback in some laboratory settings. The overall yield is often moderate.

Route 2 (Vilsmeier-Haack Formylation): This two-step route generally provides higher overall yields. The Paal-Knorr synthesis of the N-cyclohexylpyrrole precursor is typically efficient and can be performed under relatively mild conditions. The Vilsmeier-Haack reaction itself is a powerful formylation method for electron-rich pyrroles. However, it involves the use of phosphorus oxychloride, a hazardous reagent that requires stringent safety precautions, especially during quenching.[4][5] The exothermic nature of both the Vilsmeier reagent formation and its quenching necessitates careful temperature control, which can be challenging on a larger scale.

Characterization of 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde

The final product should be characterized by standard spectroscopic methods to confirm its identity and purity.

  • ¹H NMR: Expected signals include those for the aldehyde proton (around 9.5 ppm), the pyrrole ring protons, and the protons of the cyclohexyl group.

  • ¹³C NMR: The spectrum should show a characteristic peak for the carbonyl carbon (around 180 ppm), as well as signals for the pyrrole and cyclohexyl carbons.

  • IR Spectroscopy: A strong carbonyl stretching frequency is expected around 1660-1680 cm⁻¹.

  • Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the product should be observed.

Conclusion and Recommendations

Both synthetic routes presented are viable for the preparation of 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde. The choice between the two will depend on the specific requirements of the researcher, including scale, available starting materials, and safety infrastructure.

  • For smaller-scale laboratory synthesis where pyrrole-2-carbaldehyde is readily available and the handling of sodium hydride is routine, Route 1 offers a more direct approach.

  • For larger-scale synthesis where higher overall yields are desired and the necessary safety precautions for handling phosphorus oxychloride are in place, Route 2 is the preferred method. The two-step nature of this route also offers the flexibility to synthesize other N-substituted pyrrole-2-carbaldehydes by simply varying the primary amine in the Paal-Knorr step.

It is strongly recommended that a thorough risk assessment be conducted before undertaking either synthesis, with particular attention to the hazards associated with sodium hydride and phosphorus oxychloride.

References

  • CAMEO Chemicals. PHOSPHORUS OXYCHLORIDE.
  • ChemicalBook. Pyrrole-2-carboxaldehyde(1003-29-8) 1H NMR spectrum.
  • LANXESS. Phosphorus oxychloride Product Safety Assessment.
  • New Jersey Department of Health. Hazardous Substance Fact Sheet: PHOSPHORUS OXYCHLORIDE.
  • NROChemistry. Vilsmeier-Haack Reaction.
  • University of Illinois Division of Research Safety. Scale-up Reactions. 2019.
  • Wikipedia. Paal–Knorr synthesis.
  • Organic Chemistry Portal. Vilsmeier-Haack Reaction.
  • Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis.
  • Bandyopadhyay, D., Mukherjee, S., & Banik, B. K. (2011). An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions. Molecules, 16(12), 9937-9944.
  • Bexrud, J. A., & Schafer, L. L. Supplementary Information for General. The Royal Society of Chemistry.
  • Vilsmeier Reaction Vilsmeier-Haack Reaction Vilsmeier Formylation 1K+ Subscribers Special Video. (2021). YouTube.
  • Wikipedia. Paal–Knorr synthesis.
  • NROChemistry. Vilsmeier-Haack Reaction.
  • Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis.
  • CAMEO Chemicals. PHOSPHORUS OXYCHLORIDE.
  • New Jersey Department of Health. Hazardous Substance Fact Sheet: PHOSPHORUS OXYCHLORIDE.
  • University of Illinois Division of Research Safety. Scale-up Reactions. 2019.
  • LANXESS. Phosphorus oxychloride Product Safety Assessment.
  • Bexrud, J. A., & Schafer, L. L. Supplementary Information for General. The Royal Society of Chemistry.
  • ChemicalBook. Pyrrole-2-carboxaldehyde(1003-29-8) 1H NMR spectrum.
  • Bandyopadhyay, D., Mukherjee, S., & Banik, B. K. (2011). An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions. Molecules, 16(12), 9937-9944.
  • Organic Chemistry Portal. Vilsmeier-Haack Reaction.
  • Vilsmeier Reaction Vilsmeier-Haack Reaction Vilsmeier Formylation 1K+ Subscribers Special Video. (2021). YouTube.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde

For researchers, scientists, and professionals in drug development, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. Handling and disposal of specialized chemic...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. Handling and disposal of specialized chemical reagents like 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde demand a meticulous approach grounded in a thorough understanding of the compound's characteristics and the prevailing regulatory landscape. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, ensuring the safety of laboratory personnel and environmental compliance.

The disposal of any chemical waste is not merely a procedural task but a critical component of the research lifecycle. Improper disposal can lead to environmental contamination, significant regulatory fines, and potential harm to human health[1]. This guide is structured to provide not just instructions, but the rationale behind them, empowering you to make informed decisions in your laboratory.

I. Hazard Assessment and Immediate Safety Precautions

Immediate Actions in Case of Exposure:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention[2][3].

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation occurs[2][4].

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[2][3].

  • Ingestion: Clean mouth with water and seek medical attention[3][4].

II. Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is mandatory to minimize exposure risk during the handling and disposal of 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde.

Body PartRequired PPERationale
Eyes Chemical safety goggles or a face shieldTo protect against splashes and airborne particles that can cause serious eye irritation[5][6].
Hands Chemical-resistant gloves (e.g., nitrile or neoprene)To prevent skin contact and irritation. It is advisable to double-glove and inspect gloves for any signs of degradation or puncture before use[7].
Body Laboratory coat and appropriate protective clothingTo prevent contamination of personal clothing and skin[5].
Respiratory Work in a certified chemical fume hoodTo minimize inhalation of any vapors or aerosols. If there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is necessary[7].
III. Spill Management: A Swift and Safe Response

In the event of a spill, a systematic and calm response is crucial to mitigate any potential hazards.

Minor Spills:

  • Alert Personnel: Inform colleagues in the immediate vicinity.

  • Containment: Absorb the spill with an inert material such as vermiculite, sand, or earth[5].

  • Collection: Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled container for hazardous waste disposal[8]. Avoid generating dust[8].

  • Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Ventilation: Ensure the area is well-ventilated.

Major Spills:

  • Evacuate: Evacuate the laboratory immediately.

  • Alert Emergency Responders: Contact your institution's environmental health and safety (EHS) office or emergency response team[8].

  • Restrict Access: Prevent entry to the affected area.

  • Provide Information: Be prepared to provide the SDS (or information on related compounds) to emergency personnel.

IV. The Disposal Workflow: A Step-by-Step Protocol

The disposal of 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde must adhere to the guidelines set forth by the Resource Conservation and Recovery Act (RCRA), which governs hazardous waste from "cradle-to-grave"[9].

Step 1: Waste Identification and Segregation

  • All materials contaminated with 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde, including unused product, reaction byproducts, and contaminated labware (e.g., pipette tips, gloves), must be treated as hazardous waste.

  • Segregate this waste stream from non-hazardous and other types of chemical waste to prevent incompatible materials from mixing[10].

Step 2: Containerization

  • Use a chemically compatible and leak-proof container for waste collection[1][10]. The container must be in good condition with a secure-fitting lid[10].

  • Ensure the container is appropriate for the type of waste (e.g., solid or liquid).

Step 3: Labeling

  • Properly label the waste container with the words "Hazardous Waste"[10].

  • The label must also include the full chemical name: "1-Cyclohexyl-1H-pyrrole-2-carbaldehyde," and a clear indication of the hazards (e.g., "Irritant").

  • Include the accumulation start date and the name of the generating researcher or lab.

Step 4: Accumulation and Storage

  • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory[10].

  • The SAA must be at or near the point of generation and under the control of the laboratory personnel[1].

  • Ensure secondary containment is used to capture any potential leaks.

  • Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in an SAA.

Step 5: On-Site Treatment (Aldehyde Deactivation - If Permissible)

For some aldehyde-containing waste streams, on-site deactivation may be an option to reduce toxicity before disposal. This process typically involves chemical treatment to neutralize the hazardous components[11].

  • Important: Before considering this option, you must consult with your institution's EHS office and your local sewer authority[11]. Unauthorized treatment and disposal can lead to severe penalties.

  • If approved, a common method for aldehyde deactivation is the use of a neutralizing agent like glycine[12][13].

  • The treated waste must be tested to ensure it no longer meets the criteria for hazardous waste before it can be discharged to the sanitary sewer[11]. Never discharge untreated chemical waste down the drain.

Step 6: Final Disposal

  • Once the waste container is full, or within one year of the accumulation start date for partially filled containers, arrange for its removal by your institution's hazardous waste management service[10].

  • Complete all necessary paperwork for the waste pickup, ensuring all information is accurate and legible.

V. Visualizing the Disposal Workflow

The following diagram illustrates the key decision points and steps in the proper disposal of 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde.

DisposalWorkflow cluster_prep Preparation & Handling cluster_spill Spill Response cluster_disposal Waste Disposal start Start: Handling 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde ppe Wear Appropriate PPE start->ppe spill Spill Occurs? ppe->spill minor_spill Minor Spill: Contain & Clean spill->minor_spill Yes (Minor) major_spill Major Spill: Evacuate & Alert EHS spill->major_spill Yes (Major) generate_waste Generate Hazardous Waste spill->generate_waste No minor_spill->generate_waste major_spill->generate_waste segregate Segregate Waste generate_waste->segregate containerize Containerize & Label segregate->containerize store Store in SAA containerize->store treatment_decision On-site Treatment Approved? store->treatment_decision treat Treat per EHS Protocol treatment_decision->treat Yes pickup Arrange for Hazardous Waste Pickup treatment_decision->pickup No treat->pickup end End: Proper Disposal pickup->end

Caption: Disposal workflow for 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde.

VI. Conclusion: A Commitment to Safety and Integrity

The responsible management of chemical waste is a cornerstone of scientific excellence. By adhering to these detailed procedures for the disposal of 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde, you not only ensure the safety of your laboratory and the environment but also uphold the highest standards of professional and ethical conduct in your research endeavors. Always consult your institution's specific safety protocols and your EHS department for guidance tailored to your unique laboratory setting.

References

  • Daniels Health. (2025, May 21).
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • Justrite. (2018, November 29). How to Manage Chemical Waste Disposal in Academic Labs.
  • U.S. Environmental Protection Agency. (2025, November 25).
  • American Chemical Society.
  • TCI Chemicals.
  • Fisher Scientific. SAFETY DATA SHEET - N-Methylpyrrole-2-carboxaldehyde.
  • Cole-Parmer.
  • Fisher Scientific.
  • Alfa Aesar. (2025, September 7).
  • Santa Cruz Biotechnology.
  • CDN. pyrrole-MSDS.pdf.
  • CIVCO Medical Solutions. How to Dispose of High Level Disinfectants Safely.
  • Washington State Department of Ecology.
  • University of Rochester Medical Center. (2024, June 12). Disposal Protocol for High Level Disinfectants (HLDs).
  • BenchChem. (2025).
  • U.S. Environmental Protection Agency. (2025, April 1).

Sources

Handling

A Researcher's Guide to the Safe Handling of 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde

In the dynamic landscape of drug discovery and chemical synthesis, the safety of our researchers is paramount. This guide provides essential, field-tested protocols for the safe handling and disposal of 1-Cyclohexyl-1H-p...

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of drug discovery and chemical synthesis, the safety of our researchers is paramount. This guide provides essential, field-tested protocols for the safe handling and disposal of 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde. Our commitment is to empower you with the knowledge to create a secure and efficient laboratory environment, ensuring that your focus remains on scientific innovation.

Core Safety Principles: A Proactive Stance

When handling 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde, a proactive safety culture is your first and most effective line of defense. The following principles should be ingrained in every laboratory practice involving this compound:

  • Hazard Awareness: Understand that this compound is likely to be an irritant to the skin, eyes, and respiratory tract.

  • Exposure Minimization: All procedures should be designed to minimize the risk of direct contact, inhalation, or ingestion.

  • Engineering Controls First: Always prioritize the use of engineering controls, such as chemical fume hoods, to limit exposure.

  • Contingency Planning: Be prepared for accidental exposures or spills with readily accessible first aid and spill cleanup materials.

Personal Protective Equipment (PPE): Your Essential Barrier

The selection and proper use of PPE are critical for mitigating the risks associated with handling 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde. The following table summarizes the recommended PPE for various laboratory activities.

Activity Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Chemical safety gogglesNitrile or neoprene glovesFully buttoned lab coatRecommended if dust is generated
Solution Preparation Chemical safety goggles and face shieldNitrile or neoprene glovesChemical-resistant apron over a lab coatNot generally required within a fume hood
Reaction Setup and Monitoring Chemical safety gogglesNitrile or neoprene glovesLab coatNot generally required within a fume hood
Work-up and Purification Chemical safety goggles and face shieldNitrile or neoprene glovesChemical-resistant apron over a lab coatNot generally required within a fume hood
Waste Disposal Chemical safety gogglesNitrile or neoprene glovesLab coatNot generally required
Detailed PPE Protocols

Eye and Face Protection:

To prevent contact with dust particles or splashes, chemical safety goggles that meet ANSI Z87.1 standards are mandatory.[1] For procedures with a higher risk of splashing, such as solution preparation or work-up, a face shield should be worn in addition to goggles.[1][2]

Hand Protection:

Disposable nitrile or neoprene gloves are recommended for handling 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde.[1] It is crucial to inspect gloves for any signs of damage before use and to change them immediately if contact with the chemical is suspected. Always wash your hands thoroughly after removing gloves.

Body Protection:

A fully buttoned, long-sleeved lab coat is the minimum requirement for body protection.[3] For tasks with a greater potential for splashes, a chemical-resistant apron should be worn over the lab coat.[2]

Respiratory Protection:

The use of a chemical fume hood is the primary method for controlling inhalation exposure. If procedures are likely to generate dust and a fume hood is not available, a NIOSH-approved respirator may be necessary.[1] All respirator use must be in accordance with a comprehensive respiratory protection program that includes medical evaluation, fit-testing, and training.[1]

Procedural Workflow for Safe Handling

The following diagram outlines the decision-making process for ensuring safe handling of 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde from receipt to disposal.

cluster_receipt Receiving and Storage cluster_handling Handling and Experimentation cluster_disposal Waste Disposal Receive Receive Compound Inspect Inspect Container for Damage Receive->Inspect Store Store in a Cool, Dry, Well-Ventilated Area Inspect->Store Plan Plan Experiment & Assess Risk Store->Plan Retrieve for Use DonPPE Don Appropriate PPE Plan->DonPPE WorkInHood Work in Chemical Fume Hood DonPPE->WorkInHood Execute Execute Experiment WorkInHood->Execute Segregate Segregate Waste Execute->Segregate Generate Waste Label Label Waste Container Clearly Segregate->Label Dispose Dispose via Licensed Contractor Label->Dispose

Caption: A workflow diagram illustrating the safe handling and disposal process for 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde.

Operational and Disposal Plans

A clear and concise plan for the use and disposal of 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde is essential for maintaining a safe laboratory.

First Aid Measures

In the event of accidental exposure, immediate action is critical:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[4][5]

  • Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin area with plenty of water and soap.[4][5] If skin irritation occurs, seek medical advice.[4][5]

  • Eye Contact: Rinse cautiously with water for several minutes.[4][5] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[4][5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]

Spill Response

In the event of a spill, evacuate the immediate area and ensure proper ventilation. Wearing the appropriate PPE, absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.

Disposal Plan

All waste containing 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde must be treated as hazardous waste.

  • Waste Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

  • Containerization: Collect waste in a clearly labeled, sealed container.[7] The label should include the full chemical name and any relevant hazard warnings.

  • Final Disposal: Dispose of the chemical waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[4][5] Never dispose of this chemical down the drain.[7]

References

  • Aldrich. (2025).
  • Fisher Scientific. (2025).
  • Fisher Scientific. (2025).
  • Alfa Aesar. (2025).
  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Retrieved from [Link]

  • TCI Chemicals. (n.d.).
  • Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]

  • Fisher Scientific. (2023).
  • BenchChem. (2025). Safeguarding Your Laboratory: Proper Disposal of 1-sec-Butyl-1H-pyrrole-2-carbaldehyde.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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